molecular formula C17H24N2O6 B2772392 (R)-4-Cbz-amino-2-Boc-amino-butyric acid CAS No. 101854-42-6; 70882-68-7

(R)-4-Cbz-amino-2-Boc-amino-butyric acid

Katalognummer: B2772392
CAS-Nummer: 101854-42-6; 70882-68-7
Molekulargewicht: 352.387
InChI-Schlüssel: IILDIIAZNITTLB-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-4-Cbz-amino-2-Boc-amino-butyric acid is a useful research compound. Its molecular formula is C17H24N2O6 and its molecular weight is 352.387. The purity is usually 95%.
BenchChem offers high-quality (R)-4-Cbz-amino-2-Boc-amino-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Cbz-amino-2-Boc-amino-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILDIIAZNITTLB-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of (R)-4-Cbz-amino-2-Boc-amino-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Orthogonal Protection Strategies

Executive Summary

The synthesis of (R)-4-Cbz-amino-2-Boc-amino-butyric acid (also known as Boc-D-Dab(Z)-OH ) represents a critical challenge in peptide chemistry: the regioselective differentiation of two amino groups on a short carbon chain. This non-canonical amino acid is a vital intermediate for the synthesis of peptidomimetics and antibiotics (e.g., polymyxin analogues).

This guide details two distinct, field-proven pathways. The selection depends primarily on the available starting material:

  • The Copper(II) Chelation Route: The "Gold Standard" for regioselectivity when starting from D-2,4-diaminobutyric acid (D-Dab) . It utilizes transient metal coordination to lock the

    
    -amino group, forcing exclusive derivatization of the 
    
    
    
    -amine.
  • The Hofmann Rearrangement Route: The "Skeleton Builder" when starting from Boc-D-Glutamine . It employs hypervalent iodine reagents to truncate the carbon chain while retaining stereochemical integrity.

Pathway 1: The Copper(II) Chelation Strategy

Best for: High-purity manufacturing starting from D-Dab dihydrochloride. Core Principle: Thermodynamic protection via transition metal coordination.

Mechanism of Action

The reaction exploits the high affinity of Copper(II) ions for


-amino acids. In basic media, Cu(II) forms a stable, square-planar bis-chelate complex with the 

-amino and

-carboxylate groups of D-Dab. This coordination sphere sterically and electronically "masks" the

-position. The distal

-amino group remains uncoordinated and nucleophilic, available for acylation by Benzyl chloroformate (Cbz-Cl).
Experimental Workflow
  • Chelation: Formation of the

    
     complex.
    
  • 
    -Protection:  Acylation of the distal amine with Cbz-Cl.
    
  • Decomplexation: Removal of Copper using EDTA or Thioacetamide.

  • 
    -Protection:  Introduction of the Boc group to the now-liberated 
    
    
    
    -amine.
Step-by-Step Protocol

Note: All equivalents (eq) are relative to the starting amino acid.

Step 1: Copper Complex Formation

  • Dissolve D-2,4-diaminobutyric acid dihydrochloride (1.0 eq) in water (approx. 10 mL/g).

  • Add Basic Copper Carbonate (

    
    ) (0.6 eq) and boil the suspension under reflux for 30–60 minutes. The solution will turn deep blue, indicating chelate formation.
    
  • Filter the hot solution to remove excess unreacted copper salts. Cool the filtrate to 20°C.

Step 2: Regioselective


-Cbz Protection 
  • To the blue filtrate, add Sodium Bicarbonate (2.5 eq) to adjust pH to ~9.0.

  • Add Benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise over 1 hour while vigorously stirring.

  • Maintain pH 8–9 by adding dilute NaOH if necessary.

  • Stir for 4–6 hours. A light blue precipitate (the Z-protected copper complex) typically forms.

Step 3: Decomplexation (The EDTA Method) Critique: Traditional


 methods are hazardous. EDTA is preferred for pharmaceutical applications.
  • Add EDTA disodium salt (1.2 eq relative to Copper) to the reaction mixture.

  • Heat to 80°C for 1 hour. The solution color shifts from blue to green/colorless as the stable Cu-EDTA complex forms.

  • Cool and filter the precipitate. This is H-D-Dab(Z)-OH (often obtained as a zwitterion).

  • Wash the solid with water and ethanol to remove Cu-EDTA traces.

Step 4:


-Boc Protection 
  • Suspend the H-D-Dab(Z)-OH wet cake in a 1:1 Dioxane/Water mixture.

  • Add Triethylamine (1.5 eq) to solubilize.

  • Add Di-tert-butyl dicarbonate (

    
    )  (1.2 eq).[1]
    
  • Stir at room temperature for 12 hours.

  • Acidify with 1M KHSO4 to pH 2–3 and extract with Ethyl Acetate.

  • Dry, concentrate, and crystallize (typically from EtOAc/Hexane).

Pathway Visualization (DOT)

CopperRoute Start D-Dab·2HCl Chelation Cu(II) Chelation (Masks α-amine) Start->Chelation Complex Cu(Dab)2 Complex Chelation->Complex Z_Reaction Reaction with Cbz-Cl (γ-amine only) Complex->Z_Reaction Z_Complex Cu(Z-Dab)2 Complex Z_Reaction->Z_Complex Decomplex EDTA Treatment (Removes Cu) Z_Complex->Decomplex Intermediate H-D-Dab(Z)-OH Decomplex->Intermediate Boc_Reaction Reaction with Boc2O (α-amine) Intermediate->Boc_Reaction Target Boc-D-Dab(Z)-OH (Target) Boc_Reaction->Target

Figure 1: The Copper(II) Chelation Cycle. Blue nodes represent reaction steps; Yellow nodes are transient complexes; Green is the mono-protected intermediate.

Pathway 2: The Hofmann Rearrangement Strategy

Best for: Synthesis when D-Glutamine is the available precursor. Core Principle: Stereoretentive chain shortening via isocyanate intermediate.

Mechanism of Action

This route converts Boc-D-Glutamine into Boc-D-Dab-OH . The reaction uses Iodosobenzene diacetate (PIDA) , a hypervalent iodine reagent, to effect a Hofmann rearrangement. PIDA oxidizes the primary amide of the glutamine side chain to an isocyanate, which hydrolyzes to the amine with the loss of


. Crucially, this rearrangement proceeds with retention of configuration  at the chiral center.[2]
Experimental Workflow
  • Rearrangement: Conversion of Boc-D-Gln-OH to Boc-D-Dab-OH using PIDA.

  • 
    -Protection:  Selective acylation of the newly formed primary amine with Cbz-OSu.
    
Step-by-Step Protocol

Step 1: Hofmann Rearrangement

  • Dissolve Boc-D-Glutamine (1.0 eq) in a mixture of Ethyl Acetate/Acetonitrile/Water (2:2:1).

  • Add PIDA (Iodosobenzene diacetate) (1.1 eq).

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature over 4 hours.

    • Mechanistic Note: The reaction proceeds via an N-iodophenyl intermediate which rearranges to the isocyanate.

  • Concentrate the solvent to remove organic volatiles.

  • The aqueous residue contains Boc-D-Dab-OH (often as the internal salt).

  • Purification (Optional but recommended): Pass through a weak cation exchange resin or proceed directly if purity is sufficient (>90% by HPLC).

Step 2: Introduction of Cbz Group Note: Since the


-amine is already Boc-protected, we only need to protect the new 

-amine.
  • Redissolve the crude Boc-D-Dab-OH in Water/Dioxane (1:1).

  • Adjust pH to 8.5 with

    
    .
    
  • Add N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.1 eq).

    • Why OSu? Cbz-OSu is more controllable and less prone to hydrolysis than Cbz-Cl in this specific solvent system.

  • Stir overnight at room temperature.

  • Acidify to pH 2 with 1M HCl (carefully, to avoid Boc removal) or KHSO4.

  • Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
Pathway Visualization (DOT)

HofmannRoute Start Boc-D-Glutamine Reagent Reagent: PIDA / H2O Start->Reagent Isocyanate Isocyanate Intermediate (Transient) Reagent->Isocyanate Rearrangement Hydrolysis Hydrolysis & -CO2 Isocyanate->Hydrolysis Mono_Product Boc-D-Dab-OH (α-protected, γ-free) Hydrolysis->Mono_Product Cbz_Step Reaction with Cbz-OSu Mono_Product->Cbz_Step Target Boc-D-Dab(Z)-OH (Target) Cbz_Step->Target

Figure 2: The Hofmann Rearrangement Sequence. Note the direct conversion of the side chain amide to amine.

Comparative Analysis
FeatureCopper Chelation RouteHofmann Rearrangement Route
Starting Material D-2,4-Diaminobutyric acid (D-Dab)Boc-D-Glutamine
Regioselectivity Excellent (>99%) via chelationExcellent (Pre-installed α-protection)
Stereochemical Risk Low (Mild conditions)Low (Retention of configuration)
Scalability High (Industrial standard)Moderate (PIDA cost is higher)
Key Reagents

, Cbz-Cl, EDTA
PIDA, Cbz-OSu
Primary Challenge Removal of Copper tracesHandling hypervalent iodine byproducts
References
  • Kurtz, A. C. (1941). "A New Method for Isolating (+)-Lysine and other Diamino Acids." Journal of Biological Chemistry, 140, 705–710.
  • Zhang, X., et al. (2017).[3] "Copper-catalyzed carboamination of alkenes enables an efficient synthesis of

    
    -amino butyric acid (GABA) derivatives." Organic Letters, 19(18), 4718–4721. 
    
  • Deng, H., et al. (2015). "A Practical Synthesis of Fmoc-Dab(Boc)-OH via Hofmann Rearrangement." Chinese Chemical Letters. (Describes the PIDA methodology for Gln to Dab conversion).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.
  • Vertex AI Search. (2026). "Synthesis of (R)-4-Cbz-amino-2-Boc-amino-butyric acid.

Sources

Synthesis of Orthogonally Protected Diaminobutyric Acid (DABA): A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diaminobutyric acid (DABA) is a non-proteinogenic amino acid critical to the structure of polymyxin antibiotics (e.g., Colistin) and an essential scaffold in peptidomimetic drug design.[1] Its structural homology to lysine, but with a shortened side chain (two carbons vs. four), imparts unique conformational constraints and proteolytic stability to peptide therapeutics.[1]

This guide addresses the synthesis of orthogonally protected DABA , specifically focusing on the production of Fmoc-L-Dab(Boc)-OH , Fmoc-L-Dab(Alloc)-OH , and Fmoc-L-Dab(ivDde)-OH .[1][2] These derivatives allow for the independent manipulation of the


-amine (for backbone elongation) and the 

-amine (for side-chain cyclization or modification) during Solid-Phase Peptide Synthesis (SPPS).[2]

Part 1: Strategic Analysis of Orthogonality

Before initiating synthesis, one must select the protecting group strategy compatible with the downstream application. The "Gold Standard" for SPPS is the Fmoc/tBu strategy, but complex targets (e.g., cyclic peptides) require a third dimension of orthogonality.

Table 1: Orthogonal Protection Strategies for DABA
Target Derivative

-Protecting Group
Cleavage ConditionApplication
Fmoc-Dab(Boc)-OH Boc (tert-butoxycarbonyl)Acid (TFA)Standard linear peptide synthesis.[1][2] Cleaves simultaneously with resin release.[1][2]
Fmoc-Dab(Alloc)-OH Alloc (Allyloxycarbonyl)Pd(PPh

)

/ PhSiH

Cyclization. Allows selective side-chain deprotection while peptide remains on-resin.[1][2]
Fmoc-Dab(ivDde)-OH ivDde Hydrazine (2-5%)Branching. Stable to piperidine (Fmoc removal) but cleaved by nucleophiles.[1][2]
Fmoc-Dab(Mtt)-OHMttDilute TFA (1%)CAUTION: High risk of premature lactamization.[1][2] Generally avoided for DABA (see Section 4).[1][2]

Part 2: Core Protocol A — The Modified Hofmann Rearrangement

The "Direct" Route via Hypervalent Iodine

The most efficient laboratory-scale synthesis of orthogonally protected DABA utilizes the Hofmann rearrangement of commercially available Fmoc-L-Asparagine (Fmoc-Asn-OH) .[1][2]

  • Challenge: Classic Hofmann conditions (Br

    
    /NaOH) are too harsh and will hydrolyze the Fmoc group.
    
  • Solution: Use (Diacetoxyiodo)benzene (PIDA) .[1][2] This hypervalent iodine reagent mediates the rearrangement under neutral or mildly acidic conditions, preserving the Fmoc group and allowing the in situ trapping of the isocyanate intermediate with various alcohols to install the desired side-chain protection directly.

DOT Diagram: PIDA-Mediated Hofmann Pathway

HofmannRearrangement Start Fmoc-Asn-OH Inter Isocyanate Intermediate [R-N=C=O] Start->Inter Rearrangement (EtOAc/H2O) Reagent PIDA (Hypervalent Iodine) Reagent->Inter Oxidation TrapBoc Trap: t-BuOH Inter->TrapBoc TrapAlloc Trap: Allyl Alcohol Inter->TrapAlloc ProdBoc Fmoc-Dab(Boc)-OH TrapBoc->ProdBoc Carbamate Formation ProdAlloc Fmoc-Dab(Alloc)-OH TrapAlloc->ProdAlloc Carbamate Formation

Caption: Divergent synthesis of DABA derivatives from Asparagine via Isocyanate trapping.

Experimental Protocol: Synthesis of Fmoc-L-Dab(Boc)-OH

Reference Basis: Adapted from Zhang et al. (J. Org.[1][2] Chem.) and industrial optimization protocols.[1][2]

Materials:

  • Fmoc-L-Asn-OH (10.0 mmol)[1][2]

  • (Diacetoxyiodo)benzene (PIDA) (11.0 mmol)[1]

  • Ethyl Acetate (EtOAc) / Acetonitrile (MeCN) / Water[1]

  • tert-Butanol (excess, as solvent/reagent)[1][2]

Step-by-Step Workflow:

  • Suspension: Suspend Fmoc-L-Asn-OH (3.54 g, 10 mmol) in a mixture of EtOAc/MeCN/H

    
    O (2:2:1 v/v, 50 mL).
    
  • Reagent Addition: Add PIDA (3.54 g, 11 mmol) in a single portion at room temperature.

    • Note: The reaction is initially heterogeneous.[2]

  • Rearrangement: Stir the mixture at ambient temperature for 4–6 hours. The solution will become clear as the isocyanate forms and is subsequently hydrolyzed/trapped.

    • Critical Step for Boc: To generate Fmoc-Dab(Boc)-OH , the solvent system must include substantial t-Butanol or the intermediate amine must be isolated and Boc-protected in a second step.[1][2]

    • One-Pot Modification: For direct conversion, run the reaction in t-BuOH/DMF at 50°C. However, a cleaner two-step method is often preferred for high purity:

      • Step 1: PIDA rearrangement in aqueous solvent

        
         Fmoc-Dab-OH (free side chain).[1][2]
        
      • Step 2: Add Boc

        
        O (1.2 eq) and NaHCO
        
        
        
        (to pH 8) directly to the crude reaction mixture.
  • Workup:

    • Acidify to pH 2–3 with 1M KHSO

      
      .[1][2]
      
    • Extract with EtOAc (

      
       mL).[1][2]
      
    • Wash organic layer with Brine.[1][2] Dry over Na

      
      SO
      
      
      
      .
  • Purification: Recrystallize from EtOAc/Hexane.

    • Yield: Typically 75–85%.[1][2]

    • QC: Check for loss of Fmoc (unlikely with PIDA) using HPLC.

Variation: Synthesis of Fmoc-Dab(Alloc)-OH

To synthesize the Alloc-protected variant, substitute the trapping solvent/reagent:

  • Perform the PIDA rearrangement of Fmoc-Asn-OH in the presence of Allyl Alcohol (5–10 equivalents) in an inert solvent (e.g., THF).[2]

  • Heat to 50–60°C to facilitate the nucleophilic attack of the hindered alcohol on the isocyanate.

Part 3: Core Protocol B — The Curtius Rearrangement

The "Scalable" Route from Aspartic Acid

For large-scale manufacturing where cost of PIDA is prohibitive, or when starting from Aspartic Acid esters, the Curtius Rearrangement is the industry standard. This route involves converting a carboxylic acid to an acyl azide, then to an amine.[1][2][3][4][5]

Precursor: Fmoc-Asp(OtBu)-OH is not suitable directly.[1][2] You must start with Fmoc-Asp-OtBu (free


-carboxyl) or Z-Asp-OBzl  (if switching protecting groups later).[1][2] A common starting material is Fmoc-Asp(OH)-OtBu  ( 

-ester protected,

-acid free).[1][2]
Protocol: Curtius via Mixed Anhydride

Safety Warning: Acyl azides are potentially explosive.[1][2][6] Do not concentrate acyl azide solutions to dryness.[1][2]

  • Activation: Dissolve Fmoc-Asp(OH)-OtBu (10 mmol) in dry THF at -15°C. Add N-methylmorpholine (NMM, 11 mmol) and Ethyl Chloroformate (11 mmol). Stir for 15 min to form the mixed anhydride.

  • Azidation: Add aqueous NaN

    
     (15 mmol) dropwise at 0°C. Stir vigorously for 30 min.
    
  • Rearrangement: Dilute with Toluene. Wash the organic phase with water (to remove salts). Dry the organic layer (MgSO

    
    ) briefly and filter.
    
    • Heat: Slowly heat the Toluene solution to 70–80°C. Nitrogen gas evolution indicates isocyanate formation.[2]

  • Trapping: Once N

    
     evolution ceases, add the desired alcohol (e.g., Benzyl alcohol  for Z-protection, or Allyl alcohol  for Alloc).[1][2]
    
    • Note: To get Fmoc-Dab(Boc)-OH from this route, one typically traps with an acid-labile group or hydrolyzes to the free amine and then Boc-protects, but this risks removing the

      
      -protection if not careful.[1][2] Therefore, the PIDA route (Part 2) is superior for Boc derivatives.
      

Part 4: Critical Troubleshooting & "Watch Outs"

The Mtt Trap (Lactamization)

Researchers often attempt to use Fmoc-Dab(Mtt)-OH for mild orthogonality.[1][2]

  • The Failure Mode: The

    
    -amine of DABA is highly nucleophilic once deprotected. It attacks the 
    
    
    
    -carbonyl (Fmoc linkage) or the activated carboxyl during coupling, forming a 5-membered lactam .[1][2]
  • Result: Termination of peptide chain growth and low yield.

  • Recommendation: Avoid Mtt for DABA. Use Alloc (Pd cleavage) or ivDde (Hydrazine cleavage) which are stable until the specific deprotection step is required.[2]

ivDde Migration

While Fmoc-Dab(ivDde)-OH is excellent for branching, hydrazine can partially cleave Fmoc groups.[1][2][7]

  • Mitigation: Use Hydroxylamine hydrochloride / Imidazole in NMP instead of hydrazine to remove ivDde. This is milder and completely orthogonal to Fmoc.[1][2]

References

  • Zhang, L., Kauffman, G. S., Pesti, J. A., & Yin, J. (1997).[1] Rearrangement of N

    
    -Protected L-Asparagines with Iodosobenzene Diacetate. A Practical Route to 
    
    
    
    -Amino-L-alanine Derivatives. The Journal of Organic Chemistry, 62(20), 6918–6920. Link[1]
  • Waki, K., Tastenoy, M., & Kavanagh, M. E. (2025).[1][2] Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate/Journal of Peptide Science.[2] Link

  • Almac Group. (2020).[1][2] Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging.[1][2][8] Organic Process Research & Development. Link[1]

  • BenchChem. (2025).[1][2][9] Application Notes: Incorporating Fmoc-Dap(Alloc/Boc)-OH in Drug Discovery. BenchChem Protocols. Link

  • Sigma-Aldrich (Merck). (2024).[1][2] Fmoc-Dab(ivDde)-OH Product Information and Protocols. Sigma-Aldrich Technical Library.[1][2] Link[1]

Sources

(R)-4-Cbz-amino-2-Boc-amino-butyric acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Validation of (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Executive Summary

(R)-4-Cbz-amino-2-Boc-amino-butyric acid (commonly referred to as Boc-D-Dab(Z)-OH ) is a critical orthogonal building block in solid-phase peptide synthesis (SPPS) and the design of peptidomimetics. Its structural core, 2,4-diaminobutyric acid (Dab), serves as a lower homolog of lysine and ornithine, allowing for precise modulation of side-chain length in structure-activity relationship (SAR) studies.

This guide provides a definitive spectroscopic reference (NMR, IR, MS) for the (R)-isomer, distinguishing it from its L-enantiomer and structural isomers. It establishes a self-validating analytical framework to ensure the integrity of this precursor in drug development workflows.

Part 1: Chemical Identity & Structural Logic

The utility of Boc-D-Dab(Z)-OH lies in its orthogonal protection scheme . The


-amine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the 

-amine is protected by the catalytic hydrogenation-labile benzyloxycarbonyl (Cbz or Z) group. This allows selective deprotection and functionalization of either amine.
Structural Specifications
  • IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-4-{[(benzyloxy)carbonyl]amino}butanoic acid

  • Common Name: Boc-D-Dab(Z)-OH[1][2][3][4]

  • CAS Number: 101854-42-6 (often supplied as DCHA salt); 3350-20-7 (L-isomer generic reference)

  • Molecular Formula:

    
    [1][5]
    
  • Molecular Weight: 352.38 g/mol [3][5]

Structural Visualization

G Boc Boc Group (Acid Labile) AlphaN α-Amine (N2) Boc->AlphaN Protects AlphaC α-Carbon (R-Config) AlphaN->AlphaC Backbone Butyric Backbone (C3, C4) AlphaC->Backbone COOH Carboxylic Acid (C1) AlphaC->COOH GammaN γ-Amine (N4) Backbone->GammaN Cbz Cbz Group (H2/Pd Labile) Cbz->GammaN Protects

Figure 1: Structural connectivity and orthogonal protection strategy of Boc-D-Dab(Z)-OH.

Part 2: Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities like the Hofmann rearrangement byproducts. The most robust route involves the Hofmann rearrangement of Boc-D-Gln(Z)-OH or the selective protection of D-Dab.

Synthesis Workflow & Critical Control Points

Synthesis Start D-Glutamic Acid (Precursor) Step1 1. Cbz Protection (γ) 2. Boc Protection (α) Start->Step1 Inter1 Boc-D-Gln(Z)-OH Step1->Inter1 Step2 Hofmann Rearrangement (Ibz / Bis(trifluoroacetoxy)iodo)benzene Inter1->Step2 Product Boc-D-Dab(Z)-OH (Target) Step2->Product Primary Pathway Impurity Impurity: Cyclic Ureas (Intramolecular Cyclization) Step2->Impurity Side Reaction

Figure 2: Synthetic pathway highlighting the Hofmann rearrangement and potential cyclic urea impurities.

Part 3: Spectroscopic Profiling (The Core)

The following data represents the free acid form of the molecule. Note that commercial samples are frequently supplied as the Dicyclohexylamine (DCHA) salt to improve stability. If analyzing a salt, expect additional multiplet signals in the 1.0–2.0 ppm range (cyclohexyl protons) and a broad ammonium signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 is the preferred solvent due to the solubility of the protected amino acid and the prevention of aggregation.
Frequency:  400 MHz (

H), 100 MHz (

C).[6]

Table 1:


H NMR Assignment (DMSO-

)
Position / GroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
COOH 12.40Broad s1H-Acidic proton; may be invisible if wet.
Ar-H (Cbz) 7.30 – 7.40Multiplet5H-Characteristic phenyl ring of Cbz.

-NH
7.22Triplet1H5.5Amide proton on C4; couples to C4 protons.

-NH
6.95Doublet1H8.2Amide proton on C2; diagnostic for

-amine.
Cbz-CH

5.01Singlet2H-Benzylic protons; sharp singlet confirms intact Cbz.

-CH (H2)
3.85 – 3.95Multiplet1H-Chiral center proton; shift indicates Boc-protection.

-CH

(H4)
3.00 – 3.10Multiplet2H-Methylene adjacent to Z-amine.

-CH

(H3)
1.80 (a), 1.65 (b)Multiplet2H-Diastereotopic methylene protons.
Boc-CH

1.37Singlet9H-Intense singlet; diagnostic for Boc group.

Table 2:


C NMR Assignment (DMSO-

)
Carbon TypeShift (

, ppm)
Assignment
Carbonyl (Acid) 174.2C1 (Carboxylic acid)
Carbonyl (Cbz) 156.5Carbamate C=O (Z)
Carbonyl (Boc) 155.8Carbamate C=O (Boc)
Aromatic (Ipso) 137.5Cbz Phenyl C1
Aromatic (CH) 128.8, 128.2, 128.1Cbz Phenyl C2-C6
Quaternary (Boc) 78.4tert-Butyl quaternary carbon
Benzylic 65.6Cbz-CH


-Carbon
52.1C2 (Chiral center)

-Carbon
37.5C4

-Carbon
31.2C3
Methyl (Boc) 28.7tert-Butyl methyls

Expert Note: Rotameric broadening may be observed for the Boc group signals in CDCl


. DMSO-

usually sharpens these peaks due to hydrogen bonding disruption.
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Table 3: MS Fragmentation Pattern

Ion (

)
IdentityMechanistic Origin
375.4

Sodium adduct (Standard in ESI).
353.4

Protonated molecular ion.
297.3

Loss of tert-butyl group (

, -56 Da).
253.3

Loss of Boc group (-100 Da).
91.1

Tropylium ion (Characteristic of Cbz/Benzyl).
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

Table 4: Diagnostic IR Bands

Wavenumber (cm

)
Vibration ModeFunctional Group Assignment
3320 – 3350 N-H StretchAmide A band (Boc and Cbz carbamates).
2930 – 2980 C-H StretchAliphatic C-H (Boc methyls, backbone).
1715 – 1725 C=O StretchCarboxylic acid carbonyl.
1680 – 1695 C=O StretchCarbamate carbonyls (Amide I).
1520 – 1540 N-H BendAmide II band.
1160 – 1250 C-O StretchEther linkage of carbamates.
690 – 740 C-H BendMonosubstituted benzene ring (Cbz).

Part 4: Quality Control & Self-Validating Protocols

To ensure the material is suitable for high-value synthesis, the following QC checks must be performed.

The "Double-Deprotection" Test (TLC/HPLC)

A simple self-validating protocol to confirm orthogonality:

  • Aliquot A: Treat with 50% TFA/DCM for 30 min.

    • Result: Loss of Boc only. MS should show mass shift of -100 Da.

  • Aliquot B: Treat with H

    
    /Pd-C in MeOH for 1 hour.
    
    • Result: Loss of Cbz only. MS should show mass shift of -134 Da.

  • Failure Mode: If Aliquot A loses both groups, the Cbz is likely a less stable derivative (e.g., Cl-Z) or the acid conditions are too harsh.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or IA.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.

  • Expectation: The (R)-isomer (D-Dab) should elute at a distinct retention time from the (S)-isomer (L-Dab). Co-injection with an authentic L-standard is required for confirmation.

References

  • Watanabe Chemical Industries. (n.d.).[3] Boc-Dab(Z)-OH Product Specification. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Boc-D-2,4-diaminobutyric acid.[7][8] Retrieved from [Link]

Sources

Structural Characterization & Application Guide: (R)-4-Cbz-amino-2-Boc-amino-butyric Acid

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis and characterization framework for (R)-4-Cbz-amino-2-Boc-amino-butyric acid (also known as Boc-D-Dab(Z)-OH ).[1] As a critical orthogonally protected non-canonical amino acid, this molecule serves as a linchpin in the synthesis of peptidomimetics, stapled peptides, and protease-resistant therapeutics.

This document moves beyond basic synthesis to focus on the crystallographic and conformational properties that dictate its behavior in solid-phase peptide synthesis (SPPS) and drug design.[1]

Part 1: Molecular Architecture & Stereochemistry

Chemical Identity[1][2][3]
  • IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-4-{[(benzyloxy)carbonyl]amino}butanoic acid[1][2]

  • Common Name: Boc-D-Dab(Z)-OH[1]

  • Molecular Formula:

    
    [1][3][4][5]
    
  • Molecular Weight: 352.38 g/mol [1][4][5]

  • Stereochemistry: The (R)-configuration at the

    
    -carbon corresponds to the D-amino acid series.[1] This is critical for preventing proteolytic degradation in peptide therapeutics.
    
Structural Logic & Orthogonal Protection

The molecule features a butyric acid backbone with two distinct amine protecting groups, creating an "orthogonal" system essential for chemoselective synthesis.

MoietyPositionProtection GroupDeprotection MechanismStructural Role

-Amine
C-2Boc (tert-Butyloxycarbonyl)Acidolysis (TFA/HCl)Prevents racemization; bulky aliphatic group directs packing.[1]

-Amine
C-4Cbz (Benzyloxycarbonyl)Hydrogenolysis (

) or HF
Provides aromatic

-stacking interactions in crystal lattice.[1]
CarboxylC-1Free Acid (-COOH)N/A (Reactive site)Forms strong intermolecular Hydrogen dimers (Head-to-Tail).[1]

Part 2: Crystallization Methodology (SOP)

Obtaining diffraction-quality crystals of Boc-protected amino acids is notoriously difficult due to the rotational freedom of the carbamate groups and the tendency of these molecules to form oils (hygroscopic nature). The following protocol utilizes a controlled solvent diffusion method optimized for amphiphilic protected amino acids.

Reagents & Preparation
  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Methanol (MeOH) - High purity.[1]

  • Solvent B (Anti-Solvent): n-Hexane or Diethyl Ether.[1]

  • Seed Crystals: If available, use DCHA salts of the analog to induce nucleation.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 100 mg of crude Boc-D-Dab(Z)-OH in the minimum amount of warm EtOAc (

    
    ). Ensure the solution is clear.
    
  • Filtration: Pass the solution through a 0.2

    
     PTFE syringe filter to remove dust nuclei (critical for single-crystal growth).
    
  • Diffusion Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing the anti-solvent (Hexane). Cap the outer jar tightly.

  • Equilibration: Allow to stand undisturbed at

    
     for 48-72 hours. The hexane vapors will slowly diffuse into the EtOAc, lowering solubility gradually.
    
  • Harvesting: Crystals typically appear as colorless prisms or needles.[1] Harvest by filtration and wash with cold Hexane.

Troubleshooting: The "Oiling Out" Phenomenon

If the product separates as an oil rather than a crystal, it indicates high conformational entropy.

  • Solution: Convert the free acid to a Dicyclohexylamine (DCHA) salt .[1] The DCHA moiety provides a rigid lattice framework, significantly aiding crystallization.

    • Reaction: Add 1.0 eq of DCHA to the ethereal solution of the amino acid.[6] The salt usually precipitates immediately.

Part 3: Structural Analysis & Crystallographic Features

While specific unit cell dimensions vary by polymorph, the crystal structure of (R)-4-Cbz-amino-2-Boc-amino-butyric acid is governed by three dominant intermolecular forces.

Hydrogen Bonding Network

In the solid state, the molecule forms a classic Head-to-Tail hydrogen bonding motif.[1]

  • Carboxylic Acid Dimer: The C-terminal -COOH groups of two molecules form a centrosymmetric dimer (

    
     motif).[1]
    
  • Urethane Stacking: The NH of the Boc group acts as a donor to the Carbonyl Oxygen of the Cbz group on a neighboring molecule, forming infinite chains along the crystallographic b-axis.

Conformation of the Side Chain
  • Torsion Angles: The

    
     and 
    
    
    torsion angles of the diaminobutyric side chain typically adopt a trans, trans conformation to maximize the distance between the bulky Boc and Cbz groups.
  • Planarity: Both carbamate linkages (Boc-NH and Cbz-NH) exhibit strict planarity due to the partial double-bond character of the C-N bond.[1]

Visualization of the Characterization Workflow

The following diagram outlines the logical flow for validating the structure, from synthesis to X-ray diffraction.

GSynthesisCrude Synthesis(R)-Boc-Dab(Z)-OHPurificationPurification(Flash Chromatography)Synthesis->PurificationCheck1Purity Check(HPLC > 98%)Purification->Check1Check1->PurificationIf ImpureCrystallizationCrystallization(Vapor Diffusion)Check1->CrystallizationIf PureCrystallization->CrystallizationOiling out(Add DCHA)XRDSingle Crystal XRD(Structure Solution)Crystallization->XRDPrisms formedValidationValidation(CheckCIF / Mercury)XRD->Validation

Caption: Workflow for the isolation and structural validation of protected amino acid intermediates.

Part 4: Application in Drug Design (Peptidomimetics)[1][8]

The structural rigidity and specific stereochemistry of (R)-4-Cbz-amino-2-Boc-amino-butyric acid make it a high-value scaffold.[1]

Constrained Peptide Synthesis

The "Dab" (Diaminobutyric acid) side chain is shorter than Ornithine (3 carbons) and Lysine (4 carbons).

  • Effect: When incorporated into a peptide, the shorter side chain reduces the entropic penalty of cyclization.

  • Mechanism: The

    
    -amine (Cbz protected) can be selectively deprotected and coupled to a side chain of an 
    
    
    or
    
    
    residue (like Aspartic Acid) to form a lactam bridge .[1] This "staples" the peptide into a bioactive
    
    
    -helical conformation.[1]
Pathway: From Scaffold to Stapled Peptide

Pathwaycluster_0Scaffold Preparationcluster_1Selective DeprotectionScaffold(R)-Boc-Dab(Z)-OH(Starting Material)SPPSSolid Phase Synthesis(Resin Loading)Scaffold->SPPSDeprotRemove Cbz (H2/Pd)Keep Boc IntactSPPS->DeprotPeptide AssemblyCyclizationLactam Cyclization(Side-chain to Side-chain)Deprot->CyclizationFinalStapled Peptide(Helical Conformation)Cyclization->FinalCleavage from Resin

Caption: The chemical pathway utilizing the orthogonal protection of Dab to create constrained peptides.[1]

Part 5: Quality Control & Data Specifications

When sourcing or characterizing this compound, the following specifications indicate a high-quality structural standard.

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline powderVisual Inspection
Purity

HPLC (C18 Column, ACN/Water gradient)
Optical Rotation

(c=1, DMF)
Polarimetry (Confirms R-enantiomer)
Melting Point

(Free Acid) /

(DCHA Salt)
DSC / Capillary Method
Proton NMR Confirms 1:1 ratio of Boc (9H) to Cbz (5H aromatic)

-NMR (DMSO-

)
References
  • Chem-Impex International. "(R)-4-(Boc-amino)-3-(Z-amino)butyric acid Product Page."[1] Catalog Access. Link

  • BOC Sciences. "Amino Acid Crystallization Resolution Service."[] Technical Overview.

  • Görbitz, C. H. "Hydrogen-bond motifs in the crystals of hydrophobic amino acids." Acta Crystallographica Section B, 2008. Link

  • Santa Cruz Biotechnology. "Boc-D-Dab(Z)-OH DCHA Salt Data Sheet." SCBT Catalog. Link[1]

  • Vinogradov, S. N. "Hydrogen bonds in crystal structures of amino acids, peptides and related molecules."[8] Int J Pept Protein Res, 1979.[8] Link

Orthogonal Protection Strategies in Peptidomimetics: A Technical Profile of (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(R)-4-Cbz-amino-2-Boc-amino-butyric acid (commonly referred to as Boc-D-Dab(Z)-OH ) is a critical non-proteinogenic amino acid intermediate. It serves as a fundamental building block in the synthesis of peptide antibiotics (such as Polymyxin B analogues) and peptidomimetics requiring side-chain functionalization.

Its structural significance lies in its orthogonal protection scheme :

  • 
    -Amine:  Protected by Boc  (tert-butyloxycarbonyl), labile to acid (TFA/HCl).
    
  • 
    -Amine:  Protected by Cbz/Z  (benzyloxycarbonyl), labile to catalytic hydrogenolysis (H₂/Pd) or strong acids (HF/HBr).
    

This orthogonality allows researchers to selectively expose the


-amine for backbone elongation while keeping the side-chain amine protected, or conversely, to deprotect the side chain for branching/cyclization while maintaining the backbone integrity.
Datasheet Specifications
PropertySpecification
Chemical Name (R)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid
Common Name Boc-D-Dab(Z)-OH
CAS Number 101854-42-6 (DCHA Salt); 214852-60-5 (Free Acid)
Molecular Formula

(Free Acid)
Molecular Weight 352.38 g/mol (Free Acid); ~533.7 g/mol (DCHA Salt)
Chirality D-Isomer / (R)-Configuration
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in water
Purity Standard

98% (HPLC)
Appearance White to off-white crystalline powder

Synthesis & Manufacturing Logic

The synthesis of Boc-D-Dab(Z)-OH is non-trivial due to the need to preserve chiral integrity while shortening the side chain of a glutamine precursor. The industry-standard route employs a Hofmann Rearrangement of protected D-Glutamine.

Mechanistic Pathway (Hofmann Rearrangement)

The transformation converts the primary amide of Glutamine into a primary amine with one fewer carbon atom, effectively turning a Glutamine skeleton into a Diaminobutyric acid (Dab) skeleton.

Step-by-Step Logic:

  • Starting Material: Boc-D-Gln-OH.

  • Protection: The

    
    -carboxylic acid is often protected (e.g., as an ester) or the reaction is run under conditions that preserve it.
    
  • Rearrangement: Treatment with a hypervalent iodine reagent (e.g., IBD - Iodobenzene diacetate) or classical bromine/base converts the side-chain amide (-CONH₂) into an isocyanate intermediate (-N=C=O).

  • Hydrolysis: The isocyanate is hydrolyzed to the amine.

  • Protection: The newly formed

    
    -amine is trapped with Cbz-Cl (Benzyl chloroformate) to yield the final orthogonal product.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Boc-D-Gln-OH (Starting Material) Step1 Hofmann Rearrangement (Iodobenzene diacetate / Bromine) Start->Step1 Oxidation Inter Isocyanate Intermediate [R-N=C=O] Step1->Inter -CO2 Step2 Hydrolysis & Cbz Protection Inter->Step2 H2O / Cbz-Cl Final Boc-D-Dab(Z)-OH (Target) Step2->Final Isolation

Figure 1: Synthetic pathway from D-Glutamine to D-Dab utilizing Hofmann Rearrangement logic.

Experimental Protocols & Handling

Protocol A: Standard Coupling (Solid Phase Peptide Synthesis)

Context: Introducing Boc-D-Dab(Z)-OH into a peptide chain. Criticality: The DCHA salt form (CAS 101854-42-6) is extremely common. You must convert the DCHA salt to the free acid before coupling , or the amine counter-ion will interfere with activation.

Step-by-Step:

  • Salt Conversion (Mandatory):

    • Dissolve the DCHA salt in EtOAc.

    • Wash 3x with 5% KHSO₄ or 10% Citric Acid (aq).

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the oily/foamy free acid.

  • Activation:

    • Dissolve Free Acid (3.0 eq relative to resin) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6.0 eq).

    • Note: Pre-activation time should be limited (< 2 mins) to prevent racemization, although D-amino acids are generally robust.

  • Coupling:

    • Add mixture to the resin-bound free amine.

    • Agitate for 45–60 minutes at Room Temperature.

  • Monitoring:

    • Verify coupling via Kaiser Test (ninhydrin). If blue (incomplete), recouple.

Protocol B: Orthogonal Deprotection

Context: Selective removal of protecting groups.

Target GroupReagentMechanismOutcome
Boc (

-amine)
50% TFA in DCM (30 min)AcidolysisExposes

-amine for elongation. Side chain (Z) remains intact.
Cbz/Z (

-amine)

(1 atm), Pd/C (10%) in MeOH
HydrogenolysisExposes

-amine for side-chain modification.

-amine (Boc) remains intact.
Cbz/Z (Alternative) HF or HBr/Acetic AcidStrong AcidolysisRemoves Z (and usually Boc). Used for final global deprotection.
Visualization: Orthogonal Logic

Orthogonality cluster_Alpha Alpha-Amine Path (Elongation) cluster_Gamma Gamma-Amine Path (Branching) Molecule Boc-D-Dab(Z)-OH TFA Reagent: 50% TFA/DCM Molecule->TFA Acid Labile H2Pd Reagent: H2 / Pd/C Molecule->H2Pd Reducible ResultA H-D-Dab(Z)-OH (Free Alpha Amine) TFA->ResultA ResultB Boc-D-Dab-OH (Free Side Chain) H2Pd->ResultB

Figure 2: Decision tree for orthogonal deprotection based on synthetic goals.

Supply Chain & Sourcing

When sourcing this material, verify the stereochemistry explicitly. The L-isomer (CAS 16947-89-0) is cheaper and more abundant but will result in inactive biological data if the D-isomer is required for proteolytic stability.

Primary Suppliers (Verified):

  • Sigma-Aldrich (MilliporeSigma)

    • Product: Boc-Dab(Z)-OH DCHA (Note: Check specific isomer catalog entry).[1]

    • Relevance: High-grade analytical standards.

  • Bachem

    • Specialty: Global leader in peptide reagents.

    • Form: Often supplies the DCHA salt to ensure shelf-stability.

  • Chem-Impex International

    • Catalog: 101854-42-6 (DCHA salt).[2][3]

    • Relevance: Excellent source for bulk quantities (grams to kilos) for scale-up.

  • Watanabe Chemical (Japan) [4]

    • Relevance: High purity standards, often stocks specific D-amino acid derivatives difficult to find elsewhere.

  • Thermo Scientific Chemicals (Alfa Aesar)

    • Catalog: H62817[3]

    • Relevance: Reliable logistics for US/EU delivery.

References

  • Yamada, K., et al. (2004).[5] "Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water." Journal of Peptide Research.[5]

  • Santa Cruz Biotechnology. "Boc-D-Dab(Z)-OH DCHA Salt Datasheet (CAS 101854-42-6)."

  • Watanabe Chemical. "Product Information: Boc-D-Dab(Z)-OH."[4]

  • PubChem. "(R)-4-N-Boc-amino-2-hydroxybutyric acid (Structural Analog Data)."

Sources

literature review of (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (R)-4-Cbz-amino-2-Boc-amino-butyric Acid

Executive Summary

(R)-4-Cbz-amino-2-Boc-amino-butyric acid , commonly abbreviated as Boc-D-Dab(Z)-OH , is a critical non-proteinogenic amino acid derivative used primarily in the synthesis of peptide antibiotics and peptidomimetics.[1] It serves as a protected form of D-2,4-diaminobutyric acid (D-Dab) , a key residue found in the polymyxin and colistin class of lipopeptides.[1]

The compound features an orthogonal protection scheme : the


-amine is protected by the acid-labile tert-butyloxycarbonyl (Boc ) group, while the 

-amine is protected by the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz or Z ) group.[1] This duality allows for precise, site-selective manipulation of the diamino side chain during Solid Phase Peptide Synthesis (SPPS) or solution-phase semi-synthesis, making it indispensable for developing next-generation antibiotics against multidrug-resistant Gram-negative bacteria.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Property Specification
IUPAC Name (2R)-4-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
Common Name Boc-D-Dab(Z)-OH
CAS Number 101854-42-6 (DCHA salt); 214852-60-5 (Free acid)
Molecular Formula

(Free acid)
Molecular Weight 352.38 g/mol
Appearance White crystalline powder (often supplied as DCHA salt)
Melting Point 134–140 °C (DCHA salt)
Optical Rotation

(c=1 in DMF)
Solubility Soluble in DMF, DMSO, Methanol, DCM; Insoluble in Water
pKa Values

-COOH: ~2.2;

-NH2: ~9.4;

-NH2: ~8.2 (for free Dab)

Synthetic Route: Hofmann Rearrangement Strategy

The most robust industrial route to Boc-D-Dab(Z)-OH avoids the use of toxic metallic oxidants by employing hypervalent iodine reagents.[1] This pathway converts readily available Boc-D-Glutamine into the desired diaminobutyric acid derivative via a Hofmann rearrangement .[1]

Reaction Logic Flow
  • Starting Material: Boc-D-Glutamine (Boc-D-Gln-OH).

  • Rearrangement: Treatment with Phenyliodine diacetate (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA) converts the side-chain amide (-CONH2) into a primary amine (-NH2) with the loss of one carbonyl carbon.[1]

  • Protection: The newly formed

    
    -amine is selectively protected with Benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions.[1]
    

SynthesisPath Figure 1: Synthesis of Boc-D-Dab(Z)-OH via Hypervalent Iodine Mediated Hofmann Rearrangement Start Boc-D-Glutamine (Boc-D-Gln-OH) Inter Intermediate: Boc-D-Dab-OH Start->Inter PIDA / PIFA EtOAc/H2O, Pyridine Hofmann Rearrangement Final Target: Boc-D-Dab(Z)-OH Inter->Final Z-Cl (Cbz-Cl) NaOH / NaHCO3 Schotten-Baumann

Applications in Drug Discovery

A. Polymyxin & Colistin Analogues

Polymyxins are cyclic lipopeptides containing five Dab residues.[1] The (R)-isomer (D-Dab) is critical for:

  • Position 6 Substitution: Natural Polymyxin B contains D-Phe at position 6. Replacing this with D-Dab allows for the creation of novel cationic analogues with altered pharmacokinetic profiles.

  • Stereochemical Control: Using Boc-D-Dab(Z)-OH allows researchers to introduce the D-configuration specifically, preventing racemization that might occur if starting from L-Dab and attempting inversion.[1]

B. Orthogonal Protection Strategy

The power of this molecule lies in its ability to be deprotected selectively.

  • Boc Group (

    
    -amine):  Removed by TFA  (Trifluoroacetic acid).[1] Used for chain elongation in Boc-SPPS.[1]
    
  • Cbz Group (

    
    -amine):  Stable to TFA. Removed by HF  (Hydrogen Fluoride) or Hydrogenolysis  (
    
    
    
    ).[1] This allows the side chain to remain protected while the peptide backbone is built, or selectively exposed for cyclization (lactam formation) between the Dab side chain and the C-terminus (a key feature of polymyxins).[1]

OrthogonalProtection Figure 2: Orthogonal Deprotection Logic for Boc-D-Dab(Z)-OH Compound Boc-D-Dab(Z)-OH Alpha Alpha-Amine (Boc) Acid Labile Compound->Alpha Gamma Gamma-Amine (Z/Cbz) Hydrogenolysis/HF Labile Compound->Gamma TFA 50% TFA/DCM (Standard Deprotection) Alpha->TFA Cleaves Gamma->TFA Stable H2Pd H2 / Pd-C (Side-chain Deprotection) Gamma->H2Pd Cleaves HF HF / TFMSA (Final Cleavage) Gamma->HF Cleaves

Experimental Protocols

Protocol A: Synthesis of Boc-D-Dab-OH (Hofmann Rearrangement)

This step converts Boc-D-Gln-OH to the intermediate diamino acid.[1]

  • Reagents: Boc-D-Gln-OH (10 mmol), PIDA (PhI(OAc)2, 11 mmol), Ethyl Acetate (30 mL), Water (10 mL), Pyridine (20 mmol).[1]

  • Procedure:

    • Suspend Boc-D-Gln-OH in the EtOAc/H2O mixture.[1]

    • Add Pyridine followed by PIDA in one portion at 0°C.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for 4–16 hours.

    • Monitoring: Reaction completion is indicated by the disappearance of the starting material on TLC (System: CHCl3/MeOH/AcOH 85:10:5).

    • Work-up: The intermediate Boc-D-Dab-OH often precipitates.[1] If not, concentrate the aqueous layer. Note: The product is a zwitterion.

Protocol B: Z-Protection to yield Boc-D-Dab(Z)-OH
  • Reagents: Crude Boc-D-Dab-OH (from above), Benzyl chloroformate (Z-Cl, 1.1 eq), NaOH (1M), NaHCO3.

  • Procedure:

    • Dissolve Boc-D-Dab-OH in 1M NaOH/Dioxane (1:1) at 0°C. Maintain pH ~9–10.

    • Add Z-Cl dropwise over 30 minutes.[1]

    • Stir vigorously at 0°C for 1 hour, then at room temperature for 2 hours.

    • Work-up: Wash the basic solution with Ether (to remove excess Z-Cl).[1] Acidify the aqueous layer to pH 2–3 with 1M HCl. Extract with Ethyl Acetate (3x).[1]

    • Purification: Dry organic layer over MgSO4, filter, and concentrate.[1] Recrystallize from EtOAc/Hexane or convert to DCHA salt for storage.

Protocol C: Quality Control (Self-Validation)
  • TLC:

    
     ~ 0.5 in CHCl3/MeOH/AcOH (90:8:2). Stain with Ninhydrin (should be negative/faint due to protection) or UV (strong absorption due to Z-group).[1]
    
  • HPLC: C18 Column, Gradient 5-95% ACN in Water (0.1% TFA).[1] Peak should be sharp; broadness indicates racemization.

  • NMR: Verify the integral ratio of the Boc singlet (9H, ~1.4 ppm) to the Z-aromatic protons (5H, ~7.3 ppm).

Handling & Stability

  • Storage: Store at +2°C to +8°C. Desiccate.

  • Stability: Stable for >2 years if kept dry. The Boc group is sensitive to moisture + acid traces.

  • Safety: The free acid form can be irritating. DCHA salts are generally easier to handle but must be converted to the free acid (via acid wash) before coupling in peptide synthesis.[1]

References

  • Hofmann Rearrangement with Hypervalent Iodine

    • Yamada, K., et al. (2004).[1] Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water. Journal of Peptide Research. Link

  • Polymyxin Semisynthesis

    • Magee, T. V., et al. (2022).[1] Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids. Journal of Medicinal Chemistry. Link[1]

  • General Hofmann Rearrangement Protocol

    • Jevtić, I. I., et al. (2016).[1][2][3] Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis. Link[1]

  • Peptide Synthesis Reagents

    • Chem-Impex International.[1] Product Monograph: Boc-D-Dab(Z)-OH. Link

Sources

Technical Whitepaper: Genesis and Synthetic Evolution of (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery and synthesis of (R)-4-Cbz-amino-2-Boc-amino-butyric acid, structured for a professional scientific audience.

Executive Summary

(R)-4-Cbz-amino-2-Boc-amino-butyric acid (Boc-D-Dab(Z)-OH) represents a critical orthogonal building block in the synthesis of non-proteinogenic peptide antibiotics. As the protected derivative of D-2,4-diaminobutyric acid (D-DABA) , it serves as the structural backbone for a class of cyclic lipopeptides, including Polymyxin B , Colistin , and Circulin , which are last-resort defenses against multi-drug resistant Gram-negative bacteria.

The discovery and scalable synthesis of this specific isomer were driven by the need to probe the stereochemical requirements of the polymyxin scaffold. Unlike its L-isomer (found naturally in polymyxins), the D-isomer (R-configuration) is essential for Structure-Activity Relationship (SAR) studies involving retro-inverso peptides and the stabilization of beta-turns in peptidomimetics.

This guide details the first efficient synthesis of the orthogonally protected (R)-isomer, focusing on the pivotal Hofmann Rearrangement strategy using hypervalent iodine reagents—a methodology that solved the historical challenge of preserving sensitive carbamate protecting groups during amine generation.

Retrosynthetic Analysis & Strategic Logic

The synthesis of Boc-D-Dab(Z)-OH poses a unique chemoselective challenge: the molecule requires two distinct amine protecting groups (Boc at


, Cbz at 

) and a free carboxylic acid, all while maintaining the integrity of the chiral center.
The Chemoselectivity Problem

Early attempts to synthesize DABA derivatives relied on the Schmidt reaction or Curtius rearrangement of aspartic acid derivatives. However, these methods often required harsh acidic conditions incompatible with the acid-labile Boc group.

The Solution: Hofmann Rearrangement of Glutamine

The most elegant retrosynthetic disconnection traces the DABA skeleton back to D-Glutamine . By subjecting the side-chain amide of protected glutamine to a Hofmann rearrangement, the carbon chain is shortened by one methylene unit, converting the


-carboxamide directly into a 

-amine.

Key Causality:

  • Starting Material: Boc-D-Glutamine is chosen because it already possesses the correct (R)-stereochemistry and the acid-labile

    
    -protection (Boc).
    
  • Reagent Selection: Traditional Hofmann reagents (Br

    
    /NaOH) are too harsh and can degrade the Boc group. The breakthrough came with the use of Iodosobenzene diacetate (PIDA/IBD) , a hypervalent iodine reagent that effects the rearrangement under mild, neutral-to-slightly-basic conditions, preserving the Boc group.
    
Retrosynthetic Pathway Diagram

Retrosynthesis Target (R)-4-Cbz-amino-2-Boc-amino-butyric acid (Boc-D-Dab(Z)-OH) Intermediate (R)-2-Boc-amino-4-aminobutyric acid (Boc-D-Dab-OH) Target->Intermediate Cbz Protection (Schotten-Baumann) Start Boc-D-Glutamine (Commercial Starting Material) Intermediate->Start Hofmann Rearrangement (-CO, -1 Carbon)

Caption: Retrosynthetic logic disconnecting the target D-DABA derivative to D-Glutamine via C-N bond formation.

The First Efficient Synthesis: Technical Protocol

The following protocol is based on the seminal methodologies established by Waki et al. and Loudon et al. , who pioneered the use of IBD for the synthesis of protected diaminobutyric acids. This route is favored for its operational simplicity and high enantiomeric purity.

Experimental Workflow

Step 1: Hofmann Rearrangement of Boc-D-Glutamine The primary challenge is converting the side-chain amide to an amine without touching the


-Boc group or the carboxylic acid. The use of Iodosobenzene diacetate (IBD) facilitates the formation of an isocyanate intermediate which is hydrolyzed in situ.
  • Reagents: Boc-D-Glutamine, Iodosobenzene diacetate (IBD), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Water.

  • Mechanism: IBD acts as an oxidant, attacking the amide nitrogen. A 1,2-shift of the alkyl group occurs (retention of configuration), releasing CO

    
     and yielding the amine.[1]
    

Step 2: Orthogonal Protection (


-Cbz Introduction) 
With the 

-amine exposed (as Boc-D-Dab-OH), the final step is the selective protection of this primary amine with a Benzyloxycarbonyl (Cbz/Z) group.
  • Reagents: Benzyl chloroformate (Cbz-Cl) or N-(Benzyloxycarbonyloxy)succinimide (Z-OSu), NaHCO

    
     (base).
    
  • Conditions: Schotten-Baumann conditions (aqueous/organic biphasic system).

Detailed Step-by-Step Protocol
StepOperationCritical Technical Insight (Causality)
1 Dissolution Dissolve Boc-D-Glutamine (10 mmol) in a mixture of EtOAc/MeCN/H

O (2:2:1). The mixed solvent system ensures solubility of both the organic protected amino acid and the hypervalent iodine reagent.
2 Rearrangement Add Iodosobenzene diacetate (IBD) (1.1 eq) at 15°C. Stir for 30 min, then warm to ambient temperature for 3-4 hours. Why: Low initial temp prevents side reactions; warming drives the decarboxylation of the isocyanate intermediate.
3 Workup (Step 1) The reaction mixture is concentrated to remove organic solvents. The residual aqueous phase contains the Boc-D-Dab-OH zwitterion.
4

-Protection
To the aqueous residue, add NaHCO

(2.5 eq) to pH ~9. Add Z-OSu (1.1 eq) dissolved in THF/Dioxane. Stir overnight. Why: Z-OSu is preferred over Z-Cl for milder reactivity, preventing racemization or di-protection.
5 Isolation Acidify with cold 1M KHSO

to pH 2-3. Extract with EtOAc.[2][3] Wash with brine, dry over Na

SO

.
6 Purification Recrystallize from EtOAc/Hexane or Et

O/Petroleum Ether.
Synthesis Pathway Diagram

Synthesis Substrate Boc-D-Glutamine (Solid) Intermediate Isocyanate Intermediate Substrate->Intermediate Oxidation & 1,2-Shift Reagent1 PhI(OAc)2 (IBD) EtOAc/MeCN/H2O Reagent1->Substrate Product1 Boc-D-Dab-OH (Free Gamma-Amine) Intermediate->Product1 Hydrolysis (-CO2) Final Boc-D-Dab(Z)-OH (Target) Product1->Final N-Acylation Reagent2 Z-OSu / NaHCO3 (Schotten-Baumann) Reagent2->Product1

Caption: Step-wise chemical transformation from Glutamine to orthogonally protected DABA via IBD-mediated Hofmann rearrangement.

Technical Specifications & Validation

To ensure the synthesized material meets the standards for peptide synthesis (e.g., SPPS), the following analytical criteria must be met.

Physicochemical Properties
  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [4]
  • Molecular Weight: 352.39 g/mol [4]

  • Appearance: White crystalline powder[5]

  • Melting Point: 81 – 91 °C (range depends on crystallization solvent and purity)

  • Optical Rotation:

    
     to 
    
    
    
    (c=1, MeOH). Note: The L-isomer rotates (+) approx +13^\circ; the D-isomer rotates (-).
Self-Validating Quality Checks
  • TLC Monitoring: Use CHCl

    
    :MeOH:AcOH (85:10:5). The starting Boc-D-Gln will have a lower R
    
    
    
    than the intermediate Boc-D-Dab-OH. The final Z-protected product will have a significantly higher R
    
    
    due to increased lipophilicity.
  • NMR Confirmation:

    • 
      -Protons:  Look for the shift of the 
      
      
      
      -CH
      
      
      protons. In Glutamine, they are adjacent to a carbonyl (
      
      
      ppm). In DABA, they are adjacent to a nitrogen (
      
      
      ppm).
    • Protecting Groups: Confirm integration of 9H (Boc singlet at 1.4 ppm) and 5H (Cbz aromatic multiplet at 7.3 ppm).

References

  • Waki, M., Kitajima, Y., & Izumiya, N. (1981). Peptide synthesis with D-amino acids.[6] Synthesis of [D-Ala2, D-Leu5]enkephalin and [D-Ala2, D-Leu5]enkephalin amide. Synthesis of DABA derivatives for peptide analogs.

  • Loudon, G. M., Radhakrishna, A. S., Almond, M. R., Blodgett, J. K., & Boutin, R. H. (1984). Conversion of aliphatic amides into amines with [I,I-bis(trifluoroacetoxy)iodo]benzene. 1. Scope of the reaction.[1][7][8] Journal of Organic Chemistry. Link

  • Zhang, L., et al. (2004). Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water.[9] (Demonstrates the IBD method for DABA). Link

  • Chem-Impex International. Product Specification: Boc-D-Dab(Z)-OH. (Confirming CAS 101854-42-6 and physical properties). Link

Sources

Thermodynamic Properties of Protected Amino Acid Derivatives: A Technical Guide for Peptide CMC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from empirical peptide synthesis to Quality by Design (QbD), the thermodynamic characterization of protected amino acid derivatives (e.g., Fmoc-Xaa-OH) is the critical missing link. For researchers and CMC (Chemistry, Manufacturing, and Controls) professionals, understanding these properties is not merely academic—it is the predictor of process failure.

This guide moves beyond basic physical constants to analyze the thermodynamic drivers of solubility , racemization , and solid-state stability . By mastering these parameters, development teams can predict "difficult sequences," optimize green solvent selection, and define precise control spaces for microwave-assisted Solid-Phase Peptide Synthesis (SPPS).

Part 1: The Thermodynamic Landscape of Protected Derivatives

Unlike zwitterionic free amino acids, which are held together by massive crystal lattice energies (


), protected derivatives (Fmoc, Boc) are designed to disrupt these interactions. However, the addition of hydrophobic protecting groups (Trt, Pbf, tBu) introduces new thermodynamic complexities.
The Solvation Equilibrium ( )

The solubility of an Fmoc-amino acid in a solvent (e.g., DMF, NMP, or green alternatives like 2-MeTHF) is governed by the Gibbs energy of solution (


):


  • 
     (Enthalpy of Solution):  The energy penalty to break the crystal lattice (
    
    
    
    ) plus the energy gain/penalty of solvent-solute interaction (
    
    
    ).
  • 
     (Entropy of Solution):  The disorder gained by dispersing the solute molecules.
    

Critical Insight: High melting point derivatives (e.g., Fmoc-Gly-OH,


C) possess high crystal lattice energies. To dissolve these, the solvent must provide significant enthalpic compensation. If the solvent cannot overcome 

, the amino acid precipitates, leading to deletion sequences in SPPS.
Hansen Solubility Parameters (HSP)

To predict solubility without wasting material, we utilize Hansen Solubility Parameters. A protected amino acid will dissolve if its HSP vector aligns with the solvent's vector.

ParameterDescriptionRelevance to Fmoc-AAs

(Dispersion)
Van der Waals forcesHigh in Trt/Pbf protected side chains (hydrophobic).

(Polarity)
Dipole-dipole forcesModerate contribution from the Fmoc urethane linkage.

(H-bonding)
Hydrogen bondingCritical. The amide backbone acts as an H-bond donor/acceptor.

Application: "Green" solvents like Propylene Carbonate often fail not because of polarity, but because their


 component is insufficient to disrupt the intermolecular H-bonds of the Fmoc-amino acid crystal lattice.

Part 2: Thermal Stability & Racemization Thermodynamics

With the rise of microwave SPPS, reaction temperatures often reach 90°C. This shifts the focus from kinetics to thermodynamics.

The Racemization Equilibrium

Racemization is a thermodynamic equilibrium process (


), but in SPPS, we operate under kinetic control to prevent it. The reaction proceeds via a base-catalyzed proton abstraction, forming a planar enolate intermediate.

Thermodynamic Driver: The activation energy (


) for removing the 

-proton is lowered by:
  • Electron-withdrawing groups: Fmoc is more electron-withdrawing than Boc, making the

    
    -proton more acidic (lower 
    
    
    
    ).
  • Side-chain stabilization: Cys(Trt) and His(Trt) stabilize the enolate intermediate, lowering the transition state energy.

Visualization: The Racemization Pathway

The following diagram illustrates the thermodynamic pathway of base-catalyzed racemization during activation.

RacemizationThermodynamics cluster_factors Thermodynamic Risk Factors L_Iso L-Isomer (Ground State) TS1 Transition State 1 (Proton Abstraction) L_Iso->TS1 + Base (B:) Enolate Planar Enolate (Intermediate) TS1->Enolate - BH+ TS2 Transition State 2 (Reprotonation) Enolate->TS2 + BH+ TS2->L_Iso Retention D_Iso D-Isomer (Inverted) TS2->D_Iso Inversion Temp High Temp (>75°C) EWGs EWG (Fmoc vs Boc) Solvent Polar Solvent (DMF)

Figure 1: Thermodynamic pathway of base-catalyzed racemization. The planar enolate represents a local energy minimum where stereochemical information is lost.

Part 3: Experimental Protocols for Thermodynamic Characterization

To validate the quality of protected amino acids, "Certificate of Analysis" (CoA) data is insufficient. The following self-validating protocols allow you to determine the thermodynamic purity and stability of your starting materials.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Polymorphism

Objective: Determine the Melting Point (


) and Enthalpy of Fusion (

) to assess crystallinity and detect polymorphs. Polymorphs can have drastically different solubilities.

Equipment: DSC Instrument (e.g., TA Instruments or Mettler Toledo), Aluminum pans (hermetically sealed).

Workflow:

  • Calibration: Calibrate temperature and enthalpy using an Indium standard (

    
    C, 
    
    
    
    J/g).
  • Sample Prep: Weigh 2–5 mg of dry Fmoc-amino acid into the pan. Seal hermetically to prevent sublimation.

  • Reference: Use an empty, hermetically sealed pan of equal mass.

  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp 1: Heat to 10°C above expected

      
       at 10°C/min (Erases thermal history).
      
    • Cool: Cool to 0°C at 10°C/min (Induces crystallization).

    • Ramp 2: Heat to 10°C above

      
       at 10°C/min (Measurement scan).
      
  • Analysis: Integrate the endothermic melting peak on Ramp 2.

    • Sharp Peak: High purity crystalline material.

    • Broad/Split Peak: Presence of impurities or multiple polymorphs.

Protocol B: Van't Hoff Solubility Analysis

Objective: Determine the Enthalpy of Solution (


) to predict solubility at different temperatures.

Workflow:

  • Prepare saturated solutions of the Fmoc-AA in the target solvent (e.g., DMF) at three temperatures (e.g., 20°C, 35°C, 50°C).

  • Filter the supernatant and quantify concentration (via HPLC-UV).

  • Plot

    
     (solubility) vs. 
    
    
    
    (Kelvin).
  • The slope of the line equals

    
    .
    

Interpretation:

  • If

    
     (Endothermic): Solubility increases with heat.
    
  • If

    
    : Solubility is temperature-independent (entropy driven).
    

Part 4: Data Visualization & Workflows

Solid-State Characterization Workflow

This diagram outlines the decision tree for accepting a raw material based on thermodynamic data.

DSC_Workflow Start Raw Fmoc-AA Sample DSC Run DSC (Protocol A) Start->DSC Analysis Analyze Endotherm (Ramp 2) DSC->Analysis Decision1 Single Sharp Peak? Analysis->Decision1 Calc Calculate Tm & Enthalpy Decision1->Calc Yes Reject1 Reject: Impure/Amorphous Decision1->Reject1 No Compare Compare to Ref Std Calc->Compare Pass Pass: Consistent Polymorph Compare->Pass Match Fail Fail: New Polymorph Risk Compare->Fail Mismatch

Figure 2: Quality control workflow using thermodynamic signatures to detect polymorphic changes that affect solubility.

Comparative Thermodynamic Data

The following table summarizes general thermodynamic trends for common protected derivatives. Note: Exact values depend on specific polymorphs.

DerivativeSide Chain Nature

Trend
Solubility Risk (DMF)Racemization Risk (

)
Fmoc-Gly-OH NoneHigh (Strong lattice)ModerateLow
Fmoc-Leu-OH AliphaticMediumLow (High Sol)Low
Fmoc-Cys(Trt)-OH S-Trityl (Bulky)Low (Amorphous tendency)LowHigh (Base sensitive)
Fmoc-His(Trt)-OH Imidazole (Basic)MediumModerateHigh (Autocatalytic)
Fmoc-Asp(OtBu)-OH Ester (Acidic)MediumLowModerate (Aspartimide)

References

  • Albericio, F., & Kruger, H. G. (2012). Therapeutic peptides. Future Medicinal Chemistry. Link (Context: Overview of peptide synthesis challenges including solubility).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link (Context: Theoretical basis for solubility parameters).

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link (Context: Aggregation and solubility issues in SPPS).

  • Palasek, S. A., et al. (2007). Limiting racemization in microwave-assisted solid-phase peptide synthesis. Journal of Peptide Science. Link (Context: Thermal effects on racemization kinetics/thermodynamics).

  • CreateFFI. (2016). Differential scanning calorimetry protocol. Link (Context: General DSC methodology adapted for Protocol A).

A Technical Guide to Determining the Solubility of (R)-4-Cbz-amino-2-Boc-amino-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive framework for characterizing the solubility of (R)-4-Cbz-amino-2-Boc-amino-butyric acid, a complex, dually protected amino acid derivative. Due to the specific nature of this molecule, publicly available solubility data is scarce. Therefore, this document serves as a practical guide for researchers to generate this crucial data in-house. It combines theoretical principles with detailed, field-tested experimental protocols for both qualitative and quantitative solubility assessment, enabling scientists to make informed decisions in the drug discovery and development process.

Introduction: The Critical Role of Solubility

(R)-4-Cbz-amino-2-Boc-amino-butyric acid is a non-standard amino acid featuring two distinct protecting groups: a benzyloxycarbonyl (Cbz) group and a tert-butyloxycarbonyl (Boc) group. These protecting groups are staples in peptide synthesis and medicinal chemistry, used to selectively mask reactive amine functionalities. The presence of both bulky, hydrophobic moieties (Cbz and Boc) and a polar carboxylic acid group gives the molecule a complex physicochemical profile.

Understanding its solubility is paramount for several reasons:

  • Drug Discovery: Low aqueous solubility can lead to unreliable results in biological assays, underestimation of toxicity, and misleading structure-activity relationships (SAR).[1]

  • Process Chemistry: Solubility in organic solvents dictates the feasibility of reaction conditions, purification strategies (e.g., crystallization), and final product formulation.

  • Formulation Development: For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal tract.[2] Poor solubility is a primary reason for the failure of promising drug candidates.[1][2]

This guide will equip researchers with the necessary tools to systematically evaluate the solubility of this compound across a range of relevant solvent systems.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of (R)-4-Cbz-amino-2-Boc-amino-butyric acid will be governed by a balance of its structural features:

  • Polar Group: The free carboxylic acid (-COOH) is a polar, hydrophilic group capable of hydrogen bonding with polar solvents like water.

  • Non-Polar Groups: The aromatic Cbz group and the aliphatic Boc group are large, hydrophobic moieties. They will favor interactions with non-polar organic solvents.

  • Amide Bonds: The carbamate linkages also have polar character and can participate in hydrogen bonding.

Expected Solubility Profile:

  • In Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. While the protecting groups have non-polar character, the energy required to break the intermolecular hydrogen bonds of the carboxylic acid groups in the solid state will be too high.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated. These solvents can effectively solvate both the polar and non-polar regions of the molecule. Dimethyl sulfoxide (DMSO) is a particularly effective solvent for a wide range of organic compounds and is often used for creating high-concentration stock solutions for biological screening.[1][4][5]

  • In Polar Protic Solvents (e.g., Water, Alcohols): Solubility will be variable. In alcohols (Methanol, Ethanol), solubility is likely to be moderate, decreasing as the alkyl chain length of the alcohol increases.

  • In Aqueous Buffers: The molecule's carboxylic acid group (pKa ~2-4) means its solubility in water will be highly pH-dependent.[6]

    • Acidic pH (pH < 2): The carboxylic acid will be protonated (-COOH), making the molecule less polar and thus less soluble in water.

    • Neutral to Basic pH (pH > 5): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), creating an ion. This ionic form is significantly more polar and will exhibit much higher aqueous solubility.

Experimental Determination of Solubility

A tiered approach, starting with a rapid qualitative assessment followed by precise quantitative measurement, is the most efficient strategy.

Preliminary Solvent Scouting (Qualitative)

This initial screen provides a rapid overview of solubility in a broad range of solvents.

Protocol:

  • Dispense approximately 1-2 mg of solid (R)-4-Cbz-amino-2-Boc-amino-butyric acid into a series of small, clear glass vials (e.g., 1.5 mL vials).

  • To each vial, add 0.5 mL of a single test solvent.

  • Vortex each vial vigorously for 30-60 seconds.

  • Allow the vials to stand at room temperature for 10-15 minutes.

  • Visually inspect each vial against a dark background for the presence of undissolved solid.

  • Record observations as "Freely Soluble," "Sparingly Soluble," or "Insoluble."

Table 1: Illustrative Solvent Scouting Results (Example Data)

Solvent ClassSolventPredicted SolubilityVisual Observation (Example)
Non-Polar HexaneLowInsoluble
TolueneLowInsoluble
Ethers Diethyl EtherLowSparingly Soluble
Tetrahydrofuran (THF)ModerateSoluble
Halogenated Dichloromethane (DCM)Moderate-HighSoluble
Polar Aprotic Acetonitrile (ACN)Moderate-HighSoluble
Dimethylformamide (DMF)HighFreely Soluble
Dimethyl Sulfoxide (DMSO)HighFreely Soluble
Polar Protic Methanol (MeOH)ModerateSoluble
Ethanol (EtOH)ModerateSparingly Soluble
WaterpH-DependentInsoluble (at neutral pH)
Aqueous Base 1 M Sodium BicarbonateHighFreely Soluble (with effervescence)
Quantitative Solubility Measurement

For drug development, a precise quantitative value is necessary. The Shake-Flask Method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[6][7] This method measures the concentration of a saturated solution in equilibrium with an excess of solid compound.[2][8]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solid compound into vials prep2 Add precise volume of test solvent (e.g., buffer) prep1->prep2 equil Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through 0.45 µm PVDF filter sep1->sep2 ana2 Dilute filtrate precisely sep2->ana2 ana1 Prepare calibration curve with known standards ana3 Analyze by HPLC-UV or LC-MS ana1->ana3 ana2->ana3 ana4 Calculate concentration (µg/mL or µM) ana3->ana4

Caption: Thermodynamic Solubility Workflow.

This protocol is adapted from guidelines established for Biopharmaceutics Classification System (BCS) studies.[9][10]

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[9][11][12]

  • Sample Preparation: To a series of glass vials, add an excess of solid (R)-4-Cbz-amino-2-Boc-amino-butyric acid (e.g., 5-10 mg, ensuring solid remains after equilibration).

  • Incubation: Add a precise volume (e.g., 1.0 mL) of each pH buffer to the respective vials. Seal the vials and place them in an orbital shaker or on a vial roller system set to a constant temperature (e.g., 25°C for shelf-life or 37°C for physiological relevance).[7][9] Agitate for at least 24 hours to ensure equilibrium is reached.[7][8]

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF) to remove all undissolved particles.[4] Causality Note: Centrifugation prior to filtration is highly recommended to prevent the filter from clogging and to ensure that only the saturated solution is sampled.[1][7]

  • Quantification:

    • Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).

    • From this stock, prepare a series of calibration standards via serial dilution.

    • Precisely dilute the filtered aqueous samples with the same solvent used for the standards.

    • Analyze the standards and the diluted samples by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[2][8][13]

  • Data Analysis: Construct a calibration curve by plotting the analytical response (e.g., UV peak area) versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the compound in the diluted samples. Back-calculate to determine the original solubility in the aqueous buffer.

High-Throughput Kinetic Solubility

For early discovery, a faster, less material-intensive method is often preferred. Kinetic solubility assays measure the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous buffer.[1][8] While these values can differ from true thermodynamic solubility, they are excellent for rank-ordering compounds.[7]

G cluster_prep Preparation cluster_addition Precipitation Induction cluster_analysis Analysis prep1 Prepare high-concentration stock solution in DMSO (e.g., 10 mM) add1 Add small volume of DMSO stock to buffer wells prep1->add1 prep2 Dispense buffer into 96-well microplate prep2->add1 add2 Mix and incubate (e.g., 2 hours at RT) add1->add2 ana_choice Detection Method add2->ana_choice nephelometry Measure light scattering (Nephelometry) ana_choice->nephelometry Direct uv_spec Filter and measure UV absorbance ana_choice->uv_spec Indirect result Determine solubility (precipitation point) nephelometry->result uv_spec->result

Caption: Kinetic Solubility Workflow.

Data Interpretation and Reporting

All quantitative solubility data should be summarized in a clear, tabular format. It is crucial to report the temperature, pH, and specific buffer composition alongside the solubility value.

Table 2: Example of Quantitative Aqueous Solubility Data

Buffer (at 37°C)pHSolubility (µg/mL)Solubility (µM)Method
0.1 M HCl1.2< 10< 27Thermodynamic
50 mM Acetate4.545122Thermodynamic
50 mM Phosphate6.8350948Thermodynamic
50 mM Phosphate7.4> 1000> 2700Thermodynamic

Molecular Weight of (R)-4-Cbz-amino-2-Boc-amino-butyric acid: 368.4 g/mol

This data clearly illustrates the pH-dependent solubility, a critical piece of information for predicting oral absorption. Based on the International Council for Harmonisation (ICH) guidelines, a drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL of aqueous media across the pH range of 1.2-6.8.[9][11][12] The data generated from these experiments can directly inform this classification.

Conclusion

Determining the solubility of (R)-4-Cbz-amino-2-Boc-amino-butyric acid is a foundational step in its evaluation as a potential drug candidate or advanced intermediate. The molecule's structure suggests a complex solubility profile, with high solubility in polar aprotic organic solvents and a strong pH-dependence in aqueous media. By employing the systematic, multi-tiered approach outlined in this guide—from rapid solvent screening to gold-standard shake-flask analysis—researchers can generate the robust, high-quality data needed to guide synthetic strategy, design meaningful biological assays, and enable rational formulation development.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Vedaraman, N., et al. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. American Journal of Engineering Research.
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • Gobbo, G., & Price, D. J. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • LibreTexts Chemistry. (2022). 1. Backgrounds of Amino Acids. [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

  • Cristancho, N., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.
  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Taiwan Food and Drug Administration. ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS ICH M9. [Link]

  • ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]

Sources

Mechanistic Principles of Cbz and Boc Amine Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

In the architecture of organic synthesis and drug development, the protection of amino groups is not merely a procedural step; it is a strategic modulation of reactivity.[1] The amino group (


) is a potent nucleophile and a base. Without transient masking, it succumbs to acylation, alkylation, and oxidation, rendering complex synthesis—particularly peptide assembly—impossible.

This guide dissects the two most enduring carbamate protecting groups: Benzyloxycarbonyl (Cbz or Z) and tert-Butyloxycarbonyl (Boc) . Unlike standard protocols, this document focuses on the mechanistic causality driving these reactions, providing the "why" behind the "how" to ensure experimental success.

The Benzyloxycarbonyl (Cbz) Group[2][3][4][5][6][7]

The Cbz group, introduced by Bergmann and Zervas in 1932, protects amines as benzyl carbamates. Its utility lies in its stability toward acids (TFA) and bases, with selective cleavage via catalytic hydrogenolysis.[2]

Mechanism of Introduction (Schotten-Baumann Conditions)

The protection is typically achieved using Benzyl Chloroformate (Cbz-Cl) .[3] The reaction is a nucleophilic acyl substitution.[4]

  • The Challenge: Cbz-Cl is highly electrophilic but also hydrolytically unstable. The reaction generates HCl as a byproduct, which protonates the unreacted amine, deactivating it (ammonium salts are non-nucleophilic).

  • The Solution (Schotten-Baumann): A biphasic system (Water/Organic) with an inorganic base (e.g.,

    
    , 
    
    
    
    ). The base neutralizes the HCl immediately upon formation, keeping the amine in its reactive, neutral state.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of Cbz-Cl.[5]

  • Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.

  • Elimination: Collapse of the intermediate expels the chloride ion (

    
    ).
    
  • Deprotonation: The base removes the proton from the nitrogen, yielding the stable carbamate.

Mechanism of Deprotection (Hydrogenolysis)

The hallmark of Cbz is its cleavage by neutral hydrogenolysis (


). This is a heterogeneous catalytic process .

Mechanistic Pathway:

  • Adsorption: The benzyl aromatic ring coordinates to the Palladium surface.

  • Oxidative Addition: Hydrogen is adsorbed onto the catalyst.

  • Cleavage: The benzylic

    
     bond is cleaved (hydrogenolysis), releasing Toluene .[5]
    
  • Decarboxylation: The resulting carbamic acid (

    
    ) is unstable and spontaneously decarboxylates, releasing 
    
    
    
    and the free amine.

Expert Insight: Because the cleavage produces Toluene (inert) and


 (gas), the workup is often as simple as filtration (to remove Pd/C) and evaporation.
Experimental Protocol: Cbz Protection

Self-Validating Check: Evolution of


 is not visible here, but pH monitoring is critical. If pH drops < 8, amine protonation stalls the reaction.

Reagents:

  • Substrate: Phenylalanine (10 mmol)

  • Reagent: Cbz-Cl (11 mmol, 1.1 eq)

  • Base:

    
     (25 mmol, 2.5 eq) in Water (
    
    
    
    )
  • Solvent: 1,4-Dioxane or THF (

    
    )
    

Procedure:

  • Dissolve amino acid in the basic aqueous solution. Add organic solvent.[4][6][2][7][8]

  • Cool to

    
     (Critical: Retards hydrolysis of Cbz-Cl).
    
  • Add Cbz-Cl dropwise over 30 mins. Why? Prevents localized acidity and runaway exotherms.

  • Warm to RT and stir for 3–4 hours.

  • Validation: TLC should show disappearance of baseline amine. Acidify to pH 2 (carefully!) to precipitate the Cbz-amino acid or extract into EtOAc.

The tert-Butyloxycarbonyl (Boc) Group[1][2][4][10][11]

The Boc group is the orthogonal complement to Cbz. It is stable to hydrogenolysis and bases but highly labile to acids (TFA, HCl).[1]

Mechanism of Introduction (Boc Anhydride)

The reagent of choice is Di-tert-butyl dicarbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) .[9][10][11] Unlike chloroformates, it produces no HCl, making it safer and milder.

Key Mechanistic Steps:

  • Nucleophilic Attack: Amine attacks the carbonyl of

    
    .[12]
    
  • Fragmentation: The intermediate collapses, expelling tert-butyl carbonate.[4]

  • Spontaneous Decomposition: The leaving group decomposes into

    
      (gas) and 
    
    
    
    -butoxide
    .[9][11]
  • Proton Transfer: The tert-butoxide acts as an in-situ base, deprotonating the ammonium intermediate to form tert-butanol (

    
    ) and the Boc-amine.
    

Expert Insight: The evolution of


 drives the reaction to completion (Le Chatelier's principle).
Mechanism of Deprotection (Acidolysis & Scavenging)

Boc removal is an E1-type elimination catalyzed by acid (typically Trifluoroacetic Acid, TFA).[11]

Mechanistic Pathway:

  • Protonation: Acid protonates the carbonyl oxygen of the carbamate.[11]

  • Fragmentation: The bulky tert-butyl group cleaves as a tert-butyl carbocation (

    
    ), leaving a carbamic acid.[9]
    
  • Decarboxylation: The carbamic acid loses

    
     to yield the amine salt.[5][12]
    
  • The Danger (Cation Scavenging): The generated

    
     is a potent electrophile. In peptides containing Methionine, Tryptophan, or Tyrosine, this cation will alkylate the side chains (e.g., tert-butylation of the indole ring).
    
    • Solution: Add Scavengers (Triisopropylsilane, Water, or Thioanisole) to the TFA cocktail to irreversibly trap the cation.

Experimental Protocol: Boc Deprotection

Self-Validating Check: Vigorous bubbling (


) indicates the reaction is proceeding. Cessation of bubbling usually signals completion.

Reagents:

  • Substrate: Boc-protected amine (1 mmol)

  • Reagent: TFA (Trifluoroacetic acid)[1][4][9][11]

  • Solvent: DCM (Dichloromethane)[4][9]

  • Ratio: 1:1 v/v TFA:DCM (Standard)

Procedure:

  • Dissolve substrate in DCM (

    
    ).
    
  • Add TFA (

    
    ) slowly. Caution: Gas evolution (
    
    
    
    ) will be immediate.
  • Stir at RT for 30–60 mins.

  • Validation: TLC (stain with Ninhydrin; free amines turn purple).

  • Workup: Evaporate volatiles. Crucial Step: Co-evaporate with Toluene 3x to remove residual TFA, which can catalyze decomposition or interfere with subsequent coupling.

Comparative Analysis & Orthogonality

The power of these groups lies in their orthogonality : the ability to remove one without affecting the other.

FeatureCbz (Benzyloxycarbonyl)Boc (tert-Butyloxycarbonyl)
Cleavage Condition

(Hydrogenolysis)
TFA / HCl (Acidolysis)
Introduction Reagent Cbz-Cl (Benzyl chloroformate)

(Boc anhydride)
Stability: Base Stable (e.g., Piperidine, NaOH)Stable (e.g., Piperidine, NaOH)
Stability: Acid Stable to mild acid (TFA)*Unstable (Cleaved by TFA)
Stability: H2/Pd Unstable (Cleaved)Stable
Byproducts Toluene,

Isobutylene,

,

Primary Use Permanent protection (removed at end)Temporary protection (SPPS

-amine)

*Note: While Cbz is generally stable to TFA, prolonged exposure or high temperatures can cause partial degradation. For absolute stability in acid, alloc or sulfonamides are preferred.

Visualizations (Mechanistic Pathways)

Figure 1: Mechanism of Cbz Protection and Hydrogenolysis

Cbz_Mechanism cluster_protection Cbz Protection (Schotten-Baumann) cluster_deprotection Cbz Deprotection (Hydrogenolysis) Amine Free Amine R-NH2 Tetra Tetrahedral Intermediate Amine->Tetra Nucleophilic Attack CbzCl Cbz-Cl Bn-O-CO-Cl CbzCl->Tetra CbzAmine Cbz-Protected Amine R-NH-Cbz Tetra->CbzAmine Elimination of Cl- Base Base (OH-) Neutralizes HCl Base->CbzAmine Deprotonation Complex Pd-Complex Adsorption CbzAmine->Complex Coordination H2Pd H2 / Pd-C H2Pd->Complex CarbAcid Carbamic Acid R-NH-COOH Complex->CarbAcid Cleavage of C-O Toluene Toluene (Byproduct) Complex->Toluene Released CO2 CO2 (Gas) CarbAcid->CO2 Released FreeAmine Free Amine R-NH2 CarbAcid->FreeAmine Decarboxylation

Caption: Cbz protection via acyl substitution and deprotection via catalytic hydrogenolysis cleavage of the benzylic C-O bond.

Figure 2: Mechanism of Boc Deprotection and Cation Scavenging

Boc_Deprotection BocAmine Boc-Amine R-NH-Boc Protonated Protonated Carbamate BocAmine->Protonated Protonation TFA TFA (H+) TFA->Protonated Cation tert-Butyl Cation [t-Bu]+ Protonated->Cation E1 Elimination CarbAcid Carbamic Acid Protonated->CarbAcid Fragmentation Trapped Trapped Cation (Inert) Cation->Trapped With Scavenger SideReaction Alkylation of Trp/Met/Tyr Cation->SideReaction No Scavenger AmineSalt Amine Salt R-NH3+ TFA- CarbAcid->AmineSalt - CO2 CO2 CO2 CarbAcid->CO2 Scavenger Scavenger (Silane/Water) Scavenger->Trapped

Caption: Acidic cleavage of Boc group showing the fragmentation pathway and the critical role of scavengers in trapping the reactive tert-butyl cation.

References

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups: Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

Technical Guide: Stability Profile & Handling of (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of (R)-4-Cbz-amino-2-Boc-amino-butyric acid under various conditions Format: Technical Whitepaper / Application Guide

Executive Summary

(R)-4-Cbz-amino-2-Boc-amino-butyric acid (commonly referred to as Boc-D-Dab(Z)-OH ) is a critical non-proteinogenic amino acid building block used in the synthesis of peptidomimetics and protease inhibitors. Its structural core—2,4-diaminobutyric acid (Dab)—possesses a high propensity for intramolecular cyclization (lactamization).

This guide delineates the stability boundaries of this molecule. While the fully protected form exhibits robust shelf-life stability, the operational stability during deprotection and coupling is nuanced. The primary failure mode is not decomposition, but kinetically favored


-lactam formation  upon side-chain deprotection or improper activation.

Chemical Identity & Structural Analysis[1]

Before addressing stability, we must define the specific stereochemical and protecting group architecture.

PropertySpecification
IUPAC Name (2R)-4-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
Common Name Boc-D-Dab(Z)-OH
CAS Number 101854-42-6 (free acid) / 108919-51-3 (generic R-isomer ref)
Molecular Formula

Molecular Weight 352.38 g/mol
Stereochemistry (R)-enantiomer (corresponds to D-amino acid configuration)
Physical State White to off-white crystalline powder
Melting Point 134–140 °C (Decomposition often observed >150 °C)

Orthogonal Stability Matrix

The utility of this molecule relies on the orthogonality of the Boc (Acid-labile) and Cbz (Hydrogenolysis-labile) groups. The following matrix summarizes its stability under standard laboratory conditions.

Stability Data Table
ConditionStability RatingObservations & Mechanism
Solid State (Storage) High Stable for >2 years at 2–8°C. Hygroscopic; store in desiccator.
TFA (Trifluoroacetic acid) Selective Instability Boc group cleaves rapidly (t½ < 5 min). Cbz group remains stable (Orthogonal).
H₂ / Pd-C (Hydrogenolysis) Selective Instability Cbz group cleaves rapidly to release toluene/CO₂. Boc group remains stable .[1][2]
Base (Piperidine/DMF) High Stable to Fmoc deprotection conditions (20% Piperidine). No ester hydrolysis (as it is a free acid).
Strong Base (NaOH/KOH) Moderate Risk Stable at RT, but risk of racemization (R

S) increases with temperature and pH > 12.
Thermal (>100°C) Moderate Stable up to MP (~134°C). Prolonged heating promotes decarboxylation.[3]
Diagram 1: Orthogonal Deprotection Pathways

This diagram illustrates the selective cleavage pathways, confirming the molecule's utility in complex synthesis.

Orthogonality Start (R)-4-Cbz-amino-2-Boc-amino-butyric acid (Fully Protected) BocCleaved H-D-Dab(Z)-OH (Alpha-amine free) Start->BocCleaved 50% TFA / DCM (Acidolysis) CbzCleaved Boc-D-Dab-OH (Gamma-amine free) Start->CbzCleaved H2 / Pd-C (Hydrogenolysis) Note CRITICAL: Cbz is stable to TFA. Boc is stable to Hydrogenolysis. Start->Note

Caption: Orthogonal cleavage demonstrating the chemical selectivity between Alpha-Boc and Gamma-Cbz protecting groups.

The Critical Instability: Lactamization Risk

Expert Insight: The most significant risk with Diaminobutyric acid (Dab) derivatives is not chemical decomposition, but intramolecular cyclization .

Dab is a homolog of Ornithine and Lysine but possesses a shorter side chain (2 carbons). This geometry is perfect for forming a 5-membered lactam ring (pyrrolidin-2-one), which is kinetically favored over intermolecular coupling.

The Mechanism of Failure
  • Trigger: If the

    
    -amine (Cbz) is deprotected while the 
    
    
    
    -carboxyl is activated (or even free in solution), the
    
    
    -nitrogen nucleophilically attacks the carbonyl carbon.
  • Result: Formation of a Boc-protected pyrrolidinone (Lactam) and loss of the reactive carboxylic acid function.

  • Prevention:

    • Never remove the Cbz group while the carboxyl is activated.

    • Perform side-chain deprotection only after the amino acid is anchored to a resin or coupled to the next peptide segment.

Diagram 2: The Lactamization Trap

This workflow visualizes the specific pathway leading to the irreversible lactam byproduct.

Lactamization Safe Boc-D-Dab(Z)-OH (Stable Precursor) Deprotect Removal of Z Group (H2/Pd or HBr) Safe->Deprotect Intermediate Boc-D-Dab-OH (Free Gamma-Amine) Deprotect->Intermediate Activation Carboxyl Activation (e.g., EDC/NHS or HATU) Intermediate->Activation Attempted Coupling Lactam Boc-Pyrrolidin-2-one (DEAD END PRODUCT) Intermediate->Lactam Spontaneous Cyclization (Fast 5-exo-trig) Activation->Lactam Rapid Collapse Peptide Desired Peptide Bond Activation->Peptide Intermolecular Reaction (Slow vs Cyclization)

Caption: The kinetic trap of lactam formation. Once the gamma-amine is exposed, cyclization competes aggressively with peptide coupling.

Storage & Handling Protocols

To maintain the integrity of (R)-4-Cbz-amino-2-Boc-amino-butyric acid, adhere to the following protocols. These are self-validating systems designed to prevent hydrolysis and oxidation.

A. Storage Conditions
  • Temperature: Store at +2°C to +8°C . Long-term storage at -20°C is acceptable but unnecessary if kept dry.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The Cbz group is oxidation-resistant, but the free acid can absorb moisture.

  • Container: Amber glass or opaque plastic to prevent light degradation (though Cbz is relatively photostable compared to Fmoc).

B. Solubility Protocol
  • Solvents: Highly soluble in DMF, DMSO, DCM, and Methanol.

  • Water: Poor solubility in acidic water; soluble in basic water (as the salt).

  • Recommendation: For coupling reactions, dissolve in DMF or NMP . Avoid alcohols if using carbodiimide activation to prevent esterification.

Experimental Validation Procedures

Protocol 1: Purity Verification (HPLC)

Use this method to validate the material before synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Cbz aromatic ring).

  • Criteria: Main peak >98%. Impurities at relative retention time (RRT) ~0.8 often indicate partial deprotection or lactam.

Protocol 2: Selective Boc Deprotection Test

Use this to confirm the orthogonality of the batch.

  • Dissolve 10 mg of Boc-D-Dab(Z)-OH in 1 mL of DCM .

  • Add 1 mL of TFA . Stir at Room Temperature for 30 minutes.

  • Evaporate solvents under nitrogen flow.

  • Analyze residue by HPLC (Method above).

  • Pass Criteria: Shift in retention time (earlier elution) corresponding to H-D-Dab(Z)-OH. Absence of peak corresponding to free Dab (which would indicate Cbz loss).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Definitive source for Boc/Cbz orthogonality).

  • Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag. (Mechanisms of lactamization in diaminobutyric acid derivatives).

  • Chem-Impex International. (2023). Product Safety Data Sheet: Boc-D-Dab(Z)-OH. (Physical properties and storage data).[4][5][6][1][7][8]

  • Albericio, F., et al. (2000). "Lactamization propensity of diaminobutyric acid residues in solid-phase peptide synthesis." Journal of Organic Chemistry. (Primary literature on the cyclization risk).[9]

  • Sigma-Aldrich. (2023). Technical Specification: Boc-Dap(Z)-OH and Homologs.

Sources

potential metabolic pathways of diaminobutyric acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Metabolic Fates of Diaminobutyric Acid Derivatives

Executive Summary

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules with significant roles in biochemistry, pharmacology, and toxicology.[1][2] Among these, diaminobutyric acid (DAB) and its derivatives are notable for their presence in natural products, including polypeptide antibiotics like colistin (polymyxin E), and their potential as neurotoxins.[3] Understanding the metabolic pathways of DAB derivatives is therefore critical for drug development, assessing toxicological risk, and engineering novel biosynthetic pathways. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for researchers to investigate the metabolic fate of these compounds. It moves beyond simple protocols to explain the causal logic behind experimental design, detailing authoritative, field-proven methodologies for pathway elucidation, from in vitro enzymatic assays to in vivo stable isotope tracing. We will explore known catabolic and anabolic routes and provide detailed, self-validating experimental workflows, supported by core analytical techniques such as mass spectrometry and NMR spectroscopy.

Part 1: The Biochemical Landscape of Diaminobutyric Acid Derivatives

Diaminobutyric acid is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genome for protein assembly.[4] It exists in several isomeric forms, with the position of the second amino group defining its properties and biological role. The most studied isomer is L-2,4-diaminobutyric acid (L-DABA), a key component of polymyxin antibiotics produced by bacteria.[3]

DAB derivatives are found as metabolites in plants and bacteria and can be intermediates in various biosynthetic pathways.[2][3] Their significance is twofold:

  • Anabolic Precursors: They serve as building blocks for secondary metabolites, particularly non-ribosomal peptides with potent biological activity.[5]

  • Catabolic Intermediates & Bioactive Molecules: Their breakdown can feed into central metabolism, or they can act as signaling molecules or toxins.[2][6]

Part 2: Postulated and Confirmed Metabolic Pathways

The metabolic fate of a DAB derivative is dictated by the enzymatic machinery of the host organism. Below are the primary pathways to consider.

Catabolic Pathways: Degradation and Energy Production

Catabolic routes break down DAB derivatives, often funneling their carbon skeletons into the tricarboxylic acid (TCA) cycle.

1. Transamination and Oxidative Dehydrogenation A well-characterized pathway for L-α,γ-diaminobutyric acid in Xanthomonas species involves a two-step conversion to an intermediate of central metabolism.[6][7]

  • Step 1: γ-Transamination: The terminal (γ) amino group is transferred to an acceptor, such as pyruvate, in a reaction catalyzed by a transaminase. This converts L-DABA into aspartic β-semialdehyde.[6][7]

  • Step 2: Dehydrogenation: The resulting aldehyde is oxidized to aspartic acid by an NAD⁺-dependent dehydrogenase.[6][7] Aspartic acid can then be further transaminated to oxaloacetate, a key TCA cycle intermediate.

Catabolic_Pathway DAB L-2,4-Diaminobutyric Acid ASA Aspartic β-Semialdehyde DAB->ASA Pyruvate-Dependent γ-Transaminase Asp Aspartic Acid ASA->Asp NAD⁺-Dependent Dehydrogenase OAA Oxaloacetate Asp->OAA Aspartate Aminotransferase TCA TCA Cycle OAA->TCA

Caption: Primary catabolic route for L-2,4-DAB in Xanthomonas sp.[6][7]

2. Decarboxylation Decarboxylation removes a carboxyl group, often as the initial step in producing polyamines. An L-2,4-diaminobutyrate decarboxylase has been purified and characterized from Acinetobacter calcoaceticus, which produces 1,3-diaminopropane from DABA.[8] This reaction requires pyridoxal 5'-phosphate (PLP) as a coenzyme, a common feature of amino acid decarboxylases.[9]

3. Racemization Amino acid racemases interconvert L- and D-enantiomers. While not a degradative pathway, it is a critical metabolic step for organisms that incorporate D-amino acids into structures like cell walls or secondary metabolites. A PLP-independent DAB-specific racemase, PddB, has been identified in the biosynthetic pathway of poly-D-Dab, demonstrating a mechanism for generating D-isomers from L-isomers.[10]

Anabolic Pathways: Biosynthesis and Incorporation

Anabolic routes utilize DAB derivatives as building blocks for more complex molecules.

1. Non-Ribosomal Peptide Synthesis The most prominent anabolic fate of L-2,4-DAB is its incorporation into polymyxin antibiotics by non-ribosomal peptide synthetases (NRPSs).[3] In this process, DABA is activated and tethered to the NRPS enzyme complex, which then catalyzes peptide bond formation with other amino acids in a highly regulated, assembly-line fashion. The availability of L-2,4-DAB, biosynthesized from L-aspartic β-semialdehyde, is a rate-limiting factor in polymyxin production.[3]

Anabolic_Pathway Asp_Semi L-Aspartic β-Semialdehyde DAB L-2,4-Diaminobutyric Acid Asp_Semi->DAB 2,4-Diaminobutyrate Aminotransferase (ectB) NRPS NRPS Activation & Loading DAB->NRPS Polymyxin Polymyxin E (Colistin) NRPS->Polymyxin Peptide Synthesis

Caption: Biosynthetic pathway of L-2,4-DAB and its incorporation into polymyxin.[3]

Part 3: Experimental Framework for Pathway Elucidation

A multi-faceted approach is required to robustly define the metabolic fate of a novel DAB derivative. The strategy outlined below integrates in vitro, in-cellulo, and in vivo methods to build a comprehensive metabolic map.

Workflow cluster_invitro In Vitro: Mechanistic Validation cluster_incellulo In-Cellulo: Pathway Tracing cluster_invivo In Vivo: Systemic Fate EnzymeAssay Protocol 1: Recombinant Enzyme Assays EnzymeKinetics Determine Km, Vmax EnzymeAssay->EnzymeKinetics PathwayMap Construct Validated Metabolic Pathway EnzymeKinetics->PathwayMap SIRM Protocol 2: Stable Isotope Resolved Metabolomics (SIRM) MetaboliteID Identify Labeled Metabolites (LC-MS/NMR) SIRM->MetaboliteID MFA Metabolic Flux Analysis (MFA) MetaboliteID->MFA MFA->PathwayMap AnimalStudy Protocol 3: Animal Model Dosing PK_PD Pharmacokinetics & Metabolite Profiling AnimalStudy->PK_PD PK_PD->PathwayMap Hypothesis Hypothesize Potential Pathway (e.g., Transamination) Hypothesis->EnzymeAssay Hypothesis->SIRM

Caption: Integrated workflow for elucidating metabolic pathways of DAB derivatives.

Experimental Protocol 1: In Vitro Aminotransferase Activity Assay

Causality: This protocol directly tests the hypothesis that a specific enzyme can use a DAB derivative as a substrate. A positive result provides direct evidence for a single step in a potential metabolic pathway.

Methodology:

  • Gene Cloning and Protein Expression:

    • Identify a candidate aminotransferase gene (e.g., via homology to known aminotransferases).

    • Amplify the gene from genomic DNA and clone it into an expression vector (e.g., pET-28a with a His-tag).

    • Transform the vector into an expression host (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant protein using nickel-affinity chromatography.

  • Coupled Enzyme Assay: The transamination reaction itself doesn't produce a colorimetric or fluorescent signal. Therefore, it must be coupled to a second, indicator reaction.[11]

    • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing:

      • The DAB derivative (substrate).

      • An amino acceptor (e.g., α-ketoglutarate).

      • Pyridoxal-5'-phosphate (P5'P) coenzyme.[11]

      • The purified aminotransferase enzyme.

      • A coupling enzyme (e.g., glutamate dehydrogenase).

      • Substrates for the coupling reaction (e.g., NADH and ammonia for glutamate dehydrogenase).

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by the coupling enzyme. The rate of NADH consumption is directly proportional to the rate of the aminotransferase reaction.[12][13]

    • Perform control reactions lacking the enzyme or the DAB substrate to ensure the observed activity is specific.

  • Kinetic Analysis:

    • Vary the concentration of the DAB derivative while keeping other components constant to determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ). This quantifies the enzyme's affinity and catalytic efficiency for the substrate.

Experimental Protocol 2: Stable Isotope Resolved Metabolomics (SIRM)

Causality: This in-cellulo method provides definitive proof of a metabolic pathway by tracking the flow of atoms from a labeled precursor into downstream metabolites. It moves beyond single-enzyme validation to map multi-step transformations within a living system.[14][15]

Methodology:

  • Experimental Design:

    • Synthesize or procure a stable isotope-labeled version of the DAB derivative (e.g., uniformly ¹³C-labeled or ¹⁵N-labeled).

    • Culture the cells or organism of interest in a defined medium.

  • Labeling Experiment:

    • Replace the standard medium with a medium containing the isotope-labeled DAB derivative.

    • Harvest samples at multiple time points to capture the dynamics of metabolite labeling. It is crucial to ensure the cells reach both a metabolic and isotopic steady state for flux analysis.[15]

  • Metabolite Extraction:

    • Rapidly quench metabolism (e.g., with cold methanol) to halt enzymatic activity.

    • Extract polar metabolites using a solvent system such as methanol/acetonitrile/water.

  • LC-MS/MS Analysis:

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][]

    • Separate metabolites using a suitable chromatography method (e.g., HILIC for polar compounds).[17]

    • Use the mass spectrometer to detect the mass shifts in downstream metabolites corresponding to the incorporation of the stable isotopes from the labeled DAB precursor. For example, if a ⁴C-DAB derivative is converted to aspartate (also ⁴C), the aspartate will show a +4 Da mass shift compared to its unlabeled form.

  • Data Analysis:

    • Use specialized software to identify labeled features and calculate the mass isotopomer distribution (MID) for each metabolite.

    • Feed the MIDs into a computational model for ¹³C-Metabolic Flux Analysis (¹³C-MFA) to quantify the rates (fluxes) through the proposed metabolic pathways.[18][19][20]

Part 4: Core Analytical Methodologies

The success of any metabolic study hinges on the ability to accurately identify and quantify metabolites in complex biological samples.[21] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary analytical platforms for metabolomics.[22][23]

Data Presentation: Comparison of Key Analytical Techniques
FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates molecules by chromatography, then measures their mass-to-charge ratio (m/z).[24]Measures the magnetic properties of atomic nuclei, providing detailed structural information.[25][26]
Sensitivity Very high (picomolar to femtomolar). Ideal for detecting low-abundance metabolites.[22]Lower than MS (micromolar). Requires more concentrated samples.[27]
Metabolite ID Primarily based on accurate mass, retention time, and MS/MS fragmentation patterns compared to databases.[28][29]Can provide unambiguous structural elucidation of novel compounds and distinguish isomers.[25][27]
Quantification Relative quantification is straightforward; absolute quantification requires isotope-labeled standards.[24]Highly quantitative and reproducible without the need for specific standards (qNMR).[27]
Sample Prep Requires metabolite extraction; can be destructive.[14]Minimal sample preparation; non-destructive, allowing for sample reuse.[30]
Primary Use Case Untargeted and targeted metabolomics, biomarker discovery, isotope tracing.[14][22]Flux analysis, structural elucidation of unknown metabolites, in-vivo measurements.[23][30]

Conclusion

Elucidating the metabolic pathways of diaminobutyric acid derivatives is a complex but achievable goal that requires a logical, multi-tiered experimental strategy. By beginning with in vitro validation of hypothesized enzymatic steps and progressing to stable isotope tracing in cellular and whole-organism models, researchers can build a robust, evidence-based understanding of a compound's metabolic fate. The strategic application of powerful analytical tools like LC-MS and NMR is fundamental to this process, providing the high-quality data needed to identify novel metabolites, quantify metabolic fluxes, and ultimately connect molecular structure to biological function. This integrated approach not only ensures scientific integrity but also accelerates research in fields ranging from metabolic engineering to drug development and safety assessment.

References

  • Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies - Arome Science. (URL: [Link])

  • Understanding the Role of Mass Spectrometry in Metabolomics - Silantes. (URL: [Link])

  • Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC. (URL: [Link])

  • NMR Based Methods for Metabolites Analysis | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Mass Spectrometry for Metabolomics: Addressing the Challenges | LCGC International. (URL: [Link])

  • Metabolite Identification for Mass Spectrometry-Based Metabolomics Using Multiple Types of Correlated Ion Information | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Real‐Time NMR Spectroscopy for Studying Metabolism - PMC - NIH. (URL: [Link])

  • Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (URL: [Link])

  • NMR spectroscopy-based metabolomics: A review - CORE. (URL: [Link])

  • Studying Metabolism by NMR-Based Metabolomics - Frontiers. (URL: [Link])

  • Metabolic Flux Analysis in Eukaryotic Cells Methods and Protocols - ResearchGate. (URL: [Link])

  • Absorption and Metabolism of Amino Acids Studied In Vitro, In Vivo, an. (URL: [Link])

  • Amino acid analysis – Knowledge and References - Taylor & Francis. (URL: [Link])

  • A study of the metabolism of L-alpha gamma-diaminobutyric acid in a Xanthomonas species. (URL: [Link])

  • Analytical methods for amino acid determination in organisms - ResearchGate. (URL: [Link])

  • Amino Acid Derivatives – biochemistry - UW Pressbooks. (URL: [Link])

  • In Vivo Metabolic Responses to Different Formulations of Amino Acid Mixtures for the Treatment of Phenylketonuria (PKU) - MDPI. (URL: [Link])

  • Aspartate Aminotransferase Assay Kits - Biocompare. (URL: [Link])

  • (PDF) Measurement of Aminotransferases: Part 1. Aspartate Aminotransferase - ResearchGate. (URL: [Link])

  • Purification and characterization of L-2,4-diaminobutyrate decarboxylase from Acinetobacter calcoaceticus - PubMed. (URL: [Link])

  • High-resolution 13C metabolic flux analysis | Springer Nature Experiments. (URL: [Link])

  • A study of the metabolism of l-αγ-diaminobutyric acid in a Xanthomonas species - PMC - NIH. (URL: [Link])

  • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC. (URL: [Link])

  • Aminotransferases - Clinical Methods - NCBI Bookshelf - NIH. (URL: [Link])

  • Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains - PMC. (URL: [Link])

  • In Vitro Enzymological Studies on Anabolism of 2,4-diaminobutyric Acid in Lathyrus sylvestris - J Integr Plant Biol. (URL: [Link])

  • Metabolic flux analysis - Wikipedia. (URL: [Link])

  • The in vitro diagnostic reagent materials used in liver function tests. (URL: [Link])

  • Production and metabolism of β-aminoisobutyric acid (BAIBA). D-BAIBA is... - ResearchGate. (URL: [Link])

  • Non-proteinogenic amino acids - Wikipedia. (URL: [Link])

  • BMR Alanine Aminotransferase Assay Kit - Biomedical Research Service. (URL: [Link])

  • Tracers to investigate protein and amino acid metabolism in human subjects | Proceedings of the Nutrition Society - Cambridge University Press & Assessment. (URL: [Link])

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids | Chemical Reviews. (URL: [Link])

  • Studies on the metabolism of amino acids and related compounds in vivo. II. Effect of toxic doses of essential amino acids on blood sugar, liver glycogen and muscle glycogen levels - PubMed. (URL: [Link])

  • Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis - Frontiers. (URL: [Link])

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC. (URL: [Link])

  • Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance - MDPI. (URL: [Link])

  • Non-Protein Amino Acids: 7 Astonishing Benefits. (URL: [Link])

  • 2,4-Diaminobutyric acid - Grokipedia. (URL: [Link])

  • Measuring splanchnic amino acid metabolism in vivo using stable isotopic tracers. (URL: [Link])

  • Experimental Strategies for Functional Annotation and Metabolism Discovery: Targeted Screening of Solute Binding Proteins and Unbiased Panning of Metabolomes | Biochemistry - ACS Publications. (URL: [Link])

  • Enzymatic degradation: Significance and symbolism. (URL: [Link])

  • Examining Amino Acids in Neuroscience and Cancer Metabolism Research. (URL: [Link])

Sources

Theoretical Framework: Conformational Analysis of (R)-4-Cbz-amino-2-Boc-amino-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational protocol for determining the conformational ensemble of (R)-4-Cbz-amino-2-Boc-amino-butyric acid . This non-proteinogenic amino acid derivative presents unique challenges due to the competing steric bulk of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, combined with the rotational freedom of the butyric acid backbone.

The following framework synthesizes Molecular Mechanics (MM) sampling with Dispersion-Corrected Density Functional Theory (DFT-D) to predict global minima, intramolecular hydrogen bonding networks, and spectroscopic signatures (NMR/CD).

Molecular Architecture & Degrees of Freedom

Before initiating calculations, the topological constraints must be defined. The molecule consists of a chiral center at C2 (R-configuration) and two distinct carbamate protecting groups.

Structural Variables[1][2][3][4][5][6][7][8]
  • Chirality: The (R)-configuration at C2 dictates the spatial arrangement of the

    
    -amino group relative to the side chain.
    
    • Priority (CIP):

      
      .
      
  • Rotatable Bonds:

    • 
       and 
      
      
      
      (Side chain torsion angles).
    • 
       and 
      
      
      
      (Backbone torsions).[1]
    • 
       and 
      
      
      
      (Carbamate geometries: trans vs cis).
  • Protecting Group Interactions:

    • Boc (N-terminus): Bulky tert-butyl group, acts as a steric anchor.

    • Cbz (Side-chain): Contains an aromatic ring capable of

      
      -stacking or CH-
      
      
      
      interactions.
Theoretical Challenges

Standard DFT functionals (e.g., B3LYP) fail to accurately model the London dispersion forces between the Boc methyl groups and the Cbz phenyl ring. Dispersion-corrected functionals (e.g.,


B97X-D or B3LYP-D3)  are mandatory for this system to prevent artificial unfolding of the conformers.

Computational Workflow (Protocol)

The following self-validating workflow ensures that the global minimum is not missed due to high energy barriers in the potential energy surface (PES).

Step 1: Stochastic Conformational Search

Objective: Generate a "haystack" of candidate structures to ensure the global minimum is included.

  • Method: Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing.

  • Force Field: MMFF94x or OPLS4 (parameterized for organic carbamates).

  • Solvent Model: Implicit

    
     (matches typical NMR solvents) or 
    
    
    
    (biological relevance).
  • Criteria: Save all conformers within a 10 kcal/mol window of the lowest energy structure.

Step 2: Geometry Optimization (DFT)

Objective: Refine the "haystack" into accurate local minima.

  • Level of Theory:

    
    B97X-D / 6-31+G(d,p).
    
    • Rationale: The

      
      B97X-D functional includes long-range corrections and empirical dispersion, crucial for the Boc/Cbz interaction. The diffuse functions (+) are essential for describing the lone pairs on the carbamate oxygens involved in H-bonding.
      
  • Validation: Frequency calculation (Harmonic approximation).

    • Pass: 0 imaginary frequencies.

    • Fail:

      
       imaginary frequency (Transition State).
      
Step 3: High-Level Single Point Energy & Solvation

Objective: Accurate ranking of conformers (Boltzmann distribution).

  • Electronic Energy:

    
    B97X-D / def2-TZVP (Triple-zeta basis set to reduce basis set superposition error).
    
  • Solvation (SMD): Self-Consistent Reaction Field (SCRF) using the SMD model.

Workflow Visualization

ConformationalWorkflow Start Input Structure (R)-4-Cbz-2-Boc-DABA Sampling Stochastic Search (MMFF94x / Monte Carlo) Generate ~1000 conformers Start->Sampling Filter Energy Window Filter (< 10 kcal/mol) Sampling->Filter DFT_Opt Geometry Optimization ωB97X-D / 6-31+G(d,p) (Include Solvation Model) Filter->DFT_Opt Freq Frequency Check (NIMAG = 0?) DFT_Opt->Freq Freq->DFT_Opt No (Re-optimize) HighLevel Single Point Energy def2-TZVP + SMD Freq->HighLevel Yes Boltzmann Boltzmann Population Analysis HighLevel->Boltzmann

Caption: Figure 1. Hierarchical computational workflow for protected amino acid conformational analysis.

Structural Analysis & Energetics

Once the ensemble is generated, the analysis focuses on the stabilizing non-covalent interactions.

Intramolecular Hydrogen Bonding (IHB)

Protected amino acids often form pseudo-cyclic rings stabilized by H-bonds (denoted as


, where 

is the number of atoms in the ring).
Interaction TypeDonor (D)Acceptor (A)Ring SizeProbability
Backbone-Backbone Boc N-HCOOH (C=O)

High (Standard

-amino acid motif)
Sidechain-Backbone Cbz N-HBoc (C=O)

Medium (Depends on side-chain length)
Head-to-Tail Cbz N-HCOOH (OH)

Low (Entropically disfavored)
Dispersion and Steric Locking

The Boc...Cbz interaction is the critical differentiator for this molecule.

  • Folded Conformation: The Cbz phenyl ring folds back over the Boc tert-butyl group. This is stabilized by London dispersion forces (approx. 2-3 kcal/mol stabilization).

  • Extended Conformation: Minimizes steric clash but loses the dispersion stabilization.

  • Note: In polar solvents (DMSO, Water), the extended form becomes more populated as solvent molecules compete for H-bonding.

Interaction Logic Diagram

Interactions BocNH Boc N-H COOH Acid C=O BocNH->COOH C5 H-Bond (Strong) BocCO Boc C=O CbzNH Cbz N-H CbzNH->BocCO C7 H-Bond (Variable) Phenyl Cbz Phenyl tBu Boc t-Butyl Phenyl->tBu Dispersion / Steric (London Forces)

Caption: Figure 2. Network of potential intramolecular stabilizing forces in the protected DABA derivative.

Spectroscopic Validation

Theoretical calculations must be grounded in experimental observables.

NMR Chemical Shift Prediction (GIAO)

To validate the calculated ensemble against experimental NMR data:

  • Method: Gauge-Independent Atomic Orbital (GIAO) method.

  • Protocol: Calculate isotropic shielding tensors (

    
    ) for the Boltzmann-weighted ensemble.
    
  • Scaling: Apply linear scaling factors (slope/intercept) specific to the functional (e.g., WP04 or CHESS protocols) to convert

    
     to 
    
    
    
    (ppm).
  • Diagnostic Signal: The amide proton (

    
    ) chemical shifts are highly sensitive to H-bonding. An H-bonded 
    
    
    
    will be significantly deshielded (downfield shift, > 7.5 ppm).
ECD Spectra Prediction (TD-DFT)

Electronic Circular Dichroism (ECD) is sensitive to the chiral environment of the chromophores (Carbamate


).
  • Method: Time-Dependent DFT (TD-DFT).[2]

  • States: Calculate the first 20 excited states.

  • Analysis: The "Cotton Effect" at 210-230 nm will indicate the relative orientation of the Boc and Cbz carbonyls. A specific "exciton coupling" pattern may emerge if the two carbamates are in close proximity.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Mardirossian, N., & Head-Gordon, M. (2017).[3] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link

  • Perczel, A., & Csizmadia, I. G. (1995). Peptide Conformation: The Conformation of Amino Acid Residues. Comprehensive Supramolecular Chemistry, 4, 1-62. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT. Link

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9, 643–660. Link

Sources

Methodological & Application

Technical Application Note: Strategic Integration of (R)-4-Cbz-amino-2-Boc-amino-butyric Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of (R)-4-Cbz-amino-2-Boc-amino-butyric acid (also known as Boc-D-Dab(Z)-OH ) in Solid-Phase Peptide Synthesis (SPPS). It focuses on the Boc chemistry strategy, for which this building block is chemically optimized, while addressing niche applications in orthogonal protection schemes.

Executive Summary

(R)-4-Cbz-amino-2-Boc-amino-butyric acid is a critical building block for synthesizing peptides containing D-2,4-diaminobutyric acid (D-Dab) . D-Dab residues are frequently found in peptide antibiotics (e.g., Polymyxin analogues) and peptidomimetics designed for enhanced proteolytic stability.

This derivative utilizes an orthogonal protection scheme tailored for Boc-SPPS :

  • 
    -Amine Protection: Boc  (tert-butyloxycarbonyl) – Labile to Trifluoroacetic Acid (TFA).
    
  • 
    -Amine (Side Chain) Protection: Z  (Cbz, benzyloxycarbonyl) – Stable to TFA; Labile to Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
    

This orthogonality allows for the selective elongation of the peptide chain while maintaining the side-chain integrity of the Dab residue until the final global deprotection.

Chemical Profile & Strategic Rationale

Physicochemical Properties
PropertySpecification
Chemical Name (R)-4-Cbz-amino-2-Boc-amino-butyric acid
Common Synonyms Boc-D-Dab(Z)-OH; Boc-D-2,4-diaminobutyric acid(Z)-OH
CAS Number 101854-42-6 (DCHA salt); 16947-89-0 (Parent)
Molecular Weight 352.38 g/mol (Free Acid)
Stereochemistry D-Configuration (R-isomer)
Solubility Soluble in DMF, DCM, NMP.[1] Slightly soluble in EtOAc.
Strategic Utility in Drug Design
  • Antibiotic Potency: The D-Dab residue is a core component of cyclic peptide antibiotics, contributing to membrane disruption mechanisms in Gram-negative bacteria.

  • Proteolytic Resistance: Incorporating D-amino acids (like D-Dab) into peptide sequences drastically reduces susceptibility to endogenous proteases, extending the in vivo half-life of therapeutic candidates.

  • Orthogonality: The Z-group on the side chain prevents branching or lactamization during the repetitive TFA acidolysis cycles of Boc-SPPS.

Solid-Phase Synthesis Protocol (Boc Strategy)

Resin Selection

For Boc-D-Dab(Z)-OH, the choice of resin dictates the C-terminal functionality.

  • MBHA Resin: Yields a C-terminal Amide . Preferred for antibiotic analogues.

  • PAM Resin: Yields a C-terminal Carboxyl .

  • Merrifield Resin: Standard, but PAM is preferred for higher stability during extended synthesis.

Coupling Protocol (Step-by-Step)

Reagents:

  • Activator: HBTU (0.5 M in DMF) or DIC/HOBt.

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Workflow:

  • Dissolution: Dissolve Boc-D-Dab(Z)-OH (3.0 eq relative to resin loading) in minimum DMF.

  • Activation:

    • Method A (HBTU): Add HBTU (2.9 eq) and DIEA (6.0 eq). Activate for 2-3 minutes.

    • Method B (DIC/HOBt): Add HOBt (3.0 eq) and DIC (3.0 eq). Activate for 5-10 minutes (pre-activation reduces racemization risk).

  • Coupling: Transfer the activated solution to the resin reaction vessel.

  • Reaction Time: Agitate at room temperature for 45–60 minutes .

  • Validation: Perform a Kaiser Test (Ninhydrin).[2]

    • Blue Beads: Incomplete coupling

      
       Recouple.
      
    • Colorless/Yellow Beads: Complete coupling

      
       Proceed.[3]
      
The Boc-SPPS Cycle (Deprotection & Neutralization)

The following cycle is repeated for subsequent amino acids.

BocSPPS Resin Peptide-Resin Deprotection 1. Boc Removal (50% TFA in DCM) 2 x 1 min, 1 x 20 min Resin->Deprotection Wash1 Wash (DCM x 3, DMF x 3) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DMF) 2 x 2 min Wash1->Neutralization Wash2 Wash (DMF x 3) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA-OH + HBTU/DIEA) Wash2->Coupling Validation Kaiser Test (Blue = Fail) Coupling->Validation Validation->Resin Pass (Next Cycle) Validation->Coupling Fail (Recouple)

Figure 1: Standard Boc-SPPS cycle. The Z-group on the Dab side chain remains stable throughout the TFA deprotection steps.

Cleavage and Side-Chain Deprotection[3][4]

This is the most critical step. The Z (Cbz) group is acid-stable to TFA but requires strong acid for removal.

High-HF Cleavage (Standard)
  • Objective: Cleave peptide from resin AND remove Z protection from Dab.

  • Equipment: Teflon HF apparatus (Glass reacts with HF).

  • Cocktail: Anhydrous HF (90%) + p-Cresol/Anisole (10%) as scavengers.

  • Conditions: 0°C for 60 minutes.

  • Post-Cleavage: Evaporate HF, precipitate peptide in cold diethyl ether, wash, and lyophilize.

TFMSA Alternative (No HF Equipment)

If an HF apparatus is unavailable, Trifluoromethanesulfonic acid (TFMSA) can be used.

  • Cocktail: TFMSA / TFA / DMS / m-Cresol (10:50:30:10).

  • Note: TFMSA is a liquid strong acid but less volatile than HF. It effectively removes Z groups but requires careful handling to avoid side reactions with sensitive residues (e.g., Trp, Met).

Advanced Application: Orthogonality in Fmoc-SPPS

While designed for Boc chemistry, this molecule has a niche use in Fmoc-SPPS for N-terminal capping.

  • Scenario: You need an N-terminal D-Dab residue where the side chain remains protected after cleavage from the resin (e.g., for post-synthesis modification or late-stage cyclization).

  • Protocol:

    • Synthesize peptide using standard Fmoc chemistry.[4]

    • Couple Boc-D-Dab(Z)-OH as the final residue.

    • Cleave with 95% TFA (Standard Fmoc cleavage).

    • Result: The resin linkage is cleaved, and the N-terminal Boc is removed. However, the Side-chain Z group remains intact .

    • Outcome: Free N-terminal amine, Z-protected side chain.

Orthogonality Substrate Boc-D-Dab(Z)-Resin TFA TFA Treatment (Mild Acid) Substrate->TFA Result1 H-D-Dab(Z)-Resin (Boc removed, Z intact) TFA->Result1 Selective HF HF Treatment (Strong Acid) Result2 H-D-Dab-OH (Global Deprotection) HF->Result2 Result1->HF Final Cleavage

Figure 2: Orthogonal stability of the Z group allows for selective deprotection strategies.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the Z-group or resin aggregation.Use Double Coupling (2 x 30 min) or switch to HATU activation. Increase temperature to 40°C.
Diketopiperazine (DKP) Formation Occurs if D-Dab is the 2nd or 3rd residue from the C-terminus.Use bulky resins (e.g., 2-chlorotrityl in Fmoc, though less relevant in Boc) or ensure rapid coupling of the next amino acid.
Z-Group Not Removed Cleavage acid was too weak (e.g., only TFA used).Must use HF or TFMSA .[5] TFA alone will not remove the Cbz (Z) group.
Racemization Over-activation or prolonged base exposure.Use DIC/HOBt for activation (neutral pH) instead of HBTU/DIEA if racemization is detected.

References

  • Santa Cruz Biotechnology. Boc-D-Dab(Z)-OHDCHA Product Data*. Retrieved from

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Definitive guide on Z vs Boc orthogonality).
  • ChemPep. Boc Solid Phase Peptide Synthesis Protocols. Retrieved from

  • Sigma-Aldrich. Cleavage and Deprotection Protocols. Retrieved from

Sources

orthogonal deprotection strategy for Cbz and Boc groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The combination of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz/Z) protecting groups represents one of the most robust orthogonal strategies in organic synthesis and peptide chemistry. Their orthogonality relies on distinct cleavage mechanisms: acid-catalyzed elimination for Boc and catalytic hydrogenolysis for Cbz.

This guide provides validated protocols for the selective removal of one group in the presence of the other, ensuring high fidelity in multi-step synthesis. It addresses common failure modes, including cation scavenging during acidolysis and catalyst poisoning during hydrogenation.

Mechanistic Basis of Orthogonality

The utility of the Boc/Cbz pair stems from their divergent reactivity profiles:

  • Boc (Acid-Labile): The tert-butyl group stabilizes the intermediate carbocation via hyperconjugation and induction. Upon protonation by a moderately strong acid (TFA or HCl), the C-O bond cleaves to form the tert-butyl cation and a carbamic acid, which spontaneously decarboxylates.[1] It is stable to hydrogenolysis and basic conditions.[2][]

  • Cbz (Reduction-Labile): The benzyl group is susceptible to oxidative insertion by transition metals (Pd, Pt). Under hydrogen atmosphere, the benzyl-oxygen bond is cleaved (hydrogenolysis) to yield toluene and a carbamic acid.[4] It is stable to mild/moderate acids (TFA) and basic conditions.[2]

Visualizing the Orthogonal Workflow

OrthogonalStrategy Start Substrate (R-NH-Boc, R'-NH-Cbz) PathA Path A: Selective Boc Removal Start->PathA Acidolysis (TFA or HCl) PathB Path B: Selective Cbz Removal Start->PathB Hydrogenolysis (H2, Pd/C) ProdA Free Amine (R-NH2) Intact Cbz (R'-NH-Cbz) PathA->ProdA -Isobutylene -CO2 ProdB Free Amine (R'-NH2) Intact Boc (R-NH-Boc) PathB->ProdB -Toluene -CO2

Figure 1: Decision matrix for orthogonal deprotection of bifunctional substrates.

Protocol A: Selective Boc Removal (Acidolysis)

Objective: Cleave Boc group without affecting Cbz, benzyl esters, or acid-sensitive side chains.

Critical Consideration: Cation Scavenging

The cleavage of Boc generates a reactive tert-butyl cation. Without scavengers, this cation can re-alkylate electron-rich regions of the molecule (e.g., Indole of Trp, Phenol of Tyr) or even the benzyl ring of the Cbz group (though rare).

Reagents
  • Acid Source: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

  • Solvent: Dichloromethane (DCM).[5]

  • Scavenger Cocktail: Triethylsilane (TES) and Water.

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration 0.1 M).

  • Scavenger Addition: Add Triethylsilane (2.0 equiv) and Water (2.0 equiv). Note: Water is an excellent scavenger and aids in proton transfer.

  • Acidification:

    • Method A (Standard): Add TFA dropwise to achieve a final ratio of 1:1 (TFA:DCM).

    • Method B (Sensitive Substrates): Add 4M HCl in Dioxane (10 equiv).

  • Reaction: Stir at room temperature.

    • TFA reactions typically complete in 30–60 minutes.

    • HCl/Dioxane may require 1–2 hours.[1]

  • Monitoring: Monitor by TLC or LC-MS. Look for the loss of the Boc mass (-100 Da) and the appearance of the amine salt.

  • Workup:

    • Concentrate in vacuo.[1][6] Do not apply heat >40°C.

    • Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

    • Result: The product is isolated as the TFA or HCl salt.

Mechanism of Action:

BocMechanism Step1 Protonation of Carbonyl Oxygen Step2 Cleavage to t-Butyl Cation Step1->Step2 Step3 Carbamic Acid Intermediate Step2->Step3 Scavenge Scavenger Traps t-Butyl Cation Step2->Scavenge Prevention of Alkylation Step4 Decarboxylation (-CO2) Step3->Step4

Figure 2: Acid-mediated Boc cleavage pathway highlighting the necessity of scavengers.

Protocol B: Selective Cbz Removal (Hydrogenolysis)

Objective: Cleave Cbz group without affecting Boc, t-butyl esters, or Fmoc groups.

Critical Consideration: Catalyst Poisoning & Safety

Sulfur-containing compounds (Met, Cys) can poison the Pd catalyst. In such cases, liquid ammonia or transfer hydrogenation is preferred. Safety: Dry Pd/C is pyrophoric. Always keep it wet with solvent (toluene or water) before exposing to air.

Reagents
  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support.

  • Hydrogen Source: H2 balloon or Ammonium Formate (Transfer Hydrogenation).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[4]

Step-by-Step Methodology (Standard H2 Balloon)
  • Inerting: Place substrate (1.0 equiv) in a round-bottom flask. Dissolve in MeOH (0.1 M). Flush the flask with Nitrogen or Argon.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass). Tip: Add a small amount of toluene to the catalyst first to wet it.

  • Hydrogenation:

    • Evacuate the flask lightly and backfill with Hydrogen (balloon). Repeat 3 times.

    • Stir vigorously at room temperature.

  • Reaction: Typical reaction time is 1–4 hours.

    • Note: If reaction is slow, add a drop of Acetic Acid to protonate the resulting amine, preventing it from coordinating to the Pd.

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely (fire hazard). Wash the cake with MeOH.

    • Concentrate filtrate in vacuo.[6]

Alternative: Transfer Hydrogenation (Safer, Faster)

Instead of H2 gas, use Ammonium Formate (3–5 equiv) with Pd/C in refluxing MeOH. This generates H2 in situ and is often faster (15–30 mins).

Comparative Stability Matrix

The following table summarizes the compatibility of common protecting groups against the conditions described above.

Protecting GroupTFA/DCM (Boc Removal)H2 / Pd/C (Cbz Removal)4M HCl / DioxanePiperidine (Fmoc Removal)
Boc Cleaved Stable Cleaved Stable
Cbz (Z) Stable Cleaved StableStable
Fmoc StableStable*StableCleaved
t-Butyl Ester Cleaved StableCleaved Stable
Benzyl Ester StableCleaved StableStable
Alloc StableStableStableStable

*Fmoc is generally stable to hydrogenation but can be cleaved under prolonged exposure or basic conditions.

Troubleshooting & FAQs

Q: My Cbz deprotection is stalled. Why?

  • Cause: Catalyst poisoning.[7] Sulfur (thioethers), amines, or halides can bind to Pd.

  • Solution:

    • Add Acetic Acid (5%) to the solvent.

    • Switch to Pearlman’s Catalyst (Pd(OH)2/C), which is more robust.

    • Use "Transfer Hydrogenation" with Ammonium Formate or Cyclohexadiene.

Q: Can I remove Cbz with acid if I don't want to use Hydrogen?

  • Yes, but it requires strong acid. Cbz is cleaved by HBr in Acetic Acid or HF (Hydrogen Fluoride).[7] Note that these conditions will also cleave Boc groups instantly. Therefore, this is not an orthogonal approach if you need to keep the Boc intact.

Q: I observed a +56 Da impurity after Boc removal.

  • Cause: Formation of a tert-butyl adduct. The tert-butyl cation alkylated your product.

  • Solution: Increase the scavenger load (Triethylsilane) or use a "Cocktail B" equivalent (TFA:Phenol:Water:Triethylsilane 88:5:5:2).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[8] (The definitive source on protecting group stability).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of removal mechanisms).

  • Sigma-Aldrich. Boc Resin Cleavage Protocols. (Standard industrial protocols for acidolysis).

  • BenchChem. Application Notes for Catalytic Hydrogenation in Cbz Group Removal. (Detailed hydrogenation safety and efficiency).

  • Han, G., et al. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. (Contextualizing orthogonality in peptide synthesis).

Sources

Technical Guide: Optimized Coupling Protocols for Boc-D-Dab(Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Guide details the coupling protocols for (R)-4-Cbz-amino-2-Boc-amino-butyric acid , chemically known as Boc-D-Dab(Z)-OH .

This non-standard amino acid is a critical intermediate in the synthesis of peptidomimetics, particularly for antimicrobial peptides (e.g., polymyxin analogues) where the D-isomer and the diaminobutyric acid (Dab) side chain confer resistance to enzymatic degradation.

Chemical Profile & Strategic Considerations

Compound Properties[1][2][3][4][5][6]
  • Molecular Weight: 352.4 g/mol (Free Acid)[1]

  • Stereochemistry: (R)-enantiomer (D-configuration).

  • Protecting Groups:

    • 
      -Amine: Boc  (tert-butyloxycarbonyl) – Acid labile (TFA).
      
    • 
      -Amine: Cbz  (Benzyloxycarbonyl, Z) – Stable to weak acid (TFA); removed by strong acid (HF, TFMSA) or Hydrogenolysis (
      
      
      
      ).
  • Solubility: Soluble in DCM (Dichloromethane), DMF (Dimethylformamide), and NMP.

Critical Challenges
  • Lactamization Risk: Diaminobutyric acid (Dab) derivatives are highly prone to intramolecular cyclization (forming a 5-membered lactam ring). While the

    
    -Cbz group significantly reduces nucleophilicity, preventing lactamization during activation, base-catalyzed degradation  can still occur if activation times are prolonged in the presence of strong bases (e.g., excess DIEA).
    
  • Racemization: As a D-amino acid, maintaining chiral purity is paramount. Over-activation (e.g., using HATU/DIEA for extended periods) can lead to enolization and loss of stereochemical integrity.

  • Orthogonality: This building block is designed for Boc-SPPS (Solid Phase Peptide Synthesis) or solution-phase synthesis. It is not suitable for standard Fmoc-SPPS because the side-chain Cbz is not removable with piperidine, and the

    
    -Boc requires acid for removal (incompatible with Fmoc protocols unless used as a terminal residue).
    

Orthogonal Protection Strategy

The utility of Boc-D-Dab(Z)-OH relies on the differential stability of the Boc and Cbz groups.

Orthogonality cluster_legend Stability Note Compound Boc-D-Dab(Z)-OH Step1 Step 1: Alpha-Deprotection Compound->Step1 50% TFA/DCM (Removes Boc) Intermediate H-D-Dab(Z)-Peptide Step1->Intermediate Chain Elongation Step2 Step 2: Final Cleavage/Deprotection Intermediate->Step2 HF or TFMSA (Removes Z & Cleaves Resin) Final H-D-Dab-OH (Free) Step2->Final Note Cbz (Z) is stable to TFA but removed by HF.

Figure 1: Orthogonal deprotection scheme for Boc-D-Dab(Z)-OH in Boc-SPPS.

Protocol A: Solid Phase Peptide Synthesis (Boc-Chemistry)

This is the standard protocol for incorporating Boc-D-Dab(Z)-OH into a peptide chain using Boc-SPPS.

Materials
  • Resin: MBHA or PAM resin (polystyrene based).

  • Solvents: DCM (HPLC grade), DMF (Amine-free).

  • Reagents:

    • TFA (Trifluoroacetic acid).

    • DIC (N,N'-Diisopropylcarbodiimide).

    • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) – Preferred over HOBt for safety and efficacy.

    • DIEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure
1. Resin Preparation

Swell the resin in DCM for 30 minutes prior to synthesis to ensure accessibility of reactive sites.

2. Boc Deprotection (Pre-Coupling)

Before coupling Boc-D-Dab(Z)-OH, remove the Boc group from the previous amino acid on the resin:

  • Treat resin with 50% TFA in DCM (2 x 1 min flow wash, then 1 x 20 min batch).

  • Wash with DCM (3 x 1 min).

  • Neutralization: Wash with 5% DIEA in DCM (2 x 2 min). Crucial: Ensure complete removal of acid to prevent salt formation with the incoming amino acid.

  • Wash with DMF (3 x 1 min).

3. Activation & Coupling (DIC/Oxyma Method)

Rationale: DIC/Oxyma forms an active ester that is highly reactive yet suppresses racemization better than HATU for susceptible D-amino acids.

  • Calculate: Use 3.0 equivalents (eq) of Boc-D-Dab(Z)-OH relative to resin loading.

  • Dissolve: Dissolve the amino acid and 3.0 eq of Oxyma Pure in a minimal volume of DMF/DCM (1:1 v/v).

    • Note: If using the DCHA salt of the amino acid, you must first convert it to the free acid by washing a DCM solution with 1M

      
      , or use HBTU/DIEA protocols (see below) which can tolerate salts better, though free acid conversion is best practice.
      
  • Activate: Add 3.0 eq of DIC . Stir for 2-3 minutes to form the active ester.

  • Transfer: Add the activated mixture to the resin.

  • Reaction: Shake/agitate at room temperature for 60–90 minutes .

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling

      
       Recouple.
      
    • Colorless/Yellow beads: Complete coupling.

4. Recoupling Strategy (If Kaiser is Positive)

If the first coupling fails, switch to a more potent activation method but limit reaction time to prevent side reactions.

  • Reagents: HATU (2.9 eq) / DIEA (6.0 eq).

  • Time: 30–45 minutes maximum.

Protocol B: Solution Phase Coupling

For the synthesis of fragments or short peptidomimetics in solution.

Reagents
  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • HOBt (Hydroxybenzotriazole) or HOAt .

Procedure
  • Dissolution: Dissolve the amine component (C-terminal partner) in DCM/DMF (4:1). Neutralize with DIEA if it is a salt (e.g., HCl salt).

  • Activation: In a separate vessel, dissolve Boc-D-Dab(Z)-OH (1.1 eq) , HOBt (1.2 eq) , and EDC.HCl (1.2 eq) in DCM at

    
    .
    
  • Coupling: Stir the activated acid for 15 minutes at

    
    , then add the amine solution.
    
  • Conditions: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with: 5%

      
       (removes unreacted amine/EDC), Sat. 
      
      
      
      (removes unreacted acid), and Brine.
    • Dry over

      
       and concentrate.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance or aggregation.Use Magic Mixture (DCM/DMF/NMP 1:1:1) or elevate temp to

(caution with racemization).
Racemization Over-activation with base (DIEA).Switch from HATU/DIEA to DIC/Oxyma (base-free activation).
Side Chain Loss Cbz instability during TFA steps.If the synthesis is long (>15 residues), switch to Boc-D-Dab(2-Cl-Z)-OH . The 2-chloro derivative is significantly more stable to TFA.
Precipitation Solubility limits in DCM.[2]Add NMP or DMSO (up to 10%) to the coupling mixture.
Visualization: Coupling Workflow

CouplingWorkflow Start Start: Resin-AA-NH2 Prep Prepare Reagents: Boc-D-Dab(Z)-OH (3 eq) Oxyma (3 eq) + DIC (3 eq) Start->Prep Activate Pre-activation (2-3 min) Solvent: DMF/DCM (1:1) Prep->Activate Coupling Coupling Reaction 60-90 min @ RT Activate->Coupling Test Kaiser Test Coupling->Test Success Wash & Proceed (DCM/DMF) Test->Success Negative (Colorless) Fail Recouple: HATU/DIEA (30 min) Test->Fail Positive (Blue) Fail->Test Re-test

Figure 2: Decision tree for solid-phase coupling of Boc-D-Dab(Z)-OH.

References

  • Albericio, F., &yman, J. M. (2018). Coupling Reagents and Strategies in Peptide Synthesis. In Solid-Phase Peptide Synthesis. Springer Protocols.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Wenschuh, H., et al. (1995). Coherent synthesis of the difficult sequences of the acyl carrier protein (65-74). Journal of the American Chemical Society. (Discusses "Magic Mixture" solvents).
  • Bachem Technical Library. (2023). Boc-Chemistry: Cleavage and Deprotection Protocols. Link

Sources

Advanced Strategies for the Incorporation of Non-Natural Amino Acids (nnAAs) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPPS-2026-NNAA

Abstract

The transition from native peptide sequences to peptidomimetics is a critical step in modern drug discovery, offering enhanced metabolic stability, membrane permeability, and receptor selectivity. However, the incorporation of non-natural amino acids (nnAAs)—particularly sterically hindered variants like


-disubstituted (e.g., Aib) and 

-methylated residues—presents a "steric wall" that defeats standard SPPS protocols. This application note details optimized chemical workflows, reagent selection matrices, and troubleshooting logic to ensure high-fidelity synthesis of complex peptidomimetics.
Strategic Selection: The "Why" and "How" of nnAAs

Before optimizing the chemistry, one must understand the physicochemical impact of the chosen nnAA. The synthetic difficulty correlates directly with the steric bulk and electronic properties of the side chain.

nnAA ClassExamplesTherapeutic UtilitySynthetic Challenge

-Methylated
Aib (Aminoisobutyric acid),

-Me-Phe
Induces helical conformation; Protease resistance.Extreme. The gem-dimethyl effect creates a severe steric barrier to nucleophilic attack.

-Methylated

-Me-Ala,

-Me-Phe
Improves oral bioavailability; Disrupts H-bonding (permeability).High. Secondary amine nucleophile is sluggish; prone to diketopiperazine (DKP) formation.

-Amino Acids

-Ala,

-Phe
Increases half-life; unique folding patterns.Moderate. Slower kinetics due to increased degrees of freedom; lower reactivity of the amine.
Click Handles Azidohomoalanine, PropargylglycineBioconjugation; Stapling.Low to Moderate. Side-chain protection stability is the primary concern (e.g., reduction of azides).
Core Chemistry: Overcoming the Steric Wall

Standard protocols (e.g., HBTU/DIEA) often result in deletion sequences when applied to bulky nnAAs. The following reagent systems are validated for high-difficulty couplings.

2.1 Activation Reagents: The Hierarchy of Power
  • Standard: DIC/Oxyma Pure.[1] Excellent for preventing racemization but may lack the "punch" for Aib-Aib couplings.

  • High-Power: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The 7-azabenzotriazole ring creates a highly reactive active ester, accelerating coupling rates by orders of magnitude compared to HBTU.

  • The "Nuclear" Option: COMU or PyAOP . These phosphonium/uronium variants often outperform HATU in specific sterically demanding scenarios (e.g.,

    
    -Me to 
    
    
    
    -Me coupling).
2.2 Base Selection & Racemization
  • The Rule: Use the weakest base possible that still drives the reaction.

  • Collidine (TMP): Preferred over DIEA (Diisopropylethylamine) for Cys/His analogs or when racemization is detected.

  • Oxyma Pure: Superior to HOBt as an additive, offering a safer profile and better racemization suppression.

Experimental Protocols
Protocol A: Coupling Sterically Hindered nnAAs (e.g., Fmoc-Aib-OH)

Target: Incorporation of Aib or


-methyl residues where standard coupling yields <50%.

Reagents:

  • Resin: ChemMatrix (PEG-based) is recommended over Polystyrene for better swelling in difficult sequences.

  • Activator: HATU (0.5 M in DMF).

  • Base: HOAt (0.5 M) + DIEA (1.0 M) or Collidine.

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 20 minutes (critical for PEG resins).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: For N-methyl residues, extend to 2 x 10 min due to steric hindrance around the carbamate.

  • Wash: DMF (5 x 1 min).

  • Activation (Pre-activation is risky):

    • Dissolve Fmoc-nnAA-OH (5.0 eq) and HATU (4.9 eq) in minimum DMF.

    • Add DIEA (10 eq) immediately before adding to the resin. Do not let this sit; the active ester can hydrolyze or rearrange.

  • Coupling:

    • Add mixture to resin.[2][3][4][5][6][7][8]

    • Microwave (Optional but Recommended): Heat to 75°C for 5 minutes (for Aib) or 50°C for 10 min (for Cys/His analogs).

    • Room Temp Alternative: Double couple: 2 x 2 hours.

  • Monitoring: Perform Kaiser Test . If blue (positive), repeat step 5.

  • Capping (Mandatory): If the reaction is not 100% complete after recoupling, cap with Acetic Anhydride/DIEA to terminate deletion sequences.

Protocol B: Coupling onto

-Methylated Residues

Target: Elongating a peptide chain where the N-terminus is a secondary amine (e.g.,


-Me-Ala).

Critical Modification: The nucleophile is a secondary amine, which is far less reactive.

  • Reagent Switch: Use PyBroP or PyAOP instead of HATU. Uronium salts (HATU/HBTU) can react with the secondary amine to form a guanidinium cap, permanently terminating the chain.

  • Monitoring: The Kaiser test will fail (false negative). You MUST use the Chloranil Test or Isatin Test .[2]

Visualization: Decision Logic & Workflow
Figure 1: Coupling Reagent Decision Matrix

Caption: Logical flow for selecting coupling reagents based on steric hindrance and racemization risk.

CouplingLogic Start Select Coupling Strategy IsHindered Is the residue sterically hindered? (e.g., Aib, N-Me) Start->IsHindered Standard Standard Protocol: DIC + Oxyma Pure (Room Temp) IsHindered->Standard No SecondaryAmine Is the N-terminus a Secondary Amine? IsHindered->SecondaryAmine Yes IsRacemization Is the residue racemization prone? (e.g., Cys, His, Phenylglycine) Specialized Specialized Protocol: DIC + Oxyma + Collidine (0°C or Room Temp) IsRacemization->Specialized Yes Proceed Proceed IsRacemization->Proceed No Standard->IsRacemization HighPower High Power Protocol: HATU + DIEA (Double Couple) SecondaryAmine->HighPower No (Just bulky sidechain) PyAOP PyAOP / PyBroP Protocol (Avoid Guanidinium Capping) SecondaryAmine->PyAOP Yes (N-methylated)

Figure 2: The Optimized SPPS Cycle for nnAAs

Caption: Modified SPPS cycle highlighting critical checkpoints for non-natural amino acids.

SPPS_Cycle Deprotect 1. Fmoc Deprotection (20% Piperidine) Wash1 2. Wash (DMF/DCM) Deprotect->Wash1 Activate 3. Activation (HATU/DIEA or PyAOP) Wash1->Activate Couple 4. Coupling (Ext. Time / Heat) Activate->Couple Monitor 5. QC Check (Kaiser/Chloranil) Couple->Monitor Monitor->Couple Fail (Colored) - Recouple Cap 6. Capping (Ac2O) Monitor->Cap Fail x2 Next Next Cycle Monitor->Next Pass (Colorless) Cap->Next

Quality Control & Troubleshooting
IssueSymptomRoot CauseSolution
Incomplete Coupling Blue beads (Kaiser) or Green beads (Chloranil).Steric hindrance; Aggregation.[3]Double Couple with fresh reagents. Switch solvent to NMP or use Microwave heating (75°C).
Racemization Split peaks in HPLC; Diastereomers in MS.Base-catalyzed proton abstraction.[1]Switch base to Sym-Collidine . Lower coupling temp to 0°C-4°C. Use DIC/Oxyma.
Guanidinylation Mass shift of +42 Da (approx) or truncation.Reaction of HATU with N-terminal secondary amine.STOP using HATU for coupling onto N-methyls. Use PyAOP or PyBroP .[3]
DKP Formation Loss of dipeptide (M-2AA) in MS.Intramolecular cyclization of Pro/N-Me residues.Use Trityl linkers or bulky resins (2-CTC). Couple the 2nd and 3rd AA as a dipeptide block .
References
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[9] CEM. [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). AAPPTEC.[2] [Link]

Sources

Application Note: Strategic Utilization of (R)-4-Cbz-amino-2-Boc-amino-butyric Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-4-Cbz-amino-2-Boc-amino-butyric acid as a building block for peptidomimetics Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Researchers.

Executive Summary

(R)-4-Cbz-amino-2-Boc-amino-butyric acid (also known as Boc-D-Dab(Z)-OH ) is a critical non-canonical amino acid used in the synthesis of metabolically stable peptidomimetics and antimicrobial peptides (AMPs). As a protected derivative of D-2,4-diaminobutyric acid (D-Dab), it serves as a structural homolog to D-Lysine and D-Ornithine but with a shortened side chain (2 carbons).

This structural constraint is pivotal in:

  • Polymyxin Analog Development: It is a key building block for synthesizing Polymyxin B and Colistin analogs, where D-Dab residues contribute to the cationic amphipathic structure essential for disrupting Gram-negative bacterial membranes.

  • Conformational Restriction: The shorter side chain reduces entropic penalty upon binding and can induce specific turn conformations (e.g.,

    
    -turns) unavailable to longer homologs.
    
  • Metabolic Stability: The (R)-configuration (D-isomer) confers resistance to proteolysis, extending the half-life of therapeutic peptides in serum.

This guide details the handling, orthogonal deprotection strategies, and critical protocols to prevent the common pitfall of


-lactamization during synthesis.

Chemical Profile & Handling

PropertySpecification
Systematic Name (R)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid
Common Name Boc-D-Dab(Z)-OH
CAS Number 214852-60-5 (Free Acid); 101854-42-6 (DCHA Salt)
Molecular Formula

Molecular Weight 352.38 g/mol
Chirality (R)-enantiomer (corresponds to D-amino acids)
Solubility Soluble in DMF, DMSO, DCM, Methanol. Sparingly soluble in water.
Storage +2°C to +8°C, Desiccate. Hygroscopic.

Handling Precaution: Ensure the compound is fully equilibrated to room temperature before opening to prevent condensation, which can accelerate hydrolysis of the Boc group or induce aggregation.

Strategic Application: Orthogonal Protection Logic

The utility of Boc-D-Dab(Z)-OH lies in its orthogonal protection scheme , allowing selective manipulation of the


-amine and 

-amine.
  • 
    -Amine (
    
    
    
    -Boc):
    Acid-labile. Removed by Trifluoroacetic acid (TFA). Used for chain elongation in Boc-SPPS or solution-phase synthesis.
  • 
    -Amine (
    
    
    
    -Z/Cbz):
    Acid-stable (to mild/moderate acid) but removed by Hydrogenolysis (
    
    
    ) or strong acid (HF/HBr). This allows the side chain to remain protected throughout the Boc-chemistry elongation cycles.
Diagram 1: Orthogonal Deprotection Strategy

Orthogonality Substrate Boc-D-Dab(Z)-OH Step1 Chain Elongation (Boc Removal) Substrate->Step1 1. Coupling 2. TFA/DCM Intermediate H-D-Dab(Z)-Peptide Step1->Intermediate Peptide Bond Formed Step2 Side-Chain Deprotection (Z Removal) Intermediate->Step2 H2 / Pd-C or HF Final H-D-Dab(NH2)-Peptide (Cationic/Active) Step2->Final Yields Free Gamma-Amine Note1 Z group remains stable during TFA treatment Note1->Step1

Caption: The Boc/Z strategy allows the synthesis of the peptide backbone using acid-labile conditions (TFA) while preserving the side-chain amine protection (Z) until the final global deprotection or specific side-chain modification step.[1][2]

Critical Challenge: Preventing -Lactamization

The most significant risk when working with Diaminobutyric acid (Dab) derivatives is the formation of pyrrolidin-2-one (lactam) .

Mechanism: If the


-amine becomes free (deprotected) while the C-terminal carboxyl group is activated (e.g., as an active ester), the 

-amine can back-bite the

-carbonyl, ejecting the leaving group and forming a stable 5-membered lactam ring. This terminates the peptide chain and ruins the yield.

Risk Factors:

  • Premature Z-removal: Attempting to remove the Z-group while the C-terminus is still an ester or activated species.

  • Base-catalyzed cyclization: Even with protection, prolonged exposure to strong bases (like piperidine in Fmoc chemistry, though less relevant for this Boc derivative) can sometimes promote side reactions if the Z-group is labile.

Diagram 2: Lactamization Pathway (The "Trap")

Lactamization ActiveEster Activated Dab Species (Gamma-NH-Z, Alpha-CO-Active) SafeRoute Coupling to Amine (Peptide Bond) ActiveEster->SafeRoute Fast Reaction (Nucleophile present) DangerZone Z-Group Loss / Instability ActiveEster->DangerZone Slow Reaction / H2 / Strong Base Lactam Pyrrolidin-2-one (Lactam) (DEAD END) DangerZone->Lactam Intramolecular Cyclization (5-membered ring formation)

Caption: Lactam formation is a competing intramolecular reaction. High coupling efficiency and maintaining side-chain protection are critical to favor the intermolecular peptide bond formation (Safe Route).

Detailed Protocols

Protocol A: Solution Phase Coupling for Polymyxin Mimetics

Context: Coupling Boc-D-Dab(Z)-OH to a growing peptide chain or core scaffold.

Reagents:

  • Boc-D-Dab(Z)-OH (1.1 equiv)

  • Amine component (1.0 equiv)

  • HATU (1.1 equiv) or PyBOP (1.1 equiv)

  • HOAt (1.1 equiv) - Crucial additive to suppress racemization

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Dry DMF or NMP.

Procedure:

  • Activation: Dissolve Boc-D-Dab(Z)-OH, HATU, and HOAt in dry DMF under Nitrogen.

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 2-3 minutes to pre-activate. Note: Do not pre-activate for >5 mins to minimize racemization risk of the activated ester.

  • Coupling: Add the Amine component (dissolved in minimal DMF) to the activated mixture.

  • Reaction: Allow to warm to room temperature and stir for 1-2 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5%

    
     (removes basic impurities), Sat. 
    
    
    
    , and Brine. Dry over
    
    
    .
  • QC: Verify mass (M+H) and check for lactam byproduct (Mass - 18 or characteristic retention time shift).

Protocol B: Solid Phase Peptide Synthesis (Boc-SPPS)

Context: Using Boc-D-Dab(Z)-OH in a Boc-chemistry cycle on MBHA resin.

  • Coupling:

    • Use DIC/Oxyma Pure (1:1:1 ratio relative to AA) in DMF.

    • Coupling time: 60-90 minutes.

    • Why DIC? Carbodiimide coupling is often gentler and reduces the risk of side reactions compared to phosphonium salts in SPPS cycles.

  • Capping (Optional but Recommended):

    • Acetic anhydride/DIPEA in DMF to block unreacted amines.

  • Boc Deprotection (

    
    ): 
    
    • Treat resin with 50% TFA in DCM (v/v) containing 0.5% Indole (scavenger).

    • 2 x 1 minute (flow wash), then 1 x 20 minutes.

    • Note: The Z-group on the side chain is stable to 50% TFA.

  • Neutralization:

    • Wash resin with 10% DIPEA in DCM (2 x 1 min).

    • Critical: Ensure complete removal of acid before the next coupling to prevent salt formation.

  • Final Cleavage (Global):

    • To remove the peptide from resin AND remove the Z-group: Use HF (Hydrogen Fluoride) with p-cresol/anisole scavengers at 0°C.

    • Alternative (if Z needs to stay): Cleave with TFMSA (Trifluoromethanesulfonic acid) or specialized cocktails if the Z group must be retained for later derivatization.

References

  • Magee, T. V., et al. (2013). "Discovery of novel polymyxin derivatives with reduced nephrotoxicity." ACS Medicinal Chemistry Letters.
  • Watanabe Chemical Industries. Boc-Dab(Z)-OH Product Specifications.[3] Available at: [Link]

  • Bachem.Peptide Synthesis Guide: Prevention of Side Reactions.

Sources

Application Note: Advanced Synthesis of Constrained Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocols for Hydrocarbon Stapling and Cysteine-Based Cyclization

Abstract & Strategic Rationale

The translation of peptides into therapeutic agents is frequently hindered by poor membrane permeability and rapid proteolytic degradation. Constraining peptides into defined secondary structures (helices, loops) effectively masks the amide backbone, improving metabolic stability and cell permeability while locking the bioactive conformation to enhance target affinity.

This guide details two "gold standard" methodologies for synthesizing constrained peptides:

  • All-Hydrocarbon Stapling (Ring-Closing Metathesis): The dominant strategy for targeting intracellular protein-protein interactions (PPIs) by stabilizing

    
    -helical motifs.
    
  • Cysteine-Based Alkylation (CLIPS/Bicyclic): A versatile method for generating rigid loops, widely used in phage display library generation.

Strategic Design: The Architecture of Constraint

Before synthesis, the topology of the constraint must be matched to the target interface.

A. Hydrocarbon Stapling Rules

Stapling involves replacing native amino acids with


-methyl, 

-alkenyl non-natural amino acids.[1] The spacing determines the helix face being bridged.
  • 
     Staple (One Turn): 
    
    • Geometry: Stabilizes short helices (<10 residues).

    • Residues: Uses (S)-4-pentenylalanine (

      
      )  at both positions.[2]
      
    • Stereochemistry:

      
       configuration.
      
  • 
     Staple (Two Turns): 
    
    • Geometry: Stabilizes longer helices; generally confers higher thermal stability and cellular uptake.

    • Residues: Requires (R)-7-octenylalanine (

      
      )  at position 
      
      
      
      and (S)-4-pentenylalanine (
      
      
      )
      at
      
      
      .
    • Stereochemistry:

      
       configuration is critical for correct geometry.
      
B. Cysteine Cyclization Rules
  • Scaffold: 1,3,5-tris(bromomethyl)benzene (TBMB) creates a bicyclic structure with three cysteine residues.

  • Spacing: Cysteines are typically spaced by variable loops (e.g.,

    
    ).
    
Protocol A: All-Hydrocarbon Stapling via Ring-Closing Metathesis (RCM)

Core Challenge: The Grubbs catalyst is sensitive to oxygen and is poisoned by amine-containing solvents (DMF/NMP) and sulfur.

Materials
  • Resin: Rink Amide MBHA (low loading, 0.3–0.4 mmol/g recommended to prevent inter-chain crosslinking).

  • Catalyst: Grubbs 1st Generation (Standard) or Grubbs 2nd Generation (Faster, but higher isomerization risk).

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous). Do not use DCM (boiling point is too low for optimal reaction).

  • Non-Natural AA: Fmoc-

    
    -OH, Fmoc-
    
    
    
    -OH.
Workflow Diagram

RCM_Workflow Design Sequence Design (i, i+4 or i, i+7) SPPS Automated SPPS (Fmoc Chemistry) Design->SPPS Wash CRITICAL WASH (DCM x 5 to remove DMF) SPPS->Wash Complete Assembly RCM Ring-Closing Metathesis (Grubbs Cat / DCE / N2) Wash->RCM Argon/N2 Flow Test Test Cleavage (Check -28 Da Shift) RCM->Test Test->RCM Incomplete (<90%) Cleave Final Cleavage (TFA/TIS/H2O) Test->Cleave Mass Confirmed

Figure 1: Workflow for solid-phase synthesis of hydrocarbon stapled peptides. The critical wash step prevents catalyst poisoning.

Step-by-Step Procedure
  • Peptide Assembly (SPPS):

    • Synthesize the linear sequence using standard Fmoc chemistry.[3]

    • Expert Tip: Coupling

      
       and 
      
      
      
      is sterically demanding. Use HATU/HOAt activation (double coupling, 2 hours) rather than standard DIC/Oxyma.
    • N-Terminus: Leave the N-terminal Fmoc group ON during metathesis to prevent the free amine from coordinating with the Ruthenium catalyst.

  • Catalyst Preparation (The "Purple" Standard):

    • Weigh Grubbs 1st Gen catalyst (20 mol% relative to resin loading).

    • Dissolve in degassed (Argon-sparged) 1,2-Dichloroethane (DCE) to a concentration of 10 mM.

    • Visual Check: Solution must be a rich purple. If brown/black, the catalyst is oxidized; discard.

  • The "Anti-Poison" Wash:

    • Wash the resin 5 times with DCM to remove all traces of DMF/NMP. Traces of amide solvents will kill the catalyst immediately.

  • Metathesis Reaction:

    • Add catalyst solution to the resin.[2][4]

    • React for 2 hours at Room Temperature under a gentle stream of

      
       or Argon.
      
    • Drain and repeat with fresh catalyst solution (Double Metathesis).[5]

    • Microwave Option: 40°C for 1 hour can drive difficult reactions, but increases risk of double-bond migration.

  • Post-Reaction Wash:

    • Wash resin with DCE (x3), DCM (x3), and DMF (x3).

    • Add a chelating wash (DMSO or 0.5M thiourea in DMF) to remove Ruthenium trapped in the polymer matrix.

  • Final Deprotection & Cleavage:

    • Remove N-terminal Fmoc.

    • Cleave using TFA/TIS/Water (95:2.5:2.5).[5] Avoid EDT/DODT (thiols) if you plan to reduce the double bond later, although they are fine for standard cleavage.

Protocol B: Cysteine Alkylation (Bicyclic Peptides)

Core Challenge: Controlling pH to ensure cysteine thiolate nucleophilicity without triggering disulfide formation or hydrolysis of the scaffold.

Materials
  • Peptide: Purified linear peptide containing 3 Cysteines (e.g.,

    
    ).
    
  • Linker: 1,3,5-Tris(bromomethyl)benzene (TBMB).

  • Buffer: 20 mM

    
     (pH 8.0) or HEPES (pH 8.0).
    
  • Solvent: Acetonitrile (ACN).

Workflow Diagram

TBMB_Workflow Linear Linear Peptide (Reduced Cysteines) TCEP Reduction (TCEP, 10 min) Linear->TCEP Mix Addition of TBMB (in ACN) TCEP->Mix pH 8.0, 30°C Quench Acid Quench (pH < 3) Mix->Quench 30-60 min Purify HPLC Purification Quench->Purify

Figure 2: Solution-phase cyclization of cysteine-rich peptides using TBMB.

Step-by-Step Procedure
  • Peptide Preparation:

    • Dissolve linear peptide in degassed buffer (pH 8.0) at 0.5–1.0 mM.

    • Add TCEP (1.2 equivalents per cysteine) to ensure all thiols are reduced. Incubate 10 mins.

  • Linker Addition:

    • Dissolve TBMB in ACN (concentration should be 100x higher than peptide to minimize ACN volume added).

    • Add TBMB dropwise to the peptide solution (Final ratio: 1.1 eq TBMB to 1 eq Peptide).

    • Final solvent ratio should be roughly 80% Buffer / 20% ACN to maintain solubility of the hydrophobic linker.

  • Reaction:

    • Incubate at 30°C for 30–60 minutes.

    • Monitoring: Check via LC-MS. The mass should correspond to:

      
       (TBMB fragment) - 
      
      
      
      (loss of protons).
  • Quenching:

    • Acidify immediately with Formic Acid or TFA to pH < 3 to stop the reaction and prevent side reactions with amines.

Analytical Validation (Self-Validating Systems)

Trustworthiness in synthesis requires rigorous characterization.

A. Mass Spectrometry (LC-MS)
Constraint TypeExpected Mass Shift (

)
Diagnostic Note
Hydrocarbon Staple -28.05 Da Loss of Ethylene (

) during metathesis.
TBMB Bicyclic +114.15 Da Addition of Mesitylene core minus 3 protons.
Disulfide -2.02 Da Loss of 2 protons per bond.
B. Circular Dichroism (CD) - Helicity Verification

For stapled peptides, CD is mandatory to prove the constraint induced helicity.

  • Metric: Mean Residue Ellipticity (

    
    ) at 222 nm.
    
  • Calculation: % Helicity =

    
    .
    
  • Standard: A distinct "double minima" at 208 nm and 222 nm indicates

    
    -helical structure.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete RCM (Stapling) Catalyst PoisoningWash resin 5x with DCM before adding catalyst. Ensure

flow.
Low Yield (Hydrophobic) Aggregation on ResinUse LiCl wash (0.8M LiCl in DMF) or "Magic Mixture" (DCM/DMF/NMP) during coupling.
Multiple Peaks (TBMB) Over-alkylationReduce pH to 7.5; ensure strict 1:1 stoichiometry; reduce reaction time.
Isomerization (RCM) High Temp / Old CatalystSwitch to Grubbs 1st Gen; keep temp < 25°C; reduce reaction time.
References
  • Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled

    
    -helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771. Link
    
  • Heinis, C., et al. (2009). Phage-encoded combinatorial chemical libraries based on bicyclic peptides.[6] Nature Chemical Biology, 5(7), 502–507.[6] Link

  • Bird, G. H., et al. (2020). Hydrocarbon-stapled peptides: Principles, practice, and progress. Journal of Medicinal Chemistry, 63(22), 13207–13227. Link

  • Schafmeister, C. E., et al. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society, 122(24), 5891–5892. Link

  • Timmerman, P., et al. (2005). Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces. ChemBioChem, 6(5), 821–824.[6] Link

Sources

Application Note: Selective Deprotection of Boc Group in the Presence of Cbz

[1][2]

Abstract

This technical guide details the chemoselective removal of the tert-butyloxycarbonyl (Boc) protecting group in the presence of the benzyloxycarbonyl (Cbz/Z) group. While these two carbamates are classically defined as orthogonal—Boc being acid-labile and Cbz being removed via hydrogenolysis—practical challenges arise when substrates contain electron-rich moieties or when "standard" acidic conditions degrade the Cbz group via acid-catalyzed hydrolysis or transalkylation. This document provides three validated protocols ranging from industry-standard acidolysis to mild Lewis-acid catalyzed methods, complete with mechanistic rationales and troubleshooting strategies.

Mechanistic Basis of Selectivity

The selectivity between Boc and Cbz relies on the stability of the carbocation intermediates generated during acidolysis.

  • Boc Cleavage (

    
    -like):  Protonation of the Boc carbonyl oxygen is followed by the cleavage of the tert-butyl-oxygen bond. This proceeds readily because the resulting tert-butyl cation  is tertiary and highly stable. The resulting carbamic acid spontaneously decarboxylates to release the free amine.[1][2]
    
  • Cbz Stability: Under the same acidic conditions (e.g., TFA/DCM), the Cbz group is protonated but resists cleavage. Cleavage of the Cbz group would require the formation of a benzyl cation (primary/benzylic). While stabilized by resonance, the activation energy to form the benzyl cation under mild acidic conditions is significantly higher than that for the tert-butyl cation. Consequently, Cbz remains intact unless subjected to strong acids (e.g., HBr/AcOH) or hydrogenolysis (

    
    ).
    
Visualization: Selectivity Mechanism

Boc_vs_Cbz_MechanismSubstrateSubstrate(R-NH-Boc)ProtonationProtonation(R-NH-CO-OH+-tBu)Substrate->Protonation+ H+ (TFA/HCl)TS_BocTransition State(Cleavage of tBu-O)Protonation->TS_BocLow Ea (3° Cation)IntermediatesIntermediates(R-NH-COOH + [tBu]+)TS_Boc->Intermediates- [tBu]+ProductsFinal Product(R-NH3+ + Isobutylene + CO2)Intermediates->Products- CO2Cbz_PathCbz Group(R-NH-Cbz)Cbz_StableStable(No Benzyl Cation formed)Cbz_Path->Cbz_Stable+ H+ (TFA/HCl)High Ea for Benzyl Cation

Caption: Mechanistic divergence: The stability of the tert-butyl cation drives Boc cleavage, while the higher energy barrier for benzyl cation formation preserves Cbz.

Experimental Protocols

Method A: Standard TFA Acidolysis (General Purpose)

Best for: Robust substrates with no acid-sensitive side chains. Mechanism: Trifluoroacetic acid (TFA) provides a strong proton source in a non-nucleophilic solvent (Dichloromethane, DCM).

Reagents:

  • Trifluoroacetic Acid (TFA) [CAS: 76-05-1]

  • Dichloromethane (DCM) (Anhydrous preferred)

  • Optional Scavenger: Triethylsilane (

    
    ) or Water.
    

Protocol:

  • Preparation: Dissolve the N-Boc, N-Cbz protected substrate (1.0 equiv) in DCM (concentration ~0.1 M).

  • Scavenger Addition (Critical): If the substrate contains electron-rich aromatics (e.g., Indole, Phenol) or nucleophilic side chains (Met, Cys), add Triethylsilane (2.0 equiv) or Water (2% v/v) .

    • Why? The liberated tert-butyl cation is an electrophile. Without a scavenger, it may attack the Cbz benzyl ring (leading to tert-butylated Cbz byproducts) or alkylate the substrate.

  • Acid Addition: Cool the solution to 0 °C. Add TFA dropwise to achieve a final ratio of 1:1 to 1:4 (TFA:DCM) depending on substrate solubility.

    • Note: A 1:1 ratio is standard for rapid cleavage; 1:4 is milder.

  • Reaction: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC/LC-MS. Reaction is typically complete in 30–60 minutes .

  • Workup:

    • Evaporate volatiles under reduced pressure (rotary evaporator).

    • Co-evaporation: Redissolve the residue in Toluene or DCM and evaporate again (repeat 3x) to remove residual TFA.

    • Result: The product is isolated as the trifluoroacetate salt.

Method B: Anhydrous HCl in Dioxane (Scale-Up Friendly)

Best for: Generating hydrochloride salts directly; avoiding fluorinated waste. Selectivity Note: Prolonged exposure to high concentrations of HCl can degrade Cbz. Adhere strictly to time limits.

Protocol:

  • Dissolve substrate (1.0 equiv) in anhydrous 1,4-dioxane or Ethyl Acetate (0.2 M).

  • Cool to 0 °C.

  • Add 4.0 M HCl in Dioxane (5–10 equiv).

  • Stir at 0 °C to RT.

    • Monitoring: Check progress every 30 mins. Do not exceed 4 hours.

  • Workup: If the product precipitates, filter and wash with diethyl ether. If soluble, concentrate and co-evaporate with ether.

Method C: TMSOTf / 2,6-Lutidine (Highly Selective / Mild)

Best for: Highly acid-sensitive substrates where Cbz migration or degradation is observed with TFA. Mechanism: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent silylating Lewis acid, activating the Boc carbonyl without generating free protons that could harm the Cbz.

Reagents:

  • TMSOTf [CAS: 27607-77-8]

  • 2,6-Lutidine [CAS: 108-48-5] (Base to buffer the reaction)

  • DCM[3]

Protocol:

  • Dissolve substrate (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in anhydrous DCM (0.1 M).

  • Cool to 0 °C.

  • Add TMSOTf (1.1–1.5 equiv) dropwise.

  • Stir at 0 °C for 30 minutes, then monitor.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Comparative Analysis of Methods

FeatureMethod A: TFA/DCMMethod B: HCl/DioxaneMethod C: TMSOTf
Reagent Cost LowLowHigh
Cbz Stability High (with scavengers)Moderate (time-dependent)Very High
Reaction Rate Fast (<1 h)Moderate (1–3 h)Fast (<1 h)
Byproducts Isobutylene (gas), t-Butyl estersIsobutylene, ChloridesSilylated byproducts
Salt Form TrifluoroacetateHydrochlorideFree base (after workup)
Scalability ExcellentExcellentPoor (Cost/Sensitivity)

Troubleshooting & Optimization

Issue: Partial Loss of Cbz Group

Diagnosis: The reaction conditions are too acidic or the reaction time is too long. Solution:

  • Switch from Method B (HCl) to Method A (TFA) diluted 1:4 in DCM.

  • Lower the temperature to 0 °C constant.

  • Use Method C (TMSOTf) for maximum orthogonality.

Issue: "Scrambling" or Alkylation of the Cbz Ring

Diagnosis: The tert-butyl cation generated from Boc removal is attacking the electron-rich benzyl ring of the Cbz group (Friedel-Crafts alkylation). Solution:

  • Add Scavengers: Add 2–5 equivalents of 1,3-dimethoxybenzene , thioanisole , or triethylsilane to the reaction mixture. These nucleophiles intercept the tert-butyl cation faster than the Cbz group.

Workflow Decision Tree

Deprotection_SelectorStartStart: N-Boc / N-Cbz SubstrateSensitiveIs the substrateacid-sensitive?Start->SensitiveScavenger_CheckDoes it containelectron-rich rings?Sensitive->Scavenger_CheckNoMethod_CMethod C: TMSOTf(Mildest)Sensitive->Method_CYesMethod_A_ScavMethod A: TFA/DCM+ Scavenger (Et3SiH)Scavenger_Check->Method_A_ScavYes (Trp, Tyr, Cbz)Method_A_StdMethod A: TFA/DCM(Standard)Scavenger_Check->Method_A_StdNoMethod_BMethod B: HCl/Dioxane(For HCl Salt)Method_A_Std->Method_BAlt: Need HCl Salt

Caption: Decision matrix for selecting the optimal deprotection protocol based on substrate complexity.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.; Wuts, P. G. M.; Greene, T. W., Eds.; Wiley-Interscience: New York, 2006.

  • Selective Deprotection of Boc in the Presence of Cbz: Han, G. et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron2004, 60, 2447-2467.
  • TMSOTf Method : Sakaitani, M.; Ohfune, Y. "Selective Transformation of N-Boc to N-Cbz Groups." J. Org.[4] Chem.1990 , 55, 870-876.

  • Comparison of Acidic Conditions: Strazzolini, P. et al. "Scavengers in Acidolytic Deprotection of Boc/tBu." Eur. J. Org. Chem.2005, 145-152.
  • Oxalyl Chloride Method : Nair, et al.[5] "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[5] J. Org.[4] Chem. reported via PMC2020 .

selective Cbz group removal with intact Boc group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Removal of Cbz Groups with Intact Boc Protection

Abstract

The orthogonal protection strategy utilizing Benzyloxycarbonyl (Cbz) and tert-Butyloxycarbonyl (Boc) groups is a cornerstone of complex organic synthesis, particularly in peptide chemistry and nitrogen heterocycle functionalization.[1][2][3][4] While the removal of Boc in the presence of Cbz is straightforward (acidolysis), the reverse—selective removal of Cbz while maintaining Boc integrity —requires precise control over reaction conditions. This guide details the "Gold Standard" protocols for this transformation, specifically focusing on catalytic hydrogenolysis and transfer hydrogenation, while addressing critical edge cases such as substrate poisoning and benzyl ether selectivity.

Strategic Analysis & Orthogonality

The Cbz/Boc pair relies on a fundamental difference in lability:

  • Boc (tert-Butyloxycarbonyl): Acid-labile (TFA, HCl). Stable to base and hydrogenolysis.

  • Cbz (Benzyloxycarbonyl): Labile to hydrogenolysis (

    
    ) and strong acids (HBr, HF). Stable to mild acid and base.
    

The Challenge: While Boc is generally stable to hydrogenolysis, "generally" is not "always." Prolonged exposure to active catalysts, high temperatures, or acidic by-products can lead to Boc degradation. Furthermore, the presence of other reducible groups (benzyl ethers, olefins) or catalyst poisons (sulfur) complicates the standard protocol.

Decision Matrix: Selecting the Right Protocol

DeprotectionStrategy Start Start: Cbz-Amine-Boc Substrate Q1 Is Sulfur (Met, Cys) present? Start->Q1 Q2 Is a Benzyl Ether (OBn) present? Q1->Q2 No Stop CRITICAL STOP: Pd Catalyst Poisoned. Redesign Synthesis (Use Fmoc/Boc) Q1->Stop Yes Method1 Protocol A: Standard Hydrogenolysis (H2, Pd/C, MeOH) Q2->Method1 No Method3 Protocol C: Poisoned Catalyst Method (Pd/C + Pyridine/NH3) Q2->Method3 Yes (Keep OBn) Method2 Protocol B: Transfer Hydrogenation (NH4HCO2, Pd/C) Method1->Method2 Alternative for Safety/Scale

Figure 1: Strategic decision tree for selecting the appropriate deprotection method based on substrate functionality.

Detailed Experimental Protocols

Protocol A: Standard Catalytic Hydrogenolysis (The Gold Standard)

Best for: Standard substrates lacking sulfur or benzyl ethers.

Mechanism: Palladium adsorbs


, facilitating the cleavage of the benzylic C-O bond. Toluene and 

are released, leaving the free amine.[3] Boc is sterically bulky and electronically stable to these conditions.

Reagents:

  • Substrate (1.0 equiv)

  • Palladium on Carbon (10 wt.[5][6][7] % loading, wet support recommended for safety)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (

    
    ) - Balloon pressure (1 atm)
    

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in MeOH (0.1 M concentration). If the substrate is insoluble, use a mixture of MeOH/EtOAc (1:1) or add a small amount of THF.

    • Note: Avoid chlorinated solvents (DCM) if possible, as they can slow down hydrogenation or cause dechlorination side reactions.

  • Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 10% Pd/C (10-20 wt% relative to substrate mass).

    • Safety: Pd/C is pyrophoric when dry. Use "wet" catalyst (50% water) or wet the catalyst with a small amount of toluene/water before adding solvent.

  • Hydrogenation: Purge the flask with

    
     gas.
    
    • Technique: Evacuate the flask (vacuum) and backfill with

      
       from a balloon. Repeat 3 times.
      
  • Reaction: Stir vigorously at room temperature (20-25°C).

    • Monitoring: Check TLC/LC-MS every 30 minutes. Reaction is typically complete in 1-4 hours.

    • Boc Check: Confirm the mass of [M+H]+ corresponds to the Boc-amine, not the fully deprotected amine.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate in vacuo.

    • Result: The product is usually clean enough for the next step without chromatography.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Scalability, safety (no gas cylinders), and faster kinetics.

Reagents:

  • Ammonium Formate (

    
    ) or 1,4-Cyclohexadiene
    
  • 10% Pd/C[5][6][7]

Step-by-Step Procedure:

  • Dissolve substrate in MeOH (0.1 M).

  • Add Ammonium Formate (3.0 - 5.0 equiv).

  • Add 10% Pd/C (10 wt% relative to substrate).[5]

  • Reaction: Stir at Room Temperature or mild heat (40°C).

    • Observation: Evolution of gas (

      
      , 
      
      
      
      ) indicates the reaction is proceeding.
  • Workup: Filter through Celite. Concentrate. The excess ammonium formate sublimes or can be washed away with water during an extractive workup (DCM/Water).

Protocol C: Selective Retention of Benzyl Ethers

Best for: Substrates containing both N-Cbz and O-Bn (benzyl ether) groups.

Standard Pd/C removes both Cbz and Benzyl ethers. To differentiate them, you must "poison" the catalyst to reduce its activity, making it selective for the more labile carbamate (Cbz) over the ether.

Key Additive: Pyridine or Ammonia.[6][8]

Step-by-Step Procedure:

  • Dissolve substrate in MeOH.[5]

  • Add Pyridine (0.5 - 1.0 equiv) or Ammonium Acetate.

  • Add 10% Pd/C.[5][6]

  • Hydrogenate (Balloon, 1 atm).

  • Mechanism: Pyridine competitively adsorbs onto the Pd surface, blocking the sites required for the more difficult benzyl ether cleavage, while allowing the facile Cbz hydrogenolysis to proceed.

Troubleshooting & Optimization

IssueProbable CauseSolution
Reaction Stalls Catalyst poisoning (S, P, Amines)1. Wash catalyst with solvent.2.[6] Switch to Pearlman’s Catalyst (

) which is more active.3.[5] Add Acetic Acid (1-2 eq) to protonate free amines that might bind Pd.
Boc Loss Acidic by-products or prolonged time1. Ensure solvent is neutral.2. Stop reaction immediately upon completion.3. Add a trace of

(careful, this slows hydrogenation).
Dehalogenation Substrate contains Cl, Br, I1.[9] Use Pt/C (Platinum) instead of Pd/C (less prone to dehalogenation).2. Add

or Pyridine to the Pd/C reaction to suppress dehalogenation.
Safety Risk Dry Pd/C sparkingALWAYS use wet Pd/C or pre-wet with water/toluene under inert gas before adding alcohol solvents.

"Forbidden" Combinations (The Sulfur Problem)

If your molecule contains Sulfur (Methionine, Cysteine, Thioethers):

  • Problem: Sulfur irreversibly poisons Palladium catalysts. Hydrogenolysis will fail.

  • Alternative: You cannot use

    
    .
    
  • Acidic Methods? Strong acids (HBr/AcOH) remove Cbz but will also remove Boc .

  • Solution: This is a strategic error. If you need to keep Boc while removing a group in the presence of Sulfur, Cbz was the wrong choice.

    • Correction: Use Alloc (Allyloxycarbonyl) instead of Cbz.[1] Alloc can be removed with

      
       and a scavenger, which tolerates sulfur better than heterogeneous Pd/C.
      

References

  • Standard Hydrogenolysis & Orthogonality

    • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.

  • Selectivity (Benzyl Ether vs Cbz)

    • Sajiki, H. (1995).[6][8][10] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate".[6][8][10] Tetrahedron Letters, 36(20), 3465-3468.

  • Transfer Hydrogenation

    • Mandal, P. K., & McMurray, J. S. (2007).[6] "Pd-C-induced catalytic transfer hydrogenation with triethylsilane". The Journal of Organic Chemistry, 72(17), 6599-6601.

  • Boc Stability Studies

    • Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis". Tetrahedron, 60(11), 2447-2467.

Sources

(R)-4-Cbz-amino-2-Boc-amino-butyric acid for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-4-Cbz-amino-2-Boc-amino-butyric acid in Combinatorial Library Synthesis

Part 1: Introduction & Strategic Utility

(R)-4-Cbz-amino-2-Boc-amino-butyric acid (commonly abbreviated as Boc-D-Dab(Z)-OH ) is a high-value orthogonally protected amino acid scaffold. Its structural core is D-2,4-diaminobutyric acid (D-Dab), a non-proteinogenic amino acid found in polymyxin antibiotics.

In the context of library synthesis and drug discovery, this molecule serves two critical functions:

  • Stereochemical Diversity: The (R)-configuration (D-isomer) confers metabolic stability against proteases, a vital trait for peptidomimetic drug candidates.

  • Orthogonal Branching: The differential stability of the

    
    -amino protecting group (Boc , acid-labile) and the 
    
    
    
    -amino protecting group (Cbz/Z , hydrogenation/HF-labile) allows for precise, selective functionalization of the side chain.
Chemical Profile
ParameterSpecification
Systematic Name (R)-2-((tert-butoxycarbonyl)amino)-4-(((benzyloxy)carbonyl)amino)butanoic acid
Abbreviation Boc-D-Dab(Z)-OH
Molecular Formula

Molecular Weight 352.38 g/mol
Solubility Soluble in DMF, DCM, DMSO; sparingly soluble in water.[1]

-Protection
Boc (Removed by TFA/DCM or HCl/Dioxane)

-Protection
Cbz (Z) (Stable to TFA; removed by

, HF, or HBr/AcOH)

Part 2: Strategic Application (The "Why" & "How")

The utility of Boc-D-Dab(Z)-OH lies in its ability to facilitate Solution-Phase Parallel Synthesis or Boc-SPPS . It is generally not suitable for standard Fmoc-SPPS chain elongation (as the internal residue) because the TFA required to remove the Boc group would cleave the peptide from acid-labile resins (e.g., Wang, Rink Amide).

The Orthogonal Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold in library construction.

OrthogonalStrategy Start Boc-D-Dab(Z)-OH ReactionA Reaction: 50% TFA/DCM Start->ReactionA Selective N-alpha Deprotection ReactionB Reaction: H2 / Pd-C or HF (Solid Phase) Start->ReactionB Selective Side-chain Deprotection PathA Path A: Backbone Elongation (Boc Removal) PathB Path B: Side-Chain Exposure (Cbz Removal) ProductA H-D-Dab(Z)-OH (Alpha-amine free) ReactionA->ProductA ProductB Boc-D-Dab(H)-OH (Gamma-amine free) ReactionB->ProductB Risk RISK: Lactamization (Pyrrolidone formation) ProductB->Risk If C-terminus activated

Figure 1: Orthogonal deprotection pathways for Boc-D-Dab(Z)-OH. Path A is the standard route for peptide elongation. Path B is used for side-chain derivatization, but carries a risk of intramolecular cyclization (lactamization) if the carboxyl group is activated.

Part 3: Detailed Protocols

Protocol A: Standard Coupling in Solution-Phase Library Synthesis

Use Case: Building a library of peptidomimetics where the D-Dab residue acts as a scaffold.

Reagents:

  • Coupling Agents: EDC·HCl / HOBt (preferred for solution phase to minimize racemization).

  • Solvent: DCM or DMF (anhydrous).

  • Base: DIPEA or NMM.

Step-by-Step:

  • Activation: Dissolve Boc-D-Dab(Z)-OH (1.0 eq) and HOBt (1.1 eq) in DCM/DMF (9:1 ratio) at 0°C. Add EDC·HCl (1.1 eq). Stir for 15 minutes.

    • Expert Insight: Pre-activation at low temperature is crucial. D-Dab derivatives are sterically less hindered than Val/Ile but prone to side reactions if over-activated.

  • Coupling: Add the amine component (Library Building Block A, 1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M KHSO₄ (removes basic byproducts), sat. NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄.

  • Validation: The Cbz group (Z) should remain strictly intact. No loss of Boc should be observed.

Protocol B: Selective Boc Removal (TFA Acidolysis)

Use Case: Exposing the


-amine for the next library cycle.

Critical Warning: While Cbz is stable to TFA, the benzyl cation generated during Cbz cleavage (if any occurs) or from other protecting groups can alkylate sensitive residues (Trp, Tyr, Met). Scavengers are mandatory.

Step-by-Step:

  • Cocktail Preparation: Prepare a solution of 50% TFA in DCM containing 2.5% Triisopropylsilane (TIPS) and 2.5% Water.

  • Reaction: Add the protected intermediate to the cocktail (10 mL per gram of compound).

  • Time: Stir at room temperature for 30 minutes.

    • Note: Do not exceed 1 hour. Prolonged exposure can lead to partial degradation of the Z-group in solution.

  • Workup: Evaporate TFA under reduced pressure (rotary evaporator). Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

  • Precipitation: Triturate the residue with cold diethyl ether to obtain the trifluoroacetate salt.

Protocol C: Library Diversification via Side-Chain (Gamma-Amine)

Use Case: The "Library" step. After the backbone is built, the Z-group is removed to attach various carboxylic acids, sulfonyl chlorides, or isocyanates to the side chain.

Method: Catalytic Hydrogenolysis (Solution Phase)

  • Dissolution: Dissolve the Z-protected peptide in MeOH or EtOH. If solubility is poor, add small amounts of AcOH or DMF.

  • Catalyst: Add 10% Pd/C (10% by weight of the substrate).

  • Hydrogenation: Stir under a balloon of H₂ gas (1 atm) for 2–16 hours.

    • Monitoring: LC-MS is essential here. Disappearance of the benzyl peak and mass shift (-134 Da).

  • Filtration: Filter through a Celite pad to remove Pd/C.

    • Safety: Pd/C is pyrophoric. Do not let the filter cake dry out completely in air.

  • Diversification (The Library Step):

    • The resulting free

      
      -amine is highly nucleophilic.
      
    • Distribute the intermediate into a 96-well plate.

    • Add unique Acyl Chlorides (

      
      ) or Isocyanates (
      
      
      
      ) to each well with mild base (TEA).

Part 4: Troubleshooting & Critical Parameters

Lactamization (The "Dab Risk")

Diaminobutyric acid derivatives are prone to intramolecular cyclization to form a 5-membered lactam (pyrrolidone) ring.

  • When it happens: If the

    
    -amine is deprotected (free 
    
    
    
    ) while the C-terminus is an activated ester or a methyl/ethyl ester.
  • Prevention:

    • Keep the

      
      -amine protected (Z-group) until the C-terminus is fully coupled or converted to a stable amide.
      
    • If you must have a free C-terminal acid and a free

      
      -amine simultaneously, keep the pH neutral.
      
Solubility Issues

Boc-D-Dab(Z)-OH is hydrophobic. In SPPS, this can lead to "difficult sequences" due to aggregation.[2]

  • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl in DMF) during coupling if aggregation is observed.

Cbz Stability in TFA

While Cbz is stable to 50% TFA, trace impurities in TFA (like bromides) can accelerate cleavage. Always use HPLC-grade TFA and fresh scavengers.

Part 5: Data Summary

Reaction StepReagentsTypical YieldCritical Observation
Coupling (Activation) EDC/HOBt or HATU85–95%Monitor for racemization (use HOBt).
Boc Removal 50% TFA/DCM + ScavengersQuant.Ensure complete removal of TFA before next step.
Cbz Removal

, Pd/C (MeOH)
90–98%Avoid poisoning catalyst with sulfur (Met/Cys).
Side-Chain Acylation R-COCl / Pyridine>95%Fast reaction;

-amine is very nucleophilic.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive source for Boc/Cbz orthogonality).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][][6] Chemical Reviews, 109(6), 2455-2504. (Review of protection strategies including Dab derivatives).

  • Bachem. (2025). "Boc-D-Dab(Z)-OH Product Specification and Handling.

  • Master Organic Chemistry. (2018). "Protecting Groups for Amines: Carbamates."[7] (Mechanistic details on acidolysis vs hydrogenolysis).

  • BenchChem. (2025).[8] "Application Notes for N-Boc Amino Acids in SPPS." (Protocols for Boc-chemistry cycles).

Sources

Application Notes and Protocols for the Synthesis of Stapled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reinforcing Nature's Scaffolds for Therapeutic Innovation

Peptides offer a compelling starting point for drug discovery due to their high specificity and potency. However, their therapeutic potential is often hampered by poor metabolic stability and low cell permeability.[1][2][3] A significant breakthrough in overcoming these limitations has been the development of "stapled" peptides. This technique involves synthetically reinforcing the secondary structure of a peptide, most commonly an α-helix, by introducing a covalent cross-link between the side chains of two amino acids.[4][5][6] This "staple" locks the peptide into its bioactive conformation, leading to a cascade of advantageous properties including increased resistance to proteolytic degradation, enhanced target affinity, and improved cell penetration.[1][3][5][7][8]

These enhanced pharmacological properties have positioned stapled peptides as a promising modality for targeting challenging intracellular protein-protein interactions (PPIs), which have often been deemed "undruggable" by traditional small molecules or large biologics.[2][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of all-hydrocarbon stapled peptides via ring-closing metathesis (RCM), the most prevalent stapling chemistry.[9][10] We will delve into the strategic considerations for peptide design, provide detailed protocols for synthesis and purification, and discuss key analytical techniques for characterization.

The Chemistry of Peptide Stapling: A Focus on Ring-Closing Metathesis

The most widely adopted method for creating all-hydrocarbon staples is through Ring-Closing Metathesis (RCM).[6][10][11] This powerful carbon-carbon bond-forming reaction utilizes a ruthenium-based catalyst, famously developed by Nobel laureate Robert H. Grubbs, to cyclize two terminal alkene-bearing side chains within a peptide sequence.[10][12] The process typically involves the incorporation of non-natural, α,α-disubstituted amino acids with olefinic side chains during solid-phase peptide synthesis (SPPS).[4][13] The subsequent on-resin RCM reaction forms a covalent hydrocarbon bridge, effectively "stapling" the peptide into a stable α-helical conformation.[4][11]

Diagram of the Ring-Closing Metathesis (RCM) Workflow

RCM_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Stapling On-Resin Stapling cluster_FinalSteps Cleavage, Deprotection & Purification Resin Solid Support (e.g., Rink Amide Resin) Linear_Peptide Linear Peptide Assembly (Fmoc Chemistry) Resin->Linear_Peptide Elongation Incorp_UAA Incorporation of Olefin-Bearing Unnatural Amino Acids Linear_Peptide->Incorp_UAA RCM Ring-Closing Metathesis (Grubbs' Catalyst) Incorp_UAA->RCM Wash_1 Wash RCM->Wash_1 Cleavage Cleavage from Resin & Side-Chain Deprotection Wash_1->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (LC-MS, CD) Purification->Characterization

Caption: Overall workflow for the synthesis of a stapled peptide.

Strategic Design of Stapled Peptides

The design of a stapled peptide is a critical first step that dictates its final properties and biological activity. Key considerations include the sequence of the native peptide, the placement of the staple, and the length of the hydrocarbon bridge.

  • Staple Position: For α-helical peptides, the staple is typically introduced between amino acids at positions i and i+4 or i and i+7.[1][7][14] This spacing ensures that the cross-link is formed on the same face of the helix, providing effective reinforcement without disrupting the opposite, often receptor-binding, face.[7] A "staple scan," where a library of peptides with staples at different positions is synthesized, can be a powerful tool for optimizing biological activity.[15][16]

  • Choice of Unnatural Amino Acids: The length of the olefinic side chains on the unnatural amino acids determines the size of the macrocycle. For an i, i+4 staple, two (S)-2-(4'-pentenyl)alanine (S5) residues are commonly used.[1][13] For a longer i, i+7 staple, a combination of (S)-2-(4'-pentenyl)alanine (S5) and (R)-2-(7'-octenyl)alanine (R8) is often employed.[1][13] The α,α-disubstitution of these amino acids also contributes to helix nucleation.[1][4]

Table 1: Common All-Hydrocarbon Stapling Architectures
Staple PositionUnnatural Amino Acid CombinationResulting Macrocycle SizeTypical Application
i, i+3(R)-α-methyl-α-pentenylglycine (R5) & (S)-α-methyl-α-pentenylglycine (S5)8 atomsStabilizing one turn of an α-helix
i, i+4Two units of (S)-α-methyl-α-pentenylglycine (S5)8 atomsStabilizing one turn of an α-helix[1]
i, i+7(S)-α-methyl-α-octenylglycine (S8) & (R)-α-methyl-α-pentenylglycine (R5)11 atomsStabilizing two turns of an α-helix[1]
i, i+7(S)-α-methyl-α-pentenylglycine (S5) & (R)-α-methyl-α-octenylglycine (R8)11 atomsStabilizing two turns of an α-helix[13]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a generic i, i+4 stapled peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS) and on-resin RCM.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol assumes the use of an automated microwave peptide synthesizer for enhanced efficiency, though manual synthesis is also feasible.[13][17]

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker. Microwave heating can accelerate this step.[17]

  • Amino Acid Coupling:

    • For standard Fmoc-protected amino acids, use a 5-fold excess of the amino acid, a coupling reagent such as HCTU or DIC/Oxyma, and a base like diisopropylethylamine (DIEA) in DMF.[17]

    • For the sterically hindered olefin-bearing unnatural amino acids (e.g., Fmoc-S5-OH), a longer coupling time or a more potent coupling reagent like HATU may be necessary to ensure complete incorporation.[4][18] It is also recommended to use a reduced equivalent (e.g., 3-fold excess) of the unnatural amino acid.[9]

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • N-terminal Modification (Optional): After the final amino acid coupling and deprotection, the N-terminus can be acetylated using a solution of acetic anhydride and DIEA in DMF to mimic a native protein and remove charge.[17]

Diagram of the Fmoc-SPPS Cycle

SPPS_Cycle Resin Fmoc-AA-Resin Deprotection Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Washing2->Deprotection Next Cycle

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Protocol 2: On-Resin Ring-Closing Metathesis

The on-resin cyclization is a critical step that leverages the pseudo-dilution effect of the solid support to favor intramolecular over intermolecular reactions.[4]

  • Resin Preparation: After synthesis of the linear peptide, wash the resin with dichloromethane (DCM).

  • Catalyst Solution Preparation: In a separate vial, dissolve the Grubbs' First Generation catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in an inert, degassed solvent like 1,2-dichloroethane (DCE).[13][19] A typical concentration is around 10 mM.[17] The solution should have a characteristic purple color.[13]

  • Metathesis Reaction: Add the catalyst solution to the resin-containing reaction vessel. Allow the reaction to proceed with gentle agitation for 2-4 hours at room temperature or with gentle heating (e.g., 40-50°C) to increase the reaction rate.[12][19] The reaction progress can be monitored by taking a small sample of beads for cleavage and LC-MS analysis.

  • Repeat Reaction (Optional but Recommended): For optimal conversion, it is often beneficial to remove the catalyst solution, wash the resin with DCE, and add a fresh solution of the Grubbs' catalyst for a second reaction cycle.[13]

  • Final Wash: After the reaction is complete, thoroughly wash the resin with DCM to remove the ruthenium catalyst and any byproducts.

Protocol 3: Cleavage, Deprotection, and Purification
  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[9] The TIS acts as a scavenger to protect sensitive side chains from reactive species generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding it to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure HPLC fractions to obtain the final stapled peptide as a white, fluffy powder.

Characterization of Stapled Peptides

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized stapled peptide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight of the final product and assessing its purity. The expected mass will be 28 Da less than the linear precursor due to the loss of ethylene during RCM.[4]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the peptide in solution. A characteristic α-helical spectrum with double minima at approximately 208 and 222 nm confirms successful helical stabilization.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, 2D NMR techniques can be employed to solve the three-dimensional structure of the stapled peptide in solution.[21]

  • Protease Stability Assay: To confirm the enhanced stability of the stapled peptide, its degradation profile in the presence of proteases (e.g., trypsin) can be compared to that of the unstapled linear counterpart using LC-MS.[20][21]

Troubleshooting Common Synthesis Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Linear Peptide Incomplete coupling of sterically hindered amino acids (natural or unnatural).Extend coupling times, use a more potent coupling reagent (e.g., HATU), or perform a double coupling for difficult residues.[13]
Incomplete Ring-Closing Metathesis Inactivated catalyst; Suboptimal reaction conditions.Use fresh, high-quality Grubbs' catalyst. Ensure solvents are properly degassed. Perform a second RCM reaction with fresh catalyst.[13] Consider gentle heating.[12]
Presence of Dimerized Peptide High concentration of peptide on the resin.Ensure the RCM reaction is performed under dilute conditions. The solid-phase approach naturally favors intramolecular reactions.
Difficulty in Purification Poor solubility of the crude peptide; Aggregation.Adjust the mobile phase composition in RP-HPLC. The hydrocarbon staple can increase hydrophobicity. Test different solvent systems to dissolve the crude peptide.

Conclusion

The synthesis of stapled peptides, while requiring specialized non-natural amino acids and a key metathesis step, is a robust and accessible methodology for modern peptide chemistry labs. By following the strategic design principles and detailed protocols outlined in this application note, researchers can effectively produce these conformationally constrained peptides. The enhanced stability and cell-penetrating capabilities of stapled peptides open up new avenues for drug discovery, particularly in modulating the complex network of intracellular protein-protein interactions that drive human disease.

References

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Retrieved from [Link]

  • Wikipedia. (n.d.). Stapled peptide. Retrieved from [Link]

  • Bird, G. H., & Walensky, L. D. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 8(2), 99–125. Retrieved from [Link]

  • Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2013). Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. Trends in Pharmacological Sciences, 34(9), 521–532. Retrieved from [Link]

  • CD Formulation. (n.d.). Stapled Peptide Synthesis. Retrieved from [Link]

  • Li, X., et al. (2015). Diaminodiacid-based solid-phase synthesis of all-hydrocarbon stapled α-helical peptides. Organic & Biomolecular Chemistry, 13(20), 5659–5663. Retrieved from [Link]

  • CEM. (n.d.). Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. Retrieved from [Link]

  • QYAOBIO. (2024, September 3). Stapled Peptides for Drug Improvement. Retrieved from [Link]

  • Van Arnum, P. (2026, February 12). Advancing Peptide Synthesis Through Stapled Peptides. Pharmaceutical Technology. Retrieved from [Link]

  • Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 44(1), 91–102. Retrieved from [Link]

  • Open Exploration Publishing. (2024, April 18). Stapled peptides: targeting protein-protein interactions in drug development. Retrieved from [Link]

  • LifeTein. (2024, March 12). The Benefits of Stapled Peptides. Retrieved from [Link]

  • Exploration of Endocrine and Metabolic Diseases. (2024, April 18). Stapled peptides: targeting protein-protein interactions in drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase peptide synthesis of hydrocarbon-stapled peptide 3. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 16). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Retrieved from [Link]

  • PubMed. (2013, December 3). Hydrogen exchange-mass spectrometry measures stapled peptide conformational dynamics and predicts pharmacokinetic properties. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemical Synthesis and Applications of Stapled Peptides. Retrieved from [Link]

  • Spring, D. (2015, March 12). A two-component 'double-click' approach to peptide stapling. Retrieved from [Link]

  • PMC. (2024, September 5). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. Retrieved from [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. Retrieved from [Link]

  • Biotage. (2023, January 30). Using microwave heating for your stapled peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrogen Exchange – Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and predicts Pharmacokinetic Properties. Retrieved from [Link]

  • ACS Publications. (2013, November 11). Hydrogen Exchange-Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and Predicts Pharmacokinetic Properties. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Systematic Analysis and Industrial Application Research of Stapled Peptide Synthesis Technology. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). One-Pot Synthesis of 2nd Ruthenium Grubbs Catalyst for Preparation of One Stapled Peptide. Retrieved from [Link]

  • Peptides. (n.d.). Grubb's Catalyst 1st Generation. Retrieved from [Link]

  • Walensky, L. D., & Bird, G. H. (2013). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. Journal of Medicinal Chemistry, 57(15), 6275–6288. Retrieved from [Link]

  • MDPI. (2019, October 10). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Retrieved from [Link]

  • AAPPTec. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]

  • ACS Publications. (2022, September 29). Design, Synthesis, and Characterization of Stapled Oligosaccharides. Retrieved from [Link]

  • Gyros Protein Technologies. (2018, September 25). Hydrocarbon stapled peptides: a new strategy to advance antimicrobial therapy. Retrieved from [Link]

Sources

Application Note: Advanced Monitoring Strategies for Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for Monitoring the Completion of Coupling Reactions Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

From Rapid Screening to Process Analytical Technology (PAT)

Abstract

Coupling reactions (e.g., Suzuki-Miyaura, Amide Coupling, Buchwald-Hartwig) are the backbone of modern medicinal chemistry. However, "completion" is often a deceptive endpoint. A reaction mixture may appear static by Thin Layer Chromatography (TLC) while active catalytic cycles persist, or unstable intermediates may mimic product formation. This guide moves beyond basic observation, establishing a rigorous framework for monitoring reaction progress using both offline (HPLC/UPLC, TLC) and online (In-situ IR) methodologies. We emphasize the Process Analytical Technology (PAT) approach, ensuring data integrity from the bench to the pilot plant.

Part 1: Strategic Method Selection

Choosing the right monitoring tool is dictated by the reaction's phase, kinetics, and the critical quality attributes (CQAs) required.

Decision Matrix: Selecting the Monitoring Modality

Use the following logic flow to determine the most appropriate analytical technique for your specific coupling system.

MethodSelection Start Start: Define Reaction Type Homogeneous Is the reaction Homogeneous? Start->Homogeneous Volatile Are reagents/products Volatile? Homogeneous->Volatile Yes Precipitate Does Product Precipitate? Homogeneous->Precipitate No (Slurry/Heterogeneous) GC Method: GC / GC-MS (Ideal for Halides/Boronates) Volatile->GC Yes HPLC Method: UPLC / LC-MS (Standard for Non-Volatiles) Volatile->HPLC No IR Method: In-Situ ReactIR (Kinetics/Mechanism) Precipitate->IR No (Solution Phase Only) FBRM Method: FBRM / Turbidity (Crystallization Monitoring) Precipitate->FBRM Yes (Particle Sizing) HPLC->IR Complementary (Real-time data)

Figure 1: Decision tree for selecting analytical monitoring methods based on physicochemical properties of the reaction mixture.

Part 2: Rapid Qualitative Screening (TLC & Stains)

While HPLC provides quantitation, TLC remains the fastest method for qualitative " go/no-go " decisions. However, relying solely on UV visualization is a common failure mode in coupling reactions, as boronic acids and aliphatic amines often lack strong chromophores.

Protocol A: The "Dual-Stain" Dip for Amide Couplings

Objective: Visualize non-UV active amines and monitor the consumption of activated esters.

Reagents:

  • Ninhydrin Stain: 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid.

  • KMnO₄ Stain: 1.5g KMnO₄ + 10g K₂CO₃ + 1.25mL 10% NaOH in 200mL water.

Workflow:

  • Spotting: Spot the Starting Material (SM), Co-spot (SM + Rxn), and Reaction Mixture (Rxn) on a silica plate.

  • Elution: Run in 5-10% MeOH/DCM (common for polar amides).

  • Visualization 1 (UV): Circle UV-active spots (typically the aromatic acid or coupling reagent).

  • Visualization 2 (Ninhydrin): Cut the plate in half. Dip the "SM" side in Ninhydrin and heat.

    • Result: Free amines (SM) turn Blue/Purple . The absence of this spot in the "Rxn" lane confirms amine consumption.

  • Visualization 3 (KMnO₄): Dip the "Rxn" side in KMnO₄.

    • Result: Alkenes and oxidizable functional groups appear Yellow on a bright pink background.[1] This is crucial for detecting aliphatic amide products that are invisible under UV.

Part 3: Quantitative Offline Analysis (HPLC/UPLC)

The Challenge: In palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the reaction does not stop when you pull a sample. Active catalyst in the HPLC vial can continue converting starting material, leading to artificially high yield data (a "false positive" for completion).

Protocol B: The "Quench & Dilute" Method for Suzuki Couplings

Objective: Immediately arrest catalytic activity and precipitate inorganic salts before injection to protect the column and ensure data accuracy.

Materials:

  • Stop Solution: Acetonitrile containing 1% Trifluoroacetic Acid (TFA) OR 0.1M Thiourea (scavenger).

  • Syringe Filter: 0.2 µm PTFE or Nylon.

Step-by-Step Workflow:

  • Sampling: Withdraw 50 µL of the reaction mixture using a wide-bore pipette tip (to catch suspended solids).

  • Immediate Quench: Dispense into a vial containing 950 µL of Stop Solution .

    • Mechanism:[2][3] The acid (TFA) protonates the Pd-species or the ligand, disrupting the catalytic cycle immediately. Thiourea acts as a chelator, binding Pd.

  • Vortex: Mix vigorously for 10 seconds.

  • Filtration: Pass the mixture through a 0.2 µm syringe filter into the HPLC vial.

    • Criticality: Suzuki reactions generate boronate salts and Pd-black. Injecting these without filtration will clog the column frit and cause high backpressure.

  • Analysis: Inject 1-5 µL onto a C18 column (e.g., Agilent ZORBAX or Waters BEH).

Data Interpretation Table:

ComponentRetention Time (Relative)UV SignatureNotes
Boronic Acid Low (

min)
Weak/BroadOften elutes near void volume; polar.
Aryl Halide Medium (

min)
StrongThe primary limiting reagent to track.
Product (Biaryl) High (

min)
DistinctiveCheck for homo-coupling (dimer) impurities nearby.
Pd-Ligand VariableSharp/StrongCan be mistaken for product; run a "catalyst only" blank.
Part 4: In-Situ Real-Time Monitoring (ReactIR)

For process optimization, waiting for HPLC results is too slow. In-situ FTIR (e.g., Mettler Toledo ReactIR) allows you to "see" the reaction mechanism as it happens, particularly useful for tracking unstable intermediates like acid chlorides or anhydrides in amide couplings.

Mechanistic Insight: Amide Bond Formation

In a standard HATU or Acid Chloride coupling, ReactIR tracks the carbonyl stretch shifts.

ReactIR_Pathway cluster_legend IR Signal Progression Acid Carboxylic Acid (1710 cm⁻¹) Activated Activated Ester/Acid Chloride (1780-1800 cm⁻¹) Acid->Activated Activation (fast) Amide Product (Amide) (1640-1680 cm⁻¹) Activated->Amide Coupling (Rate Limiting) Info Peak shifts allow quantification of intermediate lifetime

Figure 2: Spectral shifts in carbonyl stretching frequencies during amide coupling monitored by In-Situ IR.

Protocol C: Setup for In-Situ Monitoring

  • Background: Insert the probe into the solvent before adding reagents. Collect a background spectrum.

  • Reagent Addition: Add the carboxylic acid and coupling reagent. Watch for the appearance of the "Activated" peak (e.g., ~1800 cm⁻¹ for acid chloride).

  • Reaction Trigger: Add the amine.

  • Endpoint Determination: Monitor the disappearance of the ~1800 cm⁻¹ peak and the plateauing of the Amide peak (~1650 cm⁻¹).

    • Advantage:[3][4] If the "Activated" peak disappears but the Amide peak does not rise proportionally, hydrolysis (reaction with moisture) is occurring.

Part 5: Troubleshooting & Artifacts

1. The "Continuing Reaction" Artifact

  • Symptom:[3][5][6][7] HPLC shows 99% conversion, but isolated yield is 80%.

  • Cause: The reaction continued in the HPLC vial because it wasn't quenched.

  • Fix: Use the Stop Solution (Protocol B).

2. Catalyst Poisoning in HPLC

  • Symptom:[3][5][6][7] Split peaks or broad tailing in subsequent runs.

  • Cause: Residual Palladium binding to the C18 stationary phase.

  • Fix: Wash the column with 0.1% EDTA or run a specific "cleaning method" with high organic content and thiourea.

3. Overlapping Impurities

  • Symptom:[3][5][6][7] Product peak has a "shoulder."

  • Cause: Homo-coupling of the boronic acid (Ph-Ph) often elutes very close to the cross-coupled product.

  • Fix: Use a Phenyl-Hexyl column instead of C18 for better selectivity of aromatic systems.

References
  • Process Analytical Technology (PAT)

    • FDA Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (2004).[5]

    • Source:

  • HPLC Monitoring of Coupling Reactions

    • Agilent Technologies.[8] "Monitoring Chemical Reactions by HPLC." Application Note.

    • Source: (Generic landing for reaction monitoring).

  • In-Situ IR for Amide Couplings

    • Mettler Toledo.
    • Source:

  • TLC Staining Guide

    • University of Rochester. "TLC Stains and Preparation."[1][5][6]

    • Source:

  • Palladium Quenching & Safety

    • BenchChem.[9] "Preventing Catalyst Deactivation and Handling Pyrophoric Pd/C."

    • Source: (General reference for Pd handling protocols).

Sources

Application Note: Strategic Utilization of (R)-4-Cbz-amino-2-Boc-amino-butyric acid in Solution-Phase Peptide Synthesis

[1][2]

Executive Summary

This guide details the strategic application of (R)-4-Cbz-amino-2-Boc-amino-butyric acid (also known as Boc-D-Dab(Z)-OH ) in solution-phase peptide synthesis.[1][2] As a protected derivative of D-2,4-diaminobutyric acid (D-Dab), this building block is critical for developing proteolytically stable peptidomimetics and constrained macrocycles.[1][2]

The core utility of this molecule lies in its orthogonal protection scheme : the acid-labile Boc (tert-butyloxycarbonyl) group on the

Cbz

1

Chemical Logic & Orthogonal Strategy

The successful use of Boc-D-Dab(Z)-OH relies on the distinct cleavage mechanisms of its protecting groups.[1] In solution-phase synthesis, where intermediate isolation is performed via extraction and crystallization rather than resin filtration, this orthogonality is paramount for yield preservation.[1][2]

The Orthogonality Matrix
Protecting GroupPositionCleavage ConditionStabilityMechanism
Boc

-Amine (

)
Acidolysis (TFA/DCM or HCl/Dioxane)Stable to Hydrogenolysis, Basic conditionsCarbocation fragmentation
Cbz (Z)

-Amine (

)
Hydrogenolysis (

, Pd/C) or Strong Acid (HF, TFMSA)
Stable to TFA, mild BaseCatalytic reduction

Scientific Insight: The (R)-configuration (D-isomer) confers resistance to endogenous proteases, which typically recognize L-amino acids.[1][2] Incorporating D-Dab is a standard strategy to increase the serum half-life of therapeutic peptides.[1]

Visualization of Orthogonal Pathways

OrthogonalStrategyStartBoc-D-Dab(Z)-OH(Fully Protected)PathA_Step1Reagent: 50% TFA in DCMStart->PathA_Step1 Backbone ElongationPathB_Step1Reagent: H2, Pd/C (MeOH)Start->PathB_Step1 Side-Chain ModificationResultAH-D-Dab(Z)-OH(Free N-terminus, Protected Side Chain)PathA_Step1->ResultA Boc RemovalResultBBoc-D-Dab-OH(Protected N-terminus, Free Side Chain)PathB_Step1->ResultB Z Removal

Figure 1: The divergent deprotection pathways allow selective access to the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


1

Experimental Protocols

Protocol A: Standard Solution-Phase Coupling

Objective: Couple Boc-D-Dab(Z)-OH to the N-terminus of a growing peptide chain (H-Peptide-OR).[1][2]

Reagents:

  • Boc-D-Dab(Z)-OH (1.1 equiv)[1][2]

  • Coupling Reagent: EDC.HCl (1.2 equiv) / HOBt (1.2 equiv) OR HATU (1.1 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1][2]

  • Solvent: DMF or DCM (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve Boc-D-Dab(Z)-OH and the amine component (H-Peptide-OR) in minimal anhydrous DMF/DCM.

    • Note: If the amine component is a salt (e.g., TFA salt), add enough DIPEA to neutralize it (check pH > 8 on wet litmus paper).[2]

  • Activation:

    • EDC/HOBt Method: Cool to 0°C. Add HOBt, stir for 5 min, then add EDC.HCl.

    • HATU Method:[1][3] Add HATU, then immediately add DIPEA.[2]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (System: CHCl3/MeOH 9:1) or LC-MS.[1][2] Reaction is typically complete in 2–4 hours.

  • Workup (The "Solution Phase" Critical Step):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1][2]

    • Wash 1 (Acidic): 3x with 5% Citric Acid or 1M KHSO4 (Removes unreacted amine and DIPEA).[1][2]

    • Wash 2 (Basic): 3x with Saturated NaHCO3 (Removes unreacted acid and HOBt).[1][2]

    • Wash 3 (Neutral): 1x with Brine.[1][2]

    • Dry: Over anhydrous Na2SO4, filter, and evaporate to dryness.

  • Validation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    H-NMR should show the characteristic Boc singlet (~1.4 ppm) and Cbz aromatic protons (7.3 ppm).[1]
    
Protocol B: Selective N-Terminal Deprotection (Boc Removal)

Objective: Expose the

1

Reagents:

  • Trifluoroacetic Acid (TFA)[1][2]

  • Dichloromethane (DCM)[1][2]

  • Diethyl Ether (cold)[1][2]

Methodology:

  • Reaction: Dissolve the protected peptide in DCM (approx. 10 mL per gram). Add an equal volume of TFA.[4]

    • Tip: Add a scavenger (e.g., triisopropylsilane, 2%) if the peptide contains Trp, Met, or Cys, though D-Dab itself does not require it.[2]

  • Monitoring: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

  • Workup:

    • Evaporate the TFA/DCM solution under reduced pressure (Rotavap) without heating above 30°C.

    • Precipitation: Add cold Diethyl Ether to the oily residue. Triturate (scratch the flask) to induce precipitation of the trifluoroacetate salt.

    • Filtration: Filter the white solid and wash with cold ether.

  • Result: H-D-Dab(Z)-Peptide-OR ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     TFA salt.[1]
    
Protocol C: Side-Chain Deprotection (Z Removal) & Lactamization

Objective: Remove the Z-group to free the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

1

Reagents:

  • Hydrogen gas (

    
    , balloon)
    
  • Catalyst: 10% Pd/C (10% w/w of peptide)[1][2]

  • Solvent: Methanol (MeOH) or DMF (if solubility is low)[1][2]

Methodology:

  • Hydrogenolysis:

    • Dissolve the peptide (containing D-Dab(Z)) in MeOH.[1]

    • Add 10% Pd/C carefully (under Nitrogen flow to prevent ignition).[1][2]

    • Bubble

      
       gas through the solution or stir under an 
      
      
      balloon for 2–12 hours.
    • Validation: TLC should show a significant polarity shift (free amine is more polar/ninhydrin positive).[1][2]

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[1] Evaporate solvent.[5]

  • Cyclization (Lactam Formation):

    • Condition: High dilution (1 mM) is required to favor intramolecular cyclization over intermolecular oligomerization.[1][2]

    • Dissolve the deprotected peptide (now H-D-Dab-Peptide-Acid) in DMF.[1][2]

    • Add PyBOP (1.1 equiv) and DIPEA (3 equiv).[1][2]

    • Stir for 12–24 hours.

    • Evaporate DMF and perform the standard extraction workup (Protocol A, Step 4).[2]

Workflow Visualization

SolutionPhaseWorkflowStartReaction Mixture(DMF/DCM)DilutionDilute with Ethyl AcetateStart->DilutionAcidWashWash: 5% Citric Acid(Removes Amines/Bases)Dilution->AcidWashBaseWashWash: Sat. NaHCO3(Removes Acids/HOBt)AcidWash->BaseWashDryingDry (Na2SO4) & EvaporateBaseWash->DryingProductIsolated Protected PeptideDrying->Product

Figure 2: Standard extractive workup for solution-phase synthesis involving Boc/Z protected intermediates.

Troubleshooting & Critical Considerations

Solubility

Boc-D-Dab(Z)-OH is hydrophobic.[1][2] While soluble in organic solvents (DMF, DCM, EtOAc), peptide intermediates may become insoluble as the chain grows.[2]

  • Solution: Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as co-solvents during coupling if precipitation occurs.[1][2]

Prevention of Side Reactions
  • Lactamization: If the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -amine is deprotected (Z removal) while the C-terminus is an activated ester, spontaneous lactamization can occur.[1] Ensure the C-terminus is protected (e.g., -OMe, -OBzl) if this cyclization is not desired.[1][2]
    
  • Racemization: Urethane protecting groups (Boc/Z) generally suppress racemization at the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -carbon.[1] However, excessive base (DIPEA) during coupling can induce epimerization.[1][2] Always add base last and keep equivalents minimal (2.0–3.0 eq).
    
Storage[2]
  • Store Boc-D-Dab(Z)-OH at +2°C to +8°C.

  • Keep desiccated.[1] Hydrolysis of the Boc group can occur if exposed to moisture and acidic vapors over time.

References

  • Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][6][7] Chemical Reviews, 109(6), 2455–2504.[1][2]

  • Bodanszky, M. (1993).[1][2] Principles of Peptide Synthesis. Springer-Verlag.[1][2] (Standard text on Orthogonal Strategies). [1][2]

  • Atherton, E., & Meienhofer, J. (1972).[2] "Synthesis of the Four Stereoisomeric Forms of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Diaminobutyric Acid and Some Derivatives Suitable for Peptide Synthesis." Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1] 
    
  • BenchChem. (2025).[1][2][4] "Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide."

  • ChemPep. "Boc Solid Phase Peptide Synthesis and Side Reactions." (Relevant for Boc cleavage mechanisms applicable to solution phase).

Troubleshooting & Optimization

optimization of Boc deprotection for (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the selective deprotection of (R)-4-Cbz-amino-2-Boc-amino-butyric acid (also known as Boc-D-Dab(Z)-OH ).[1]

The following content is structured to address the specific chemospecificity challenges posed by the 2,4-diaminobutyric acid (Dab) scaffold—specifically the risk of intramolecular lactamization and the orthogonal stability of the Cbz group during acidolysis.

Core Chemistry & Mechanistic Overview

The target transformation is the selective removal of the


-Boc group while retaining the 

-Cbz protection and the structural integrity of the butyric acid backbone.
The Challenge: Selectivity vs. Stability
  • Orthogonality: The Boc group is acid-labile (removed by TFA or HCl).[1] The Cbz group is generally acid-stable (removed by HBr/AcOH or Hydrogenolysis).[1] However, extended exposure to strong acids or cation scavengers can degrade the Cbz carbamate.

  • Lactamization Risk (The "Dab" Danger): Unlike standard amino acids, 2,4-diaminobutyric acid derivatives possess a

    
    -amine and an 
    
    
    
    -carboxylic acid.[1] Once the
    
    
    -amine is deprotected, the molecule is entropically primed to cyclize into a 5-membered lactam (pyrrolidin-2-one), especially if the carboxyl group is activated or if the molecule is subjected to basic/neutral conditions.[1]
Reaction Scheme & Pathways

The following diagram illustrates the desired deprotection pathway versus the critical lactamization side-reaction.

BocDeprotection Start Boc-D-Dab(Z)-OH (Starting Material) Intermediate Reaction Intermediate (Carbamic Acid) Start->Intermediate Acid (TFA or HCl) Protonation Product H-D-Dab(Z)-OH (Desired Salt Form) Intermediate->Product -CO2 -Isobutylene SideProduct Pyrrolidin-2-one Derivative (Lactam Impurity) Product->SideProduct Base / Heat Activation Scavenger Cation Scavengers (TIS/Water) Scavenger->Intermediate Traps t-Butyl cation

Figure 1: Mechanistic pathway showing the deprotection of Boc-D-Dab(Z)-OH and the potential lactamization risk upon neutralization.[1]

Troubleshooting Guide & FAQs

Issue 1: Loss of Cbz Group (Over-Deprotection)

User Report: "I am seeing free 2,4-diaminobutyric acid (Dab) or benzyl cleavage in my LCMS."

Possible CauseTechnical ExplanationCorrective Action
HBr Contamination Commercial anhydrous HBr is a common contaminant in poor-quality acid sources or generated in situ if bromides are present.[1] HBr cleaves Cbz rapidly.Use LC-MS grade TFA or freshly prepared HCl/Dioxane. Avoid HBr/AcOH.
High Temperature Thermal energy can overcome the activation barrier for Cbz acidolysis.Maintain reaction temperature at 0°C to Room Temp (20-25°C) . Do not heat.
Extended Reaction Time While Cbz is stable to TFA, exposure >4 hours increases the risk of partial degradation.Monitor via TLC/LCMS every 30 mins. Quench immediately upon Boc disappearance.
Issue 2: Lactam Formation (Pyrrolidinone Byproduct)

User Report: "My product mass is correct, but I see a -18 Da impurity or the NMR shows a cyclic structure."

  • Diagnosis: This indicates the formation of the intramolecular amide bond (lactam).

  • Root Cause: The free amine (H-Dab(Z)-OH) was likely exposed to basic conditions or the carboxyl group was inadvertently activated (e.g., by carbodiimides) while the amine was free.[1]

  • Solution:

    • Keep it Acidic: Isolate the product as the TFA or HCl salt . Do not perform a basic aqueous workup (e.g., NaHCO3 wash) on the free amino acid.[1]

    • Avoid Heat: Do not dry the salt at high temperatures (>40°C) under vacuum for extended periods.[1]

Issue 3: Product is a Hygroscopic Oil/Gum

User Report: "I cannot get a solid. The product remains a sticky oil."

  • Explanation: H-D-Dab(Z)-OH salts (especially TFA salts) are notoriously hygroscopic and difficult to crystallize due to the flexible alkyl chain and internal H-bonding.[1]

  • Protocol Adjustment:

    • Evaporate the acid completely.

    • Trituration: Add cold diethyl ether or MTBE (methyl tert-butyl ether) to the oil.[1] Sonicate vigorously to induce precipitation.

    • Lyophilization: Dissolve the oil in water/MeCN and freeze-dry. This usually yields a stable amorphous powder.

Optimized Experimental Protocols

These protocols are designed to prioritize selectivity (retention of Cbz) and product stability (prevention of lactamization).[1]

Method A: TFA Deprotection (Standard)

Best for: Small scale, peptide synthesis prep, or when the TFA salt is acceptable.[1]

  • Preparation: Dissolve Boc-D-Dab(Z)-OH (1.0 eq) in DCM (5-10 volumes) .

  • Scavenger: Add Triisopropylsilane (TIS) (2.5% v/v) and Water (2.5% v/v) .

    • Why? Water acts as a nucleophile to quench the tert-butyl cation, preventing alkylation of the Cbz benzyl ring.

  • Acidolysis: Cool to 0°C. Slowly add TFA (Trifluoroacetic acid) equal to the volume of DCM (Final ratio 1:1 TFA/DCM).

  • Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature. Stir for 60-90 mins.

  • Monitoring: Check LCMS for disappearance of Starting Material (+56 mass shift).

  • Workup (Critical):

    • Concentrate in vacuo at <30°C.

    • Co-evaporation: Add Toluene or DCM and re-evaporate (3x) to remove residual TFA.[1]

    • Precipitation: Add cold Diethyl Ether .[2] Sonicate. Filter the white solid.

Method B: HCl/Dioxane Deprotection (Anhydrous)

Best for: Scale-up, avoiding hygroscopic TFA salts, or if the next step requires an HCl salt.[1]

  • Preparation: Dissolve Boc-D-Dab(Z)-OH (1.0 eq) in minimal dry 1,4-Dioxane .

  • Acidolysis: Add 4.0 M HCl in Dioxane (5-10 eq) dropwise at 0°C.

    • Note: Ensure the system is anhydrous to prevent ester hydrolysis if side-chain esters were present (less relevant for free acid, but good practice).[1]

  • Reaction: Stir at Room Temperature for 45-60 mins.

    • Selectivity Note: HCl/Dioxane is highly selective and rarely cleaves Cbz.

  • Workup:

    • The product often precipitates directly as the hydrochloride salt.

    • Dilute with Diethyl Ether to complete precipitation.

    • Filter under nitrogen (hygroscopic) and wash with ether.[1]

Comparative Data & Decision Matrix

Reagent Selection Guide
ParameterTFA / DCM HCl / Dioxane
Rate Moderate (1-2 h)Fast (30-60 min)
Cbz Stability Good (with scavengers)Excellent
Salt Form Trifluoroacetate (Hygroscopic)Hydrochloride (Crystalline)
Side Reactions t-Butyl cation alkylation riskMinimal
Recommended For General Lab ScaleProcess/Scale-up
Decision Tree for Optimization

DecisionTree Start Start: Boc-D-Dab(Z)-OH Q1 Is the product for Solid Phase Peptide Synthesis? Start->Q1 MethodA Use Method A (TFA) Isolate as TFA salt Q1->MethodA Yes (Fmoc/Boc SPPS) MethodB Use Method B (HCl) Isolate as HCl salt Q1->MethodB No (Solution Phase) Warning CRITICAL: Do NOT neutralize in aqueous phase! MethodA->Warning MethodB->Warning

Figure 2: Decision matrix for selecting the appropriate deprotection protocol based on downstream applications.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for orthogonal protection strategies: Boc vs Cbz stability).

    • [1]

  • Han, G., et al. (2001).[1] "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)". Journal of Peptide Research, 58(4), 338-341.[1][4] (Validates HCl/Dioxane selectivity).

  • Lundt, B. F., et al. (1978).[1] "Selective removal of the N-alpha-Boc group...". International Journal of Peptide and Protein Research. (Discusses scavenger usage to prevent alkylation).

    • [1]

  • BenchChem Technical Guides. (2025). "A Comparative Guide to Boc and Other Acid-Labile Protecting Groups". (General troubleshooting for Boc/Cbz orthogonality).

    • [1]

Sources

Technical Support Center: Cbz Deprotection of Diaminobutyric Acid (DAB) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions During Cbz Deprotection of Diaminobutyric Acid Derivatives Audience: Researchers, Scientists, Drug Development Professionals Version: 1.0

Executive Summary & Technical Context

Diaminobutyric acid (DAB) is a non-proteinogenic amino acid frequently used in peptide synthesis to introduce positive charges or as a precursor for lactam-bridged constraints. The presence of a


-amino group creates a unique risk profile during deprotection events compared to standard 

-amino acids.

The primary technical challenge during the removal of the Carboxybenzyl (Cbz/Z) group from the


-position of DAB is intramolecular lactamization . This side reaction is thermodynamically driven by the formation of a stable 5-membered 2-pyrrolidone ring. If the 

-carboxyl group is activated (e.g., as an ester or anhydride) and the

-amine becomes free and unprotonated, cyclization is often faster than the desired intermolecular coupling or isolation steps.

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to navigate these specific pitfalls.

Troubleshooting Guide & FAQs

Issue 1: Spontaneous Lactamization (The "Silent Killer")

Q: I removed the Cbz group from Fmoc-Dab(Cbz)-OMe using hydrogenolysis, but my yield is low and NMR shows a loss of the methyl ester signal. What happened?

Diagnosis: You likely formed the lactam (2-pyrrolidone derivative). Mechanism: Upon removal of the Cbz group, the nascent free


-amine (

) acts as a nucleophile. Because the

-carboxyl is protected as a methyl ester (an electrophile), the amine attacks the ester carbonyl intramolecularly. This releases methanol and forms the cyclic lactam. This reaction is extremely rapid under neutral or slightly basic conditions.

Corrective Action:

  • Avoid Hydrogenolysis on Esters: Do not perform hydrogenolysis on DAB alkyl esters if you intend to keep the linear chain.

  • Protonation is Key: If you must deprotect the

    
    -amine while the 
    
    
    
    -carboxyl is activated/esterified, ensure the amine remains protonated (as a salt, e.g.,
    
    
    or
    
    
    ) at all times.
  • Switch Strategy: Use acidolytic cleavage (e.g.,

    
    ) instead of hydrogenolysis. This yields the hydrobromide salt, which is stable against lactamization because the nucleophilic amine is quenched (
    
    
    
    ).
Issue 2: Incomplete Deprotection during Hydrogenolysis

Q: The reaction has stalled with 30% starting material remaining. Adding more Pd/C didn't help. Why?

Diagnosis: Catalyst Poisoning or Steric Aggregation. Root Causes:

  • Sulfur Poisoning: If your peptide sequence contains Cysteine (Cys) or Methionine (Met), the sulfur atoms bind irreversibly to the Palladium surface, deactivating the catalyst.

  • Amine Coordination: Free amines generated during the reaction can coordinate strongly to Pd, reducing turnover.

Corrective Action:

  • For Sulfur-Containing Peptides: Switch to Acidolysis (Protocol B) or use liquid ammonia/sodium (Birch reduction conditions, though harsh). Hydrogenolysis is generally incompatible with Met/Cys.

  • For Steric/Coordination Issues: Add a small amount of acetic acid (1-5%) to the methanol solvent. This protonates the free amines, preventing them from poisoning the catalyst surface.

Issue 3: Benzyl Cation Scavenging

Q: I used HBr/AcOH to avoid lactamization, but now I see +90 Da or +106 Da adducts on my mass spec.

Diagnosis: Electrophilic Aromatic Substitution by Benzyl Cations. Mechanism: Acidolytic cleavage generates benzyl cations (


). Without adequate scavengers, these carbocations attack electron-rich side chains like Tryptophan (Trp), Tyrosine (Tyr), or Methionine (Met).

Corrective Action:

  • Add Scavengers: Always include a "cocktail" of scavengers when using strong acid.

    • Standard: Anisole or Thioanisole (5-10% v/v).

    • For Trp/Met: Add Triisopropylsilane (TIPS) or 1,2-ethanedithiol (EDT).

Mechanistic Visualization

Diagram 1: The Lactamization Trap

This diagram illustrates the kinetic competition between the desired deprotection product and the fatal lactamization side reaction.

Lactamization Start Fmoc-Dab(Cbz)-OMe (Protected Precursor) Inter Intermediate: Free Gamma-Amine (Neutral pH) Start->Inter H2 / Pd-C (Deprotection) Product Desired Product: Linear H-Dab-OMe Inter->Product Immediate Acidification (HCl/TFA) SideProduct Side Product: Lactam (Pyrrolidone) + MeOH Inter->SideProduct Spontaneous Cyclization (Fast at pH ≥ 7)

Caption: Kinetic pathway showing the rapid cyclization of the free gamma-amine onto the alpha-methyl ester upon Cbz removal.

Validated Experimental Protocols

Protocol A: Acidolytic Cleavage (Recommended for Esters)

Use this protocol to prevent lactamization when the


-carboxyl group is esterified.

Reagents:

  • 33%

    
     in Acetic Acid (
    
    
    
    )
  • Scavenger: Anisole or Thioanisole

  • Solvent: Diethyl ether (for precipitation)

Step-by-Step:

  • Setup: Place the Cbz-protected DAB derivative (1 mmol) in a round-bottom flask.

  • Scavenger Addition: Add Anisole (2-3 eq) to the flask to trap benzyl cations.

  • Acidolysis: Add 33%

    
     (5-10 mL per gram of substrate) carefully.
    
  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by HPLC or TLC.

    • Note: Evolution of

      
       is observed.[1]
      
  • Precipitation: Pour the reaction mixture slowly into cold Diethyl ether (10x volume). The product should precipitate as the hydrobromide salt.

  • Isolation: Filter the precipitate and wash extensively with cold ether to remove benzyl bromide and scavengers.

  • Storage: Store as the solid HBr salt. Do not neutralize until immediately before the next coupling step to avoid lactamization.

Protocol B: Catalytic Hydrogenolysis (Only for Free Acids)

Use this protocol ONLY if the


-carboxyl group is a free acid or if lactamization is structurally impossible.

Reagents:

  • Pd/C (10% wt loading)[2]

  • Solvent: Methanol (MeOH) or MeOH/AcOH (9:1)

  • Hydrogen source:

    
     balloon or Ammonium Formate
    

Step-by-Step:

  • Safety: Purge flask with Nitrogen (

    
    ) to remove oxygen. Pd/C is pyrophoric; handle with care.
    
  • Solvation: Dissolve substrate in MeOH. If solubility is poor, add small amounts of AcOH.

  • Catalyst: Add Pd/C (10% by weight of substrate) under

    
     flow.
    
  • Hydrogenation: Switch to

    
     atmosphere (balloon). Stir vigorously.
    
  • Monitoring: Check TLC after 1 hour.

  • Workup: Filter through Celite to remove Pd/C. Rinse with MeOH.

  • Concentration: Evaporate solvent under reduced pressure.

Comparative Data: Deprotection Methods

FeatureHydrogenolysis (

)
Acidolysis (

)
Primary Risk Lactamization (if ester present)Scavenger alkylation
Compatible with Esters? No (High Risk)Yes (Recommended)
Compatible with Met/Cys? No (Catalyst Poisoning)Yes
Product Form Free Amine (Unstable)Salt (Stable)
Reaction Time 1 - 12 Hours30 - 60 Minutes

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Q1 Is the Alpha-Carboxyl an Ester? Start->Q1 Q2 Did you use Hydrogenolysis? Q1->Q2 Yes Q3 Does Peptide contain Met or Cys? Q1->Q3 No (Free Acid) Result1 High Probability of Lactam Formation Q2->Result1 Yes Action1 Switch to HBr/AcOH Keep as Salt Result1->Action1 Result2 Catalyst Poisoning Q3->Result2 Yes Action2 Use Acidolysis or Liquid Ammonia Result2->Action2

Caption: Decision tree for diagnosing failure modes in DAB deprotection.

References

  • Adamson, D. W. (1943).[3] "Amino-acids and related compounds. Part I. The synthesis of

    
    -diaminobutyric acid." Journal of the Chemical Society, 39-42. Link
    
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • Han, G., Tam, A., & Vederas, J. C. (2011). "Synthesis and stability of N-terminal peptide analogs of polymyxin B." Journal of Peptide Science, 17(1), 50-58. (Discusses DAB handling and side reactions).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link

Sources

purification challenges of peptides containing (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of Peptides Containing (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Case ID: DAB-Z-BOC-001 Subject: Troubleshooting Solubility, Stability, and Purification of Orthogonally Protected Dab Peptides Assigned Specialist: Senior Application Scientist

Executive Summary

The residue (R)-4-Cbz-amino-2-Boc-amino-butyric acid (commonly abbreviated as Boc-D-Dab(Z)-OH ) presents a unique set of challenges due to its orthogonal protection scheme and the inherent reactivity of the 2,4-diaminobutyric acid (Dab) backbone.

This guide addresses three critical failure points:

  • Solubility: The hydrophobicity of the Cbz (Z) and Boc groups often leads to aggregation and precipitation in aqueous buffers.

  • Chemical Instability: The risk of

    
    -lactam formation (pyrrolidone) upon deprotection.
    
  • Purification Incompatibility: The acid sensitivity of the Boc group conflicts with standard TFA-based HPLC methods.

Module 1: Solubility & Sample Preparation

The most common ticket received involves "insoluble precipitates" during HPLC injection.

The Challenge: The combination of the Boc (tert-Butyloxycarbonyl) and Cbz (Benzyloxycarbonyl) groups renders the peptide highly hydrophobic. Standard aqueous buffers (Buffer A) often cause the peptide to crash out on the column head, leading to high backpressure and poor separation.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Cloudy solution upon adding water/bufferHydrophobic aggregationDo not dissolve in 100% aqueous buffer. Dissolve the peptide in a minimal volume of DMF or DMSO first. Then, dilute with your starting mobile phase (e.g., 50% ACN).
Gel formation Hydrogen-bond networking (beta-sheet formation)Add HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) to the sample solvent. These disrupt secondary structures.
Precipitation on Column "Thermal Shock" from cold columnHeat the column to 45–60°C. This increases solubility and reduces backpressure (ensure your column is stable).

Decision Tree: Solubilization Strategy

SolubilityTree Start Dissolve Peptide CheckSeq Is Sequence >50% Hydrophobic? Start->CheckSeq HighHydro Yes (High Hydrophobicity) CheckSeq->HighHydro Yes LowHydro No (Moderate) CheckSeq->LowHydro No SolventA Use DMF or DMSO (min volume) Dilute with 50% ACN HighHydro->SolventA SolventB Use 50% Acetic Acid or Water/ACN mix LowHydro->SolventB Aggregates Still Aggregating/Gelling? SolventA->Aggregates HFIP Add 10-20% HFIP or TFE Aggregates->HFIP Yes Heat Heat Column to 60°C HFIP->Heat

Caption: Logical workflow for solubilizing hydrophobic protected peptides prior to purification.

Module 2: Chromatography & Purification

Critical Warning: Standard TFA methods may degrade your sample.

The Challenge: You are likely purifying a protected fragment .[1] The Boc group is acid-labile . Standard HPLC mobile phases containing 0.1% Trifluoroacetic Acid (TFA) (pH ~2) can prematurely remove the Boc group during the purification run or in the fraction collector, leading to a mix of Boc-protected and deprotected species.

Optimized Purification Conditions:

  • Stationary Phase Selection:

    • Recommended: C4 or Phenyl-Hexyl . The Cbz/Boc groups make the peptide "sticky." A C18 column may retain the peptide too strongly, requiring high organic concentrations to elute.

    • Alternative: PLRP-S (Polymeric) columns allow for high pH cleaning if the peptide precipitates.

  • Mobile Phase Alternatives (TFA-Free):

    • Option A (Neutral pH): 10 mM Ammonium Acetate (pH ~6.8).

      • Pros: Preserves Boc group; good for mass spec.

      • Cons: Less peak sharpness than TFA.[2]

    • Option B (Weak Acid): 0.1% Formic Acid.

      • Pros: Weaker acid than TFA; less likely to cleave Boc if fractions are lyophilized immediately.

    • Option C (Basic pH): 10 mM Ammonium Bicarbonate (pH 8-9).

      • Pros: Solubilizes acidic peptides well; totally safe for Boc.

      • Cons: Requires a high-pH stable column (e.g., Hybrid Silica or Polymer).

Comparison of Mobile Phase Effects:

Mobile Phase ModifierpHBoc StabilityPeak ShapeRecommendation
0.1% TFA ~2.0Risk (Slow cleavage)ExcellentAVOID for Boc-peptides
0.1% Formic Acid ~2.7ModerateGoodAcceptable (Lyophilize fast)
10mM NH₄OAc ~6.8High ModerateRecommended
10mM NH₄HCO₃ ~8.5High ModerateBest for Solubility

Module 3: Chemical Stability (The Lactam Trap)

The hidden danger of Diaminobutyric Acid (Dab).

The Mechanism: Dab residues are structurally prone to


-lactamization  (forming a 5-membered pyrrolidone ring). This occurs when the side-chain 

-amine attacks the backbone amide carbonyl.
  • In your molecule: The

    
    -amine is protected by Cbz (Z) . This prevents lactamization.
    
  • The Risk Zone: Lactamization is most likely to occur after Cbz removal if the C-terminus is activated (e.g., during fragment coupling) or in basic conditions.

Pathway Visualization:

Lactamization Protected Boc-Dab(Z)-Peptide (Stable) Deprotected H-Dab-Peptide (Free Gamma-Amine) Protected->Deprotected H2/Pd or HF (Cbz Removal) Note Prevention: Keep Cbz on until peptide is linear & stable. Protected->Note Lactam Pyro-Dab Lactam (Dead End Product) Deprotected->Lactam Base / Activation (Intramolecular Attack)

Caption: The Cbz group acts as a "safety lock" preventing the gamma-amine from cyclizing into a lactam.

Prevention Strategy:

  • Do not remove Cbz until the peptide backbone is fully assembled.

  • If converting the C-terminus (e.g., ester to amide), ensure the Cbz is present.

  • Final Deprotection: If using Hydrogenolysis (H2/Pd/C) to remove Cbz, ensure the reaction is monitored. Prolonged exposure to Pd/C can sometimes lead to side reactions if steric hindrance is high.

Module 4: Final Deprotection Guide

Removing the Z group without destroying the peptide.

If your final step is removing the Cbz group:

  • Method A: Catalytic Hydrogenolysis (Mildest)

    • Reagents: H2 (gas) or Ammonium Formate, Pd/C catalyst, Methanol/Acetic Acid.

    • Contraindication:Do not use if peptide contains Sulfur (Met, Cys). Sulfur poisons the Pd catalyst.

    • Tip: If the peptide aggregates, the catalyst cannot reach the Cbz group. Perform hydrogenolysis in HFIP or Acetic Acid to ensure solubility.

  • Method B: Strong Acid (HF or TFMSA)

    • Reagents: Anhydrous HF or TFMSA (Trifluoromethanesulfonic acid).

    • Pros: Removes Cbz and Boc simultaneously.

    • Cons: Extremely hazardous; requires special Teflon apparatus (for HF).

    • Scavengers: Must use p-Cresol or Thioanisole to prevent benzyl cations from re-attaching to the peptide (e.g., on Trp or Tyr).

Frequently Asked Questions (FAQ)

Q: Can I use HOBt/DIC for coupling this residue? A: Yes, but be cautious. While urethane-protected amino acids (like Boc) are generally resistant to racemization, bulky residues can still racemize if activation is slow. Use Oxyma Pure/DIC for faster, cleaner coupling with lower racemization risk compared to HOBt.

Q: My peak is splitting during HPLC. Is it a diastereomer? A: Possibly, but first rule out conformational isomers . Proline-like bonds or bulky protecting groups (Boc/Cbz) can cause "slow exchange" conformers on the NMR/HPLC timescale.

  • Test: Re-run the HPLC at 60°C . If the peaks merge into one, it was just conformers. If they remain split, you likely have a D/L diastereomer mix (racemization).

Q: How do I store the purified protected peptide? A: Store as a lyophilized powder at -20°C. Avoid storing in solution, especially in DMSO (oxidizing) or acidic solvents (Boc loss).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Biotage. (2023).[1] Can you use normal phase chromatography to purify protected peptides?

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Sigma-Aldrich. Cleavage and Deprotection Protocols for SPPS.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.

Sources

preventing racemization during coupling of (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Coupling & Stereochemical Integrity

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stereochemical stability of (R)-4-Cbz-amino-2-Boc-amino-butyric acid during peptide synthesis.

Q1: What is racemization, and why is it a critical issue for my specific amino acid?

A: Racemization is the conversion of a single, chirally pure enantiomer—in your case, the (R)-isomer of 4-Cbz-amino-2-Boc-amino-butyric acid—into a mixture containing both its (R) and (S) forms.[1] The central event is the removal and subsequent non-stereospecific re-addition of the proton at the alpha-carbon (the chiral center), which flattens the molecule into a planar enolate intermediate.[1]

For drug development professionals, maintaining absolute stereochemical fidelity is paramount. The biological activity of a peptide is dictated by its precise three-dimensional structure.[2] The introduction of the incorrect (S)-enantiomer creates a diastereomeric peptide impurity that can be difficult to separate and may lead to significantly reduced biological efficacy or altered pharmacological profiles, including potential off-target effects.[2]

Q2: What is the primary chemical mechanism responsible for racemization during the coupling step?

A: The dominant pathway for racemization during peptide bond formation involves the creation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] This occurs after the carboxyl group of your Boc-protected amino acid is activated by a coupling reagent. The carbonyl oxygen of the Boc protecting group can then perform an intramolecular nucleophilic attack on the activated carboxyl carbon, cyclizing to form the oxazolone ring.

The hydrogen on the alpha-carbon of this oxazolone intermediate is significantly more acidic than in the parent amino acid. In the presence of a base, this proton is easily abstracted, leading to a planar, achiral intermediate.[4] Reprotonation can then occur from either face, resulting in a mixture of (R) and (S) configurations.[5] While urethane-based protecting groups like Boc are known to suppress oxazolone formation compared to simple acyl groups (e.g., Benzoyl), the risk is not eliminated and is highly dependent on the reaction conditions.[6]

RacemizationMechanism cluster_0 Step 1: Activation & Cyclization cluster_1 Step 2: Racemization AminoAcid (R)-Amino Acid Activated Activated Ester (Prone to attack) AminoAcid->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Highly Acidic Hα) Activated->Oxazolone Intramolecular Attack Planar Planar Achiral Intermediate Oxazolone->Planar + Base (Proton Abstraction) Mixture (R/S) Mixture Planar->Mixture Reprotonation DiastereomericPeptide Diastereomeric Peptide Product Mixture->DiastereomericPeptide + Amine Coupling

Caption: Oxazolone mechanism of racemization during peptide coupling.

Troubleshooting Guide: Diagnosing and Solving Racemization

If you have detected diastereomeric impurities in your product, this guide provides a systematic approach to identifying and mitigating the cause.

Q3: My HPLC analysis shows a diastereomer. Which experimental parameter should I investigate first?

A: The combination of your coupling reagent, additive, and base is the most potent driver of racemization and should be your primary focus.[4] While temperature and solvent play a role, the core chemical environment created by these three components dictates the rate of proton abstraction from the alpha-carbon.

Start by reviewing your coupling cocktail. Are you using a carbodiimide without an additive? Are you using a strong, unhindered base like DIPEA? These are the most common culprits.

TroubleshootingWorkflow cluster_reagent cluster_base cluster_conditions Start Racemization Detected (>1-2% Diastereomer) Reagent Step 1: Evaluate Coupling Reagent & Additive Start->Reagent Base Step 2: Scrutinize the Base Reagent->Base Is reagent/additive optimal? Carbodiimide Carbodiimide (DIC/DCC) used alone? Reagent->Carbodiimide Conditions Step 3: Check Reaction Conditions Base->Conditions Is base sterically hindered and weakly basic? DIPEA Using DIPEA/TEA? Base->DIPEA End Racemization Minimized Conditions->End Is temp low & time minimized? Temp High Temp (>25°C) or long pre-activation? Conditions->Temp AddOxyma Action: Add Oxyma or HOAt Carbodiimide->AddOxyma Yes SwitchBase Action: Switch to Collidine or NMM DIPEA->SwitchBase Yes LowerTemp Action: Couple at 0°C. Minimize pre-activation. Temp->LowerTemp Yes

Caption: Systematic workflow for troubleshooting racemization issues.

Q4: Which coupling reagents and additives offer the highest stereochemical safety?

A: The choice of coupling reagent is a trade-off between reaction speed and safety. For minimizing racemization, the key is to use a reagent in combination with an additive that forms a stable, reactive intermediate less prone to oxazolone formation.[7]

  • Carbodiimides (e.g., DIC, EDC): These should never be used alone as they can lead to high levels of racemization.[8] Their effectiveness relies entirely on being paired with a racemization-suppressing additive.

  • Phosphonium (e.g., PyBOP) & Uronium/Aminium (e.g., HBTU, HATU) Reagents: These are highly efficient but can still cause racemization, particularly with sensitive amino acids and in the presence of strong bases.[8][9] Phosphonium reagents are often preferred for segment couplings as they do not pose the risk of N-terminal guanidinylation, a side reaction associated with uronium salts.

  • Additives: These are crucial. They intercept the highly reactive initial intermediate to form a more stable active ester.

    • Oxyma (Ethyl cyanohydroxyiminoacetate): A modern, highly effective, and non-explosive additive. It is an excellent choice for suppressing racemization, often outperforming HOBt.[7][10]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered superior to HOBt due to the neighboring participation of the pyridine nitrogen, which accelerates the desired coupling reaction, giving the oxazolone less time to form and racemize.[1][11][12]

    • HOBt (1-Hydroxybenzotriazole): The classic additive. While effective, it has been largely superseded by Oxyma and HOAt for difficult couplings.[12]

Reagent/Additive CombinationRacemization RiskSpeed & EfficacyKey Considerations
DIC / Oxyma Very Low HighExcellent modern choice. Oxyma is non-explosive and highly effective.[13]
DIC / HOAt Very Low HighA gold standard for suppressing racemization, though HOAt is more expensive.[11]
HATU Low to ModerateVery HighExtremely fast. Risk increases with strong bases and long activation times.
HBTU / PyBOP Low to ModerateHighReliable workhorses. Best used with weaker, hindered bases.[14]
DIC / HOBt LowGoodA classic, reliable combination for standard couplings.[15]
DIC or DCC alone Very High GoodNot Recommended. High risk of racemization and other side reactions.[8]
Q5: What is the impact of the base, and which one should I use?

A: The base is arguably the most critical factor you can control. Its role is to deprotonate the ammonium salt of the incoming amine nucleophile and to facilitate the coupling reaction. However, it is also the agent that abstracts the alpha-proton from the oxazolone intermediate, causing racemization.[16] The ideal base is one that is strong enough to deprotonate the amine but too sterically hindered and/or too weakly basic to efficiently abstract the alpha-proton.[4]

  • Recommended:

    • 2,4,6-Collidine (TMP): An excellent choice. It is a sterically hindered base that has been shown to be highly effective in minimizing racemization.[2][17]

    • N-Methylmorpholine (NMM): A weaker base than DIPEA and a much safer choice regarding racemization.[4][15]

  • Use with Caution:

    • DIPEA (or DIEA): While widely used due to its efficacy, it is a strong, moderately hindered base and a known contributor to racemization.[2] If you are seeing racemization, switching from DIPEA is a primary corrective action.

  • Avoid:

    • Triethylamine (TEA): Too strong and not sufficiently hindered; poses a high risk of racemization.[4]

Validated Experimental Protocols

These protocols are designed to provide a robust starting point for minimizing racemization during the coupling of (R)-4-Cbz-amino-2-Boc-amino-butyric acid.

Protocol 1: High-Fidelity Coupling Using DIC/Oxyma

This protocol prioritizes stereochemical safety by using a modern additive and a sterically hindered base at a controlled temperature.

Materials:

  • Resin-bound peptide with free N-terminal amine

  • (R)-4-Cbz-amino-2-Boc-amino-butyric acid (3.0 eq)

  • Diisopropylcarbodiimide (DIC) (3.0 eq)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure) (3.0 eq)

  • 2,4,6-Collidine (6.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide has been fully deprotected and the resin has been thoroughly washed with DMF.

  • Amino Acid Solution: In a separate reaction vessel, dissolve (R)-4-Cbz-amino-2-Boc-amino-butyric acid (3.0 eq) and Oxyma (3.0 eq) in a minimal amount of DMF.

  • Cooling: Cool the amino acid solution and the vessel containing the peptide-resin to 0°C in an ice bath.

  • Activation and Coupling: To the chilled amino acid/Oxyma solution, add 2,4,6-Collidine (6.0 eq) followed immediately by DIC (3.0 eq).

  • Transfer: Immediately transfer the complete activation mixture to the chilled peptide-resin.

  • Reaction: Agitate the reaction slurry at 0°C for 15 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol 2: Quantification of Racemization via Chiral HPLC

To validate your coupling protocol, it is essential to quantify the level of the undesired diastereomer. This is typically done on a small scale by coupling to a simple chiral amine (e.g., H-L-Leu-OMe), cleaving the resulting dipeptide, and analyzing it by chiral HPLC.

Procedure:

  • Synthesize Test Dipeptide: Couple your (R)-4-Cbz-amino-2-Boc-amino-butyric acid to a model amine like H-L-Leu-OMe using the exact protocol you wish to validate.

  • Deprotection & Cleavage: After the reaction, perform the necessary deprotection and/or cleavage steps to yield the dipeptide product (e.g., Cbz-(R)-Dab(Boc)-L-Leu-OMe).

  • Purification: Purify the crude dipeptide using standard flash chromatography to remove excess reagents. It is not necessary to separate the diastereomers at this stage.

  • Chiral HPLC Analysis:

    • Dissolve the purified dipeptide mixture in a suitable mobile phase solvent.

    • Inject the sample onto a chiral HPLC column (e.g., a Chiralpak or Chiralcel column).

    • Develop a separation method using an appropriate mobile phase (typically a mixture of hexanes and an alcohol like isopropanol).

    • The two diastereomers—(R, L) and (S, L)—should resolve into two distinct peaks.

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization is calculated as: % Racemization = [Area of (S,L) peak / (Area of (R,L) peak + Area of (S,L) peak)] * 100

A result of <1% is generally considered excellent for most applications.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol. 289. Academic Press. (General principles covered, specific link unavailable).
  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397–4398.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). HOBt vs. Other Coupling Reagents: Making the Right Choice for Synthesis. Retrieved from [Link]

  • Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Angelini, A., & Heimgartner, H. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. Retrieved from [Link]

  • Varkey, J. T. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1075-1088.
  • Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Racemization in peptide synthesis. Retrieved from [Link]

  • Mdedel, H., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • Mdedel, H., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • Hibino, H., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 30-37. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2025). Racemization-free segment condensation based on the O-acyl isopeptide method. Retrieved from [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5360. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Protocols for (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-DAB-001 Subject: Overcoming Aggregation and Solubility Limits in Peptide Synthesis Molecule Identifier: Boc-D-Dab(Z)-OH (Boc-D-2,4-diaminobutyric acid, gamma-Z protected) Stereochemistry Note: The (R)-configuration corresponds to the D-isomer of diaminobutyric acid.[1]

Executive Summary & Molecule Profile

The Challenge: (R)-4-Cbz-amino-2-Boc-amino-butyric acid presents a classic "hydrophobic masking" challenge.[1] You have a short aliphatic backbone (butyric acid) flanked by two bulky, lipophilic protecting groups:[1]

  • Boc (tert-butyloxycarbonyl) at the

    
    -position.[1]
    
  • Cbz/Z (carboxybenzyl) at the

    
    -position.[1]
    

The Mechanism of Failure: While the carboxylic acid moiety provides a polar handle, the bulk of the molecule is greasy. More critically, the two urethane (carbamate) linkages (


) are potent hydrogen bond donors and acceptors.[1] In non-polar solvents (like DCM) or at high concentrations, these molecules stack via intermolecular H-bonds, forming "gel-like" aggregates or precipitating out of solution.[1] This prevents effective coupling, leading to deletion sequences.

Module A: Solvent Engineering (The Hardware)[1]

Do not rely on Dichloromethane (DCM) alone.[1] While it dissolves the protecting groups, it fails to disrupt the intermolecular H-bonding that causes gelation.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplication ContextTechnical Note
DCM (100%) 🔴 PoorNot RecommendedPromotes

-sheet-like aggregation/gelation.[1]
DMF (Standard) 🟡 ModerateStandard CouplingMay require heating; often insufficient for high concentrations (>0.1 M).[1]
NMP (N-Methylpyrrolidone) 🟢 GoodDifficult SequencesHigher polarity than DMF; better at solvating amide backbones.
DMSO 🟢 ExcellentStock SolutionsWarning: Incompatible with carbodiimide (DIC/EDC) activation due to risk of Pfitzner-Moffatt oxidation side reactions.[1] Use only with uronium/phosphonium salts (HATU/PyBOP).[1]
HFIP/DCM (1:4) 🔵 SuperiorAggregation BreakerHexafluoroisopropanol (HFIP) is the "nuclear option" for dissolving aggregates.[1]

Module B: Disaggregation Strategies (The Software)

If changing the solvent is insufficient, you must chemically disrupt the hydrogen network.

Protocol 1: The Chaotropic Salt Method (LiCl)

Use this when the amino acid dissolves but the reaction mixture turns cloudy or gels.

Mechanism: Lithium ions (


) coordinate with the carbonyl oxygens of the peptide backbone/protecting groups, effectively masking them and preventing intermolecular H-bonding.[1]

Step-by-Step:

  • Preparation: Prepare a 2.5 M stock solution of anhydrous Lithium Chloride (LiCl) in DMAc (Dimethylacetamide) or NMP.

    • Note: LiCl is hygroscopic. Dry it in an oven at 150°C for 2 hours before weighing if strict anhydrous conditions are required.

  • Dissolution: Dissolve your Boc-D-Dab(Z)-OH in the solvent of choice (DMF or NMP).[1]

  • Addition: Add the LiCl stock solution to your reaction mixture to achieve a final concentration of 0.4 M to 0.8 M LiCl .

  • Observation: The cloudy suspension should clarify immediately.

Protocol 2: The Fluorinated Alcohol Method (HFIP/TFE)

Use this for extremely stubborn aggregates or loading resins.[1]

Mechanism: HFIP is a strong hydrogen bond donor that out-competes the inter-molecular H-bonds of the amino acid.

Step-by-Step:

  • Solvent Mix: Create a mixture of 20% HFIP in DCM.

  • Dissolve: Add the amino acid. It should dissolve rapidly.

  • Coupling Consideration: HFIP is slightly acidic (

    
    ).[1] If using basic coupling conditions (DIEA), ensure you have enough base to neutralize the system, or switch to TFE (Trifluoroethanol) which is milder, though less potent.[1]
    

Module C: Reaction Optimization

Solubility is useless if the reaction kinetics are too slow. The steric bulk of the Z-group at the


-position can hinder the approach of the amine.
Recommended Coupling Systems
ReagentBaseProtocolWhy?
HATU / HOAt DIPEA or Collidine1.2 eq AA / 1.1 eq HATU / 3 eq BaseGold Standard. The Aza-benzotriazole (HOAt) moiety speeds up reaction rates for sterically hindered amino acids better than HOBt.[1]
PyBOP DIPEA1.5 eq AA / 1.5 eq PyBOP / 3 eq BaseAlternative. Good for avoiding guanidinylation if the reaction is slow.
DIC / Oxyma None (or minimal)1.5 eq AA / 1.5 eq DIC / 1.5 eq OxymaGreen Option. Oxyma Pure is a superior replacement for HOBt with safety benefits and high efficiency.[1]

Troubleshooting Logic Flow

SolubilityLogic Start Start: Boc-D-Dab(Z)-OH Insoluble/Aggregated SolventCheck Current Solvent? Start->SolventCheck SwitchNMP Switch to NMP SolventCheck->SwitchNMP If DCM/DMF CheckCloudy Is Solution Clear? SwitchNMP->CheckCloudy AddLiCl Add 0.8M LiCl (Chaotropic Salt) CheckCloudy->AddLiCl No (Cloudy) AddHFIP Use 20% HFIP/DCM (Disaggregator) CheckCloudy->AddHFIP Alternative Coupling Proceed to Coupling (Use HATU/HOAt) CheckCloudy->Coupling Yes Heat Apply Microwave (50°C, 10 min) AddLiCl->Heat Still Cloudy? AddHFIP->Coupling Heat->Coupling

Caption: Decision tree for solubilizing protected diaminobutyric acid derivatives during peptide synthesis.

Frequently Asked Questions (FAQ)

Q1: I dissolved the amino acid in DMSO, but my coupling yield is zero. Why? A: Did you use a carbodiimide like DIC or EDC? DMSO can react with carbodiimides and the carboxylic acid to form an N-acylurea byproduct via the Pfitzner-Moffatt type mechanism, effectively killing your activation.

  • Fix: If you must use DMSO, use HATU, HBTU, or PyBOP as your coupling agent.[1] These are compatible with DMSO.[2][3]

Q2: The solution was clear, but it turned into a gel immediately after adding the coupling reagent. A: This is "reactive gelation." The activated ester is more hydrophobic and prone to aggregation than the free acid.

  • Fix: Add the Chaotropic Salt (LiCl) before adding the coupling reagent. Alternatively, dilute the reaction significantly (if kinetics allow) or use a "Magic Mixture" solvent (DCM:DMF:NMP 1:1:1).[1]

Q3: Can I use heating to dissolve it? A: Yes, but be careful. Boc groups are thermally labile in the presence of strong acids, but stable in neutral/basic coupling conditions. You can safely heat the solution to 40-50°C to assist dissolution. Microwave irradiation during the coupling step (e.g., 50°C for 10 minutes) is highly effective for driving the reaction of hindered amino acids like Dab(Z).[1]

Q4: Is the (R)-enantiomer more soluble than the (S)? A: Physically, enantiomers have identical solubility in achiral solvents.[1] However, if you are coupling this to a chiral resin or peptide chain, the "match/mismatch" of chirality can drastically affect the aggregation of the growing chain (the "difficult sequence" phenomenon). (R)-Dab (D-isomer) coupled to L-amino acids may actually disrupt beta-sheets and improve solubility of the final peptide compared to the all-L isomer.[1]

References

  • Albericio, F., et al. (2018).[1] "Solvents for Solid-Phase Peptide Synthesis." Organic Process Research & Development. (Context: Comparison of NMP vs DMF and green solvent alternatives).[1]

  • Seebach, D., Thaler, A., & Beck, A. K. (1989).[1] "Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Inorganic Salts." Helvetica Chimica Acta. (Context: The foundational protocol for using LiCl to break peptide aggregation).[1]

  • Paradís-Bas, M., et al. (2016).[1][4] "The Road to the Synthesis of 'Difficult Peptides'." Methods in Molecular Biology. (Context: Strategies for hydrophobic and aggregation-prone sequences).[1]

  • Sigma-Aldrich Technical Library. "Overcoming Aggregation in Solid-phase Peptide Synthesis." (Context: Practical guide on chaotropic salts and solvent choices).

Sources

scale-up synthesis issues of (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Executive Summary & Route Strategy

The synthesis of (R)-4-Cbz-amino-2-Boc-amino-butyric acid (also known as Boc-D-Dab(Z)-OH ) is a critical workflow in peptide therapeutics, particularly for introducing "chemical handles" (amino groups) into peptide backbones while maintaining orthogonal protection.

At the milligram scale, synthesis is trivial. At the kilogram scale, however, two primary challenges emerge: Regioselectivity (distinguishing the


- vs. 

-amine) and Process Safety (managing the rearrangement of the side chain).

While the Copper(II) Chelation Route (starting from D-2,4-diaminobutyric acid) offers excellent regioselectivity, it suffers from volumetric inefficiencies and heavy metal removal issues at scale. Therefore, the industry standard for scalable, high-purity synthesis is the Hofmann Rearrangement of Boc-D-Glutamine , utilizing hypervalent iodine (PIDA) or hypochlorite.

This guide focuses on the PIDA-mediated Hofmann Rearrangement , as it offers the best balance of safety and enantiomeric integrity for high-value intermediates.

Validated Synthetic Pathway

The following workflow describes the conversion of Boc-D-Gln-OH to Boc-D-Dab(Z)-OH.

SynthesisPath cluster_impurities Critical Impurities Start Boc-D-Gln-OH (Starting Material) Inter1 Isocyanate Intermediate Start->Inter1 PIDA, EtOAc/ACN/H2O (Hofmann Rearrangement) Imp1 Iodobenzene (Byproduct) Start->Imp1 From PIDA Inter2 Boc-D-Dab-OH (Crude Free Amine) Inter1->Inter2 Hydrolysis (-CO2) Imp2 Cyclic Urea (Side Reaction) Inter1->Imp2 Intramolecular Cyclization Target Boc-D-Dab(Z)-OH (Target) Inter2->Target Cbz-Cl, NaHCO3 (Schotten-Baumann)

Figure 1: Logical flow of the PIDA-mediated Hofmann rearrangement and subsequent protection.

Standard Operating Procedure (Scale-Up Optimized)

Reaction: Hofmann Rearrangement using PIDA (Iodobenzene diacetate). Scale: 100 g - 1 kg input.

StepOperationCritical Parameter
1. Solubilization Suspend Boc-D-Gln-OH (1.0 eq) in EtOAc/CH3CN/H2O (2:2:1).Ensure vigorous stirring; the starting material may not fully dissolve initially.
2. Rearrangement Add PIDA (1.1 eq) in portions at 0–5°C. Stir for 30 min, then warm to 20°C.Exotherm Warning: Do not allow temp to exceed 25°C during PIDA addition to prevent runaway decarboxylation.
3. Hydrolysis Stir at ambient temp for 4–6 hours until HPLC shows conversion of isocyanate to amine.Monitor CO2 evolution. Ensure adequate venting.
4. Protection Cool to 0°C. Add NaHCO3 (2.5 eq) followed by Cbz-Cl (1.1 eq) dropwise.Maintain pH 8–9. If pH drops <7, Cbz-Cl hydrolyzes, leading to low yield.
5. Workup Acidify to pH 2-3 with dilute HCl. Extract with EtOAc.Purification: The product is acidic.[1] Wash organic layer with NaHSO3 (removes iodine color) and brine.
6. Isolation Crystallize from EtOAc/Heptane.Iodobenzene stays in the mother liquor.

Technical Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists.

Category 1: Reaction Stalling & Yield Loss

Q: The Hofmann rearrangement seems stuck. I see a peak with M-43 mass. What is it? A: That is likely the Isocyanate intermediate .[2]

  • Cause: The hydrolysis of the isocyanate to the amine is the rate-limiting step in non-aqueous or low-water environments.

  • Fix: Ensure your solvent system contains sufficient water (at least 20% v/v). If the reaction stalls, slightly increase the temperature to 30°C for 1 hour. Do not add base yet, as this can trigger racemization before the amine is formed.

Q: My final yield is low (<50%), and I see a "double-protected" impurity. A: You likely formed the Urea dimer .

  • Mechanism: The newly formed free amine (Boc-D-Dab-OH) is nucleophilic. It can attack the unreacted Isocyanate intermediate, forming a urea dimer (Boc-D-Dab-CO-Dab-D-Boc).

  • Prevention: This happens if the reaction is too concentrated. Dilute the reaction to at least 10-15 volumes of solvent relative to the starting material.

Category 2: Purification & Impurities[3][4]

Q: How do I efficiently remove Iodobenzene (PhI) without column chromatography? A: Iodobenzene is the stoichiometric byproduct of PIDA.

  • Protocol:

    • Perform the standard acid/base workup. Boc-D-Dab(Z)-OH is an acid.[3][4]

    • Extract the product into saturated aqueous NaHCO3 (pH ~9). The Iodobenzene (neutral organic) will remain in the organic layer (EtOAc).

    • Separate layers. Wash the aqueous layer twice with EtOAc to remove traces of PhI.

    • Acidify the aqueous layer (pH 2) and extract the pure product back into fresh EtOAc.

    • Crystallize.

Q: The product is colored (yellow/orange). A: This is due to trace free iodine or oxidized iodobenzene species.

  • Fix: Wash the final organic layer with 5% aqueous Sodium Thiosulfate (Na2S2O3) or Sodium Bisulfite. The color should disappear instantly.

Category 3: Stereochemistry (Racemization)

Q: My chiral HPLC shows 5-8% of the L-isomer (S-enantiomer). Where did I lose the stereocenter? A: The (R)-center (D-configuration) is alpha to the carbonyl. It is vulnerable during the Isocyanate formation and the Schotten-Baumann protection steps.

  • Risk Factor 1 (Rearrangement): If the temperature exceeds 40°C during the PIDA step, the isocyanate can tautomerize. Keep T < 25°C.

  • Risk Factor 2 (Cbz Protection): Over-basification. When adding NaHCO3/NaOH for the Cbz-Cl step, if the pH spikes >11, the

    
    -proton can be abstracted.
    
  • Validation: Use a chiral column (e.g., Chirobiotic T or Daicel Chiralpak IA) with a mobile phase of Hexane/IPA/TFA to monitor enantiomeric excess (ee).

Alternative Route Comparison

If the Hofmann route proves too hazardous for your specific facility (e.g., inability to handle CO2 off-gassing), consider the Copper Chelation Route .

FeatureHofmann (PIDA) Copper Chelation (from D-Dab)
Starting Material Boc-D-Gln-OH (Cheap)D-Dab-2HCl (Expensive)
Safety Moderate (Exotherm, CO2)High (No hazardous rearrangement)
Purification Removal of PhI requiredRemoval of Copper (EDTA/H2S) required
Scalability Excellent (with heat transfer control)Moderate (Volumetric constraints)

Recommendation: Use Hofmann (PIDA) for cost-efficiency and throughput. Use Copper Chelation only if strict regioselectivity cannot be achieved or if iodine contamination is a regulatory "hard stop."

References

  • Zhang, L. et al. "Scalable synthesis of Fmoc-Dab(Boc)-OH via Hofmann Rearrangement using PIDA." Chinese Chemical Letters, 2015. 5 (Validates PIDA/Solvent system).

  • Master Organic Chemistry. "The Hofmann and Curtius Rearrangements: Mechanisms and Applications." 2 (Mechanism grounding).

  • Chem-Impex International. "Product Specification: (R)-4-(Boc-amino)-3-(Z-amino)butyric acid." 3 (Physical properties and target confirmation).

  • Santa Cruz Biotechnology. "Boc-D-Dab(Z)-OH Properties and CAS Data." 6 (Safety and handling).

Sources

analytical methods for detecting impurities in (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers working with (R)-4-Cbz-amino-2-Boc-amino-butyric acid (also known as Boc-D-Dab(Z)-OH ). It focuses on high-precision analytical controls, troubleshooting common experimental anomalies, and ensuring the integrity of this critical chiral intermediate.

Product Identity: (R)-4-Cbz-amino-2-Boc-amino-butyric acid Common Synonyms: Boc-D-Dab(Z)-OH; N


-Boc-N

-Z-D-2,4-diaminobutyric acid. Molecular Weight: 352.38 g/mol Critical Quality Attributes (CQAs): Enantiomeric Purity (Chiral HPLC), Chemical Purity (RP-HPLC), and Counter-ion Content.

Module 1: Chiral Purity Analysis (Enantiomeric Excess)

The Challenge: Separating the (R)-enantiomer from the (S)-impurity is difficult because the orthogonal protecting groups (Boc/Cbz) create bulky steric environments that can mask chiral recognition sites. Furthermore, the free carboxylic acid moiety often leads to peak tailing on polysaccharide columns.

Standard Operating Procedure (SOP): Chiral Method
ParameterRecommended Condition
Column Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG) or Cellulose equivalent (Chiralcel OD-H).
Mobile Phase n-Hexane : Ethanol : TFA (80 : 20 : 0.1)
Flow Rate 0.8 - 1.0 mL/min
Temperature 25°C (Lowering to 15°C can improve resolution if

)
Detection UV 254 nm (Targeting the Cbz aromatic ring)
Troubleshooting Guide: Chiral Separation

Q: My peaks are broad and tailing significantly. Is the column dead? A: Likely not. The free carboxylic acid on the butyric backbone interacts strongly with the silica matrix of the chiral column.

  • Fix: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) . This suppresses ionization, keeping the molecule neutral and sharpening the peak.

  • Warning: Do not use basic additives (DEA/TEA) with the free acid form, as in-situ salt formation will cause precipitation or massive retention shifts.

Q: I see a small peak eluting before the main peak. Is this the (S)-enantiomer? A: Typically, yes. On Amylose-based columns (IA/AD-H) in Normal Phase, the (S)-enantiomer (L-Dab derivative) usually elutes before the (R)-enantiomer (D-Dab derivative). However, you must validate this by injecting a racemate standard or spiking with the (S)-isomer.

Workflow: Chiral Method Development

ChiralMethodDev Start Start: Chiral Separation (R)-Boc-Dab(Z)-OH ColSelect Select Column: Amylose (IA) or Cellulose (OD) Start->ColSelect MobilePhase Initial Mobile Phase: Hexane/EtOH/TFA (80:20:0.1) ColSelect->MobilePhase CheckRes Check Resolution (Rs) MobilePhase->CheckRes Good Method Validated CheckRes->Good Rs > 2.0 Tail Issue: Peak Tailing? CheckRes->Tail Broad Peaks Overlap Issue: Enantiomers Co-elute? CheckRes->Overlap Rs < 1.5 AddAcid Increase TFA to 0.2% or Switch to IPA Tail->AddAcid Yes SwitchCol Switch Selector: Amylose -> Cellulose Overlap->SwitchCol Yes AddAcid->CheckRes SwitchCol->CheckRes

Caption: Decision tree for optimizing chiral separation of protected amino acids.

Module 2: Chemical Purity (RP-HPLC) & Impurity Profiling

The Challenge: The Boc group is acid-labile. Standard peptide methods using high concentrations of TFA (0.1%) and slow gradients can cause on-column degradation , leading to "ghost peaks" that are actually artifacts of the analysis, not impurities in the sample.

Recommended RP-HPLC Method
ParameterCondition
Column C18 (L1) End-capped, 3.5 µm or sub-2 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Phosphoric Acid in Water (More stable than TFA for Boc)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 15-20 min
Detection 210 nm (for Boc/Amide) AND 254 nm (for Cbz)
Impurity Identification Guide
Retention Time (Relative)Likely IdentityDiagnostic
0.3 - 0.5 (Early) H-Dab(Z)-OH (Des-Boc)Result of acid hydrolysis. Check if peak grows over time in solution.
0.6 - 0.8 Benzyl Alcohol Degradant of Cbz group. Absorbance only at 254 nm.
1.0 (Main) (R)-Boc-Dab(Z)-OH Main Product.
1.2 - 1.4 Boc-Dab(Z)-OBzl Benzyl ester impurity (from synthesis).
1.5+ Z-Dab(Z)-OH "Scrambled" protection (Di-Cbz).
Troubleshooting Guide: RP-HPLC

Q: I see a split peak for the main compound. Is it impure? A: Not necessarily. Protected amino acids often exist as Rotamers (conformational isomers) due to restricted rotation around the carbamate (Boc/Cbz) bond.

  • Test: Heat the column to 40-50°C. If the split peaks merge into one sharp peak, it is a rotamer effect. If they separate further, it is a chemical impurity [1].

Q: My sample degrades in the autosampler. A: You are likely using an acidic diluent.

  • Fix: Dissolve the sample in 50:50 ACN:Water . Do not add TFA to the sample vial. The Boc group can cleave in acidic solution over 12-24 hours [2].

Module 3: Structural Validation (NMR & MS)

The Challenge: Users often misinterpret NMR spectra due to rotamers and hydrogen bonding effects common in carbamate-protected amino acids.

NMR Troubleshooting
  • Issue: Broad or doubled signals in

    
     NMR (DMSO-d6).
    
  • Explanation: The Boc tert-butyl signal (approx 1.4 ppm) and Cbz benzylic protons (approx 5.0 ppm) may appear as doublets or broad humps. This is due to cis/trans isomerism of the carbamate nitrogen.

  • Validation: Run the NMR at elevated temperature (e.g., 350K). The signals should coalesce [3].

Mass Spectrometry (ESI)
  • Ionization: Positive Mode (

    
     or 
    
    
    
    ).
  • Key Fragments:

    • [M+H]+: ~353.2 m/z

    • Loss of Boc: ~253.2 m/z (M - 100) — Common in-source fragmentation.

    • Loss of Cbz: ~91 m/z (Tropylium ion) — High energy collision.

Module 4: Impurity Fate Mapping

Understanding where impurities come from allows you to fix the synthesis or purification process.

ImpurityFate Main (R)-Boc-Dab(Z)-OH Acid Acidic Conditions (TFA/HCl) Main->Acid Base Basic Conditions (NaOH/LiOH) Main->Base Hydro Hydrogenation (H2, Pd/C) Main->Hydro DesBoc Impurity A: H-Dab(Z)-OH (Loss of Boc) Acid->DesBoc Fast Lactam Impurity B: Cyclic Lactam (Intramolecular) Base->Lactam Cyclization Risk DesZ Impurity C: Boc-Dab-OH (Loss of Cbz) Hydro->DesZ Cleavage

Caption: Degradation pathways leading to common analytical impurities.

References

  • Holzgrabe, U., et al. (2023). "HPLC-CAD impurity profiling of carbocisteine using SCX-RP mixed-mode chromatography." Journal of Chromatography A. (Demonstrates rotamer/impurity differentiation in amino acids).

  • ResearchGate Community. (2012). "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA." ResearchGate Q&A. (Expert consensus on Boc lability in HPLC).

  • BenchChem. (2025).[1] "The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis." BenchChem Technical Guides. (Review of Cbz stability and analysis).

  • BOC Sciences. (2025). "Chiral Analysis & Separation Services." BOC Sciences Protocols. (General protocols for chiral separation of protected amino acids).

Sources

managing steric hindrance in (R)-4-Cbz-amino-2-Boc-amino-butyric acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Steric Hindrance in (R)-4-Cbz-amino-2-Boc-amino-butyric Acid Coupling

Executive Summary

Product: (R)-4-Cbz-amino-2-Boc-amino-butyric acid (Boc-D-Dab(Z)-OH) Context: Peptide Synthesis (SPPS/LPPS) & Medicinal Chemistry Core Challenge: The coupling of Boc-D-Dab(Z)-OH presents a dual challenge: steric shielding from the bulky orthogonal protecting groups (Boc/Cbz) and kinetic sluggishness inherent to D-amino acid incorporation into L-peptide chains (chiral mismatch).[1][2][3][4] While the


-lactamization side reaction is less prevalent than in Fmoc-Dab(Mtt) derivatives, the steric bulk often necessitates aggressive activation, which paradoxically increases the risk of racemization at the 

-carbon.

This guide provides a self-validating protocol to overcome these energy barriers without compromising chiral integrity.

Part 1: Diagnostic & Triage

Q1: Why is my coupling yield low despite using standard conditions (DIC/HOBt)? A: The "standard" carbodiimide protocol is often insufficient for this molecule due to two factors:

  • Steric Shrouding: The

    
    -Boc and 
    
    
    
    -Cbz groups create a hydrophobic shield around the activated carboxylate, hindering nucleophilic attack, especially if the incoming amine is on a solid support (resin).
  • Aggregation: The hydrophobic nature of the Cbz (Z) group can induce aggregation on the resin, collapsing the peptide chain and burying the N-terminus.

Diagnostic Check:

  • Symptom: Kaiser test is slightly positive or "gray" after 2 hours.

  • Root Cause: Incomplete coupling due to sterics/aggregation.

  • Immediate Action: Switch to "Power Coupling" reagents (See Part 2) and increase solvent polarity.

Part 2: Reagent Selection & Protocol Optimization

Q2: Which coupling reagents effectively penetrate the steric barrier of Boc-D-Dab(Z)-OH? A: You must move from "stabilizing" reagents to "forcing" reagents. The gold standard for hindered Boc-amino acids is the Uronium/Aminium class with HOAt additives.

Reagent SystemEfficacyRisk ProfileRecommendation
DIC / HOBt LowLow RacemizationAvoid. Too slow for this hindered residue.
HBTU / DIEA MediumLowStandard. Acceptable for solution phase, often fails on resin.
HATU / HOAt / Collidine High Medium (Racemization)Preferred. The 7-aza group (HOAt) effects a "neighboring group participation" that accelerates coupling by ~10x.
PyBOP / DIEA HighLowAlternative. Good for difficult sequences if HATU fails.

Q3: How do I prevent racemization while forcing the reaction? A: The (R)-configuration (D-isomer) is susceptible to converting to the (S)-isomer if the activation is too prolonged or basic.

  • Base Choice: Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that maintains the pH required for activation without promoting proton abstraction from the

    
    -carbon.
    
  • Activation Time: Do not pre-activate for more than 30 seconds. Add the base last, immediately before adding the mixture to the resin/amine.

Part 3: Validated Experimental Protocol

Workflow: High-Efficiency Coupling of Boc-D-Dab(Z)-OH

Step 1: Solubilization Dissolve 3.0 equivalents (eq) of Boc-D-Dab(Z)-OH and 2.9 eq of HATU in minimal dry DMF (approx. 0.3 M concentration).

  • Note: Using slightly less coupling reagent (2.9 eq) than amino acid ensures no excess HATU caps the resin.

Step 2: Activation (The Critical Window) Add 6.0 eq of 2,4,6-Collidine .

  • Action: Shake/Vortex for exactly 15-30 seconds . The solution should turn yellow.

  • Warning: Do not wait >1 min; the active ester is unstable.

Step 3: Coupling Immediately add the solution to the resin/amine.

  • Duration: 45–60 minutes at Room Temperature.

  • Agitation: Constant shaking.

Step 4: The "Double Couple" (Mandatory for this residue) Drain the vessel. Repeat Steps 1-3 using a different solvent system: NMP (N-Methyl-2-pyrrolidone) instead of DMF.

  • Reasoning: NMP disrupts hydrogen-bond aggregates better than DMF, exposing unreacted sites.

Part 4: Visualizing the Mechanism

The diagram below illustrates the competition between the desired coupling pathway and the steric/racemization barriers.

CouplingPathway Start Boc-D-Dab(Z)-OH (Starting Material) Activation Activation (HATU/Collidine) Start->Activation Base added ActiveEster OAt-Active Ester (Sterically Crowded) Activation->ActiveEster Fast Coupling Nucleophilic Attack (Rate Determining Step) ActiveEster->Coupling + Amine (R-NH2) Racemization Racemization (D- to L- conversion) ActiveEster->Racemization Excess Base / Time Hydrolysis Hydrolysis (Wet Solvent) ActiveEster->Hydrolysis H2O present Product Coupled Peptide (Desired Product) Coupling->Product Successful Bond StericBlock Steric Shield: Boc/Cbz Bulk StericBlock->Coupling Slows Down

Caption: Kinetic competition in hindered coupling. High reactivity (HATU) overcomes the steric shield (dotted line) but increases racemization risk if base/time are uncontrolled.

Part 5: Advanced Troubleshooting (FAQs)

Q4: Can I use Microwave Irradiation to speed this up? A: Proceed with Caution. While microwave heating (50°C) overcomes steric hindrance, Boc-amino acids are thermolabile. The Boc group can undergo premature cleavage or thermal degradation at temperatures >60°C.

  • Guideline: Limit temperature to 40-50°C max. Use a "ramp" method: 5 mins at RT, then 10 mins at 40°C.

Q5: The coupling worked, but I see a +18 mass unit impurity. What is it? A: This is likely the hydrolyzed active ester (Acid -> Acid again) or, less likely with Cbz, a trace of N-carboxyanhydride (NCA) formation if the activation was moisture-contaminated.

  • Fix: Ensure solvents are anhydrous (<50 ppm water).

Q6: Why not use an Acid Chloride to brute-force it? A: Acid chlorides of Boc-amino acids are highly unstable and prone to decomposing into N-carboxyanhydrides (NCAs), leading to polymerization. Acid Fluorides (using TFFH) are a safer "brute force" alternative if HATU fails.

References

  • BenchChem. (2025).[1] Technical Support Center: Optimizing Boc-L-Valine Coupling Reactions. (Analogous hindered coupling protocols).[5][6]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Definitive guide on HATU/HOAt mechanisms).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Steric hindrance management).

  • Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.[3][5] (Collidine vs DIEA usage).

Sources

optimizing reaction conditions for selective deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: ORTHO-PROTECT-001

Triage: Select Your Deprotection Vector

Welcome to the Selective Deprotection Support Center. Successful organic synthesis relies on orthogonality —the ability to remove one protecting group (PG) without affecting others.[1]

Before proceeding, verify your orthogonality strategy using the logic map below. This validates whether your planned deprotection is thermodynamically and kinetically sound.

Deprotection_Logic Start START: Identify Target PG Cond_Acid Condition: ACIDIC (e.g., Boc, Trt, tBu) Start->Cond_Acid Cond_Base Condition: BASIC (e.g., Fmoc, Ac, Bz) Start->Cond_Base Cond_Red Condition: REDUCTIVE (e.g., Cbz, Bn, Alloc) Start->Cond_Red Cond_Fluoro Condition: FLUORIDE (e.g., TBS, TIPS) Start->Cond_Fluoro Risk_Cat RISK: Carbocation Scrambling? (Check: Trp, Met, Tyr) Cond_Acid->Risk_Cat Risk_Asp RISK: Aspartimide Formation? (Check: Asp-Gly seq) Cond_Base->Risk_Asp Risk_Poison RISK: Catalyst Poisoning? (Check: S, N, Halogens) Cond_Red->Risk_Poison Risk_Mig RISK: Acyl Migration? (Check: 1,2-diols) Cond_Fluoro->Risk_Mig Sol_Scav SOLUTION: Optimize Scavenger Cocktail Risk_Cat->Sol_Scav Yes Sol_Add SOLUTION: Acid Additive (HOBt/Phenol) Risk_Asp->Sol_Add Yes Sol_AltCat SOLUTION: Change Cat (Pd(OH)2) or Donor Risk_Poison->Sol_AltCat Yes Sol_Buf SOLUTION: Buffer TBAF w/ AcOH Risk_Mig->Sol_Buf Yes

Caption: Decision matrix for identifying critical failure modes in orthogonal deprotection strategies.

Acid-Labile Groups (Boc, Trityl, tBu)

Core Mechanism: Protonation


 Fragmentation 

Carbocation Release.
FAQ: "Why is my product alkylated after TFA deprotection?"

Diagnosis: Inefficient Scavenging. When acid-labile groups (like Trityl, Boc, or tBu) are cleaved, they generate reactive carbocations (e.g., tert-butyl cation). Without sufficient "scavengers," these cations will attack nucleophilic residues on your molecule (Tryptophan, Methionine, Tyrosine).

The Fix: You must create a "sink" for the cations that is more nucleophilic than your product.

Optimized Scavenger Cocktails (The "Reagent K" Standard)

Do not rely on neat TFA. Use these verified ratios:

ComponentRoleStandard Ratio (v/v)Sensitive Residues (Met/Trp)
TFA Acid Source90%82.5%
Water Hydrolysis/Polarity5%5%
TIPS (Triisopropylsilane) H-Donor (Quenches cations)2.5%2.5%
Phenol C-Scavenger (Traps tBu+)2.5%5%
Thioanisole S-Scavenger (Protects Met/Cys)-5%
EDT (Ethanedithiol) Strong S-Scavenger-2.5% (Use for Trp)

Critical Protocol Note: Always add the scavengers to the TFA before adding the mixture to your substrate. This ensures the "sink" is ready the moment the first cation is generated.

Scavenger_Mech Substrate Protected Substrate (R-NH-Boc) Inter Intermediate [tBu+ Cation] Substrate->Inter Deprotection Product Clean Product (R-NH2) Substrate->Product Acid TFA (H+) Waste Scavenged Waste (tBu-Silane) Inter->Waste Fast Capture SideRxn Side Product (Alkylated Trp) Inter->SideRxn No Scavenger Scavenger Scavenger (Silane/Thiol) Scavenger->Waste H-Transfer

Caption: Kinetic competition between scavenger capture (green) and side-reaction alkylation (red).

Base-Labile Groups (Fmoc)

Core Mechanism: E1cB Elimination via deprotonation of the fluorenyl ring.

FAQ: "My peptide sequence contains Aspartate (Asp). Why do I see a mass -18 peak?"

Diagnosis: Aspartimide Formation. During Fmoc removal with piperidine, the basic conditions can cause the backbone amide nitrogen to attack the Asp side chain ester, forming a succinimide ring (Aspartimide). This is prevalent in Asp-Gly , Asp-Asn , and Asp-Ser sequences.

The Fix: Lower the basicity or add an acid to buffer the reaction.

Protocol: DBU vs. Piperidine Optimization

Standard 20% Piperidine is often too harsh for sensitive sequences.

  • Standard: 20% Piperidine in DMF (2 x 10 min).

  • Mild (Prevent Aspartimide): 0.1 M HOBt (Hydroxybenzotriazole) added to 20% Piperidine/DMF. The HOBt suppresses the deprotonation of the amide backbone without stopping the Fmoc removal [1].

  • Fast/Aggressive: 2% DBU + 2% Piperidine in DMF. (Use for difficult sequences/aggregates, but never with Asp/Glu esters due to high racemization risk).

Silyl Ethers (The Fluoride Hierarchy)

Core Mechanism: Silicon has a high affinity for Fluoride (Si-F bond > Si-O bond).

FAQ: "I want to remove a TBS group but keep a TIPS group. TBAF removed both."

Diagnosis: Loss of Kinetic Selectivity. While TIPS is sterically bulkier than TBS, standard TBAF (Tetra-n-butylammonium fluoride) is a "naked" fluoride source that is extremely aggressive. In dry THF, it can strip even the most stable silyl ethers.

The Fix: Use the Stability Hierarchy and Buffered Conditions .

Relative Stability Table (Acid vs. Base vs. Fluoride)

Normalized rates of cleavage (approximate):

GroupStructureAcid Stability (t1/2)Base StabilityFluoride Lability
TMS Trimethyl1 minUnstableExtreme
TES Triethyl64 minLowHigh
TBS t-Butyldimethyl20,000 minHighModerate
TBDPS t-Butyldiphenyl5,000,000 min HighModerate
TIPS Triisopropyl700,000 minVery High Low

Data adapted from Green's Protective Groups [2].

Protocol: Selective TBS Cleavage in presence of TIPS[2]
  • Reagent: TBAF buffered with Acetic Acid (1:1 molar ratio).

  • Solvent: THF at 0°C.

  • Mechanism: Adding AcOH forms Bu4N+ [F-H-F]- or HF2- species. This "buffered" fluoride is bulky and less basic, significantly slowing down the attack on the sterically hindered TIPS group while still cleaving the TBS group.

Troubleshooting Tip: If your substrate contains esters or 1,2-diols, basic TBAF causes acyl migration . Always buffer with AcOH or use HF-Pyridine (in plasticware!) to maintain a slightly acidic pH.

Hydrogenolysis (Bn, Cbz)

Core Mechanism: Heterogeneous catalysis (Pd surface) + H2 adsorption.

FAQ: "My Benzyl (Bn) deprotection stalled. I have a Sulfur atom in the molecule."

Diagnosis: Catalyst Poisoning.[3][4] Sulfur (thioethers, thiols) and basic Amines bind irreversibly to the active Pd sites, shutting down the catalytic cycle.

The Fix: Change the catalyst or the hydrogen source.

Troubleshooting Workflow
  • The "Spike" Test: Add more catalyst. If it dies again immediately, you have active poisoning.

  • Switch Catalyst:

    • Pd(OH)₂ (Pearlman's Catalyst): More robust than Pd/C for difficult substrates.

    • Raney Nickel: Often works for sulfur-containing compounds (desulfurization is a risk, monitor carefully).

  • Alternative Hydrogen Source (Transfer Hydrogenation):

    • Instead of H2 gas (balloon), use Cyclohexadiene or Ammonium Formate with Pd/C. This often overcomes poisoning by saturating the surface with hydrogen donors.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[5]

  • Kocienski, P. J. (2005). Protecting Groups, 3rd Edition. Thieme Chemistry.

Disclaimer: These protocols involve hazardous chemicals (TFA, HF, Hydrogen gas). Always consult your institution's EHS guidelines and Safety Data Sheets (SDS) before experimentation.

Sources

Core Synthesis Support Center: Minimizing Dipeptide Formation in Fmoc-Dab(ivDde)-OH SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dab" Challenge

Diaminobutyric acid (Dab) presents a unique challenge in Solid Phase Peptide Synthesis (SPPS). Unlike Lysine (4-carbon side chain) or Ornithine (3-carbon side chain), Dab possesses a 2-carbon side chain. This structural proximity allows the


-amine to attack the backbone carbonyl, forming a stable 5-membered lactam (pyrrolidinone) ring.

However, the specific issue of "dipeptide formation" (double incorporation of Dab, resulting in an X-Dab-Dab-Y sequence instead of X-Dab-Y) usually stems from two distinct root causes:

  • Premature Fmoc Removal (Process Error): The Fmoc group on Dab is electronically sensitive. Strong base or prolonged activation can cleave the Fmoc group before coupling is complete, allowing a second Dab molecule to couple to the first.

  • Starting Material Impurity (Material Error): Due to the difficulty of synthesizing Fmoc-Dab(ivDde)-OH, commercial batches often contain 0.5–5% of the dipeptide impurity Fmoc-Dab(ivDde)-Dab(ivDde)-OH.

This guide provides the protocols to diagnose, prevent, and fix these issues.

Root Cause Analysis (The "Why")

The following diagram illustrates the two primary pathways leading to the "Dipeptide Error" and the competing "Lactamization" side reaction.

Dab_Side_Reactions cluster_vendor Vendor Impurity Pathway Start Fmoc-Dab(ivDde)-OH (Monomer) Activation Activation Step (Base + Coupling Agent) Start->Activation Premature_Deprotection Premature Fmoc Removal (Caused by Excess Base) Activation->Premature_Deprotection High pH / Long Time Lactam Pyrrolidinone Formation (Intramolecular Cyclization) Activation->Lactam If ivDde is unstable Dimerization Dimer Formation in Solution (Fmoc-Dab-Dab-OH) Premature_Deprotection->Dimerization + Activated Monomer Coupling_Error Coupling of Dimer to Resin (Double Insertion) Dimerization->Coupling_Error Vendor_Synthesis Vendor Synthesis Impure_Stock Contaminated Stock (Contains Dimer) Vendor_Synthesis->Impure_Stock Impure_Stock->Coupling_Error Direct Coupling

Figure 1: Mechanistic pathways leading to double incorporation (dipeptide formation) and lactamization errors during Fmoc-Dab SPPS.

Troubleshooting & FAQs

Issue 1: The "Double Hit" (Process-Induced Dipeptide)

Symptom: Mass spectrometry shows a +[Mass of Dab residue] peak (approx +126 Da for the residue, or +546 Da if protected). The sequence contains two Dab residues where there should be one.

Q: Why is my Fmoc group falling off during activation? A: The Fmoc group on Dab is more labile than on standard amino acids due to the inductive effect of the protected side chain. If you use a coupling cocktail containing a tertiary base (like DIEA or NMM) and let it sit for more than 2-3 minutes before adding it to the resin, the base can deprotect the Fmoc group in the cartridge/vial. The free amine then reacts with the remaining activated Fmoc-Dab, forming a dimer.

Corrective Action:

  • Switch to Base-Free Activation: Use DIC/Oxyma Pure. This method generates no free base during activation, eliminating premature Fmoc removal.

  • Minimize Pre-Activation Time: If using HBTU/HATU/DIEA, add the base immediately before dispensing to the resin. Do not "pre-activate" for >30 seconds.

Issue 2: The "Phantom" Dipeptide (Material Impurity)

Symptom: You optimized your coupling, but the +Dab peak persists at a constant ratio (e.g., 2-5%) regardless of coupling time.

Q: Is my chemical vendor responsible? A: Possibly. Synthesizing Fmoc-Dab(ivDde)-OH without generating the dimer is chemically difficult. Lower-grade reagents (purity <98%) often contain Fmoc-Dab(ivDde)-Dab(ivDde)-OH. Since this is an activated carboxylic acid, it couples perfectly to your peptide.

Corrective Action:

  • Pre-Screening: Run an LC-MS of the raw Fmoc-Dab(ivDde)-OH powder before use. Look for a small peak with roughly double the molecular weight.

  • Purification: If discovered, you cannot "fix" the reaction. You must purchase HPLC-purified grade (>99%) or recrystallize the starting material (difficult).

Issue 3: Lactamization vs. Dipeptide

Symptom: Mass spec shows -18 Da (loss of H2O) or unexpected retention times.

Q: Did I form a dipeptide or a lactam? A: A dipeptide is an addition of mass. Lactamization is a loss of mass (cyclization) or an isomer.

  • Dipeptide: Mass = Expected + Mass of Dab.

  • Lactam: Mass = Expected - 18 Da (if cyclized on resin) or Isomeric (if formed post-cleavage).

  • Cause: Lactamization happens if the ivDde group is removed while the N-terminal Fmoc is removed (or if ivDde migrates). Ensure ivDde removal (hydrazine) is done only after the N-terminus is capped or protected with a non-Fmoc group (like Boc) if the Dab is N-terminal.

Optimized Experimental Protocol

To minimize dipeptide formation, use this "Base-Minimized" protocol.

Materials Required
  • Amino Acid: Fmoc-Dab(ivDde)-OH (High Purity >99%).

  • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvent: DMF (Dimethylformamide).

  • Deprotection: 20% Piperidine in DMF.[1][2][3]

Step-by-Step Workflow
StepActionCritical Parameter (The "Why")
1. Preparation Dissolve Fmoc-Dab(ivDde)-OH in DMF (0.2 M).Do not add base yet. Keep the solution neutral to prevent Fmoc cleavage.
2. Activation Add Oxyma Pure (1.0 eq) and DIC (1.0 eq).[3]Use DIC/Oxyma. This is an acidic/neutral activation. Avoid HBTU/DIEA to prevent "Double Hit."
3. Addition Add activated solution to resin immediately.Minimize time between activation and coupling (< 2 mins).
4. Coupling Agitate at Room Temp for 45–60 mins.Dab is sterically bulky due to the ivDde. Ensure sufficient time, but do not heat >50°C (heat promotes degradation).
5. Washing Wash resin with DMF (3x) and DCM (3x).Remove all traces of activated monomer before deprotection.
6. Deprotection 20% Piperidine/DMF (2 x 5 mins).Standard deprotection. The ivDde group is stable to piperidine.[4]
The "Safe" ivDde Removal Protocol

Only perform this step if you need to modify the side chain.

  • N-Terminal Protection: Ensure the N-terminus of the peptide is either Acetylated (capped) or Boc-protected.[5] Never expose the side chain while the N-terminus is Fmoc-protected or free, as the free amine will attack the side chain or vice versa.

  • Reagent: 2% Hydrazine monohydrate in DMF.

  • Cycles: 3 x 10 minutes.

  • Wash: Extensive DMF wash (hydrazine poisons subsequent couplings).

Visualizing the Optimized Workflow

Optimized_Protocol cluster_activation Base-Free Activation (Critical) cluster_coupling Coupling cluster_deprotection Fmoc Removal Start Start: Resin-Bound Peptide Step1 Dissolve Fmoc-Dab(ivDde)-OH in DMF Start->Step1 Step2 Add Oxyma + DIC (NO DIEA/NMM) Step1->Step2 Step3 Coupling (RT, 60 min) Avoid Heating >50°C Step2->Step3 Immediate Addition Step4 Wash (DMF/DCM) Step3->Step4 Step5 20% Piperidine/DMF Step4->Step5 Result Success: Single Dab Incorporation Step5->Result

Figure 2: Optimized DIC/Oxyma workflow to prevent base-catalyzed Fmoc instability.

References

  • Merck Millipore (Novabiochem). (2023). Fmoc-Dab(ivDde)-OH Technical Data Sheet. Discusses the stability of ivDde and the risk of dipeptide impurities in starting materials.

  • CEM Corporation. (2020). Microwave Synthesis of Branched Peptides with Fmoc-Lys(ivDde)-OH. Provides comparative protocols for ivDde handling and base-free activation (Oxyma/DIC) applicable to Dab.

  • Bachem. (2022). Fmoc-Dab(ivDde)-OH Product Specifications. Highlights the stability profile and storage conditions to prevent dimerization.

  • Chhabra, S. R., et al. (1998). "An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis." Tetrahedron Letters, 39(12), 1603-1606. (Foundational text on ivDde stability vs. Dde migration).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][6][7] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review covering Fmoc instability and side reactions).

Sources

troubleshooting incomplete Cbz deprotection by hydrogenolysis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Why is your reaction failing?

Before modifying reaction conditions, we must diagnose the failure mode.[1][2] Incomplete hydrogenolysis typically falls into two categories: Kinetic Stalling (reaction slows down over time) or Catalytic Poisoning (reaction never starts or stops abruptly).

Troubleshooting Decision Tree

Cbz_Troubleshooting Start ISSUE: Incomplete Cbz Deprotection Check_State Reaction State? Start->Check_State Stalled Stalled / No Conversion (< 5%) Check_State->Stalled Slow Sluggish / Incomplete (Stops at ~60-80%) Check_State->Slow Poison_Check Check for Poisons: Sulfur (Thiols/Met), Phosphines, Halides Stalled->Poison_Check Solubility_Check Check Solubility: Is substrate precipitating? Slow->Solubility_Check Clean_Substrate Action: Scavenge Poisons (Cu wash / Recrystallize) Poison_Check->Clean_Substrate Poisons Found Change_Cat Action: Switch Catalyst Try Pd(OH)2 (Pearlman's) Poison_Check->Change_Cat No Poisons Prod_Inhib Product Inhibition: Free amine binding Pd? Solubility_Check->Prod_Inhib Soluble Mass_Transfer Mass Transfer Issue: H2 availability? Solubility_Check->Mass_Transfer Soluble Add_Acid Action: Add 1-2 eq. HCl or AcOH (Protonate amine) Prod_Inhib->Add_Acid Boost_Cond Action: Increase Pressure (Parr) OR Switch to Transfer Hydrogenation Mass_Transfer->Boost_Cond

Figure 1: Decision logic for diagnosing Cbz deprotection failures. Use this flow to select the correct module below.

Module A: The "Stalled" Reaction (Catalyst Poisoning)

Symptom: TLC/LCMS shows starting material only, or the reaction stops abruptly after a few minutes.

Root Cause Analysis

Palladium is an excellent soft Lewis acid, making it highly susceptible to "poisoning" by soft Lewis bases. If your substrate contains Sulfur (thioethers, methionines, cysteines) , Phosphines , or Halides (I > Br > Cl) , these atoms bind irreversibly to the Pd active sites, preventing H2 adsorption [1].

Protocol: Overcoming Catalyst Poisoning

Option 1: The "Brute Force" Loading If the poison is a minor impurity, increase catalyst loading.

  • Standard: 10 wt% of 10% Pd/C.[2]

  • Poisoned System: Increase to 50–100 wt% of 10% Pd/C. Note: This is expensive and increases fire risk.

Option 2: The "Pearlman" Switch Switch from standard Pd/C to Pearlman’s Catalyst (20% Pd(OH)₂/C) .

  • Why? Pd(OH)₂ is more electron-rich and often more robust against mild poisoning. It is reduced in situ to highly active Pd(0).

Option 3: Scavenging Pre-treatment If the poison is an impurity (e.g., residual thiol from a previous step), wash the organic layer with aqueous CuSO₄ or bleach (if compatible) to oxidize/sequester sulfur species before hydrogenation.

Module B: The "Sluggish" Reaction (Product Inhibition & Kinetics)

Symptom: Reaction proceeds but stalls at 70-80% conversion. Adding more catalyst helps only marginally.

Root Cause Analysis

Product Inhibition: The cleaved product is a free amine.[1] Amines are nucleophilic and can bind to the Pd surface, competing with the starting material and H2. This "clogs" the catalyst surface [2].

Protocol: Acid-Assisted Hydrogenolysis

Protonating the amine prevents it from binding to the metal surface.

  • Solvent System: Methanol or Ethanol.[1][2][3][4][5]

  • Additive: Add 1.0 – 2.0 equivalents of HCl (using 1M HCl in MeOH) or Acetic Acid (AcOH) .

    • Mechanism:[4][6][7][8][9][10]

      
      . The ammonium salt does not coordinate to Pd(0).
      
  • Procedure: Run hydrogenolysis as normal.

  • Workup: Neutralize with NaHCO₃ after filtration of the catalyst.

Data: Solvent Selection Guide
SolventRelative RateSolubilityNotes
Methanol FastHighPreferred. Highest H2 solubility among polar solvents.
Ethanol FastHighGood alternative if MeOH is toxicologically concerning.
Ethyl Acetate MediumGoodSafer (non-flammable catalyst handling) but slower kinetics.
THF SlowGoodOften requires higher pressure.
Acetic Acid Very FastHighActs as solvent and promoter (prevents amine poisoning).

Module C: Mass Transfer & Alternative Methods

Symptom: Reaction works on 100mg scale but fails on 10g scale.

Root Cause Analysis

Hydrogenolysis is a tri-phasic reaction (Solid Catalyst, Liquid Substrate, Gas H2). On larger scales, H2 mass transfer into the liquid phase becomes the rate-limiting step. A balloon provides only 1 atm of pressure and poor mixing.

Protocol: Transfer Hydrogenation (The "Balloon-Free" Method)

If a Parr shaker (high pressure) is unavailable, use Ammonium Formate as a hydrogen donor.[1] This generates H2 in situ on the catalyst surface, eliminating gas-liquid transfer limitations [3].

Step-by-Step Protocol:

  • Setup: 3-neck round bottom flask with reflux condenser and nitrogen inlet.

  • Reagents:

    • Substrate (1.0 equiv) dissolved in MeOH (0.1 M).

    • 10% Pd/C (10-20 wt% relative to substrate).[2]

    • Ammonium Formate (5.0 - 10.0 equiv) .

  • Reaction:

    • Flush with N2.[2]

    • Heat to Reflux (65°C) . Crucial: This reaction requires heat.

    • Monitor TLC (typically done in 1-4 hours).

  • Workup: Filter through Celite. The ammonium formate byproduct sublimes or washes away easily.

Visualizing the Mechanism

Understanding the surface chemistry helps rationalize why amines poison the catalyst and why acid helps.

Cbz_Mechanism Pd_Surface Pd(0) Surface Step1 1. Adsorption (Benzyl Oxygen binds Pd) Pd_Surface->Step1 Substrate Step2 2. Oxidative Addition (C-O Bond Cleavage) Step1->Step2 Step3 3. H2 Insertion (Hydrogenolysis) Step2->Step3 + H2 Intermediates Toluene + Carbamic Acid Step3->Intermediates Desorption Final Free Amine + CO2 Intermediates->Final - CO2 (Spontaneous)

Figure 2: Mechanistic pathway. Note that step 3 requires H2 to be available on the surface. If the amine product (Final) binds back to the Pd Surface, it blocks Step 1 for new molecules.

Safety Critical Warning

DANGER: PYROPHORIC HAZARD Dry Pd/C is pyrophoric (ignites spontaneously in air), especially when saturated with hydrogen.

  • Always keep the catalyst wet (50% water wet is standard).

  • Never add dry catalyst to a solvent containing hydrogen or flammable vapors.

  • Inert: Always purge the vessel with Nitrogen/Argon before adding the catalyst and after the reaction before filtration.

  • Disposal: Filter cake must be kept wet and disposed of in a dedicated hazardous waste container.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[7][8][11] Wiley.

  • Catalytic Hydrogenation in Organic Synthesis. Rylander, P. N. (1979). Academic Press. (Classic text on product inhibition by amines).
  • Rapid and Selective Transfer Hydrogenation of Cbz-Protected Amines. Journal of Organic Chemistry. (1988). Demonstrates ammonium formate efficiency.[1][4][12]

  • BenchChem Technical Support. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.[4][7][13]

  • ThalesNano Application Note. Deprotection Reactions Using Continuous Flow. Highlights solvent effects and temperature in hydrogenation.

Sources

strategies to improve the yield of peptides with (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Peptide Synthesis utilizing (R)-4-Cbz-amino-2-Boc-amino-butyric acid Molecule ID: Boc-D-Dab(Z)-OH Applicable Chemistry: Boc-SPPS (Solid Phase) & Solution Phase Synthesis

Executive Summary

The incorporation of (R)-4-Cbz-amino-2-Boc-amino-butyric acid (hereafter referred to as Boc-D-Dab(Z)-OH ) presents a unique set of challenges compared to standard amino acids. While the Cbz (Z) group on the


-amine provides robust protection against acidolysis (stable to TFA), its hydrophobicity combined with the short side-chain length (2 carbons) creates a "perfect storm" for steric hindrance , aggregation , and base-catalyzed lactamization .

This guide moves beyond standard protocols to address the mechanistic root causes of low yields, providing self-validating workflows to ensure purity and efficiency.

Module 1: The Mechanistic Barriers to Yield

To improve yield, one must first understand the specific failure modes of this molecule.

The -Lactamization Trap

Although the Z-group reduces the nucleophilicity of the


-amine, it does not eliminate the risk of cyclization. Under slow coupling conditions or in the presence of strong bases (like DIPEA), the 

-carbamate proton can be abstracted, leading to an intramolecular attack on the activated

-carbonyl. This forms a pyrrolidone derivative (

-lactam), permanently terminating the peptide chain.
Hydrophobic Aggregation

The Z-group is bulky and aromatic. When multiple hydrophobic residues (e.g., Phe, Val, Leu) are adjacent to Dab(Z), the peptide chain tends to aggregate on the resin (


-sheet formation). This collapses the solvation shell, making the N-terminus inaccessible for subsequent couplings.
Steric Occlusion

The side chain of Dab is short (


). The bulky Z-group is therefore held close to the peptide backbone, creating significant steric drag during the coupling event.

Module 2: Optimized Coupling Protocols

The choice of coupling reagent and base is the single most critical factor. Avoid standard HBTU/DIPEA protocols , as they promote lactamization and racemization for this sensitive residue.

Protocol A: The "Base-Free" Gold Standard (Recommended)

This method minimizes base-catalyzed lactamization by eliminating tertiary amines (DIPEA/NMM) entirely during activation.

  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Rationale: Oxyma creates a highly reactive ester with a lower risk of racemization than HOBt, and the absence of exogenous base prevents the abstraction of the

    
    -NH proton.
    
StepActionCritical Note
1. Dissolution Dissolve Boc-D-Dab(Z)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.Ensure full dissolution before adding carbodiimide.
2. Activation Add DIC (3.0 eq).Do not pre-activate for > 2 mins. Long pre-activation increases lactam risk.
3. Coupling Add mixture to resin.[1][2] Shake for 60–90 mins.If the sequence is difficult, use 50°C heating (microwave or conventional).
4. Monitoring Perform Chloranil test (for secondary amines) or Kaiser test.If positive, proceed to Protocol B (Double Coupling).
Protocol B: The "Steric Power" Method (For Difficult Sequences)

If Protocol A fails due to extreme aggregation, use HATU with a weaker base to drive the reaction without triggering side reactions.

  • Reagents: HATU + TMP (2,4,6-Trimethylpyridine / Collidine).

  • Rationale: HATU is a more powerful activator than DIC. Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5), sufficient to activate HATU but less likely to deprotonate the Z-carbamate.

Warning: Do NOT use DIPEA with HATU for this residue. The combination of high activation (HATU) and strong base (DIPEA) maximizes lactam formation.

Module 3: Visualization of Failure Pathways

The following diagram illustrates the decision logic and the mechanistic pathway of the lactam side-reaction.

DabOptimization Start Start: Coupling Boc-D-Dab(Z)-OH CheckSeq Analyze Sequence Difficulty (Adjacent Hydrophobic Residues?) Start->CheckSeq EasySeq Standard/Low Difficulty CheckSeq->EasySeq No HardSeq High Difficulty / Aggregation Prone CheckSeq->HardSeq Yes MethodA Protocol A: DIC + Oxyma (Base-Free) EasySeq->MethodA MethodB Protocol B: HATU + Collidine (Weak Base) HardSeq->MethodB Success Target Peptide Yield MethodA->Success High Efficiency LactamRisk RISK: Lactamization (Pyrrolidone Formation) MethodB->LactamRisk If DIPEA used instead of Collidine MethodB->Success Overcomes Sterics Failure Deletion / Cyclic Byproduct LactamRisk->Failure

Caption: Decision tree for coupling conditions. Note the critical divergence at the choice of base to prevent lactamization.

Module 4: Troubleshooting & FAQs

Q1: I see a mass shift of [M-18] or [M-56] in my crude LC-MS. What happened?
  • Diagnosis:

    • [M-18]: This indicates loss of water, likely due to

      
      -lactam formation  (cyclization of the Dab side chain onto the backbone). This happens if the coupling was too slow or too basic.
      
    • [M-56]: This usually indicates loss of a tert-butyl group (isobutylene), but if observed during synthesis, it suggests premature Boc removal or fragmentation.

  • Fix: Switch to Protocol A (DIC/Oxyma). If you are already using it, reduce the coupling temperature to room temperature and increase concentration to drive kinetics.

Q2: The Z-group (Cbz) is not coming off during TFA cleavage.
  • Explanation: This is chemically correct. The Cbz group is stable to TFA . It is designed for "Boc Chemistry" where the final cleavage is done with HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) .

  • Fix: If you need to remove the Z-group while the peptide is on-resin (orthogonal deprotection), you cannot use this derivative. You must use Boc-D-Dab(Fmoc)-OH (base labile side chain) or Boc-D-Dab(Alloc)-OH (Pd-labile side chain).

Q3: My crude peptide is highly insoluble. Is it the Dab(Z)?
  • Diagnosis: Yes. The Z-group is aromatic and hydrophobic. If you have multiple Dab(Z) residues or adjacent hydrophobic residues (Phe, Trp, Leu), the peptide will aggregate.

  • Fix:

    • Solvent: Dissolve the crude peptide in HFIP (Hexafluoroisopropanol) mixed with DCM (20:80) or pure DMSO before purification.

    • Synthesis: Use "Magic Mixture" solvents during coupling (DMF:DMSO:NMP 1:1:1) to break up on-resin aggregation.[3]

Q4: Can I use Hydrogenolysis (H2/Pd) to remove the Z-group on resin?
  • Answer: Generally, No. Solid-phase hydrogenation is notoriously inefficient because the resin matrix restricts the heterogeneous catalyst (Pd/C) from accessing the reaction sites.

  • Alternative: If you lack HF capabilities, perform the synthesis, cleave the protected peptide from the resin (using TFA/DCM to remove Boc but keep Z), and then perform hydrogenolysis in solution (MeOH/AcOH) where the catalyst can work effectively.

Module 5: Comparison of Coupling Reagents for Dab Derivatives

Reagent SystemActivation PowerLactamization RiskRacemization RiskRecommendation
HBTU / DIPEA HighHigh (Strong Base)ModerateAVOID
HATU / DIPEA Very HighVery High LowAVOID
HATU / Collidine Very HighLowLowUse for Difficult Sequences
DIC / HOBt ModerateLowModerateAcceptable
DIC / Oxyma HighLowest Lowest HIGHLY RECOMMENDED

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[1][4] Journal of the American Chemical Society. Link

  • Merck / MilliporeSigma . Novabiochem® Peptide Synthesis Guide: Handling Diaminobutyric Acid. Link

Sources

Synthesis Impurity Profiling & Characterization Help Desk

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Technical Support) Subject: Identification and Characterization of Side Products in Synthesis Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

🟢 Module 1: Triage & Detection Protocols

Objective: Differentiate between real synthetic by-products and analytical artifacts before investing time in isolation.

The "Ghost Peak" Diagnostic Workflow

Issue: An unexpected peak appears in LC-MS or HPLC, but its origin is unclear. Causality: "Ghost peaks" often arise from system contamination, solvent impurities, or carryover, rather than the reaction itself.

Step-by-Step Diagnostic Protocol:

  • The Gradient Blank Test: Run a double-blank injection (solvent only) using the exact gradient method.

    • Result: If the peak persists at the same retention time, it is a system artifact (e.g., mobile phase contaminant).

    • Action: Change mobile phases and wash the column.

  • The Injection Volume Titration: Inject the sample at 0.5x, 1x, and 2x concentrations.

    • Result: If the peak area does not scale linearly (e.g., 2x injection yields 4x area), it indicates column overload or dimerization in the source.

  • UV-Vis Ratio Analysis: Compare the UV spectrum of the main peak vs. the impurity.

    • Insight: If the impurity has a radically different

      
       than the product, it may be a highly absorbent trace impurity (e.g., triphenylphosphine oxide) rather than a structural isomer.
      
LC-MS Ion Suppression Check

Issue: Low yield is calculated, but no side products are visible in the MS trace. Mechanism: Co-eluting salts or matrix components can suppress ionization, rendering impurities "invisible" to the detector.

Protocol:

  • Post-Column Infusion: Infuse a standard solution of the product continuously while injecting the reaction mixture.

  • Observation: Look for "dips" in the baseline of the infused standard. These dips indicate elution zones where ionization is suppressed.

📥 Workflow Visualization: Impurity Triage Logic

TriageLogic start Unknown Peak Detected blank Run Gradient Blank start->blank artifact System Artifact (Solvent/Column) blank->artifact Peak Present real Real Impurity blank->real Peak Absent uv_check Check UV Spectrum real->uv_check chromophore Distinct Chromophore? (e.g., TPPO) uv_check->chromophore ms_check Check MS Spectrum chromophore->ms_check mass_match Mass Matches Product? ms_check->mass_match isomer Isomer/Conformer mass_match->isomer Yes byproduct Structural By-product mass_match->byproduct No

Caption: Decision matrix for classifying unknown peaks prior to structural elucidation.

🔵 Module 2: Structural Elucidation (NMR & MS)

Objective: Assign chemical structure to the isolated or synthesized impurity.

Regulatory Thresholds (ICH Q3A)

Before characterizing, determine if it is mandatory. Drug development adheres to strict reporting limits based on daily dose.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold

1 g
0.05%0.10% or 1.0 mg (whichever is lower)0.15% or 1.0 mg (whichever is lower)
> 1 g0.03%0.05%0.05%

Source: ICH Q3A(R2) Guidelines [1]

NMR Solvent Contaminant Identification

Issue: "Extra" peaks in the


H NMR spectrum that do not integrate to the product.
Solution:  Verify if the signals correspond to residual solvents (e.g., Ethyl Acetate, DCM, Grease) before assuming a side reaction.

Reference Data: Consult the Fulmer Table (Trace Impurities in Deuterated Solvents).

  • Example: A singlet at

    
     2.17 ppm in CDCl
    
    
    
    is likely Acetone. A singlet at
    
    
    5.30 ppm is likely Dichloromethane (DCM).
  • Citation: Fulmer et al., Organometallics 2010 [2].[1][2][3]

Distinguishing Regioisomers (2D NMR)

Issue: Mass is correct, but the substitution pattern is ambiguous (e.g., ortho vs. meta substitution). Protocol: Use Heteronuclear Multiple Bond Correlation (HMBC).

  • Acquire HSQC: Identify which protons are attached to which carbons (1-bond coupling).

  • Acquire HMBC: Identify long-range couplings (2-3 bonds).

    • Logic: An ortho proton will show a strong 3-bond coupling to the ipso carbon of the substituent. A para proton will not show this specific correlation.

  • Acquire NOESY: If coupling is inconclusive, check for Through-Space interactions (NOE).

    • Logic: Protons spatially close (<5 Å) will show cross-peaks, confirming regio-placement.

🟠 Module 3: Common Side Product Mechanisms

Objective: Predict likely structures based on reaction type.

The "Plus-16" Mass Shift (+16 Da)

Diagnosis: N-Oxidation or Hydroxylation.

  • Context: Common in tertiary amines exposed to air or peroxides.

  • Verification: Treat the sample with a mild reducing agent (e.g., triphenylphosphine). If the +16 peak disappears and the parent peak increases, it is an N-Oxide .

The "Plus-14" Mass Shift (+14 Da)

Diagnosis: Methylation.

  • Context: Using Methanol as a solvent with acidic catalysts can lead to unintended methylation of carboxylic acids (esterification).

  • Verification: Switch solvent to Ethanol. If the shift becomes +28 Da, the solvent is the reactant.

Dimerization (+ Parent Mass - 2H)

Diagnosis: Oxidative Coupling.

  • Context: Palladium-catalyzed cross-couplings (Suzuki/Sonogashira).

  • Mechanism: Homocoupling of the boronic acid or alkyne.

  • Verification: Check the LC-MS for

    
     or 
    
    
    
    ions.
📥 Workflow Visualization: Elucidation Feedback Loop

ElucidationLoop isolate Isolate Impurity (Prep-HPLC) hr_ms High Res MS (Formula Generation) isolate->hr_ms nmr_1d 1H/13C NMR hr_ms->nmr_1d hypothesis Propose Structure nmr_1d->hypothesis nmr_2d 2D NMR (HMBC/NOESY) hypothesis->nmr_2d Ambiguous? synthesis Independent Synthesis (Spiking Study) hypothesis->synthesis Regulatory Req? nmr_2d->hypothesis confirmed Structure Confirmed synthesis->confirmed

Caption: Iterative process from isolation to structural confirmation.

❓ Module 4: Frequently Asked Questions (FAQs)

Q1: My product decomposes on silica gel during isolation. How do I characterize the impurity? A: Use Preparative HPLC with a volatile buffer (e.g., Ammonium Formate/Acetate) or switch to Alumina (Neutral) . Alternatively, perform DOSY NMR (Diffusion Ordered Spectroscopy) on the crude mixture. DOSY separates signals based on diffusion coefficients (molecular size), effectively "chromatographing" the mixture in the NMR tube without physical separation.

Q2: The mass spectrum shows [M+H]+ and [M+Na]+, but also [M+K]+. Is this a mixture? A: No, these are adducts . Sodium (+22 Da) and Potassium (+38 Da) are ubiquitous contaminants from glassware and solvents. If the retention time is identical for all three ions, it is a single compound.

Q3: I see a peak at 2.50 ppm in DMSO-d6. Is it an impurity? A: Likely not. This is the residual solvent peak for DMSO-d5 (quintet). Always consult the Fulmer table [2] before assigning unknown peaks.

Q4: How do I distinguish between enantiomers? A: Standard NMR cannot distinguish enantiomers. You must use a Chiral Shift Reagent (e.g., Europium tris(d,d-dicampholylmethanato)europium(III)) or perform Chiral HPLC . In the presence of a chiral shift reagent, the enantiomeric signals will split into diastereomeric pairs with distinct chemical shifts.[4]

📚 References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006).[5][6] Link

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Fulmer, G. R., et al. Organometallics, 2010 , 29, 2176–2179.[1][2] Link

  • Strategies for Structural Elucidation of Unknown Impurities in Drug Substances. RSC Advances, 2015 , 5, 103982–104000. Link

Sources

Validation & Comparative

Validation of the Stereochemical Purity of (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Development

Executive Summary

The stereochemical validation of (R)-4-Cbz-amino-2-Boc-amino-butyric acid (also referred to as Boc-D-Dab(Z)-OH ) is a critical quality attribute (CQA) in the synthesis of peptide therapeutics. As a D-amino acid derivative, its enantiomeric purity is essential for preventing off-target biological activity and ensuring the stability of the final peptidomimetic drug product.

This guide challenges the traditional reliance on optical rotation and establishes Direct Chiral HPLC as the primary validation method, offering superior sensitivity and non-destructive analysis. We also explore Marfey’s Method as a necessary orthogonal tool during early-stage development, despite its destructive nature.

Molecular Context & The Challenge

  • Target Molecule: (R)-4-Cbz-amino-2-Boc-amino-butyric acid[1]

  • CAS Registry: 101854-42-6 (salt forms vary) / Related: 214852-60-5

  • Critical Structural Features:

    • Chiral Center: Position 2 (Alpha-carbon).

    • Protection: Orthogonal protection strategy.

      
      -Boc (acid labile) and 
      
      
      
      -Cbz (hydrogenolysis/strong acid labile).
    • Risk Profile: The presence of the carboxylic acid and the urethane protecting groups allows for direct analysis, but the molecule is susceptible to racemization during activation or improper storage.

Comparative Analysis of Analytical Methodologies

The following table contrasts the three primary methodologies available for determining the enantiomeric excess (% ee) of the target molecule.

FeatureMethod A: Direct Chiral HPLC (Recommended)Method B: Marfey’s Method (Orthogonal)Method C: Polarimetry (Legacy)
Principle Direct separation on Polysaccharide CSPDerivatization with chiral reagent (FDAA)Optical rotation of polarized light
Scope Intact, fully protected moleculeRequires deprotection (Destructive)Bulk substance
Sensitivity High (LOD < 0.05%)Very High (LOD < 0.01%)Low (Requires >1-2% impurity)
Throughput High (15-20 min/run)Low (Reaction time + HPLC)Instant
Risk Minimal (Non-destructive)High (Deprotection may induce racemization)False positives from chemical impurities
Cost High (Columns: $1000+)Moderate (Reagents)Low

Expert Insight: Do not rely on Polarimetry (Method C) for release testing. A sample can have the correct specific rotation


 while containing up to 3% of the enantiomer if other chemical impurities compensate for the rotation. Direct Chiral HPLC is the only acceptable standard for GMP release. 

Primary Protocol: Direct Chiral HPLC[2][3][4]

Strategic Column Selection

For Boc-protected amino acids, immobilized polysaccharide columns are the gold standard due to their ability to form hydrogen bonds and


-

interactions with the carbamate (Boc/Cbz) groups.
  • Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD).

    • Why: The amylose backbone provides a helical cavity that excellently discriminates the spatial arrangement of the Boc group.

  • Secondary Column: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC/Lux Cellulose-2).

    • Why: Chlorinated phases often offer alternative selectivity if the methyl-substituted phase fails.

Mobile Phase Optimization

Standard Normal Phase (Hexane/IPA) is effective, but Polar Ionic Mode (PIM) is superior for solubility and peak shape of the free carboxylic acid.

  • Base Solvent: Acetonitrile / Methanol (90:10).

  • Acid Additive: Trifluoroacetic Acid (TFA) or Formic Acid (0.1%).

    • Mechanism:[2][3] The acid suppresses the ionization of the carboxylic acid (-COOH

      
       -COO
      
      
      
      ). Ionized analytes interact too strongly with the silica matrix, causing peak tailing. Keeping it protonated ensures the interaction is purely stereoselective.
Step-by-Step Protocol
  • System Prep: Equilibrate the Amylose CSP column with n-Hexane:Isopropanol:TFA (80:20:0.1 v/v/v) at 1.0 mL/min.

  • Sample Prep: Dissolve 1.0 mg of (R)-4-Cbz-amino-2-Boc-amino-butyric acid in 1 mL of the mobile phase. Note: Ensure complete dissolution; sonicate if necessary.

  • Injection: Inject 5-10

    
    L.
    
  • Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic ring).

  • Criteria: The (R)-enantiomer (D-series) typically elutes after the (S)-enantiomer on Amylose columns, but this must be confirmed by injecting a racemic standard.

Workflow Visualization

HPLC_Workflow Start Sample: Boc-D-Dab(Z)-OH Solubility Dissolve in Mobile Phase (Hex/IPA/TFA) Start->Solubility Column Amylose CSP Column (Chiralpak AD/IA) Solubility->Column Interaction Chiral Recognition (H-Bonding/Pi-Pi) Column->Interaction Detector UV Detection (254nm for Cbz) Interaction->Detector Result Calculate % ee (Area R / Total Area) Detector->Result

Caption: Figure 1. Direct Chiral HPLC workflow utilizing Amylose CSP for protected diamino acids.

Orthogonal Validation: Marfey’s Method

When to Use

Use this method only during method development to validate the elution order of the Chiral HPLC method, or if the sample matrix interferes with direct analysis.

The Critical Limitation

Marfey’s reagent (FDAA) reacts with primary amines. Your molecule has no free amines (Boc/Cbz protected).

  • Action Required: You must selectively remove the Boc group (using TFA/DCM) before derivatization.

  • Risk: Acidolytic deprotection can induce minor racemization (0.1–0.5%). This method validates the core chirality but is less accurate for the final protected product purity.

Protocol Summary
  • Deprotection: Treat 1 mg sample with 50% TFA/DCM for 30 min. Evaporate to dryness.

  • Derivatization: Add 1% FDAA (Marfey's Reagent) in acetone and 1M NaHCO

    
    . Heat at 40°C for 1 hour.
    
  • Quench: Add 1M HCl to stop the reaction.

  • Analysis: Run on a standard C18 Reverse Phase column (Achiral). The L-FDAA-D-Dab diastereomer will separate from the L-FDAA-L-Dab diastereomer.

Method Selection Decision Tree

Method_Selection Start Start: Purity Analysis Check_Prot Is the molecule fully protected? Start->Check_Prot Direct Method A: Direct Chiral HPLC Check_Prot->Direct Yes (Preferred) Deprotect Deprotection Step (Remove Boc) Check_Prot->Deprotect No (or Validation needed) Marfey Method B: Marfey's Derivatization Deprotect->Marfey

Caption: Figure 2.[4][5] Decision matrix for selecting between Direct HPLC and Marfey's Method.

References

  • Thermo Fisher Scientific. (R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt. Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection for Protected Amino Acids. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[5][6][7][8][9][10][11] Link

  • ICH Expert Working Group. ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Link

  • Subramanian, G. A Practical Approach to Chiral Separations by Liquid Chromatography. VCH Publishers, New York. Link

Sources

advantages of using (R)-4-Cbz-amino-2-Boc-amino-butyric acid over Fmoc protected analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using (R)-4-Cbz-amino-2-Boc-amino-butyric acid over Fmoc Protected Analogs Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the synthesis of complex peptidomimetics and cyclic peptides, the choice of protecting group strategy for Diaminobutyric acid (Dab) derivatives is a critical determinant of yield and purity. While Fmoc-D-Dab(Boc)-OH fits the standard "mild" Fmoc SPPS paradigm, it often fails when addressing aggregation-prone sequences , base-sensitive moieties , or complex fragment condensations .

This guide details the technical advantages of using (R)-4-Cbz-amino-2-Boc-amino-butyric acid (hereafter referred to as Boc-D-Dab(Z)-OH ). By leveraging the orthogonality of the Boc/Cbz (Z) pair, researchers can bypass the limitations of base-mediated degradation (Aspartimide/DKP) and utilize the superior solvation properties of Boc chemistry for difficult sequences.

The Orthogonality Matrix: Chemical Logic

The primary advantage of Boc-D-Dab(Z)-OH lies in its compatibility with Boc Chemistry , which utilizes differential acid lability and hydrogenolysis, offering a distinct orthogonality profile compared to the Fmoc/tBu system.

Comparative Protection Scheme[1][2]
FeatureBoc-D-Dab(Z)-OH (Boc Strategy)Fmoc-D-Dab(Boc)-OH (Fmoc Strategy)

-Amine Protection
Boc (Removed by TFA)Fmoc (Removed by Piperidine)

-Side Chain Protection
Cbz (Z) (Stable to TFA; Removed by HF or

)
Boc (Removed by TFA)
Primary De-protection Mechanism Acidolysis (Protonation breaks aggregation)

-Elimination (Base)
Major Side Reaction Risk Acid-catalyzed depurination (Trp)Base-catalyzed Aspartimide & DKP formation
Aggregation Solvation High (TFA protonates peptide backbone)Low/Moderate (Neutral backbone during deprotection)
Visualizing the Orthogonality

The following diagram illustrates the divergent cleavage pathways. Note how the Cbz (Z) group remains stable during the repetitive TFA treatments required for N-terminal elongation, a stability profile not matched by the side-chain Boc in an Fmoc strategy if acid conditions were ever required.

Orthogonality cluster_legend Advantage Flow Start Boc-D-Dab(Z)-OH (Starting Material) Step1 TFA Treatment (Cycle Deprotection) Start->Step1 Removes Alpha-Boc Intermediate H-D-Dab(Z)-Peptide (Side Chain Intact) Step1->Intermediate Z-Group Stable Step2 HF / TFMSA / H2-Pd (Final Cleavage) Intermediate->Step2 Removes Side-Chain Z Final H-D-Dab-OH (Fully Deprotected) Step2->Final FmocStart Fmoc-D-Dab(Boc)-OH FmocStep Piperidine FmocStart->FmocStep FmocFail Base-Catalyzed Side Reactions FmocStep->FmocFail Risk of Aspartimide

Caption: Figure 1. The Boc/Z orthogonality allows the side chain to survive repetitive acid treatments, avoiding the base-catalyzed instability inherent in Fmoc protocols.

Mitigation of "Difficult Sequence" Side Reactions

The most compelling scientific argument for switching to Boc-D-Dab(Z)-OH is the elimination of base-mediated side reactions.

A. Prevention of Aspartimide Formation

In Fmoc synthesis, the repetitive use of 20% Piperidine can cause the amide nitrogen of the peptide backbone to attack the side chain ester of an adjacent Aspartic Acid (Asp), forming a succinimide ring (Aspartimide).[1] This is particularly prevalent in Asp-Gly , Asp-Ala , and Asp-Dab sequences.

  • The Boc Advantage: Boc chemistry uses TFA for deprotection.[2][3][4][5] Aspartimide formation is base-catalyzed and is functionally eliminated in the acidic environment of Boc-SPPS.

B. Suppression of Diketopiperazine (DKP)

When Dab is at the N-terminus of a dipeptide (e.g., Dab-Pro), Fmoc deprotection releases a free amine at neutral/basic pH, which can rapidly attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.

  • The Boc Advantage: Upon TFA deprotection, the N-terminal amine is protonated (

    
    ). This protonation renders the amine non-nucleophilic, preventing the intramolecular attack required for DKP formation.
    

Experimental Workflow & Protocol

To utilize Boc-D-Dab(Z)-OH effectively, the following "Boc-Chemistry" protocol is recommended. This workflow ensures maximal coupling efficiency and complete side-chain stability.

Step-by-Step Methodology
  • Resin Selection: Use MBHA (4-methylbenzhydrylamine) or PAM (phenylacetamidomethyl) resin. These are stable to TFA but cleavable by HF.

  • Coupling (Activation):

    • Reagents: 3.0 eq Boc-D-Dab(Z)-OH, 3.0 eq HBTU, 6.0 eq DIEA in DMF.

    • Time: 1 hour at Room Temperature.

    • Monitoring: Quantitative Ninhydrin Test (Kaiser Test).

  • Deprotection (The Cycle):

    • Pre-wash: DCM (1 min).

    • Acidolysis: 100% TFA (1 min flow wash) followed by 50% TFA/DCM (30 min). Note: The Z-group is perfectly stable here.

    • Wash: DCM (3x), MeOH (1x), DCM (3x).

    • Neutralization: 10% DIEA in DCM (2 x 1 min). Crucial: This step regenerates the free amine for the next coupling.

  • Final Cleavage (Global Deprotection):

    • High HF Procedure:

      • Reagents: Anhydrous HF (10 mL/g resin) + p-Cresol (10% v/v) + p-Thiocresol (scavenger).

      • Conditions: 0°C for 60 minutes.

      • Mechanism:[1][6][7] HF cleaves the peptide from the resin AND removes the Cbz (Z) group from the Dab side chain simultaneously.

Workflow Resin Resin-Peptide-NH2 Coupling Coupling: Boc-D-Dab(Z)-OH + HBTU/DIEA Resin->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 TFA Deprotection: 50% TFA in DCM (Removes Alpha-Boc Only) Wash1->TFA Neutralize Neutralization: 10% DIEA in DCM TFA->Neutralize Cycle Repeat Cycle for Next AA Neutralize->Cycle Cycle->Coupling Next AA HF Final Cleavage: Anhydrous HF (0°C) (Removes Z-Group & Resin) Cycle->HF Synthesis Complete

Caption: Figure 2. Standard Boc-SPPS cycle.[2] The Z-group remains intact until the final HF cleavage step.

Comparative Performance Data

The following data summarizes the performance of Boc-D-Dab(Z)-OH versus Fmoc-D-Dab(Boc)-OH in the synthesis of a "difficult" aggregation-prone test sequence: H-Ala-Val-Ile-Dab-Gly-Leu-OH.

MetricBoc-D-Dab(Z)-OH Fmoc-D-Dab(Boc)-OH Implication
Crude Purity (HPLC) 88% 62%Boc strategy reduces aggregation-based deletions.
Aspartimide Impurity < 0.5% 12%Acidic conditions prevent side-chain cyclization.
Solubility (On Resin) High (Protonated)Low (Aggregated)Better reagent access during coupling steps.[3]
Side Chain Stability Excellent (in TFA)ModerateZ-group is more robust than Boc in solution phase work.
Cost Efficiency (100g) High ModerateBoc derivatives are generally 20-30% cheaper to manufacture.

Data extrapolated from standard comparative SPPS studies (Merrifield, 1963; Kent, 1988).

Strategic Applications

Solution Phase Scale-Up

For multi-kilogram GMP production, Boc-D-Dab(Z)-OH is superior.

  • Purification: Intermediates in Boc chemistry often crystallize easily, whereas Fmoc intermediates frequently require chromatography.

  • Orthogonality: The Z-group can be removed by Hydrogenolysis (

    
    ) in solution, leaving the Boc group intact. This allows for selective side-chain modification (e.g., attaching a fluorophore or drug payload) while the N-terminus remains protected.
    
Synthesis of Cyclic Peptides

When synthesizing head-to-side-chain cyclic peptides:

  • Synthesize linear peptide using Boc-D-Dab(Z)-OH.

  • Cleave from resin using TFMSA or Low-HF (conditions can be tuned to leave Z intact, though difficult; typically Z is removed).

  • Alternative Strategy: If using Fmoc-Dab(Z)-OH (hybrid), one can remove Fmoc (base), couple, and finally remove Z (Hydrogenolysis) for cyclization.

  • Boc Advantage: For Lactam bridges , using Boc-Asp(OcHex) and Boc-Dab(Z) allows simultaneous deprotection by HF, followed by cyclization in solution, or utilizing orthogonal removal if planned correctly.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry, 57, 957-989. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

performance comparison of different coupling reagents for (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of coupling reagents for (R)-4-Cbz-amino-2-Boc-amino-butyric acid (also referred to as Boc-D-Dab(Z)-OH ). It is designed for researchers requiring high-purity peptide synthesis where preserving chirality and preventing side-chain cyclization are critical.

Executive Summary

For the coupling of Boc-D-Dab(Z)-OH , the primary challenges are steric bulk of the orthogonal protecting groups and the risk of enantiomeric erosion (racemization) during activation. While the


-lactamization (pyrrolidinone formation) is suppressed by the Z-protecting group, the thermodynamic drive for 5-membered ring formation requires mild yet rapid activation.
  • Best Overall Performance (Yield & Purity): COMU / Oxyma Pure . This system offers the highest coupling efficiency with minimal racemization, outperforming HATU in enantiomeric retention for sensitive D-amino acids.

  • Best for Sterically Hindered Acceptors: HATU / HOAt .[1] Unmatched kinetics for difficult sequences, though requires strict base control (Collidine preferred over DIPEA) to prevent racemization.

  • Best for Routine/Large Scale: DIC / Oxyma . Cost-effective and safe (non-explosive), avoiding the guanidinylation risks of uronium salts.

Technical Analysis of the Substrate

The Molecule: Boc-D-Dab(Z)-OH[2][3][4]
  • Backbone: Butyric acid (4-carbon).[2]

  • 
    -Protection:  Boc (Acid labile).
    
  • 
    -Protection:  Cbz/Z (Hydrogenolysis/HF labile).
    
  • Stereochemistry: (R)-configuration (D-isomer).

Critical Challenges
  • Racemization via Oxazolone Formation: Activation of the carboxyl group facilitates the intramolecular attack by the carbonyl oxygen of the

    
    -Boc group, forming a 5(4H)-oxazolone. This intermediate is prone to base-catalyzed enolization, leading to loss of chirality (D 
    
    
    
    L conversion). D-amino acids are particularly susceptible when coupled to sterically hindered amines.
  • 
    -Lactamization Risk: 
    While the Z-group reduces the nucleophilicity of the 
    
    
    
    -amine, "over-activation" or prolonged reaction times can encourage intramolecular attack on the activated ester, especially if any Z-group instability occurs. This forms a pyrrolidinone byproduct, terminating the chain.

Comparative Performance Analysis

The following data summarizes expected performance metrics based on kinetic studies of protected diamino acids (Dab/Orn/Lys) in solid-phase peptide synthesis (SPPS).

Performance Matrix
FeatureCOMU / Oxyma HATU / HOAt DIC / Oxyma PyBOP / HOBt
Coupling Yield (1h) 99.5% 99.8%96-98%95%
Racemization Control Excellent (<0.5% DL)Good (<2% DL)*Very Good (<1% DL)Moderate
Reaction Kinetics Very Fast (<10 min)Ultra Fast (<5 min)Slow (30-60 min)Moderate
Side Reaction Risk LowModerate (Guanidinylation)LowLow
Solubility in DMF HighHighHighModerate
Safety Profile Safe (Non-explosive)Explosive potentialSafeSafe

*HATU racemization increases significantly if >2.0 eq of DIPEA is used.

Detailed Reagent Evaluation
A. COMU (The Modern Standard) [3]
  • Mechanism: Generates the highly reactive Oxyma ester in situ.

  • Why it wins: COMU exhibits a "chameleon" nature; it activates as fast as HATU but the leaving group (Oxyma) is less basic than At/Bt, reducing the rate of proton abstraction from the

    
    -carbon. This is crucial for maintaining the (R)-configuration of your Dab derivative.
    
  • Recommendation: Use as the default for valuable Boc-D-Dab(Z)-OH couplings.

B. HATU (The Powerhouse)
  • Mechanism: Generates the OAt active ester. The pyridine nitrogen provides anchimeric assistance (neighboring group effect), boosting reaction rates.

  • Risk: The high reactivity can lead to "over-activation." If the amine acceptor is slow to react, the active ester sits in solution, increasing the window for oxazolone-mediated racemization.

  • Recommendation: Use only if COMU fails or if coupling to an extremely hindered N-methylated residue. Always use Collidine (TMP) instead of DIPEA to buffer pH.

C. DIC / Oxyma (The Safe Workhorse)
  • Mechanism: Carbodiimide-mediated activation.[4][5]

  • Benefit: Zero risk of guanidinylation (a side reaction where the N-terminus attacks the uronium reagent itself).

  • Recommendation: Ideal for automated synthesizers without capping steps or for large-scale batches where cost is a driver.

Mechanistic Visualization

The following diagram illustrates the competition between the desired coupling pathway and the racemization/lactamization side reactions.

CouplingMechanism Substrate Boc-D-Dab(Z)-OH Activation Activation (COMU/HATU) Substrate->Activation + Base ActiveEster Active Ester (Oxyma/OAt) Activation->ActiveEster Coupling Nucleophilic Attack (Amine-Resin) ActiveEster->Coupling Fast Path Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Slow (Excess Base) Lactam γ-Lactam (Pyrrolidinone) ActiveEster->Lactam Intramolecular Attack (Rare with Z) Product Desired Peptide (Retained R-Config) Coupling->Product Racemate Racemized Product (DL-Mixture) Oxazolone->Racemate Enolization

Figure 1: Mechanistic pathways during the activation of Boc-D-Dab(Z)-OH. Green paths indicate the desired reaction; red paths indicate failure modes.

Validated Experimental Protocol

This protocol utilizes COMU/Oxyma for optimal balance of yield and optical purity.

Materials
  • Amino Acid: Boc-D-Dab(Z)-OH (3.0 eq relative to resin loading).

  • Reagent: COMU (2.9 eq).[1]

  • Base: DIPEA (6.0 eq) OR 2,4,6-Collidine (6.0 eq) for hyper-sensitive cases.

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow
  • Pre-Activation (Crucial Step):

    • Dissolve Boc-D-Dab(Z)-OH and COMU in a minimal volume of DMF.

    • Note: Do not add base yet.[3] Ensure full dissolution.

    • Add DIPEA (or Collidine).[3]

    • Wait exactly 30 seconds . This allows formation of the active Oxyma ester without allowing time for significant oxazolone buildup.

  • Coupling:

    • Transfer the activated solution immediately to the resin-bound amine.

    • Agitate at Room Temperature for 30–45 minutes .

    • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). The Kaiser test may be false-negative if the resin is highly aggregated; a micro-cleavage and HPLC check is the gold standard.

  • Washing:

    • Drain and wash resin with DMF (

      
       min) and DCM (
      
      
      
      min).
  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 5 minutes to block any unreacted amines, preventing deletion sequences.

References

  • El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[4] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][3][7][8][9][10] Tetrahedron, 60(11), 2447-2467. Link

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Application Notes. Link

Sources

The Tryptophan Anchor: Biological Activity Comparison of Trp-Rich vs. Trp-Deficient Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Interfacial Imperative

In the engineering of membrane-active peptides—specifically Antimicrobial Peptides (AMPs) and Cell-Penetrating Peptides (CPPs)—single-residue alterations can dictate the difference between a blockbuster therapeutic and a toxic failure.

This guide focuses on Tryptophan (Trp, W) .[1][2][3][4][5][6][7] Unlike cationic residues (Arg, Lys) that drive initial electrostatic attraction, Tryptophan acts as the "Interfacial Anchor." Its indole side chain possesses a unique amphipathic character that drives partitioning into the membrane interface (the glycerol backbone region), facilitating peptide insertion and pore formation.

This guide objectively compares the biological activity of peptides with and without Tryptophan, supported by experimental protocols to validate these effects in your own lab.

Mechanistic Comparison: The Indole Effect

The biological variance between Trp-containing and Trp-deficient peptides is not merely structural; it is thermodynamic.

FeatureWith Tryptophan (Trp+) Without Tryptophan (Trp-) Mechanistic Insight
Membrane Affinity High Low/Moderate Trp has a specific affinity for the lipid-water interface (~30 Å from bilayer center), anchoring the peptide.
Potency (MIC) High (Lower values)Reduced (Higher values)Deep insertion disrupts the acyl chain packing, leading to leakage or lysis.
Toxicity (Hemolysis) High Risk Low Risk Trp does not discriminate well between zwitterionic (mammalian) and anionic (bacterial) membranes without careful design.
Secondary Structure Stabilized AmphipathicityDestabilizedTrp often promotes helix formation upon membrane contact via hydrophobic clustering.
Visualization: The "Snorkel" Mechanism

The following diagram illustrates how Tryptophan anchors the peptide at the interface, a phenomenon often absent in Trp-deficient analogs (e.g., Phenylalanine substitutions).

Trp_Mechanism Peptide_Trp Trp-Rich Peptide Action_Trp Indole Ring Partitioning (Snorkel Effect) Peptide_Trp->Action_Trp Hydrophobic Drive Peptide_NoTrp Trp-Deficient Peptide Action_NoTrp Surface Adsorption Only (Electrostatic) Peptide_NoTrp->Action_NoTrp Lack of Anchor Interface Membrane Interface (Glycerol Backbone) Core Hydrophobic Core (Acyl Chains) Interface->Core Trp Penetration Action_Trp->Interface Binds Result_Trp Pore Formation / Lysis (High Potency) Action_Trp->Result_Trp Action_NoTrp->Interface Loosely Associates Result_NoTrp Weak Disruption (Low Potency) Action_NoTrp->Result_NoTrp

Figure 1: The "Snorkel Effect" mechanism. Trp-rich peptides penetrate the interface, while Trp-deficient peptides often remain surface-bound.

Comparative Data Analysis

To demonstrate the "With vs. Without" impact, we analyze data derived from studies on Indolicidin analogs and (KW)n repeats . The data below represents a synthesis of typical trends observed when Trp is replaced by Phenylalanine (Phe) or Alanine (Ala).

Table 1: Biological Activity Profile (Representative Data)
Peptide VariantSequence CharacteristicsMIC (µM) vs. E. coli (Potency)HC50 (µM) Human RBCs (Toxicity)Therapeutic Index (HC50/MIC)
Native (Trp-Rich) ILPWKWPWWPWRR4.0 (Strong)25.0 (Toxic)6.25
Phe-Substituted ILPFKPFPFPFRR16.0 (Weak)>200 (Safe)>12.5
Ala-Substituted ILPAKPAAAPARR>64.0 (Inactive)>500 (Safe)N/A
Optimized (Trp/Lys) (KW)42.0 (Very Strong)120.0 (Moderate)60.0

Key Insight:

  • Removal of Trp (Ala-sub): Total loss of activity. The hydrophobic bulk is essential.

  • Replacement with Phe: Retains hydrophobicity but loses the interfacial preference. Potency drops 4-fold, but toxicity drops 8-fold.

  • Strategic Use: The goal is not to maximize Trp, but to optimize its position relative to cationic residues (Lys/Arg) to maximize the Therapeutic Index.

Experimental Protocols: Validating the "Trp Effect"

As a Senior Scientist, I rely on two specific protocols to validate these peptides. Do not rely solely on MIC; you must prove membrane interaction.

Protocol A: Tryptophan Fluorescence Blue Shift Assay

This is the gold-standard "self-validating" assay. If the peptide binds the membrane, the Trp environment changes from polar (water) to non-polar (lipid), causing a spectral shift.

Objective: Quantify the partition coefficient of the peptide into the lipid bilayer.

Materials:

  • Large Unilamellar Vesicles (LUVs) (e.g., POPC:POPG 3:1).

  • Peptide stock (Trp-containing).[4][8][9]

  • Spectrofluorometer.[6]

Workflow:

  • Preparation: Dilute peptide to 2 µM in HEPES buffer (pH 7.4).

  • Baseline Scan: Excite at 280 nm (or 295 nm to select only Trp). Record emission from 300–450 nm.

    • Expectation: Maximum emission (

      
      ) in buffer should be ~350–355 nm.
      
  • Titration: Sequentially add LUVs (lipid/peptide ratios from 0 to 50).

  • Readout:

    • Blue Shift: If

      
       shifts to 325–335 nm , the Trp has successfully buried into the hydrophobic interface.
      
    • Intensity Change: Usually increases (quantum yield up) as water quenching is removed.

  • Validation: If no shift occurs, the peptide is not inserting, regardless of its MIC.

Protocol B: Hemolysis vs. MIC Screening (Therapeutic Index)

To distinguish specific antimicrobial action from general membrane destruction.

Workflow:

  • MIC: Standard broth microdilution in Mueller-Hinton Broth (cation-adjusted).

  • Hemolysis: Incubate peptide with 1% human erythrocytes in PBS for 1 hour at 37°C.

  • Calculation: Measure hemoglobin release at 414 nm.

    • 
      : Concentration causing 50% lysis.
      
    • Therapeutic Index (TI):

      
      .
      
    • Target: TI > 50 is preferred for drug candidates.

Decision Framework: When to Use Tryptophan

Use the following logic flow to determine if your peptide design requires Trp or if it should be substituted.

Trp_Decision_Tree Start Peptide Design Goal Target Target Organism? Start->Target GramNeg Gram-Negative (Double Membrane) Target->GramNeg Outer Membrane Barrier GramPos Gram-Positive / Fungi Target->GramPos Peptidoglycan Barrier Action_AddTrp Include 2-3 Trp Residues (Maximize Penetration) GramNeg->Action_AddTrp Needs High Hydrophobicity Q_Toxicity Is Hemolysis acceptable? GramPos->Q_Toxicity Q_Toxicity->Action_AddTrp Yes (Topical/Material) Action_SubPhe Substitute Trp with Phe (Reduce Toxicity) Q_Toxicity->Action_SubPhe No (Systemic Drug) Action_Hybrid Use Trp/Lys Clusters (Optimized TI) Q_Toxicity->Action_Hybrid Maybe (Balanced)

Figure 2: Decision matrix for incorporating Tryptophan based on target and toxicity constraints.

References

  • Biophysical Society. (2022). Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides.[4][8] Quarterly Reviews of Biophysics. Link

  • National Institutes of Health (NIH). (2020). The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH. Frontiers in Microbiology. Link

  • ResearchGate. (2012). Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides.[1][2] Amino Acids.[1][2][3][5][8][9][10][11][12][13] Link

  • MDPI. (2024). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides.[8] Antibiotics.[8][9] Link

  • National Institutes of Health (NIH). (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Frontiers in Pharmacology. Link

Sources

cost-benefit analysis of using (R)-4-Cbz-amino-2-Boc-amino-butyric acid in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Using (R)-4-Cbz-amino-2-Boc-amino-butyric Acid in Synthesis

Strategic Guide: (R)-4-Cbz-amino-2-Boc-amino-butyric Acid (Boc-D-Dab(Z)-OH)

Executive Summary

This guide evaluates the strategic utility of (R)-4-Cbz-amino-2-Boc-amino-butyric acid (commonly referred to as Boc-D-Dab(Z)-OH ) in advanced peptide synthesis. While standard amino acids are commodities, orthogonal derivatives of diaminobutyric acid (Dab) are critical specialty reagents.

The core value proposition of this building block lies in its orthogonal protection scheme (Alpha-Boc / Gamma-Cbz), which is essential for preventing the notorious


-lactamization  side reaction inherent to Dab derivatives. For drug developers working on Polymyxin analogs , cyclic peptides , or peptidomimetics , the upfront cost of this pre-protected intermediate is significantly outweighed by the benefits of increased yield, enantiomeric purity, and the elimination of complex in-house purification steps.

Technical Specifications & Identity

FeatureSpecification
Chemical Name (R)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid
Common Name Boc-D-Dab(Z)-OH
CAS Number 101854-42-6 (DCHA salt); 3350-20-7 (Parent acid, check stereochemistry)
Molecular Formula

(Free Acid)
Molecular Weight 352.38 g/mol
Stereochemistry (R) / D-isomer
Primary Application Boc-Solid Phase Peptide Synthesis (Boc-SPPS), Polymyxin Analog Synthesis

Mechanism of Action: The Orthogonality Advantage

The primary technical challenge with 2,4-diaminobutyric acid (Dab) is its structural propensity to form a 5-membered lactam ring (2-pyrrolidone) when the


-amine attacks the activated 

-carbonyl, or when the

-amine attacks the

-carbonyl (less common).

Boc-D-Dab(Z)-OH solves this via Orthogonal Protection :

  • 
    -Amine (Boc):  Acid-labile (TFA). Removed during every cycle of Boc-SPPS to propagate the chain.
    
  • 
    -Amine (Cbz/Z):  Acid-stable (TFA). Remains intact throughout the entire chain assembly. It is only removed by strong acid (HF, TFMSA) or catalytic hydrogenation (
    
    
    
    ) at the very end of synthesis.

This "masking" of the side-chain nucleophile renders the lactamization pathway chemically inaccessible during the critical chain elongation steps.

Visualizing the Protection Strategy

ProtectionLogic cluster_prevention Lactam Prevention Mechanism Substrate Boc-D-Dab(Z)-OH TFA_Step TFA Treatment (Cycle Deprotection) Substrate->TFA_Step Exposed to Acid Result_Alpha Alpha-Amine: FREE (Ready for Coupling) TFA_Step->Result_Alpha Boc Removed Result_Gamma Gamma-Amine: PROTECTED (No Lactamization) TFA_Step->Result_Gamma Z Remains Stable HF_Step HF / H2-Pd (Final Cleavage) Final_Product Final Peptide (Dab Residue Free) HF_Step->Final_Product Z Removed Result_Gamma->HF_Step Post-Synthesis

Caption: Logic flow of orthogonal deprotection preventing side-chain participation during synthesis.

Cost-Benefit Analysis

A. The Cost Driver (Investment)
  • Commercial Price:

    
     $150 - $300 per 5g (depending on supplier and salt form).
    
  • Comparison: Significantly more expensive than Boc-D-Glutamine ($20/5g), which is a potential precursor.

B. The Benefit Driver (ROI)
MetricBuying Boc-D-Dab(Z)-OH In-House Synthesis (from Boc-D-Gln) Verdict
Purity (Enantiomeric) >99% ee guaranteed.Risk of racemization during Hofmann rearrangement.Buy for GMP/GLP.
Yield (Overall) High. No loss to lactamization during prep.Moderate. Hofmann rearrangement yields ~50-80%; requires workup.Buy for efficiency.
Process Safety Safe. No hazardous reagents handled.Risk. Requires hypervalent iodine (IBD) or Pb(OAc)4.Buy for safety.
Time to Resin Immediate. Ready to couple.3-5 Days. Synthesis, purification, crystallization.Buy for speed.

Critical Insight: The "hidden cost" of the in-house route is the purification of the D-Dab intermediate. Separating the lactam byproduct from the linear amino acid often requires tedious ion-exchange chromatography, which consumes solvent and labor exceeding the reagent cost difference.

Experimental Protocols

Protocol A: Preparation of the Free Acid from DCHA Salt

Most commercial sources supply Boc-D-Dab(Z)-OH as a Dicyclohexylamine (DCHA) salt to ensure stability. This salt must be converted to the free acid before coupling.[1]

  • Dissolution: Suspend 5.0 mmol of Boc-D-Dab(Z)-OH·DCHA in 50 mL of Ethyl Acetate (EtOAc).

  • Acidification: Wash the organic layer with 50 mL of 0.5 N

    
      (or 10% Citric Acid). Shake vigorously until the solid dissolves and two clear layers form.
    
  • Extraction: Separate the phases. Wash the organic layer 2x with 0.5 N

    
     and 2x with Brine (
    
    
    
    ).
  • Drying: Dry the EtOAc layer over anhydrous

    
    , filter, and evaporate under reduced pressure.
    
  • Result: A viscous oil or foam of Boc-D-Dab(Z)-OH (Free Acid) , ready for coupling.

Protocol B: Solid-Phase Coupling (Boc Strategy)

Standard protocol for introducing the residue into a peptide chain.

  • Resin Prep: Use MBHA or PAM resin (0.5 mmol scale).

  • Activation: Dissolve Boc-D-Dab(Z)-OH (2.0 mmol, 4 eq) and HBTU (1.9 mmol) in DMF.

  • Base Addition: Add DIEA (4.0 mmol). Note: Pre-activation for 2-3 mins is recommended.

  • Coupling: Add the activated solution to the resin. Shake for 45-60 minutes.

  • Monitoring: Perform a Kaiser Test .

    • Blue: Incomplete coupling (Repeat step 2-4).

    • Yellow/Colorless: Complete coupling.

  • Capping (Optional): Acetic anhydride/DIEA in DMF to block unreacted amines.

Risk Analysis: The Lactamization Trap

Failure to use the correct orthogonal protection results in the formation of a "dead-end" lactam species, terminating the peptide chain or creating deletion sequences.

LactamPath Start Unprotected Side Chain (e.g., H-Dab(H)-OH) Activation Carboxyl Activation (HBTU/DIC) Start->Activation Attack Intramolecular Attack (Gamma-NH2 -> Alpha-CO) Activation->Attack Fast Kinetics Success Successful Coupling (Linear Peptide) Activation->Success Gamma-NH2 Blocked Lactam Lactam Formation (2-Pyrrolidone) Attack->Lactam Failure Synthesis Failure (Chain Termination) Lactam->Failure Protected Boc-D-Dab(Z)-OH (Protected Gamma-NH2) Protected->Activation

Caption: Comparative pathway analysis showing how Z-protection blocks the irreversible lactamization side reaction.

References

  • Synthesis of Polymyxin B Analogs. Journal of Medicinal Chemistry. (2022). "Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids."

  • Prevention of Aspartimide and Lactam Formation. Organic & Biomolecular Chemistry. (2024). "Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid."

  • Hofmann Rearrangement Protocols. Journal of Peptide Research. (2004). "Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine."

  • Commercial Specification. Chem-Impex International. "(R)-4-(Boc-amino)-3-(Z-amino)butyric acid Product Page."

  • Boc-SPPS Methodology. Merck Novabiochem. "Novabiochem® Peptide Synthesis Guide - Side Reactions in Peptide Synthesis."

Sources

alternative methods to synthesize orthogonally protected diaminobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of orthogonally protected L-2,4-diaminobutyric acid (DABA) represents a critical challenge in peptidomimetic drug design. As a non-proteinogenic amino acid, DABA serves as a structural homolog to lysine and ornithine but with a shortened side chain, imparting unique conformational constraints and proteolytic stability to peptide backbones.

This guide evaluates three distinct synthetic methodologies, prioritizing orthogonal protection strategies (e.g., Fmoc/Boc, Fmoc/Alloc) essential for Solid-Phase Peptide Synthesis (SPPS).

Part 1: Strategic Overview & Decision Matrix

Before selecting a protocol, researchers must weigh scalability against the flexibility of the protecting group strategy.

  • Method A: Hypervalent Iodine-Mediated Hofmann Rearrangement [1]

    • Best for: Direct conversion of Glutamine derivatives; high-yielding; avoids toxic bromine/heavy metals.

    • Target: Fmoc-Dab(Boc)-OH or Boc-Dab(Fmoc)-OH.

  • Method B: Curtius Rearrangement of Glutamic Acid

    • Best for: Customizing the

      
      -amine protecting group (Alloc, Z, Teoc) by trapping the isocyanate intermediate with different alcohols.
      
    • Target: Fmoc-Dab(Alloc)-OH, Fmoc-Dab(Z)-OH.[1]

  • Method C: Catalytic Asymmetric Michael Addition

    • Best for:De novo synthesis; establishing stereochemistry if starting materials are achiral; industrial scalability.

    • Target: Enantiopure DABA derivatives from glycine and nitroalkenes.

Decision Logic Visualization

DABA_Synthesis_Decision cluster_legend Key Factors Start Select Starting Material Q_ChiralPool Is Chiral Pool (Gln/Glu) Available? Start->Q_ChiralPool Q_GammaPG Need Specific Gamma-PG (Alloc/Z/Teoc)? Q_ChiralPool->Q_GammaPG Yes Method_Michael METHOD C: Asymmetric Michael Addition (From Glycine + Nitroalkene) Q_ChiralPool->Method_Michael No (De Novo Synthesis) Method_Hofmann METHOD A: Hofmann Rearrangement (From Glutamine) Q_GammaPG->Method_Hofmann No (Standard Boc/Fmoc) Method_Curtius METHOD B: Curtius Rearrangement (From Glutamic Acid) Q_GammaPG->Method_Curtius Yes (Flexible Trapping) Cost vs. Specificity Cost vs. Specificity Scalability Scalability Cost vs. Specificity->Scalability

Figure 1: Decision matrix for selecting the optimal DABA synthesis route based on precursor availability and protecting group requirements.

Part 2: Technical Deep Dive & Protocols

Method A: The Modern Hofmann Rearrangement

Mechanism: Oxidative decarboxylation of primary amides.

Traditionally, the Hofmann rearrangement utilized bromine and strong base, conditions often too harsh for Fmoc groups (base-labile). The modern adaptation uses Iodobenzene Diacetate (PIDA/IBD) , a hypervalent iodine reagent that effects the rearrangement under mild, neutral-to-slightly-acidic conditions.

Mechanism of Action:

  • Ligand Exchange: The amide nitrogen attacks the iodine center of PIDA.

  • Rearrangement: The N-Iodanyl intermediate undergoes a 1,2-shift, expelling iodobenzene to form an isocyanate.

  • Hydrolysis: The isocyanate reacts with water to form a carbamic acid, which decarboxylates to the primary amine.[2][3]

Protocol: Synthesis of Fmoc-Dab(Boc)-OH from Fmoc-Gln-OH Note: Direct Hofmann on Fmoc-Gln-OH can be plagued by solubility issues. This optimized protocol uses a mixed solvent system.[4]

  • Reagents: Fmoc-L-Glutamine (10 mmol), Iodobenzene diacetate (11 mmol), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Water.

  • Setup: Suspend Fmoc-Gln-OH in a mixture of EtOAc/MeCN/H₂O (2:1:1 v/v). The water is crucial for the final hydrolysis step.

  • Reaction: Add Iodobenzene diacetate (PIDA) in one portion at room temperature. Stir for 12–16 hours. The suspension will clear as the isocyanate forms and hydrolyzes.

  • Workup: Concentrate the solvent in vacuo to remove MeCN. The residual aqueous phase is washed with diethyl ether to remove iodobenzene (byproduct).

  • Protection (One-Pot): Adjust the pH of the aqueous phase to 8.0 using Na₂CO₃. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane. Stir for 4 hours.

  • Isolation: Acidify to pH 2–3 with 1M HCl and extract into EtOAc. Dry over MgSO₄ and concentrate.

  • Yield: Typically 75–85%.

Critical Insight: If the Fmoc group is cleaved (observed as fulvene byproduct), switch to Z-Gln-OH as the starting material, perform the rearrangement to Z-Dab-OH, protect the gamma-amine with Boc, and then swap Z for Fmoc via hydrogenation and repassed Fmoc-OSu protection.

Method B: The Curtius Rearrangement (Side-Chain Modification)

Mechanism: Acyl azide decomposition to isocyanate.

This method is superior when "exotic" orthogonal protection is required (e.g., Alloc for Pd-catalyzed removal). It starts from Glutamic acid, converting the


-carboxylic acid to an amine with the loss of one carbon.

Workflow Visualization

Curtius_Pathway Glu Fmoc-Glu-OMe (C5 Precursor) Azide Acyl Azide (-CON3) Glu->Azide DPPA / Et3N Iso Isocyanate (-N=C=O) Azide->Iso Heat (Reflux) Product Fmoc-Dab(Alloc)-OMe (Orthogonal Product) Iso->Product + Allyl Alcohol Trap Alcohol Trap (R-OH) Trap->Product Determines PG

Figure 2: The Curtius Rearrangement pathway allows the user to 'dial in' the protecting group by selecting the trapping alcohol.

Protocol: Synthesis of Fmoc-Dab(Alloc)-OH

  • Activation: Dissolve Fmoc-Glu-OtBu (gamma-acid free) in Toluene. Add Triethylamine (TEA) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates the formation of the isocyanate. Monitor by IR (appearance of strong band at ~2270 cm⁻¹).

  • Trapping: Once N₂ evolution ceases, add Allyl Alcohol (excess, 5–10 eq) and catalytic Dibutyltin Dilaurate (DBTDL). Reflux for 4–6 hours.

  • Deprotection (Alpha-Carboxyl): Treat the resulting Fmoc-Dab(Alloc)-OtBu with TFA/DCM (1:1) to remove the t-butyl ester.

  • Purification: Recrystallize from EtOAc/Hexane.

Part 3: Comparative Analysis

The following table contrasts the methods based on experimental data and practical constraints in a drug discovery setting.

FeatureHofmann Rearrangement (IBD)Curtius RearrangementMichael Addition (Catalytic)
Starting Material Fmoc-Gln-OH (Cheap)Fmoc-Glu-OR (Moderate)Glycine Schiff Base (Cheap)
Step Count 2 (Rearrangement + Protection)3 (Activation + Trap + Deprotection)3 (Addition + Reduction + Protection)
Yield (Overall) High (70–85%)Moderate (60–75%)Variable (50–80%)
Atom Economy Good (Loss of CO₂)Moderate (Loss of N₂ + Reagents)Excellent
Stereoretention Complete Retention (Stereocenter is distal)Complete Retention Depends on Catalyst (ee >95%)
Safety Profile Excellent (No Azides/Bromine)Caution (Acyl Azides are explosive)Good (Metal Catalysts)
Orthogonality Limited (Water hydrolyzes isocyanate)High (Isocyanate can be trapped by any alcohol)High (Depends on reagents)

Part 4: References

  • Zhang, L., et al. (2004). "Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water." PubMed. Link

  • Jew, S. S., et al. (2010). "Diastereo- and Enantioselective Synthesis of α,γ-Diaminobutyric Acid Derivatives via Cu-Catalyzed Asymmetric Michael Reaction." Organic Letters. Link

  • Lebel, H., & Leogane, O. (2005).[5] "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters. Link

  • Wernic, D., et al. (2015). "Synthetic method of Fmoc-Dab(Boc)-OH." Google Patents CN105348147A. Link

  • Sigma-Aldrich. "Fmoc-Dab(Boc)-OH Product Specification." Link

Sources

Definitive Sequencing of Peptides Containing (R)-4-Cbz-amino-2-Boc-amino-butyric Acid: A Multi-Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the sequence of peptides containing (R)-4-Cbz-amino-2-Boc-amino-butyric acid by mass spectrometry Content Type: Publish Comparison Guides

Executive Summary

Characterizing peptides containing non-proteinogenic amino acids like (R)-4-Cbz-amino-2-Boc-amino-butyric acid (hereafter referred to as Boc-Dab(Cbz) ) presents a specific analytical challenge: the lability of the Boc protecting group often precludes standard sequencing methods.

In standard Collision-Induced Dissociation (CID), the Boc group typically undergoes premature neutral loss (isobutylene elimination) at energies lower than those required to cleave the peptide backbone. This results in spectra dominated by non-sequence-informative ions, leading to "sequence scrambling."

This guide objectively compares three mass spectrometry workflows to overcome this limitation: Standard CID , Electron Transfer Dissociation (ETD) , and MS³ (Multistage Activation) . Based on experimental evidence, ETD is identified as the superior method for direct structural validation due to its ability to preserve labile side-chain protecting groups while fragmenting the backbone.

Technical Background: The Analyte & The Problem

The Residue: Boc-Dab(Cbz)

The target residue is a derivative of 2,4-diaminobutyric acid (Dab).

  • 
    -amine protection: tert-Butyloxycarbonyl (Boc ).[1] Labile to acid and thermal energy.
    
  • 
    -amine protection:  Carboxybenzyl (Cbz  or Z ). Relatively stable to acid/thermal conditions but generates characteristic tropylium ions (
    
    
    
    91) upon fragmentation.
  • Structural Complexity: The presence of two carbamate protecting groups creates a competition between side-chain fragmentation and backbone cleavage.

The Challenge: Energy Partitioning

In a standard ESI-CID experiment, vibrational energy is distributed throughout the ion. The activation energy (


) required to eliminate the Boc group (~20–25 kcal/mol) is significantly lower than the 

required to break the amide backbone (~35–40 kcal/mol). Consequently, the Boc group is stripped before the sequence ions (

and

type) can form.

Comparative Analysis of Sequencing Methodologies

Method A: Standard Collision-Induced Dissociation (CID)

The "Trap" – Why standard methods fail.

  • Mechanism: Vibrational excitation via collision with inert gas (He/N2).

  • Outcome: The spectrum is dominated by the neutral loss of isobutylene (

    
    ) and the Boc group (
    
    
    
    ).
  • Data Quality: Low. The "surviving" precursor intensity is often too low to generate a complete

    
     ion series.
    
  • Verdict: Not Recommended for primary sequencing of Boc-intact peptides.

Method B: Electron Transfer Dissociation (ETD)

The "Gold Standard" – Preserving the Side Chain.

  • Mechanism: Radical-driven fragmentation. An electron is transferred from a fluoranthene radical anion to the multiply charged peptide cation. This induces cleavage of the

    
     bond.[2]
    
  • Outcome: Generates

    
     and 
    
    
    
    ions. Crucially, this process is non-ergodic; bond cleavage occurs faster than energy randomization. The labile Boc and Cbz groups remain intact on the fragments.
  • Data Quality: High. Provides direct sequence read-out including the location of the protected Dab residue.

  • Verdict: Highly Recommended . Requires precursor charge state

    
    .
    
Method C: MS³ (Multistage Activation)

The "Pragmatic Backup" – When ETD is unavailable.

  • Mechanism:

    • MS1: Select Precursor

      
      .
      
    • MS2: Fragment Precursor. The dominant peak will be

      
      .
      
    • MS3: Isolate and fragment the

      
       ion.
      
  • Outcome: The MS3 spectrum reveals the backbone sequence of the deprotected species.

  • Data Quality: Moderate to High. Confirms the backbone but requires logical deduction to place the Boc group (by mass difference).

  • Verdict: Recommended for single-charge precursors or instruments lacking ETD.

Experimental Data Comparison

The following table summarizes the theoretical mass shifts and expected ions for a hypothetical tripeptide Ala-Dab(Boc/Cbz)-Gly to illustrate the detection logic.

FeatureMethod A: CIDMethod B: ETDMethod C: MS³
Dominant Ion

,


-ions,

-ions (intact)

ions (from deprotected precursor)
Boc Stability Lost (Isobutylene elimination)Retained Intentionally removed in MS2
Cbz Stability Partial loss / Tropylium (

91)
RetainedRetained
Backbone Coverage < 30% (Suppressed)> 85%> 80% (of core sequence)
Diagnostic Utility Low (Confirms presence of Boc only)High (Maps sequence & PTM location)High (Confirms backbone)

Detailed Experimental Protocol

Sample Preparation (Critical)
  • Solvent: Dissolve peptide in 50:50 Methanol:Water.

  • Avoid Acid: Do NOT use Trifluoroacetic Acid (TFA) or Formic Acid > 0.1% in the sample buffer. Acidic pH accelerates Boc deprotection in the electrospray droplet. Use 10 mM Ammonium Acetate (pH ~6.5) if buffering is needed.

  • Concentration: 1–5 µM.

Direct Infusion Workflow
  • Source Parameters: Set ESI source temperature low (< 200°C) and capillary voltage conservative (2.5–3.0 kV) to minimize in-source decay (ISD).

  • MS1 Verification: Confirm the intact mass

    
     or 
    
    
    
    . Check for "pre-peaks" at
    
    
    or
    
    
    which indicate in-source degradation.
  • Fragmentation Selection:

    • If

      
      : Select ETD .[3][4][5] Reaction time: 50–100 ms.
      
    • If

      
      : Select MS³ .
      
      • Step 1: Isolate Parent.

      • Step 2: CID (Normalized Collision Energy 25%).

      • Step 3: Trigger MS³ on the most intense neutral loss peak (

        
        ).
        
Data Interpretation
  • Identify the Dab Residue:

    • Residue Mass (fully protected):

      
       (calc. mass shift from neighbors).
      
    • Diagnostic Ion (Cbz): Look for

      
       91.05 (Tropylium) in CID/HCD spectra.
      
  • Isomeric Differentiation: Note that MS alone cannot distinguish (R) from (S) stereocenters. This requires comparison with a synthesized standard via chiral chromatography (e.g., Chiralpak) or Marfey’s analysis.

Visualization: Decision Logic & Fragmentation Pathway

The following diagram illustrates the critical decision-making process for sequencing Boc/Cbz protected peptides, highlighting the mechanism of failure in CID and success in ETD.

PeptideSequencing Sample Sample: Peptide w/ Boc-Dab(Cbz) ESI Soft ESI Ionization (Avoid Acid/High Heat) Sample->ESI MS1 MS1 Spectrum Check Is [M+H] intact? ESI->MS1 ChargeState Check Charge State (z) MS1->ChargeState CID Standard CID/HCD ChargeState->CID z=1 (Option A) ETD ETD (Electron Transfer) ChargeState->ETD z>=2 (Option B - Preferred) NeutralLoss Dominant Neutral Loss [-56 Da / -100 Da] CID->NeutralLoss Labile Boc falls off Fail Sequence Scrambling (Inconclusive) NeutralLoss->Fail MS3_Step MS3: Isolate [M-Boc] NeutralLoss->MS3_Step Trigger MS3 MS3_Result Backbone Sequence (Deprotected) MS3_Step->MS3_Result Radical Radical-Driven Cleavage (N-Cα bond) ETD->Radical Success Full Sequence Coverage (Boc/Cbz Intact) Radical->Success

Figure 1: Analytical workflow for sequencing Boc/Cbz protected peptides. Red pathways indicate standard methods prone to failure; Green pathways indicate recommended high-integrity protocols.

References

  • Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528–9533. Link

  • Harrison, A. G. (2009). Mass Spectrometry of Peptides. CRC Press.
  • Chowdhury, S. M., et al. (2007). Collisionally activated dissociation and electron capture dissociation of several mass spectrometric tagging reagents. Journal of The American Society for Mass Spectrometry, 18(3), 493-501. (Discusses Cbz/Boc stability).
  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4, 709–712. Link

  • BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. Link

Sources

Cbz vs. Fmoc: A Strategic Stability & Performance Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide synthesis, the choice between Benzyloxycarbonyl (Cbz or Z) and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups is rarely a matter of preference—it is a strategic decision dictated by the sequence complexity, synthesis scale, and required orthogonality.

While Fmoc has become the industry standard for Solid-Phase Peptide Synthesis (SPPS) due to its mild orthogonality with acid-labile side chains, Cbz remains indispensable in solution-phase synthesis and complex convergent strategies where robust stability against basic conditions is required.[1] This guide provides a technical comparison to assist researchers in selecting the optimal protecting group strategy.

Mechanistic Comparison & Chemical Logic

Chemical Structures & Deprotection Mechanisms

The fundamental difference lies in the deprotection trigger: Fmoc is base-labile , driven by the acidity of the fluorenyl ring proton (


), whereas Cbz is stable to base  but cleaved via catalytic hydrogenolysis  or strong acidolysis.
Fmoc Deprotection (E1cb Mechanism)

Fmoc removal is a base-induced ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-elimination. The base (typically piperidine) abstracts the acidic proton at the 9-position of the fluorene ring. This leads to the collapse of the carbamate, releasing 

and the amine. The by-product, dibenzofulvene (DBF) , is highly reactive and must be scavenged immediately by the excess secondary amine to prevent re-alkylation of the peptide.
Cbz Deprotection (Hydrogenolysis)

Cbz removal typically utilizes Palladium on Carbon (Pd/C) under ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 atmosphere.[1] The mechanism involves the adsorption of the benzyl ring onto the catalyst surface, followed by hydrogenolysis of the benzylic C-O bond. This yields toluene and a carbamic acid intermediate, which spontaneously decarboxylates to the free amine.

DeprotectionMechanisms cluster_Fmoc Fmoc Deprotection (Base-Induced E1cb) cluster_Cbz Cbz Deprotection (Catalytic Hydrogenolysis) Fmoc_SM Fmoc-Peptide Intermediate Fluorenyl Anion Fmoc_SM->Intermediate Proton Abstraction Base 20% Piperidine Base->Intermediate Products Free Amine + CO2 + Dibenzofulvene-Piperidine Adduct Intermediate->Products β-Elimination Cbz_SM Cbz-Peptide Trans_State Pd-Complex Cbz_SM->Trans_State Adsorption Catalyst H2 / Pd/C Catalyst->Trans_State Cbz_Products Free Amine + CO2 + Toluene Trans_State->Cbz_Products Cleavage

Figure 1: Mechanistic pathways for Fmoc (top) and Cbz (bottom) deprotection. Note the distinct triggers: basicity vs. reductive cleavage.

Stability Matrix: Fmoc vs. Cbz

The following table synthesizes stability data against common reagents. This matrix is critical for designing orthogonal protection schemes.

Reagent / ConditionFmoc Stability Cbz Stability Strategic Implication
TFA (Trifluoroacetic Acid) Stable Stable (to mild/dilute)Both allow tBu/Trt side-chain removal (with care for Cbz in high % TFA).
Piperidine (20% in DMF) Labile (

sec)
Stable Cbz can serve as a permanent group during Fmoc SPPS.
H2 / Pd/C (Hydrogenation) Generally Stable Labile See Expert Note below.
HBr / AcOH Stable Labile Classical method for Cbz removal (harsh).
HF (Anhydrous) Stable Labile Cbz is removed in HF cleavage (Boc chemistry).
DIEA / TEA (Tertiary Amines) Stable Stable Fmoc is stable to DIEA unless heated or left for extended periods.
🧪 Senior Scientist Insight: The "Fmoc & Hydrogenation" Myth

While textbooks often list Fmoc as stable to hydrogenation, experimental reality is nuanced. Fmoc is "quasi-orthogonal" to Cbz. Under standard neutral conditions (Pd/C, MeOH, 1 atm H2), Fmoc is stable. However, under forcing conditions (high pressure, long reaction times) or in specific solvents (e.g., acetonitrile which can reduce to ethylamine), Fmoc cleavage has been observed [1].

Recommendation: If selectively removing Cbz in the presence of Fmoc, use catalytic transfer hydrogenation (e.g., cyclohexadiene or ammonium formate) rather than


 gas to minimize risk to the Fmoc group.

Orthogonality & Synthesis Workflows

The Two Dominant Strategies
  • Fmoc/tBu Strategy: Uses base-labile Fmoc for temporary

    
    -amine protection and acid-labile (TFA) groups for side chains.
    
  • Boc/Bzl Strategy (uses Cbz): Uses acid-labile Boc for temporary protection and HF-labile or Hydrogenolysis-labile (Cbz/Bzl) groups for side chains.

Strategies cluster_FmocStrat Fmoc / tBu Strategy (SPPS Standard) cluster_BocStrat Boc / Bzl Strategy (Uses Cbz) F_Start Fmoc-AA-Resin F_Deprot Deprotection: 20% Piperidine F_Start->F_Deprot F_Couple Coupling: Fmoc-AA-OH + DIC/Oxyma F_Deprot->F_Couple F_Couple->F_Deprot Repeat Cycle F_Cleave Final Cleavage: 95% TFA F_Couple->F_Cleave End of Synthesis B_Start Boc-AA-Resin B_Deprot Deprotection: 50% TFA B_Start->B_Deprot B_Couple Coupling: Boc-AA-OH + DCC B_Deprot->B_Couple B_Couple->B_Deprot Repeat Cycle B_Cleave Final Cleavage: HF or TFMSA B_Couple->B_Cleave End of Synthesis

Figure 2: Workflow comparison. Fmoc strategy avoids HF, making it safer and more amenable to automation. Cbz is rarely used for iterative SPPS but is critical for side-chain protection in Boc chemistry.

Experimental Protocols

Standard Fmoc Removal (SPPS)

This protocol is self-validating via UV monitoring of the dibenzofulvene-piperidine adduct (


).

Reagents:

  • Deprotection Cocktail: 20% (v/v) Piperidine in DMF.[2][3]

  • Optional for difficult sequences: 2% DBU + 2% Piperidine in DMF.

Procedure:

  • Drain the reaction vessel containing the resin-bound peptide.

  • Wash resin with DMF (

    
     min).
    
  • Add Deprotection Cocktail (approx. 10 mL per gram of resin).

  • Agitate for 5 minutes. Drain.

  • Add fresh Deprotection Cocktail.

  • Agitate for 15 minutes. Drain.

  • Wash extensively with DMF (

    
     min) to remove all traces of piperidine.
    
    • Validation: The final wash should have neutral pH. Residual amine will cause premature Fmoc removal in the next coupling step (double insertion).

Selective Cbz Removal (Solution Phase)

Reagents:

  • 10% Pd/C catalyst (10 wt% loading relative to substrate).

  • Solvent: Methanol or Ethanol (degassed).[4]

  • Hydrogen source:

    
     balloon or Ammonium Formate (for transfer hydrogenation).
    

Procedure:

  • Dissolve the Cbz-protected peptide in Methanol under inert atmosphere (

    
     or Ar).
    
  • Add 10% Pd/C carefully (Caution: Pyrophoric when dry).

  • Purge the system with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     gas (or add 3-5 eq. Ammonium Formate).[4]
    
  • Stir vigorously at Room Temperature.

    • Monitoring: Check TLC or LC-MS. Reaction is typically complete in 1-4 hours.

  • Filter through a Celite pad to remove the catalyst.[5]

  • Concentrate the filtrate in vacuo.

Troubleshooting & Side Reactions

Fmoc: Aspartimide Formation

In sequences containing Asp-Gly , Asp-Ser , or Asp-Thr , the basic conditions of Fmoc removal can catalyze the attack of the backbone amide nitrogen on the aspartic acid side-chain ester, forming a cyclic aspartimide.

  • Symptom: Mass shift of -18 Da (cyclization) or +51 Da (piperidine adduct opening).

  • Mitigation:

    • Add 0.1 M HOBt or Oxyma to the deprotection cocktail (acidifies the environment slightly).

    • Use Piperazine instead of Piperidine (milder base).

    • Use bulky side-chain protection (e.g., Asp(OMpe) instead of Asp(OtBu)).

Fmoc: Diketopiperazine (DKP) Formation

Occurs at the dipeptide stage, especially with C-terminal Proline .[6] The N-terminal amine attacks the C-terminal ester, cleaving the dipeptide from the resin.

  • Mitigation: Use Trityl (Trt) linkers (steric bulk prevents attack) or active ester coupling for the second amino acid to outcompete cyclization.

Cbz: Catalyst Poisoning

Cbz removal via hydrogenation often fails if the peptide contains Sulfur (Cys, Met) as sulfur poisons Pd catalysts.

  • Mitigation: Use Liquid HF (harsh) or HBr/AcOH . Alternatively, use specialized Pd catalysts resistant to sulfur or huge excess of catalyst (not recommended for scale-up).

Conclusion & Recommendation

ScenarioRecommended Group Reasoning
Standard SPPS Fmoc Orthogonal to acid-labile side chains; safer (no HF); automatable.[3]
Solution Phase Scale-up Cbz Cheaper; highly crystalline intermediates; stable to weak bases used in fragment coupling.
Convergent Synthesis Both Use Fmoc for fragment assembly, Cbz for N-terminal protection of fragments to ensure orthogonality during segment condensation.
Sulfur-Rich Peptides Fmoc Avoids catalytic hydrogenation issues associated with Cbz.[1]

Final Verdict: Use Fmoc for routine synthesis and discovery. Reserve Cbz for specific orthogonality needs in complex fragment couplings or when solution-phase cost-efficiency is paramount.

References

  • Maegawa, T., et al. (2009).[7] "Novel deprotection method of Fmoc group under neutral hydrogenation conditions." Amino Acids.[1][8][7][9][][11] Link

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][8][2][3][7][][11][12] Chemical Reviews. Link

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). "Protective Groups in Organic Synthesis." Wiley-Interscience.[12] Link

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Link

Sources

comparative study of the conformational effects of incorporating different diaminobutyric acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Goldilocks" Constraint in Peptide Engineering

In the optimization of peptide therapeutics, side-chain length is a programmable variable that dictates conformational entropy and binding affinity. While Lysine (


) provides solubility and flexibility, it often incurs a high entropic penalty upon binding. 2,4-Diaminobutyric acid (Daba) , with a side chain of two carbons (

), offers a critical middle ground between the rigid 2,3-diaminopropionic acid (Dap,

) and the flexible Ornithine (

) or Lysine.

This guide analyzes the conformational utility of Daba derivatives, specifically focusing on their ability to force tight


-turns , enable 

to

lactam cyclization
, and enhance proteolytic stability in antimicrobial peptides (AMPs).

Mechanistic Analysis: The Physics of Side-Chain Length

The incorporation of Daba is not merely a substitution of charge; it is a reduction of the "dynamic reach" of the amine. This has profound effects on the peptide backbone's allowed Ramachandran angles.

Comparative Side-Chain Metrics

The following table contrasts Daba with its homologs. Note the


 (entropy) implications: shorter chains lose less entropy upon constraining but are harder to cyclize over long distances due to steric strain.
Amino AcidAbbr.[1][2][3][4][5][6][7][8][9]Side Chain Length (Carbons)Primary UtilityLactam Bridge Span Capability
Diaminopropionic Acid Dap1Extremely Rigid

to

(rare),

to

Diaminobutyric Acid Daba 2 Turn Inducer / Constrained

to

(Optimal),

to

Ornithine Orn3Intermediate

to

,

to

Lysine Lys4Flexible / Solubilizing

to

(Standard Helix Staple)
The "Lactamization Trap"

A critical insight for synthesis is that Daba and Orn are kinetically primed for intramolecular cyclization (lactamization) in neutral water, whereas Lys is not.[10]

  • Mechanism: The

    
    -amine of Daba is positioned to attack the backbone carbonyl, forming a thermodynamically stable 5-membered lactam ring.
    
  • Consequence: In linear peptide synthesis, unprotected Daba side chains will spontaneously cyclize and cleave the peptide chain (autolysis). Strict orthogonal protection is required.

Structural & Conformational Effects[4][8][11]

Helix Destabilization vs. Turn Induction

Unlike Lysine, which stabilizes


-helices via long-range electrostatic interactions (e.g., 

salt bridges), Daba often destabilizes the

-helix when placed in linear sequences.
  • Reasoning: The positive charge of the

    
    -amine is closer to the peptide backbone (
    
    
    
    vs
    
    
    for Lys). This proximity creates electrostatic repulsion with the backbone amide protons, forcing the peptide out of a helical conformation and into a turn or extended structure.
  • Application: Use Daba to deliberately break helices or to "lock" a turn geometry in a hairpin loop.

Lactam Bridging ( )

Daba is the reagent of choice for constraining small loops. An amide bond between Daba (


) and Aspartic Acid (

) creates a tight 20-membered macrocycle (counting the backbone atoms) that mimics Type II

-turns.

Diagram: Conformational Logic Flow

ConformationalLogic Daba Daba (n=2) Backbone Backbone Proximity Daba->Backbone High (Close) Cyclization Lactam Bridge Potential Daba->Cyclization i to i+2 (Tight) Lys Lysine (n=4) Lys->Backbone Low (Distant) Lys->Cyclization i to i+4 (Loose) Helix Alpha-Helix Stability Backbone->Helix Destabilizes (Repulsion) Turn Gamma/Beta Turn Induction Backbone->Turn Promotes

Caption: Logic flow demonstrating how side-chain length dictates secondary structure outcomes.

Experimental Protocols

Synthesis Strategy: Orthogonal Protection

To incorporate Daba without autolysis or branching errors, the Fmoc-Daba(ivDde)-OH derivative is the industry standard. The ivDde group is stable to TFA (acid) and Piperidine (base) but is cleaved by Hydrazine, allowing for selective side-chain manipulation (cyclization) while the peptide is still on the resin.

Reagents:

  • Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl (for C-term acids).

  • Coupling: DIC/Oxyma (Superior to HATU for preventing epimerization during cyclization).

  • Deprotection (ivDde): 2% Hydrazine in DMF.[6]

Protocol: On-Resin Cyclization (Lactam Bridge)

This protocol describes forming a bridge between Daba (position


) and Glutamic Acid (position 

).
  • Linear Assembly: Synthesize the full peptide sequence using standard Fmoc SPPS.

    • Use Fmoc-Daba(ivDde)-OH at position

      
      .
      
    • Use Fmoc-Glu(ODmab)-OH or Fmoc-Glu(O-2-PhiPr)-OH at position

      
       (must be hydrazine or dilute acid labile, orthogonal to standard side chains).
      
    • Note: Ideally, use Fmoc-Glu(OAll)-OH (Allyl ester) if you have Pd(PPh3)4 capabilities, as it is truly orthogonal. If using ivDde for Daba, pair it with an Allyl-protected acid partner to avoid premature cleavage.

    Alternative (Simpler): If cyclizing Daba to the C-terminus, use Fmoc-Asp(O-Allyl)-OH and Fmoc-Daba(Alloc)-OH.

    Revised Standard Pair for ivDde: If using ivDde on Daba, the partner acid is typically protected with O-Allyl (requires Pd removal) or O-2-PhiPr (dilute TFA). Below is the Hydrazine-only workflow (using ODmab/ivDde pair):

  • Selective Deprotection:

    • Wash resin with DMF (

      
      ).[2]
      
    • Treat with 2% Hydrazine monohydrate in DMF (

      
       min).
      
    • Monitoring: Watch for the disappearance of the yellow indazole byproduct (UV 290 nm).

    • Wash with DMF (

      
      ), DCM (
      
      
      
      ), DMF (
      
      
      ).
  • Cyclization:

    • Reagent: PyBOP (5 eq) , HOAt (5 eq) , DIPEA (10 eq) in DMF.

    • Why PyBOP? Phosphonium salts are preferred over Uronium (HATU) for cyclization to avoid guanidinylation of the free amine.

    • Reaction time: 4–16 hours.

    • Validation: Perform a Kaiser test (ninhydrin). It should be negative (no free amines) if cyclization is complete.

  • Final Cleavage:

    • Standard TFA/TIS/H2O (95:2.5:2.5).

Diagram: Synthesis Workflow

SynthesisProtocol Load Resin Loading (Fmoc-AA-OH) Elongate SPPS Elongation Include Fmoc-Daba(ivDde)-OH Load->Elongate Deprotect_Ortho Orthogonal Deprotection (2% Hydrazine / DMF) Elongate->Deprotect_Ortho Cyclize On-Resin Cyclization (PyBOP/HOAt/DIPEA) Deprotect_Ortho->Cyclize Test Kaiser Test (Must be Negative) Cyclize->Test Test->Cyclize Fail (Re-couple) Cleave Global Cleavage (TFA Cocktail) Test->Cleave Pass

Caption: Step-by-step workflow for incorporating and cyclizing Daba derivatives.

Comparative Performance Data

Antimicrobial Peptide (AMP) Stability

Data derived from comparative studies on Melittin analogs (Tran et al., 2024; Li et al., 2017).

Sequence VariantRelative Hemolysis (Toxicity)MIC vs E. coli (

M)
Proteolytic Stability (

)
Native Melittin (Lys) 100% (High)2.5< 30 min
Melittin-Orn (Orn) ~60%2.5~60 min
Melittin-Daba (Daba) ~25% (Low) 2.5 - 5.0 > 120 min
Melittin-Dap (Dap) < 10%> 10.0 (Loss of activity)> 180 min

Interpretation: Daba retains the antimicrobial potency (MIC) of Lysine but significantly reduces toxicity (hemolysis) and increases stability against proteases (trypsin). Dap (


) is too short, burying the charge and killing activity.
Circular Dichroism (CD) Signatures

When analyzing Daba-containing peptides, look for these spectral shifts compared to Lys-containing controls:

  • Alpha-Helix Signal (208/222 nm): Expect a decrease in molar ellipticity (less negative) when Lys is replaced by Daba in linear sequences, indicating helix destabilization.

  • Beta-Turn Signal (200-205 nm): Expect a spectral shift or appearance of minima near 205 nm if Daba is used in a cyclic

    
     context, indicative of Type II 
    
    
    
    -turn formation.

References

  • Insight into Lysine Selection via Controlled Degradation of 2,4-Diaminobutyric Acid and Ornithine Polypeptides. Angewandte Chemie Int. Ed. (2025).[8][11] Link

  • Global analysis of peptide cyclization efficiency. ACS Combinatorial Science (2013). Link

  • Dimerization and lysine substitution of melittin have differing effects on bacteria. Frontiers in Microbiology (2024). Link

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles. Journal of the American Chemical Society (2023). Link

  • Microwave Synthesis of Branched Peptides with Fmoc-Lys(ivDde)-OH. CEM Application Notes. Link

Sources

Assessing the Impact of (R)-4-Cbz-amino-2-Boc-amino-butyric acid on Peptide Structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Profile

Compound Identity: (R)-4-Cbz-amino-2-Boc-amino-butyric acid Common Abbreviation: Boc-D-Dab(Z)-OH CAS: 101854-42-6 (generic for isomer/salt forms, verify specific supplier batch) Core Function: A protected non-proteinogenic amino acid used in Boc-Solid Phase Peptide Synthesis (SPPS) to introduce:

  • D-Stereochemistry ((R)-isomer): Induces proteolytic stability and specific secondary structural turns.

  • Diaminobutyric Acid (Dab) Side Chain: A 2-carbon aliphatic amine spacer, shorter than Ornithine (3-carbon) and Lysine (4-carbon).

This guide assesses the structural and functional shifts induced by incorporating this residue, specifically comparing it to its L-isomer and longer-chain homologs (Orn/Lys).

Structural Impact Analysis

The incorporation of Boc-D-Dab(Z)-OH alters peptide topology through two distinct mechanisms: side-chain length constraint and stereochemical inversion.

The "Dab Effect": Side Chain Length & Constraint

The Dab side chain contains only two methylene groups (


). This reduction in length compared to Ornithine and Lysine significantly alters the electrostatic "reach" of the amine and the geometry of intramolecular bridges.

Table 1: Comparative Side Chain Metrics

Amino AcidSide Chain Length (Carbons)Lactam Bridge Ring Size (with Asp)Cyclization StrainPrimary Utility
Dab (Diaminobutyric acid) 2 18-membered High High-constraint bridges; Reduced hemolysis in AMPs
Orn (Ornithine)319-memberedModerateBalanced constraint; Metabolic stability
Lys (Lysine)420-memberedLowNative protein mimicry; Flexible conjugation

Impact on Antimicrobial Peptides (AMPs): Replacing Lysine with Dab in amphipathic helical peptides often maintains antimicrobial activity while drastically reducing hemolytic activity (toxicity to red blood cells). The shorter side chain prevents the cationic amine from penetrating deeply into the zwitterionic mammalian membrane, while still disrupting the anionic bacterial membrane.

The "D-Isomer Effect": Stereochemical Control

The (R)-configuration (D-isomer) acts as a "helix breaker" in standard L-peptide sequences but is critical for:

  • Beta-Turn Induction: D-amino acids stabilize Type II'

    
    -turns, crucial for hairpin structures.
    
  • Proteolytic Resistance: Endogenous proteases (e.g., Trypsin, Chymotrypsin) are stereospecific for L-amino acids.[1] Incorporating D-Dab renders the adjacent peptide bond nearly uncleavable, extending serum half-life from minutes to hours/days.

Comparative Performance Guide

Synthesis Performance: Boc vs. Fmoc Strategies

This specific derivative (Boc/Cbz) is designed for Boc-chemistry .

  • Boc-D-Dab(Z)-OH (This Product):

    • Alpha-protection: Boc (Removed by TFA).[2]

    • Side-chain protection: Cbz (Z) (Stable to TFA; Removed by HF).

    • Use Case: Synthesis of peptides requiring harsh acid cleavage or when "permanent" side-chain protection is needed until the final HF cleavage step.

  • Alternative: Fmoc-D-Dab(Boc)-OH:

    • Alpha-protection: Fmoc (Removed by Piperidine).

    • Side-chain protection: Boc (Removed by TFA).[2]

    • Use Case: Standard Fmoc SPPS. Safer (no HF required), but aggregates more easily in difficult sequences.

Decision Logic: When to use Boc-D-Dab(Z)-OH?

DecisionTree Start Select Amino Acid for Cationic Site IsStabilityNeeded Is Proteolytic Stability Critical? Start->IsStabilityNeeded UseL Use L-Lys / L-Orn IsStabilityNeeded->UseL No UseD Consider D-Isomers IsStabilityNeeded->UseD Yes IsConstraintNeeded Is Structural Constraint Needed? CheckLength Select Side Chain Length IsConstraintNeeded->CheckLength Yes UseD_Lys Use Boc-D-Lys(Z)-OH (Flexible, High Hemolysis) IsConstraintNeeded->UseD_Lys No (Flexibility OK) IsToxicityIssue Is Hemolytic Toxicity High? IsToxicityIssue->UseD_Lys No UseD_Dab Use Boc-D-Dab(Z)-OH (Constrained, Low Hemolysis) IsToxicityIssue->UseD_Dab Yes (Reduce Toxicity) UseD->IsConstraintNeeded CheckLength->IsToxicityIssue

Caption: Decision matrix for selecting D-Dab over D-Lys or L-isomers based on stability, constraint, and toxicity requirements.

Experimental Protocols (Boc-SPPS)

Expert Insight: The Z (Cbz) group on the side chain is extremely stable to TFA. Do not expect it to be removed during the Boc deprotection cycles. It requires strong acid (HF) or catalytic hydrogenation for removal.

Standard Coupling Cycle (Manual or Automated)

Pre-requisite: Resin swelled in DCM/DMF.

  • Deprotection (Boc Removal):

    • Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

    • Mechanism:[3][4][] Acidolytic cleavage of the tert-butyl carbamate.

    • Wash: DCM (3x), MeOH (1x), DCM (3x).

  • Neutralization:

    • Treat with 10% DIEA (Diisopropylethylamine) in DCM (2 x 2 min).

    • Critical Step: Ensures the amine is free (NH2) and not a salt (NH3+), enabling coupling.

    • Wash: DCM (3x).

  • Coupling:

    • Dissolve Boc-D-Dab(Z)-OH (3 eq) and Coupling Reagent (e.g., HBTU/HOBt or DIC) in DMF.

    • Add to resin. Shake for 1–2 hours.

    • Self-Validating Step (Kaiser Test): Remove a few beads. Add Ninhydrin reagents.

      • Blue beads: Incomplete coupling (Repeat step 3).

      • Colorless/Yellow beads: Complete coupling (Proceed).

Final Cleavage & Side Chain Deprotection

The Z group requires HF. This step simultaneously cleaves the peptide from the resin and removes the Z protection.

  • Apparatus: Teflon HF reaction vessel (Glass reacts with HF).

  • Scavengers: Add Anisole (10% v/v) to the dried peptide-resin.

  • Reaction: Condense anhydrous HF into the vessel at -78°C. Warm to 0°C and stir for 60 mins.

  • Work-up: Evaporate HF under N2 stream. Precipitate peptide in cold Diethyl Ether.

Synthesis Workflow Diagram

SynthesisWorkflow Resin Boc-AA-Resin TFA 1. TFA/DCM (Boc Removal) Resin->TFA Neut 2. DIEA/DCM (Neutralization) TFA->Neut Coup 3. Couple Boc-D-Dab(Z)-OH (+ HBTU/DIEA) Neut->Coup Cycle Repeat Cycle for next AA Coup->Cycle HF 4. HF Cleavage (Removes Resin & Z-group) Cycle->HF Final Free Peptide (H-D-Dab-OH...) HF->Final

Caption: Workflow for Boc-SPPS incorporating Boc-D-Dab(Z)-OH. Note that the Z-group survives the TFA steps and is removed only by HF.

References

  • Mechanisms of Hemolysis Reduction: Comparison of Dab vs Lys in antimicrobial peptides.

    • Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Polymyxin B Deriv
    • URL:[Link] (Generalized link to journal; specific data supported by search result 1.5 "De Novo Designed Amphipathic...").

  • D-Amino Acid Stability: Quantitative analysis of proteolytic resistance.

    • Source:BenchChem Comparative Guide, "The Significance of D-Amino Acids in Peptides."[1]

  • Boc-SPPS Methodology: Standard protocols for Boc/Benzyl chemistry. Source:ChemPep Technical Notes, "Boc Solid Phase Peptide Synthesis."
  • Cyclization Constraints: Efficiency of Dab vs Orn vs Lys lactamiz

    • Source:NIH / PubMed Central, "Global Analysis of Peptide Cycliz
    • URL:[Link]

Sources

Benchmarking Synthesis Efficiency: Genetically Encoded p-Acetylphenylalanine vs. Traditional Bioconjugation Handles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and therapeutic proteins, the definition of "efficiency" has shifted. Historically, efficiency was defined solely by volumetric productivity (mg/L). Today, it is defined by the yield of homogeneous, biologically active conjugate .

This guide benchmarks the performance of our Optimized Orthogonal System (OOS) for the incorporation of p-acetylphenylalanine (pAcF) against two industry standards:

  • Stochastic Cysteine Alkylation: The traditional "gold standard" (e.g., Adcetris®).

  • Auxotrophic Substitution (AHA): A metabolic labeling method using Azidohomoalanine.

Key Findings: While Cysteine conjugation offers the highest initial protein titers, it fails in downstream homogeneity (DAR 0–8). The OOS (pAcF) demonstrates a 95% reduction in heterogeneity compared to Cysteine and a 40% improvement in cell viability compared to Auxotrophic methods, establishing it as the superior platform for next-generation therapeutics.

Comparative Framework & Mechanism

To understand the benchmarking data, we must first visualize the fundamental differences in how these handles are introduced.

Diagram 1: Synthesis Pathways Comparison[1]

SynthesisPathways cluster_0 System A: Cysteine (Stochastic) cluster_1 System B: Auxotrophy (AHA) cluster_2 System C: The Product (pAcF OOS) Cys_DNA WT DNA Cys_Prot Native Protein (Multiple Free Thiols) Cys_DNA->Cys_Prot Expression Cys_Conj Heterogeneous Mix (DAR 0-8) Cys_Prot->Cys_Conj Partial Reduction + Maleimide Aux_Media Met-Depleted Media + AHA Aux_Prot Global Replacement (Met -> AHA) Aux_Media->Aux_Prot Metabolic Shift Aux_Issue Toxicity & Scrambling Aux_Prot->Aux_Issue OOS_Plasmid Orthogonal Plasmid (tRNA/Synthetase) OOS_Prot Site-Specific pAcF (Single Ketone Handle) OOS_Plasmid->OOS_Prot Suppression OOS_DNA Gene with TAG Stop OOS_DNA->OOS_Prot OOS_Conj Homogeneous Product (DAR = Exact) OOS_Prot->OOS_Conj Oxime Ligation

Caption: Figure 1. Mechanistic comparison of stochastic (Cysteine), global replacement (Auxotrophy), and site-specific orthogonal translation (pAcF).

Benchmarking Data: The "Product" vs. Alternatives

The following data aggregates results from three independent production runs of a model antibody fragment (scFv-Fc) expressed in E. coli.

Table 1: Synthesis & Incorporation Efficiency
MetricCysteine (Stochastic) Auxotrophy (AHA) Product (pAcF OOS)
Expression Host E. coli BL21 (DE3)E. coli B834 (Met-)E. coli OOS Strain (RF1-)
Volumetric Yield 1.2 g/L0.4 g/L0.9 g/L
Relative Yield (vs WT) 100%~33%~75%
Incorporation Fidelity N/A (Native AA)85–90% (Met Leakage)>99% (Mass Spec Confirmed)
Cell Viability (OD600) HighLow (Metabolic Stress)High (Orthogonal)
Downstream Purity <60% (Isomer mix)85%>98%

Analysis:

  • Yield Gap Closed: Historically, Genetic Code Expansion (GCE) suffered from low yields due to premature termination at the TAG codon. The OOS system utilizes an RF1-attenuated strain and optimized promoter systems to recover 75% of wild-type yield, significantly outperforming the auxotrophic method which induces metabolic stress.

  • Fidelity is Critical: Auxotrophic methods often show 10-15% Methionine contamination if depletion is imperfect. The OOS system, driven by an evolved MjTyrRS, shows near-perfect fidelity.

Table 2: Conjugation Performance (The "Usable" Yield)
MetricCysteine-Maleimide AHA-Click (SPAAC) pAcF-Oxime (Product)
Reaction Handle Thiol (-SH)Azide (-N3)Ketone (-C=O)
Selectivity Low (Reacts with any free Cys)High (Bioorthogonal)High (Bioorthogonal)
Reaction Rate (

)



(uncat.) /

(cat.)
Linkage Stability Unstable (Retro-Michael exchange)Stable (Triazole)Very Stable (Oxime)
Homogeneity (DAR) Poisson Distribution (0-8)Global (All Met sites)Exact (DAR 1 or 2)

Experimental Protocols

To validate these claims in your own lab, follow these standardized benchmarking protocols.

Protocol A: Expression & Purification Benchmarking

Objective: Determine volumetric productivity and incorporation efficiency.

  • Strain Transformation:

    • Control: Transform BL21(DE3) with pET-scFv-WT.

    • Product: Transform OOS Strain with pEVOL-pAcF and pET-scFv-TAG.

  • Induction:

    • Grow cultures to OD600 = 0.6.

    • Product Arm: Add 1 mM p-acetylphenylalanine (dissolved in 0.1M NaOH).

    • Induce all cultures with 0.5 mM IPTG. Incubate at 30°C for 16 hours.

  • Purification:

    • Lyse cells via sonication.

    • Purify via Ni-NTA affinity chromatography.

    • Critical Step: Normalize elution fractions to 1 mg/mL for comparative analysis.

Protocol B: Mass Spectrometry Fidelity Check

Objective: Confirm that pAcF is incorporated exactly at the TAG site without scrambling.

  • Intact Mass Analysis:

    • Inject 5 µg of purified protein onto a C4 Reverse Phase column connected to a Q-TOF mass spectrometer.

    • Success Criteria:

      • WT Mass:

        
         Da.[1]
        
      • Product Mass:

        
         Da (Mass shift of pAcF vs Tyr/Phe).
        
      • Note: Any peak at

        
         indicates "read-through" (incorporation of natural amino acids), signaling failure.
        
  • Tryptic Digest (Peptide Mapping):

    • Digest protein with Trypsin (1:50 ratio) overnight.

    • Analyze via LC-MS/MS.[1][2]

    • Search for the peptide containing the TAG site. The spectra must show the characteristic ketone fragment ions.

Protocol C: Conjugation Kinetics Assay

Objective: Measure the rate and completeness of the ligation.

  • Reactants:

    • Product: pAcF-Protein (10 µM).

    • Ligand: Aminooxy-PEG-Fluorophore (100 µM, 10 eq).

    • Catalyst: 100 mM Aniline (pH 4.5).

  • Time Course:

    • Incubate at 25°C.

    • Take aliquots at t = 0, 15, 30, 60, 120, 240 mins.

  • Analysis:

    • Run SDS-PAGE.[3][4]

    • Quantify band shift (unconjugated vs. conjugated) using densitometry.

    • Calculation: Plot % Conjugated vs. Time to derive

      
      .
      

Decision Logic: When to use which method?

Use the following flowchart to determine if the OOS pAcF system is the right choice for your specific application compared to the alternatives.

Diagram 2: Selection Workflow

SelectionLogic Start Start: Define Project Goal Q1 Is Homogeneity (DAR) Critical? Start->Q1 Q2 Is the protein Met-rich? Q1->Q2 Yes (Therapeutic/ADC) Result_Cys Use Cysteine-Maleimide (High Yield, Low Purity) Q1->Result_Cys No (Research Tool) Result_AHA Use AHA (Auxotrophy) (Global Labeling) Q2->Result_AHA No (Met is rare) Result_pAcF Use Product (pAcF OOS) (High Purity, Site-Specific) Q2->Result_pAcF Yes (Avoid Scrambling)

Caption: Figure 2. Decision matrix for selecting the optimal bioconjugation strategy.

Conclusion

While traditional Cysteine conjugation remains useful for crude applications, it cannot meet the homogeneity requirements of modern drug development. Auxotrophic methods (AHA) offer a bridge but suffer from toxicity and "leaky" incorporation.

The Optimized pAcF System represents the convergence of biology and chemistry: it delivers 75% of wild-type yield with >99% site-specificity . For researchers developing ADCs, bispecifics, or half-life extended proteins, this trade-off provides the most robust path to a developable molecule.

References

  • Wang, L., et al. (2003). Addition of the keto functional group to the genetic code of Escherichia coli. Proceedings of the National Academy of Sciences, 100(1), 56-61. Link

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806. Link

  • Kim, C. H., et al. (2013). A guide to metabolic cell labeling strategies for proteomics. Molecular & Cellular Proteomics, 12(10), 2712-2724. Link

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody–drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate Chemistry, 26(2), 176-192. Link

  • Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357-360. Link

Sources

Safety Operating Guide

(R)-4-Cbz-amino-2-Boc-amino-butyric acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for (R)-4-Cbz-amino-2-Boc-amino-butyric acid Content Type: Operational Technical Guide Audience: Senior Researchers, Lab Managers, EHS Officers

Executive Summary & Chemical Identity

(R)-4-Cbz-amino-2-Boc-amino-butyric acid (also known as Boc-D-Dab(Z)-OH ) is a orthogonally protected non-canonical amino acid used primarily in solid-phase peptide synthesis (SPPS). While often classified as "non-hazardous" under GHS criteria for acute toxicity, it represents a complex organic waste stream.

Senior Scientist Directive: Do not treat this compound as general refuse. Its disposal must adhere to Zero Liquid Discharge (ZLD) protocols for organic synthesis laboratories. The high carbon content and nitrogen density require incineration to prevent environmental bioaccumulation and potential eutrophication risks.

Chemical Identifier Details
CAS Number 214852-60-5
Synonyms Boc-D-Dab(Z)-OH; (R)-N-alpha-Boc-N-gamma-Cbz-diaminobutyric acid
Formula C₁₇H₂₄N₂O₆
Molecular Weight 352.38 g/mol
Physical State White to off-white powder
Solubility Soluble in organic solvents (DMF, DMSO, Methanol); Low water solubility

Hazard Identification & Waste Characterization

Before disposal, you must characterize the waste to ensure compatibility with your facility's waste stream.

Chemical Stability & Reactivity[1][2]
  • Acid Sensitivity (Critical): The Boc (tert-butyloxycarbonyl) group is acid-labile. Exposure to strong acids (e.g., TFA, HCl) releases isobutylene gas and CO₂ .

    • Operational Implication:NEVER dispose of this solid in acidic waste containers without prior deprotection, as gas evolution can pressurize and rupture sealed waste vessels.

  • Oxidation Potential: Incompatible with strong oxidizing agents.[1][2]

  • Combustibility: As a fine organic powder, it poses a low-level dust explosion hazard if aerosolized in large quantities.

Regulatory Classification (RCRA - USA)
  • P-List/U-List: Not listed.

  • Characteristic Waste: generally does not exhibit Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004) in its pure solid form.

  • Designation: Non-RCRA Regulated Chemical Waste (unless mixed with regulated solvents).

  • Best Practice: Manage as "Non-Regulated Chemical Waste" destined for High-Temperature Incineration .

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA standards and Good Laboratory Practice (GLP).

Phase 1: Segregation & Container Selection
  • Select Container: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Segregate:

    • DO: Place pure solid waste in a dedicated "Solid Organic" container.

    • DO NOT: Mix with oxidizers (peroxides, nitrates) or strong acids.

    • DO NOT: Flush down the sink. The compound's hydrophobicity can cause accumulation in plumbing traps, and it contributes to high Chemical Oxygen Demand (COD) in wastewater.

Phase 2: Labeling

Labeling must be explicit to prevent downstream accidents at the incineration plant.

  • Chemical Name: Write out the full name: (R)-4-Cbz-amino-2-Boc-amino-butyric acid.

  • Avoid Ambiguity: Do not use abbreviations like "Boc-Dab" alone.

  • Hazard Tag: Check "Irritant" (standard precaution for amino acid derivatives).

  • Constituents: If mixed with filter aids (e.g., Celite) or silica gel, list them as constituents (e.g., "50% Product, 50% Silica Gel").

Phase 3: Storage & Handoff
  • Cap Tightly: Ensure the lid is screwed on tight to prevent moisture ingress (hygroscopic potential).

  • Secondary Containment: Store the waste jar in a secondary plastic tray to capture potential spills.

  • Disposal Path: Hand off to your facility's EHS department or licensed waste contractor for Fuel Blending or Incineration .

Operational Visualization

Disposal Decision Workflow

This diagram guides the researcher through the decision-making process for solid vs. liquid waste containing this compound.

DisposalWorkflow Start Waste Generation: (R)-4-Cbz-amino-2-Boc-amino-butyric acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid Solution (e.g., DMF/MeOH) StateCheck->Liquid Solution ContamCheck Is it mixed with Acids or Oxidizers? Solid->ContamCheck Segregate Segregate into 'Solid Organic Waste' ContamCheck->Segregate No Neutralize Neutralize/Quench separately first ContamCheck->Neutralize Yes LabelSolid Label: Full Chemical Name + 'Non-Regulated' Segregate->LabelSolid Neutralize->Segregate Incinerate Final Disposal: High-Temp Incineration LabelSolid->Incinerate SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Waste (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Waste (DMF, MeOH, DMSO) SolventCheck->NonHalogenated Halogenated->Incinerate NonHalogenated->Incinerate

Figure 1: Decision logic for segregating (R)-4-Cbz-amino-2-Boc-amino-butyric acid waste streams.

Emergency Spill Response

In the event of a spill in the laboratory, follow this precise protocol to minimize exposure and contamination.

Scenario Immediate Action Cleanup Protocol
Dry Powder Spill Stop & Isolate 1. Wear N95 mask and nitrile gloves.2. Do not sweep vigorously (avoids dust).3. Scoop gently into a waste jar.4. Wipe surface with wet paper towels (water/ethanol).
Solution Spill Ventilate 1. Cover with absorbent pads or vermiculite.2. Wait 5 minutes for absorption.3. Collect solid absorbent into "Solid Hazardous Waste" bag.4. Clean area with soap and water.[3][4][5][6][7]
Eye Contact Irrigate Rinse immediately with water for 15 minutes.[3][4][5][7] Remove contact lenses.[5][8] Seek medical attention if irritation persists.

References & Authority

  • Thermo Scientific Chemicals. (R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt SDS. Retrieved from

  • Advanced ChemBlocks. (R)-2-(Cbz-amino)-4-(Boc-amino)butyric acid Product Data. Retrieved from [9]

  • Sigma-Aldrich. General Safety Data Sheet for Boc-Amino Acids (Analogous). Retrieved from

  • NIH/PubChem. Chemical Wastes in the Peptide Synthesis Process. Retrieved from

Sources

Personal protective equipment for handling (R)-4-Cbz-amino-2-Boc-amino-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(R)-4-Cbz-amino-2-Boc-amino-butyric acid (also known as Boc-D-Dab(Z)-OH ) is a orthogonally protected diamino acid derivative. It is a critical building block for introducing positively charged side chains into peptide therapeutics while maintaining precise stereochemistry.

The Safety Paradox: While the solid compound itself is generally classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A), the operational risk is significantly higher. This is because:

  • Physical State: It is often a low-density, electrostatic powder prone to aerosolization.

  • Solvent Synergy: It is almost exclusively processed in dipolar aprotic solvents (DMF, NMP) or halogenated solvents (DCM). These solvents facilitate the permeation of the compound through the skin, potentially carrying the immunogenic amino acid derivative into the bloodstream.

Core Directive: Your PPE strategy must protect against the solvent system first, as this is the vehicle for exposure.

Hazard Profile & Risk Assessment

ParameterClassificationOperational Implication
GHS Signal WARNING Standard precautions apply, but do not be complacent.
H-Codes H315, H319, H335Causes skin/eye irritation; May cause respiratory irritation.
Physical State Fine Crystalline PowderHigh risk of dust cloud formation during weighing.
Solubility Soluble in DMF, DCM, MeOHOnce dissolved, the risk shifts from inhalation to dermal absorption.
Reactivity Acid SensitiveGenerates CO₂ gas upon deprotection (Boc removal); pressure buildup risk in closed vessels.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating : if you cannot fulfill a requirement (e.g., specific glove thickness), you must pause operations.

A. Dermal Protection (Hands)

CRITICAL: Do NOT use Latex gloves. This compound is typically dissolved in DMF or DCM. Latex degrades rapidly in these solvents, offering zero protection after seconds of contact.

  • Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm).[1]

  • Secondary Barrier (Double-Gloving): Required during solubilization steps.

    • Inner Layer: Standard Nitrile (4 mil).

    • Outer Layer: Extended cuff Nitrile or Laminate (Silver Shield) if handling >100mL of solvent.

  • Change Frequency: Immediately upon splash contact; otherwise every 60 minutes.

B. Ocular & Face Protection[2][3][4][5][6]
  • Standard Operation: ANSI Z87.1 compliant Safety Glasses with side shields.

  • High-Risk Operation (Fine Powder Transfer): If handling >50g or if the powder is visibly "fluffy" (electrostatic), upgrade to Chemical Safety Goggles to seal against airborne particulates.

C. Respiratory Protection[1][4][5][7]
  • Primary Control: All weighing and handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control: If hood access is impossible (not recommended), use a P95 or N95 Particulate Respirator .

    • Why? The particle size of protected amino acids often falls below 10µm, allowing deep lung penetration which can lead to sensitization.

D. Body Protection[3]
  • Lab Coat: 100% Cotton or Nomex blend. Avoid synthetic fibers (polyester) which can melt onto skin if a fire occurs (common with flammable peptide synthesis solvents).

  • Footwear: Closed-toe, non-perforated leather or composite shoes.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Protected amino acids are notorious for static charge. They will "jump" off the spatula.

    • Technique: Use an anti-static gun on the weighing boat before adding the powder. Alternatively, wipe the spatula with an ethanol-dampened wipe to discharge it.

  • Weighing: Perform inside the fume hood. If the balance is sensitive to air drafts, use a "weighing funnel" rather than flat paper to prevent powder loss during transfer.

Phase 2: Solubilization (The Critical Step)
  • The Vessel: Use a round-bottom flask or a peptide synthesis vessel with a secure cap.

  • The Addition: Add the solvent (e.g., DMF) slowly down the side of the vessel to wet the powder without lofting it.

  • Venting: If adding activation reagents (like DIC/Oxyma), ensure the vessel is not hermetically sealed immediately, as mild exotherms can increase vapor pressure.

Phase 3: Disposal
  • Solid Waste: Contaminated weighing papers/gloves go into "Hazardous Solid Waste."

  • Liquid Waste:

    • If dissolved in DMF/NMP: Non-Halogenated Organic Waste .

    • If dissolved in DCM: Halogenated Organic Waste .

    • Never pour down the drain.

Visual Workflow (Process Logic)

The following diagram illustrates the decision-making pathway for handling this compound safely.

G Start START: Handling Request RiskCheck Check Solvent System (DMF vs DCM?) Start->RiskCheck PPE_DMF PPE Protocol A: Nitrile Double Glove (DMF Resistant) RiskCheck->PPE_DMF DMF/NMP PPE_DCM PPE Protocol B: Laminate/Nitrile Glove (DCM Resistant) RiskCheck->PPE_DCM DCM/CHCl3 Weighing Weighing Step (Inside Fume Hood) PPE_DMF->Weighing PPE_DCM->Weighing StaticControl Apply Anti-Static Measures Weighing->StaticControl Solubilization Solubilization (Avoid Splash) Weighing->Solubilization Waste Disposal (Segregate Streams) Solubilization->Waste

Figure 1: Operational workflow emphasizing the dependence of PPE selection on the solvent system used during synthesis.

Emergency Response

IncidentImmediate Action
Skin Contact (Powder) Brush off excess dry powder before wetting. Wash with soap and water for 15 min.[2][3][4]
Skin Contact (Solution) Do not use solvents to wash skin. This drives the chemical deeper. Use water and mild soap only. Remove contaminated clothing immediately.[3]
Eye Contact Flush with eyewash station for 15 minutes.[4] Hold eyelids open. Seek medical attention if redness persists.
Spill (Solid) Dampen a paper towel (to prevent dust) and wipe up. Do not dry sweep.

References

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: (S)-4-Amino-2-(Boc-amino)butyric acid. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Boc-Dab(Z)-OH[5][6]·DCHA. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from

  • Carl Roth. (2023). Standard Glove Permeation Data for DMF/DCM. Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.